molecular formula C16H13FNO6P B607536 Foslinanib CAS No. 1256037-60-1

Foslinanib

Cat. No.: B607536
CAS No.: 1256037-60-1
M. Wt: 365.25 g/mol
InChI Key: ZDWFMAHQGDEALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Foslinanib, also known as CVM-1118 or TRX-818, is a novel, orally bioavailable small molecule and a potent antineoplastic agent currently in Phase 2 clinical development . It is a phosphoric ester compound selected from 2-phenyl-4-quinolone derivatives . Its major active metabolite, CVM-1125, exhibits growth inhibitory and cytotoxic effects in the nanomolar range, with NCI 60 cancer panel screening showing 87% of tested cell lines had an average GI50 value of less than 100 nM . The compound possesses multiple bioactivities, including inducing cellular apoptosis and cell cycle arrest at the G2/M phase . A key and novel mechanism of action is its potent inhibition of vasculogenic mimicry (VM), a process where aggressive cancer cells form de novo vascular networks independent of endothelial angiogenesis, which is associated with metastasis and poor clinical outcomes . This action is distinct from and may overcome resistance to traditional angiogenesis inhibitors. Research has identified TNF receptor-associated protein 1 (TRAP1/Hsp75), a mitochondrial molecular chaperone, as a direct binding target of the active metabolite CVM-1125 . By targeting TRAP1, this compound induces mitochondrial apoptosis, suppresses tumor cell growth, and impedes downstream signaling by reducing cellular succinate levels and destabilizing HIF-1α . Furthermore, potential pharmacogenomic biomarkers (STK11 and NF2 loss-of-function mutations) have been identified, which could be applied in the selection of cancer patients for future treatment . This compound is under investigation in clinical trials for advanced neuroendocrine tumors and unresectable advanced hepatocellular carcinoma, both as a monotherapy and in combination with nivolumab . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1256037-60-1

Molecular Formula

C16H13FNO6P

Molecular Weight

365.25 g/mol

IUPAC Name

[2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] dihydrogen phosphate

InChI

InChI=1S/C16H13FNO6P/c1-23-14-6-5-11-15(16(14)24-25(20,21)22)13(19)8-12(18-11)9-3-2-4-10(17)7-9/h2-8H,1H3,(H,18,19)(H2,20,21,22)

InChI Key

ZDWFMAHQGDEALT-UHFFFAOYSA-N

SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Foslinanib;  Foslinanibum

Origin of Product

United States

Foundational & Exploratory

Foslinanib's Mechanism of Action in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foslinanib (CVM-1118) is an orally bioavailable small molecule demonstrating a multifaceted mechanism of action against cancer cells. Its primary molecular target is the mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). By inhibiting TRAP1, this compound triggers a cascade of downstream effects, including the induction of mitochondrial apoptosis, suppression of tumor cell growth, and a novel activity in the inhibition of vasculogenic mimicry (VM). This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Core Mechanism of Action: TRAP1 Inhibition

This compound is a prodrug that is rapidly and completely metabolized to its active form, CVM-1125, via dephosphorylation[1]. CVM-1125 directly targets and binds to TRAP1, a mitochondrial chaperone that is overexpressed in many human cancers and is associated with tumor progression and poor survival[1].

The binding of CVM-1125 to TRAP1 leads to the degradation of the TRAP1 protein through the lysosomal pathway[1]. This targeted inhibition of TRAP1 disrupts its critical functions in maintaining mitochondrial homeostasis and protecting cancer cells from stress, thereby initiating a series of anti-cancer effects.

Signaling Pathway of this compound's Core Mechanism

The following diagram illustrates the central mechanism of this compound, starting from its conversion to the active metabolite CVM-1125 and its subsequent interaction with TRAP1.

This compound Core Mechanism This compound's Core Mechanism of Action This compound This compound (CVM-1118) (Prodrug) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Dephosphorylation TRAP1 TRAP1 (Mitochondrial Chaperone) CVM1125->TRAP1 Binds to and Inhibits Degradation Lysosomal Degradation of TRAP1 TRAP1->Degradation Leads to

This compound's conversion to its active form and targeting of TRAP1.

Downstream Anti-Cancer Effects

The inhibition of TRAP1 by this compound instigates three primary anti-cancer activities: induction of apoptosis, inhibition of vasculogenic mimicry, and cell cycle arrest.

Induction of Mitochondrial Apoptosis

By disrupting TRAP1 function, this compound compromises mitochondrial integrity, leading to the activation of the intrinsic apoptotic pathway. This is a key mechanism for its cytotoxic effects in cancer cells[1].

Inhibition of Vasculogenic Mimicry

This compound is a first-in-class drug candidate that targets vasculogenic mimicry (VM), a process where aggressive cancer cells form their own vascular networks, contributing to metastasis and resistance to anti-angiogenic therapies[2][3]. TRAP1 inhibition by this compound leads to a reduction in cellular succinate (B1194679) levels, which in turn destabilizes the hypoxia-inducible factor 1-alpha (HIF-1α)[1]. The destabilization of HIF-1α suppresses the expression of genes critical for VM formation[1].

The signaling cascade for the inhibition of vasculogenic mimicry is depicted below:

Vasculogenic Mimicry Inhibition Inhibition of Vasculogenic Mimicry by this compound CVM1125 CVM-1125 TRAP1 TRAP1 Inhibition CVM1125->TRAP1 Succinate Reduced Cellular Succinate Levels TRAP1->Succinate HIF1a HIF-1α Destabilization Succinate->HIF1a VM_Genes Suppression of VM-related Genes HIF1a->VM_Genes VM_Inhibition Inhibition of Vasculogenic Mimicry VM_Genes->VM_Inhibition

Signaling pathway of this compound-mediated VM inhibition.
Cell Cycle Arrest at G2/M Phase

This compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells, thereby inhibiting their proliferation[1]. This effect contributes to the overall anti-tumor activity of the compound.

Quantitative Data Summary

In Vitro Cytotoxicity of CVM-1125

The active metabolite of this compound, CVM-1125, has demonstrated potent growth inhibitory and cytotoxic effects across a wide range of human cancer cell lines in the NCI-60 screen. In 87% of the tested cell lines, the GI50 (concentration for 50% growth inhibition) was less than 100 nM[1].

Table 1: Growth Inhibition (GI50) of CVM-1125 in Selected NCI-60 Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
Leukemia
CCRF-CEMLeukemia<10
K-562Leukemia12
MOLT-4Leukemia<10
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung20
NCI-H460Non-Small Cell Lung15
Colon Cancer
COLO 205Colon13
HCT-116Colon14
HT29Colon16
CNS Cancer
SF-295CNS13
U251CNS16
Melanoma
MALME-3MMelanoma<10
SK-MEL-28Melanoma14
Ovarian Cancer
OVCAR-3Ovarian18
OVCAR-8Ovarian20
Renal Cancer
786-0Renal17
A498Renal19
Prostate Cancer
PC-3Prostate19
DU-145Prostate22
Breast Cancer
MCF7Breast21
MDA-MB-231/ATCCBreast23

Note: Data extracted from the supplementary materials of Shen et al., Pathology & Oncology Research, 2023.[4]

Cell Cycle Analysis

Treatment of HT-29 colon cancer cells with this compound for 48 hours resulted in a dose-dependent increase in the percentage of cells in the G2/M phase and a corresponding decrease in the G1 phase[1].

Table 2: Effect of this compound on Cell Cycle Distribution in HT-29 Cells

Treatment% Cells in G1% Cells in S% Cells in G2/M% Cells in Sub-G1 (Apoptosis)
Control51.9323.3523.361.06
This compound (100 nM)16.2725.1531.6226.96
This compound (300 nM)1.5810.3565.6122.46

Data from Shen et al., Pathology & Oncology Research, 2023.[1]

Clinical Efficacy

This compound is currently in Phase II clinical development for advanced neuroendocrine tumors (NET) and in combination with nivolumab (B1139203) for advanced hepatocellular carcinoma (HCC).

Table 3: Phase II Clinical Trial Results for this compound (CVM-1118)

IndicationClinical TrialTreatmentNumber of Evaluable PatientsObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
Advanced Neuroendocrine Tumors (NET)NCT03600233This compound Monotherapy354.8% (1 Partial Response)66.7%10.5 months
Advanced Hepatocellular Carcinoma (HCC)NCT05257590This compound + Nivolumab3119.4% (2 Complete Responses, 4 Partial Responses)54.8%3.53 months

Data for NET from TaiRx, Inc. press release, September 2024 and for HCC from ASCO Meeting Abstract, May 2024.[4][5]

Experimental Protocols

Cell Viability/Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.

Workflow Diagram:

SRB Assay Workflow Sulforhodamine B (SRB) Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 Fixation and Staining cluster_2 Measurement A Seed cells in 96-well plates B Incubate for 24h (cell attachment) A->B C Treat with varying concentrations of this compound B->C D Incubate for a defined period (e.g., 48-72h) C->D E Fix cells with trichloroacetic acid (TCA) D->E F Wash with water and air dry E->F G Stain with Sulforhodamine B (SRB) F->G H Wash with 1% acetic acid to remove unbound dye G->H I Solubilize bound dye with Tris base solution H->I J Read absorbance at ~515 nm I->J K Calculate cell viability and IC50 values J->K

A typical workflow for the Sulforhodamine B cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in 96-well microtiter plates at the optimal density and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat cells with a range of concentrations of this compound (or CVM-1125) and a vehicle control.

  • Cell Fixation: After the incubation period, fix the cells by gently adding cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization and Measurement: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution. Measure the absorbance at approximately 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Detailed Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or a vehicle control for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Vasculogenic Mimicry Assay (Matrigel Tube Formation Assay)

This in vitro assay assesses the ability of cancer cells to form capillary-like structures on a basement membrane matrix.

Detailed Methodology:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of this compound or vehicle control.

  • Incubation: Seed the cells onto the solidified Matrigel and incubate at 37°C.

  • Imaging and Quantification: Monitor the formation of tube-like structures at various time points (e.g., 6-24 hours) using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of tubes, tube length, and branching points.

Potential Biomarkers and Resistance

Preclinical studies have identified potential pharmacogenomic biomarkers that may predict sensitivity to this compound. Loss-of-function mutations in the tumor suppressor genes STK11 and NF2 have been associated with increased sensitivity to the drug[1]. These findings suggest that patients with tumors harboring these mutations may derive greater benefit from this compound treatment. The mechanism is thought to involve the mTOR and PI3K-AKT signaling pathways, which are downstream of TRAP1[1].

The development of resistance to this compound has not yet been extensively studied. However, as with other targeted therapies, potential resistance mechanisms could involve mutations in the TRAP1 binding site, upregulation of alternative survival pathways, or alterations in drug efflux pumps.

Conclusion

This compound represents a promising novel anti-cancer agent with a unique mechanism of action centered on the inhibition of the mitochondrial chaperone TRAP1. Its ability to induce apoptosis, inhibit vasculogenic mimicry, and cause cell cycle arrest provides a strong rationale for its continued clinical development. The identification of potential predictive biomarkers may further refine patient selection and enhance the therapeutic efficacy of this compound in various cancer types. Further research is warranted to fully elucidate potential resistance mechanisms and to explore the full therapeutic potential of this first-in-class TRAP1 inhibitor.

References

The Core Interaction: A Technical Guide to CVM-1118 and the TRAP1 Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the molecular interactions between the investigational anti-cancer agent CVM-1118 and its direct cellular target, the mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the binding kinetics, mechanism of action, and the experimental methodologies used to elucidate this critical interaction.

Introduction to CVM-1118 and TRAP1

CVM-1118 (foslinanib) is a novel 2-phenyl-4-quinolone derivative under development as an oral anti-cancer drug.[1] In the body, this phosphoric ester prodrug is rapidly and completely metabolized into its active form, CVM-1125, through dephosphorylation following either intravenous or oral administration.[1] CVM-1125 has demonstrated potent growth inhibitory and cytotoxic effects across a wide range of human cancer cell lines at nanomolar concentrations.[2]

TRAP1, also known as Heat Shock Protein 75 (Hsp75), is a member of the Hsp90 family of molecular chaperones predominantly located in the mitochondrial matrix.[3][4] It plays a crucial role in maintaining mitochondrial integrity, protecting cells from oxidative stress and apoptosis.[3][5] TRAP1 is highly expressed in numerous human tumors, where it contributes to metabolic reprogramming, favoring a phenotype conducive to tumor growth and survival.[3][6] Its overexpression is often correlated with poor prognosis and drug resistance in various cancers.[1][6]

Quantitative Analysis of the CVM-1125 and TRAP1 Interaction

The direct binding of CVM-1125 to TRAP1 has been quantitatively characterized, establishing a strong and specific interaction. This binding is central to the mechanism of action of CVM-1118.

ParameterValueMethodSource
Dissociation Constant (KD) 6.7 x 10-8 MSurface Plasmon Resonance (SPR)[7]
Growth Inhibition (GI50) < 100 nM (in 87% of NCI 60 cell lines)NCI 60 Screen[1]

The Molecular Mechanism of Action

The interaction between CVM-1125 and TRAP1 initiates a cascade of events within the cancer cell, ultimately leading to apoptosis and the inhibition of tumor-promoting processes like vasculogenic mimicry (VM).[1][2]

Upon binding to the N-terminal domain of TRAP1, CVM-1125 induces the lysosomal degradation of the TRAP1 protein.[1][7] This reduction in TRAP1 levels disrupts its normal function, which includes the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[8] The resulting increase in SDH activity leads to a reduction in cellular succinate levels.[2][8] This decrease in succinate causes the destabilization of the hypoxia-inducible factor 1-alpha (HIF-1α), a critical transcription factor for tumor survival and angiogenesis.[2][8] The downstream effects include the induction of mitochondrial apoptosis and the suppression of VM formation.[1][9]

Signaling Pathway of CVM-1118 Action

CVM1118_Pathway cluster_drug Drug Action cluster_mito Mitochondrial Events cluster_cellular Cellular Consequences CVM1118 CVM-1118 (Prodrug) CVM1125 CVM-1125 (Active Metabolite) CVM1118->CVM1125 Dephosphorylation TRAP1 TRAP1 CVM1125->TRAP1 Binds to N-terminal domain Degradation Lysosomal Degradation TRAP1->Degradation SDH Succinate Dehydrogenase (SDH) TRAP1->SDH Inhibits Degradation->SDH Inhibition Lifted Succinate Succinate Levels SDH->Succinate Reduces HIF1a HIF-1α Succinate->HIF1a Stabilizes Destabilization Destabilization Succinate->Destabilization Leads to HIF1a->Destabilization Apoptosis Mitochondrial Apoptosis Destabilization->Apoptosis VM Vasculogenic Mimicry Inhibition Destabilization->VM

Caption: CVM-1118 signaling pathway targeting TRAP1.

Experimental Protocols

The identification and characterization of the CVM-1118 and TRAP1 interaction were achieved through a series of key experiments.

Identification of TRAP1 as a Binding Target

Nematic Protein Organization Technique (NPOT): This technique was employed to identify the cellular binding targets of CVM-1125.[1][2] NPOT is a target identification method that utilizes the principle of liquid crystal-based biosensors to detect protein-small molecule interactions without the need for labeling. The assay involves immobilizing a library of proteins and then introducing the small molecule of interest. A change in the orientation of the liquid crystals upon binding indicates an interaction.

Confirmation and Quantitative Analysis of Binding

Surface Plasmon Resonance (SPR): SPR was used to validate the interaction between CVM-1125 and TRAP1 and to determine the binding affinity.[1][7] In this assay, one molecule (e.g., TRAP1) is immobilized on a sensor chip, and its binding partner (CVM-1125) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the calculation of association and dissociation rate constants, and subsequently the dissociation constant (KD).

In Silico Modeling of the Interaction

In Silico Docking Analysis: Computational docking studies were performed to predict the binding mode of CVM-1125 to the TRAP1 protein.[7] This analysis revealed that CVM-1125 interacts with the N-terminal domain of TRAP1, with a hydrogen bond formed between the fluorophenyl ring of CVM-1125 and the amino acid residue Trp231.[7] The interaction pocket was identified to comprise 11 amino acids within a 10 Å distance of CVM-1125.[7]

Experimental Workflow for Target Identification and Validation

Experimental_Workflow start Start: Identify CVM-1125 Cellular Target npot Nematic Protein Organization Technique (NPOT) start->npot candidates Identification of Potential Binding Candidates npot->candidates spr Surface Plasmon Resonance (SPR) candidates->spr TRAP1 identified as strongest candidate validation Validation and Quantitative Binding Analysis (KD) spr->validation docking In Silico Docking Analysis validation->docking mechanism Elucidation of Binding Mode and Interaction Site docking->mechanism end End: Confirmed TRAP1 Interaction mechanism->end

References

The Role of Foslinanib in Inhibiting Vasculogenic Mimicry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vasculogenic mimicry (VM) is a process by which highly aggressive tumor cells form de novo, matrix-rich vascular networks, contributing to tumor perfusion, metastasis, and resistance to conventional anti-angiogenic therapies. Foslinanib (CVM-1118), a novel orally bioavailable small molecule, has emerged as a promising therapeutic agent that actively inhibits VM. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the intricate signaling pathways that govern VM. We present available quantitative data, detailed experimental protocols for assessing VM, and visualizations of the key signaling cascades to offer a comprehensive resource for researchers and drug development professionals in oncology.

Introduction to Vasculogenic Mimicry

Vasculogenic mimicry is a hallmark of aggressive cancers, including melanoma, glioblastoma, and various carcinomas.[1] Unlike angiogenesis, which involves the sprouting of new blood vessels from pre-existing endothelium, VM is characterized by the remarkable plasticity of cancer cells to mimic endothelial cells and form perfusable, vessel-like structures.[1][2] The presence of VM is often correlated with poor patient prognosis, increased tumor metastasis, and resistance to therapies targeting vascular endothelial growth factor (VEGF).[3]

Key molecular players in VM include vascular endothelial (VE)-cadherin, Ephrin type-A receptor 2 (EphA2), focal adhesion kinase (FAK), matrix metalloproteinases (MMPs), and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][4][5][6] These molecules and pathways contribute to the endothelial-like phenotype, cellular remodeling, and matrix deposition necessary for the formation of VM networks.

This compound (CVM-1118): An Overview

This compound is a synthetic 2-phenyl-4-quinolone derivative that has demonstrated potent anti-cancer and anti-vasculogenic mimicry activities.[7][8][9] It is a phosphoric ester prodrug that is rapidly and completely metabolized to its active form, CVM-1125, following oral administration.[8] this compound is currently undergoing Phase 2a clinical trials for the treatment of advanced neuroendocrine tumors and hepatocellular carcinoma.[7][9][10][11]

Mechanism of Action: Inhibition of the TRAP1/HIF-1α Axis

The primary mechanism by which this compound inhibits vasculogenic mimicry involves the targeting of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[7][8][12]

The active metabolite of this compound, CVM-1125, directly binds to TRAP1, a mitochondrial chaperone protein that is frequently overexpressed in cancer cells.[7][8] This binding leads to a reduction in the protein levels of TRAP1.[7][8] The downregulation of TRAP1 disrupts its downstream signaling, resulting in two key events:

  • Reduction of Cellular Succinate Levels: The disruption of TRAP1 function leads to decreased levels of cellular succinate.[7][8]

  • Destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α): The reduction in TRAP1-mediated signaling leads to the destabilization of HIF-1α, a critical transcription factor in the cellular response to hypoxia and a key driver of VM.[5][7][8]

By destabilizing HIF-1α, this compound effectively suppresses the expression of genes associated with VM, such as VEGFA, VEGFR1, and EphA2, thereby inhibiting the formation of vessel-like networks by tumor cells.[13] In addition to its anti-VM effects, the targeting of TRAP1 by this compound also induces mitochondrial apoptosis and suppresses overall tumor cell growth.[7][8][12]

Signaling Pathways in Vasculogenic Mimicry and this compound's Point of Intervention

The formation of vasculogenic mimicry is a complex process orchestrated by a network of interconnected signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of VM, influencing cell survival, proliferation, and the expression of endothelial-associated markers.[4][14][15] Another critical pathway involves Focal Adhesion Kinase (FAK), which plays a pivotal role in cell motility, invasion, and the remodeling of the extracellular matrix through the activation of MMPs.[1][16][17] VE-cadherin, a key component of cell-cell junctions, is aberrantly expressed in aggressive tumor cells and is essential for the formation of stable VM networks.[18][19][20]

This compound's mechanism of action, through the inhibition of the TRAP1/HIF-1α axis, intersects with these pathways by downregulating the expression of key VM-associated genes that are often downstream targets of these signaling cascades.

Foslinanib_Mechanism_of_Action cluster_drug Drug Action cluster_cellular_target Cellular Target & Immediate Effects cluster_downstream_effects Downstream Effects This compound This compound (CVM-1118) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolism TRAP1 TRAP1 CVM1125->TRAP1 Binds to and reduces Succinate Reduced Succinate TRAP1->Succinate Leads to HIF1a HIF-1α Destabilization TRAP1->HIF1a Leads to Apoptosis Mitochondrial Apoptosis TRAP1->Apoptosis Induces Tumor_Growth Suppression of Tumor Growth TRAP1->Tumor_Growth Results in VM_genes Downregulation of VM-associated genes (VEGFA, VEGFR1, EphA2) HIF1a->VM_genes Regulates VM_Inhibition Inhibition of Vasculogenic Mimicry VM_genes->VM_Inhibition Contributes to

Caption: Mechanism of this compound in inhibiting vasculogenic mimicry.

VM_Signaling_Pathways cluster_pathways Key Signaling Pathways in Vasculogenic Mimicry cluster_foslinanib_intervention This compound Intervention PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α Akt->HIF1a mTOR->HIF1a VM Vasculogenic Mimicry mTOR->VM FAK FAK Erk12 Erk1/2 FAK->Erk12 MMPs MMPs Erk12->MMPs MMPs->VM VE_cadherin VE-cadherin EphA2 EphA2 VE_cadherin->EphA2 VE_cadherin->VM EphA2->FAK HIF1a->VM This compound This compound This compound->HIF1a Inhibits via TRAP1

Caption: Overview of key signaling pathways in VM and this compound's intervention.

Quantitative Data on this compound's Efficacy

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound (CVM-1118).

Table 1: Preclinical Activity of CVM-1125 (Active Metabolite of this compound)

ParameterValueCell Lines/ModelReference
In Vitro Growth Inhibition (GI50) < 100 nM87% of NCI 60 cell lines[7][8]
In Vivo VM Inhibition DemonstratedHCT-116 colorectal cancer xenograft[8]

Table 2: Clinical Trial Data for this compound (CVM-1118)

Trial PhaseIndicationParameterValueReference
Phase 2a Advanced Neuroendocrine TumorsMedian Progression-Free Survival (PFS)6.9 months[11][13]

Experimental Protocols for Vasculogenic Mimicry Assays

The following is a detailed, representative protocol for an in vitro vasculogenic mimicry assay using a Matrigel-based tube formation model. This method is commonly used to assess the VM potential of cancer cells and to evaluate the efficacy of inhibitory compounds like this compound.

In Vitro Vasculogenic Mimicry Tube Formation Assay

Objective: To quantitatively assess the ability of aggressive cancer cells to form tubular networks on a basement membrane matrix and to measure the inhibitory effect of this compound.

Materials:

  • Aggressive cancer cell line known to exhibit VM (e.g., MDA-MB-231, U87, HCT-116)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Matrigel® Basement Membrane Matrix (or equivalent)

  • 96-well cell culture plates

  • This compound (CVM-1118) or its active metabolite CVM-1125

  • Vehicle control (e.g., DMSO)

  • Calcein AM (for visualization, optional)

  • Inverted microscope with imaging capabilities

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Procedure:

  • Preparation of Matrigel Plates:

    • Thaw Matrigel on ice overnight at 4°C.

    • Pre-chill pipette tips and a 96-well plate at -20°C for at least 30 minutes.

    • Working quickly on ice, add 50 µL of Matrigel to each well of the pre-chilled 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding and Treatment:

    • Harvest cancer cells using standard trypsinization methods.

    • Resuspend the cells in a serum-free or low-serum medium to a final concentration of 2 x 105 cells/mL.

    • Prepare serial dilutions of this compound/CVM-1125 and the vehicle control in the same medium.

    • In separate tubes, mix the cell suspension with the different concentrations of this compound or vehicle control.

    • Carefully add 100 µL of the cell suspension/treatment mixture to each Matrigel-coated well (final cell count of 2 x 104 cells/well).

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-24 hours. The optimal incubation time should be determined empirically for the specific cell line.

  • Visualization and Imaging:

    • After incubation, examine the wells under an inverted microscope for the formation of tube-like structures.

    • (Optional) For enhanced visualization, the cells can be stained with Calcein AM.

    • Capture images from at least three random fields of view for each well at 4x or 10x magnification.

  • Quantification:

    • Analyze the captured images using ImageJ with the Angiogenesis Analyzer plugin or similar software.

    • Quantify the following parameters for each condition:

      • Total tube length

      • Number of nodes/junctions

      • Number of meshes

    • Calculate the percentage of inhibition for each parameter relative to the vehicle control.

VM_Assay_Workflow start Start prep_plate Prepare Matrigel-coated 96-well plate start->prep_plate seed_cells Seed cancer cells with This compound/vehicle prep_plate->seed_cells incubate Incubate at 37°C (6-24 hours) seed_cells->incubate image Image tube formation incubate->image quantify Quantify network parameters (tube length, nodes, meshes) image->quantify analyze Analyze and compare treatment groups quantify->analyze end End analyze->end

Caption: Experimental workflow for an in vitro vasculogenic mimicry assay.

Conclusion and Future Directions

This compound represents a first-in-class therapeutic agent that effectively targets vasculogenic mimicry, a critical mechanism of tumor progression and drug resistance.[9] Its unique mechanism of action, centered on the inhibition of the TRAP1/HIF-1α signaling axis, distinguishes it from conventional anti-angiogenic therapies. The preclinical and early clinical data for this compound are promising, suggesting its potential as a valuable addition to the oncology treatment landscape.

Future research should focus on further elucidating the downstream effects of TRAP1 inhibition and exploring the potential synergistic effects of this compound with other anti-cancer agents, including chemotherapy, targeted therapies, and immunotherapies. The identification of predictive biomarkers for this compound response will also be crucial for patient selection and the design of future clinical trials. As our understanding of the molecular intricacies of vasculogenic mimicry continues to grow, targeted therapies like this compound will undoubtedly play an increasingly important role in the management of aggressive cancers.

References

The Discovery and Synthesis of Foslinanib (CVM-1118): A Novel TRAP1 Inhibitor Targeting Vasculogenic Mimicry in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Foslinanib (CVM-1118) is a novel, orally bioavailable small molecule demonstrating significant potential in oncology. It is a phosphoric ester prodrug that is rapidly converted in vivo to its active metabolite, CVM-1125. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound. A key focus is its unique ability to inhibit vasculogenic mimicry (VM), a process by which aggressive tumor cells form their own blood vessel-like networks, contributing to metastasis and drug resistance. This compound's primary molecular target is the mitochondrial chaperone TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), leading to a cascade of events that induce cancer cell apoptosis and inhibit tumor growth. This document details the experimental protocols utilized in its evaluation and presents key quantitative data in a structured format for clarity and comparison.

Introduction

This compound (also known as TRX-818) is a 2-phenyl-4-quinolone derivative that has emerged as a promising first-in-class anti-cancer agent.[1] Its development has been driven by the need for therapies that can overcome the challenges of tumor metastasis and acquired resistance. One of the key innovations of this compound is its ability to target vasculogenic mimicry (VM), a process distinct from traditional angiogenesis.[1][2] In VM, highly aggressive cancer cells form perfusable, matrix-rich, vessel-like structures, ensuring their own blood supply and facilitating metastatic spread.[3][4] this compound is currently undergoing Phase IIa clinical trials for various malignancies, including neuroendocrine tumors and hepatocellular carcinoma.[4][5]

This guide will delve into the scientific underpinnings of this compound, from its chemical synthesis to its biological activity and clinical evaluation.

Discovery and Synthesis

This compound was identified from a series of synthetic 2-phenyl-4-quinolone analogues designed for anti-neoplastic activity.[6] The synthesis of this compound and its active metabolite, CVM-1125, has been carried out by institutions including China Medical University, Chengdu Chempartner Co., Ltd., and Formosa Laboratories, Inc.[5] While the specific, proprietary synthesis protocol for large-scale manufacturing is not publicly disclosed, a plausible synthetic route can be derived from established organic chemistry principles for the synthesis of 2-phenyl-4-quinolones.

Plausible Synthesis Pathway

The synthesis of the 2-phenyl-4-quinolone core of CVM-1125 likely involves the cyclization of a chalcone (B49325) derivative. A general representation of this synthesis is outlined below.

G cluster_synthesis Plausible Synthesis of CVM-1125 cluster_phosphorylation Phosphorylation to this compound A 2'-aminoacetophenone derivative C Chalcone Intermediate A->C Claisen-Schmidt Condensation B 3-Fluorobenzaldehyde B->C D CVM-1125 (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinoline) C->D Cyclization D2 CVM-1125 F This compound (CVM-1118) (Phosphate Ester Prodrug) D2->F E Phosphorylating Agent (e.g., POCl3) E->F

A plausible synthetic route to this compound (CVM-1118).

The final step to produce this compound (CVM-1118) involves the phosphorylation of the hydroxyl group on CVM-1125 to create the phosphate (B84403) ester prodrug.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily initiated by the inhibition of its direct molecular target, TRAP1.[5][7]

TRAP1 Inhibition and Downstream Signaling

The active metabolite of this compound, CVM-1125, directly binds to and inhibits the mitochondrial chaperone protein TRAP1.[5][8] This inhibition leads to the degradation of TRAP1 via the lysosomal pathway.[5] The downstream consequences of TRAP1 inhibition are significant and contribute to the anti-tumor activity of this compound.

G cluster_effects Cellular Effects CVM1125 CVM-1125 (Active Metabolite) TRAP1 TRAP1 (Mitochondrial Chaperone) CVM1125->TRAP1 Inhibits Lysosome Lysosomal Degradation TRAP1->Lysosome Leads to Succinate Cellular Succinate Levels TRAP1->Succinate Reduces Apoptosis Mitochondrial Apoptosis TRAP1->Apoptosis Suppresses HIF1a HIF-1α (Hypoxia-Inducible Factor 1-alpha) Succinate->HIF1a Stabilizes VM_genes Vasculogenic Mimicry Genes (e.g., VEGFA, VEGFR1, EphA2) HIF1a->VM_genes Promotes Transcription VM_formation Vasculogenic Mimicry Formation VM_genes->VM_formation Leads to G cluster_workflow Cell Viability Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B D Treat cells with various concentrations of the compounds B->D C Prepare stock solutions of CVM-1118/CVM-1125 in DMSO C->D E Incubate for 72 hours D->E F Add Alamar Blue reagent to each well E->F G Incubate for a specified time F->G H Measure fluorescence to quantify cell viability G->H

References

In-Depth Technical Guide: Pharmacokinetics and Oral Bioavailability of Foslinanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslinanib, also known as CVM-1118, is an orally bioavailable small molecule under investigation as a potent anti-cancer agent.[1][2] It is a phosphoric ester prodrug that is rapidly and completely metabolized to its active form, CVM-1125, following oral or intravenous administration.[3] The primary mechanism of action of this compound's active metabolite involves the inhibition of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1).[3][4] This inhibition leads to the destabilization of HIF-1α, suppressing vasculogenic mimicry (VM) and inducing apoptosis in cancer cells.[3][5] Vasculogenic mimicry is a process by which aggressive tumor cells form their own blood vessel-like networks, contributing to tumor growth and metastasis.[2] this compound is currently in Phase II clinical trials for advanced neuroendocrine tumors and hepatocellular carcinoma.[2][6] This guide provides a comprehensive overview of the available pharmacokinetic data and experimental methodologies for this compound and its active metabolite, CVM-1125.

Pharmacokinetics

The pharmacokinetic profile of this compound (CVM-1118) is characterized by its rapid conversion to the active metabolite, CVM-1125. Therefore, the majority of pharmacokinetic analyses focus on CVM-1125.

Preclinical Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in mice, Sprague-Dawley rats, and beagle dogs.[3]

Data Summary: Preclinical Oral Pharmacokinetics of this compound (CVM-1118) and its Active Metabolite (CVM-1125)

SpeciesCompoundDose (mg/kg)FormulationTmax (h)Cmax (ng/mL)AUC0-t (ng·h/mL)
Mouse (CD-1, male) CVM-1118309% NaHCO30.2521-
CVM-1125309% NaHCO30.25349451

Data sourced from supplementary materials of Shen et al. (2023).

Note: Quantitative data for rats and dogs are not yet publicly available in detail.

Clinical Pharmacokinetics

This compound has undergone Phase I and Phase IIa clinical trials in patients with advanced cancers, including neuroendocrine tumors.

Data Summary: Human Oral Pharmacokinetics of CVM-1125

Trial PhasePatient PopulationDoseCmax (ng/mL)AUC0-24 (ng·h/mL)T1/2 (h)
Phase I Advanced Cancers50-800 mg dailyDose-dependent increase--
Phase IIa Advanced Neuroendocrine Tumors200-300 mg BID418 (mean)2170 (mean)~2.2

Data from Phase I and IIa clinical trial abstracts.[1][7]

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of pharmacokinetic studies.

Preclinical Studies

Animal Models

  • Mice: Male CD-1 mice were used in the initial pharmacokinetic screening.

  • Rats: Sprague-Dawley rats were utilized for further pharmacokinetic and toxicology studies.[3]

  • Dogs: Beagle dogs were included in the preclinical pharmacokinetic evaluation.[3]

Dosing and Formulation

  • Mice: A single oral dose of 30 mg/kg of this compound was administered in a 9% sodium bicarbonate (NaHCO3) solution.

(Details on the specific formulations and dosing for rat and dog studies are not publicly available at this time.)

Sample Collection and Analysis

  • Blood samples were collected at various time points post-administration to determine the plasma concentrations of this compound and CVM-1125.

  • Analytical Method: While not explicitly detailed in the available literature for the preclinical studies, it is standard practice to use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecules in biological matrices. This typically involves protein precipitation from plasma samples, followed by chromatographic separation and mass spectrometric detection.

Clinical Studies

Phase I Dose-Escalation Study

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of this compound and to establish the recommended Phase II dose.[1]

  • Patient Population: Patients with advanced solid tumors.[1]

  • Study Design: Open-label, dose-escalation studies were conducted in the US (CVM-001) and Taiwan (CVM-002).[1]

  • Dosing: this compound capsules were administered orally, with doses ranging from 50 to 800 mg daily, in 28-day cycles.[1]

  • Pharmacokinetic Sampling: Blood samples were collected to characterize the pharmacokinetic profile. Rapid oral absorption was observed with a Tmax of less than 2 hours.[1]

Phase IIa Study (NCT03600233)

  • Objective: To investigate the efficacy and further assess the safety and pharmacokinetics of this compound in patients with advanced neuroendocrine tumors.[6][7]

  • Patient Population: Patients with advanced, well-differentiated, low or intermediate-grade neuroendocrine tumors of pancreatic, gastrointestinal, or lung origin who were refractory to standard therapy.[6]

  • Study Design: A multicenter, single-arm, open-label study.[8]

  • Dosing: Patients received oral this compound at 200 to 300 mg twice daily (BID) in 28-day cycles.[7]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were assessed, revealing rapid metabolism of CVM-1118 to its active metabolite, CVM-1125.[7]

Visualizations

Signaling Pathway of this compound's Active Metabolite (CVM-1125)

G cluster_0 Mitochondrion cluster_1 Cellular Processes TRAP1 TRAP1 HIF1a HIF-1α Destabilization TRAP1->HIF1a Leads to Apoptosis Apoptosis Induction TRAP1->Apoptosis Promotes VM Vasculogenic Mimicry Inhibition HIF1a->VM Suppresses CVM1125 CVM-1125 (Active Metabolite) CVM1125->TRAP1 Inhibits

Caption: CVM-1125 inhibits TRAP1, leading to HIF-1α destabilization and apoptosis.

Experimental Workflow for a Preclinical Oral Pharmacokinetic Study

G cluster_0 Dosing Phase cluster_1 Sampling & Analysis Phase cluster_2 Data Interpretation Phase Animal_Model Select Animal Model (e.g., Mice, Rats, Dogs) Dosing Oral Administration of This compound Formulation Animal_Model->Dosing Blood_Sampling Serial Blood Sampling at Pre-defined Time Points Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis LC-MS/MS Analysis for Drug Concentration Plasma_Separation->Sample_Analysis PK_Parameters Calculate Pharmacokinetic Parameters (Cmax, Tmax, AUC) Sample_Analysis->PK_Parameters Bioavailability Assess Oral Bioavailability PK_Parameters->Bioavailability

Caption: Workflow for preclinical oral pharmacokinetic assessment of this compound.

Logical Relationship of Pharmacokinetic Parameters to Oral Bioavailability

G cluster_absorption Absorption cluster_exposure Systemic Exposure Oral_Dose Oral Dose (this compound) Cmax Cmax (Rate of Absorption) Oral_Dose->Cmax Tmax Tmax (Time to Max Concentration) Oral_Dose->Tmax AUC AUC (Extent of Absorption) Cmax->AUC Contributes to Tmax->AUC Influences Oral_Bioavailability Oral Bioavailability (Fraction of Dose Reaching Systemic Circulation) AUC->Oral_Bioavailability Determines

Caption: Relationship of Cmax, Tmax, and AUC in determining oral bioavailability.

Conclusion

This compound demonstrates favorable pharmacokinetic properties as an orally administered prodrug, with rapid conversion to its active metabolite, CVM-1125. Preclinical and clinical studies have begun to elucidate its absorption, distribution, metabolism, and excretion profile. The data gathered to date supports its continued development as a promising anti-cancer therapeutic, particularly for its novel mechanism of inhibiting vasculogenic mimicry. Further publication of detailed pharmacokinetic data from preclinical studies in rats and dogs, as well as comprehensive results from ongoing Phase II clinical trials, will be crucial for a complete understanding of this compound's clinical pharmacology and for optimizing its therapeutic use.

References

Preclinical Profile of Foslinanib (CVM-1118) in Neuroendocrine Tumors: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslinanib (CVM-1118) is an investigational small molecule therapeutic agent that has demonstrated potential in the treatment of various solid tumors, including neuroendocrine tumors (NETs). It is a prodrug that is rapidly metabolized to its active form, CVM-1125. This compound is classified as a Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1) inhibitor. TRAP1, a mitochondrial chaperone protein, is implicated in the regulation of cellular metabolism and survival, and its inhibition represents a novel therapeutic strategy in oncology. This document provides a comprehensive overview of the available preclinical data for this compound in the context of neuroendocrine tumors, with a focus on its mechanism of action, available in vitro and in vivo data, and relevant experimental protocols.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of the mitochondrial chaperone TRAP1.[1][2] This inhibition disrupts mitochondrial homeostasis, leading to a cascade of downstream effects that collectively contribute to its anti-tumor activity. The key mechanistic consequences of TRAP1 inhibition by this compound's active metabolite, CVM-1125, include:

  • Induction of Apoptosis: By targeting TRAP1, this compound promotes programmed cell death in cancer cells.[1][2]

  • Inhibition of Tumor Growth: Preclinical studies have indicated that this compound can significantly inhibit the proliferation of tumor cells.[3]

  • Suppression of Vasculogenic Mimicry (VM): this compound has been shown to inhibit the formation of de novo vascular networks by aggressive cancer cells, a process distinct from traditional angiogenesis.[3][4] This is particularly relevant as VM has been observed in mouse models of pancreatic neuroendocrine tumors.[1]

  • Destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α): TRAP1 inhibition by CVM-1125 leads to a reduction in cellular succinate (B1194679) levels, which in turn destabilizes HIF-1α, a key transcription factor involved in tumor progression and angiogenesis.[1][2]

Signaling Pathway

The proposed signaling pathway for this compound's anti-tumor activity is initiated by the binding of its active metabolite, CVM-1125, to TRAP1 in the mitochondria. This interaction leads to the degradation of TRAP1, disrupting the mitochondrial chaperone function. The subsequent reduction in succinate levels leads to the destabilization of HIF-1α. The loss of HIF-1α activity, coupled with the induction of mitochondrial apoptosis, culminates in the inhibition of tumor cell growth, proliferation, and vasculogenic mimicry.

Foslinanib_Signaling_Pathway This compound This compound (CVM-1118) (Prodrug) CVM1125_cyto CVM-1125 (Active Metabolite) This compound->CVM1125_cyto TRAP1 TRAP1 CVM1125_cyto->TRAP1 Inhibition Succinate Succinate TRAP1->Succinate Maintains Apoptosis Mitochondrial Apoptosis TRAP1->Apoptosis Inhibits TRAP1->Apoptosis Induces HIF1a HIF-1α Succinate->HIF1a Stabilizes TumorEffects Inhibition of: - Tumor Growth - Vasculogenic Mimicry HIF1a->TumorEffects Promotes

This compound's Mechanism of Action

Preclinical Data

While press releases from TaiRx, the developer of this compound, have stated that the drug demonstrated "significant anticancer activity in preclinical PNET animal models," specific quantitative data from these studies are not extensively available in the public domain.[3] The majority of published preclinical data focuses on other tumor types.

In Vitro Studies

Quantitative data on the efficacy of this compound and its active metabolite, CVM-1125, in specific neuroendocrine tumor cell lines such as BON-1 or QGP-1 have not been identified in publicly accessible literature. However, data from other cancer cell lines provide an indication of its potency.

Table 1: In Vitro Cytotoxicity of this compound (CVM-1118) and its Active Metabolite (CVM-1125) in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) - CVM-1118IC50 (nM) - CVM-1125
A549Lung Cancer<50<50
DU-145Prostate Cancer<50<50
HT-29Colon Cancer<50<50
MDA-MB-231Breast Cancer<50<50
COLO 205Colon Cancer<50<50
SK-OV-3Ovarian Cancer<50<50
U-87 MGGlioblastoma<50<50
C8161Melanoma<50<50
PC-3Prostate Cancer<50<50
Source: Data extrapolated from studies on various cancer cell lines, indicating potent cytotoxicity with IC50 values generally below 50 nM.[5]
In Vivo Studies

Detailed preclinical data from PNET animal models are not publicly available. However, a study in an orthotopic HCT-116 colorectal cancer mouse xenograft model provides insight into the potential experimental design and efficacy of this compound in vivo.

Table 2: In Vivo Efficacy of this compound (CVM-1118) in an Orthotopic HCT-116 Colorectal Cancer Xenograft Model

Treatment GroupAdministration RouteDose (mg/kg)Mean Tumor Volume (mm³) ± SD (Day 43)
VehicleOral-1139 ± 580
CVM-1118Oral201591 ± 747
CVM-1118Oral50722 ± 595
CVM-1118Oral100475 ± 415
CVM-1118Intravenous20670 ± 447
Source: Data from a study in a colorectal cancer model, demonstrating a dose-dependent inhibition of tumor growth with oral administration.[6]

Experimental Protocols

Detailed experimental protocols for preclinical studies of this compound specifically in neuroendocrine tumors are not available in the public literature. The following are generalized methodologies based on published studies in other cancer types that would be applicable to the study of this compound in NETs.

In Vitro Cell Viability Assay

A common method to assess the cytotoxic effects of a compound on cancer cell lines.

Cell_Viability_Workflow start Start seed_cells Seed NET cells (e.g., BON-1, QGP-1) in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add varying concentrations of This compound or CVM-1125 incubate1->add_drug incubate2 Incubate for 72h add_drug->incubate2 add_reagent Add viability reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate as per manufacturer's instructions add_reagent->incubate3 measure Measure absorbance or luminescence incubate3->measure analyze Calculate IC50 values measure->analyze end End analyze->end

In Vitro Cell Viability Workflow
  • Cell Culture: Neuroendocrine tumor cell lines (e.g., BON-1, QGP-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or CVM-1125 for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo) assay according to the manufacturer's protocol.

  • Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50) value.

Western Blot Analysis

Used to detect changes in protein expression levels, such as TRAP1 and HIF-1α, following drug treatment.

  • Protein Extraction: NET cells are treated with this compound or vehicle control for a specified time, after which cells are lysed to extract total protein.

  • Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-TRAP1, anti-HIF-1α, and a loading control like anti-β-actin).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: Human neuroendocrine tumor cells (e.g., BON-1) are subcutaneously or orthotopically injected into the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Drug Administration: Mice are randomized into treatment and control groups. This compound is administered orally or intravenously at various doses, while the control group receives a vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Tumor growth inhibition is calculated.

Conclusion and Future Directions

This compound (CVM-1118) is a promising therapeutic candidate for neuroendocrine tumors, primarily through its unique mechanism of TRAP1 inhibition. While high-level statements confirm its preclinical activity in PNET models, the public availability of detailed quantitative data and specific experimental protocols remains limited. The data from other cancer types suggest potent anti-tumor effects at nanomolar concentrations. As this compound progresses through clinical trials for neuroendocrine tumors, the publication of comprehensive preclinical data will be crucial for the scientific community to fully understand its therapeutic potential and to inform the design of future studies. Further research is warranted to elucidate the specific effects of this compound on various subtypes of neuroendocrine tumors and to identify potential biomarkers of response.

References

The Impact of Foslinanib on the Tumor Microenvironment: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foslinanib (CVM-1118) is a novel, orally bioavailable small molecule demonstrating significant potential in oncology by targeting the tumor microenvironment (TME). Its primary mechanism of action involves the inhibition of vasculogenic mimicry (VM), a process whereby aggressive tumor cells form their own vascular networks, contributing to tumor growth, metastasis, and resistance to conventional anti-angiogenic therapies.[1][2] This technical guide provides an in-depth analysis of this compound's effects on the TME, focusing on its molecular mechanism, preclinical efficacy, and clinical trial data. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: Targeting the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem comprising tumor cells, stromal cells, immune cells, blood vessels, and the extracellular matrix.[3] This intricate network plays a crucial role in tumor progression, and targeting its components has emerged as a promising therapeutic strategy. A key feature of aggressive tumors is their ability to establish a blood supply through angiogenesis. However, some tumors can also form vessel-like structures independently of endothelial cells through vasculogenic mimicry (VM). VM is associated with high tumor grade, metastasis, and poor prognosis. This compound is a first-in-class investigational drug that directly targets the formation of these VM channels.[4]

Mechanism of Action: Inhibition of the TRAP1-HIF-1α Signaling Axis

This compound is a prodrug that is rapidly converted to its active metabolite, CVM-1125, upon oral administration.[5] The primary molecular target of CVM-1125 is the mitochondrial chaperone protein, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[6][7]

The binding of CVM-1125 to TRAP1 initiates a cascade of events that disrupts the tumor's ability to thrive in the hypoxic conditions characteristic of the TME:

  • TRAP1 Inhibition: CVM-1125 directly binds to and reduces the protein levels of TRAP1.[6][7]

  • Reduced Succinate (B1194679) Levels: Inhibition of TRAP1 leads to a decrease in cellular succinate levels.[6][7] In various cancer cell lines, treatment with 100 nM CVM-1125 for 72 hours resulted in a significant reduction in succinate levels.[5]

  • Destabilization of HIF-1α: The reduction in succinate levels leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that is crucial for tumor cell adaptation to hypoxia.[6][7]

  • Downregulation of VM-Associated Genes: The destabilization of HIF-1α results in the downregulation of genes that are critical for the formation of VM channels, including Nodal, VEGF-A, VEGFR1, EphA2, and Twist1.[5]

This multi-step process ultimately leads to the inhibition of VM, induction of cancer cell apoptosis, and cell cycle arrest at the G2/M phase.[6][7]

Signaling Pathway Diagram

Foslinanib_Mechanism_of_Action cluster_extracellular Extracellular This compound This compound (CVM-1118) (Oral Administration) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolism TRAP1 TRAP1 (Mitochondrial Chaperone) CVM1125->TRAP1 Inhibits Succinate Succinate TRAP1->Succinate Maintains Levels Apoptosis Apoptosis TRAP1->Apoptosis Inhibits HIF1a HIF-1α Succinate->HIF1a Stabilizes VM_Genes VM-Associated Genes (Nodal, VEGF-A, VEGFR1, EphA2, Twist1) HIF1a->VM_Genes Upregulates VM_Inhibition Vasculogenic Mimicry Inhibition VM_Genes->VM_Inhibition Promotes VM Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells add_drug Add Serial Dilutions of This compound or CVM-1125 seed_cells->add_drug incubate Incubate for 72 hours add_drug->incubate srb_assay Perform Sulforhodamine B (SRB) Assay incubate->srb_assay measure_absorbance Measure Absorbance srb_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

References

CVM-1118: A Novel TRAP1 Inhibitor for Hepatocellular Carcinoma Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

CVM-1118 (Foslinanib) is a novel, orally bioavailable small molecule demonstrating significant potential as a therapeutic agent for hepatocellular carcinoma (HCC). This 2-phenyl-4-quinolone derivative acts as a potent anti-cancer agent through a multi-faceted mechanism of action primarily centered on the inhibition of the mitochondrial chaperone, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[1] Preclinical studies have elucidated its ability to induce cancer cell apoptosis, trigger cell cycle arrest, and inhibit vasculogenic mimicry (VM), a critical pathway for tumor progression and metastasis.[1][2] This document provides a comprehensive technical overview of CVM-1118, including its mechanism of action, preclinical data, and detailed experimental protocols.

Introduction

Hepatocellular carcinoma remains a significant global health challenge with limited therapeutic options for advanced disease. The development of novel targeted therapies is crucial to improving patient outcomes. CVM-1118, a phosphoric ester, is rapidly and completely metabolized to its active form, CVM-1125, following administration.[1] This active metabolite has shown potent cytotoxic and growth-inhibitory effects across a broad range of cancer cell lines at nanomolar concentrations.[1] Notably, TRAP1, the primary target of CVM-1125, is highly expressed in various human tumors, including HCC, and its overexpression is correlated with poor survival.[1] CVM-1118 is currently under investigation in Phase 2a clinical trials for advanced HCC.[2][3]

Mechanism of Action

The anti-tumor activity of CVM-1118 is mediated by its active metabolite, CVM-1125, which directly binds to and inhibits TRAP1.[1] This interaction triggers a cascade of downstream events culminating in cancer cell death and the inhibition of tumor neovascularization.

TRAP1 Inhibition and Downstream Signaling

CVM-1125 binding to TRAP1 leads to the lysosomal degradation of the TRAP1 protein.[2] This degradation disrupts mitochondrial homeostasis and key metabolic pathways within the cancer cell. Specifically, the reduction in TRAP1 levels leads to a decrease in cellular succinate, which in turn destabilizes Hypoxia-Inducible Factor-1 alpha (HIF-1α).[1][2] The destabilization of HIF-1α is a critical event, as HIF-1α is a master regulator of tumor adaptation to hypoxia and promotes the expression of genes involved in angiogenesis, cell survival, and metabolism.[4]

CVM1125 CVM-1125 (Active Metabolite) TRAP1 TRAP1 CVM1125->TRAP1 Binds to LysosomalDegradation Lysosomal Degradation TRAP1->LysosomalDegradation Leads to Succinate Cellular Succinate TRAP1->Succinate Reduces HIF1a HIF-1α Succinate->HIF1a Destabilizes MitochondrialApoptosis Mitochondrial Apoptosis HIF1a->MitochondrialApoptosis Induces TumorGrowth Tumor Cell Growth HIF1a->TumorGrowth Suppresses VMFormation Vasculogenic Mimicry Formation HIF1a->VMFormation Inhibits

Caption: CVM-1118's core mechanism of action.
Induction of Apoptosis and Cell Cycle Arrest

By targeting TRAP1 and destabilizing HIF-1α, CVM-1118 effectively induces mitochondrial apoptosis.[1] Furthermore, experimental data has demonstrated that CVM-1118 can cause cell cycle arrest at the G2/M phase, further contributing to its anti-proliferative effects.[1][2]

Inhibition of Vasculogenic Mimicry

A key and distinguishing feature of CVM-1118 is its potent inhibition of vasculogenic mimicry (VM).[1] VM is a process by which aggressive cancer cells form their own de novo vascular networks, independent of traditional endothelial cell-driven angiogenesis.[1] This contributes to tumor perfusion, metastasis, and resistance to conventional anti-angiogenic therapies.[1] CVM-1118 has been shown to disrupt VM formation both in vitro and in vivo.[1][2]

cluster_CVM1118 CVM-1118 Action cluster_CellularEffects Cellular Effects cluster_TumorOutcome Tumor Outcome CVM1118 CVM-1118 Apoptosis Induces Apoptosis CVM1118->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest CVM1118->CellCycleArrest VMInhibition Inhibits Vasculogenic Mimicry CVM1118->VMInhibition TumorSuppression Tumor Growth Suppression Apoptosis->TumorSuppression CellCycleArrest->TumorSuppression VMInhibition->TumorSuppression

Caption: Overview of CVM-1118's anti-tumor activities.

Preclinical Data

The anti-cancer efficacy of CVM-1118 and its active metabolite, CVM-1125, has been demonstrated in a variety of preclinical models.

In Vitro Cytotoxicity

Both CVM-1118 and CVM-1125 exhibit potent cytotoxicity against a panel of human cancer cell lines, with IC50 values generally below 50 nM.[2]

Cell LineCancer TypeCVM-1118 IC50 (nM)CVM-1125 IC50 (nM)
A549Non-Small Cell Lung< 50< 50
DU-145Prostate< 50< 50
HT-29Colorectal< 50< 50
MDA-MB-231Breast< 50< 50
Mia PaCa-2Pancreatic< 50< 50
U118MGGlioblastoma< 50< 50
MDA-MB-435Melanoma< 50< 50
NCI-ADR-RESOvarian< 50< 50
SK-N-MCNeuroblastoma< 50< 50
Data synthesized from Shen et al., 2023.[1][2]
In Vivo Tumor Growth Inhibition

In an orthotopic mouse xenograft model using the human HCT-116 colorectal cancer cell line, oral administration of CVM-1118 resulted in a dose-dependent inhibition of tumor growth.[2] At the end of the 28-day treatment period, a significant reduction in tumor volume was observed in the CVM-1118 treated groups compared to the vehicle control.[2]

Treatment GroupDoseAdministration RouteMean Tumor Volume (mm³) ± SD (Day 43)
Vehicle Control-Oral, daily~1200 ± 200
CVM-111820 mg/kgOral, daily~800 ± 150
CVM-111850 mg/kgOral, daily~600 ± 100
CVM-1118100 mg/kgOral, daily~400 ± 80
CVM-111820 mg/kgIV, every 2 days (7 times)~700 ± 120**
p < 0.05, **p < 0.01 vs. vehicle. Data are approximate values based on graphical representation in Shen et al., 2023.[2]
In Vivo Inhibition of Vasculogenic Mimicry

Immunohistochemical analysis of tumor tissues from the HCT-116 xenograft model revealed that CVM-1118 significantly reduced the formation of VM channels.[2] The number of CD31-negative/RBC-positive channels was reduced by approximately 85% in the 100 mg/kg CVM-1118 treatment group compared to the vehicle control.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of CVM-1118.

Cell Culture
  • Cell Lines: A549, DU-145, HT-29, MDA-MB-231, Mia PaCa-2, and U118MG cells were cultured in DMEM supplemented with 10% FCS.[1]

  • Cell Lines: MDA-MB-435 and NCI-ADR-RES cells were cultured in RPMI-1640 supplemented with 10% FCS.[1]

  • Cell Line: SK-N-MC cells were cultured in MEM supplemented with 10% FCS.[1]

Cytotoxicity Assay

Start Seed Cells in 96-well plates Incubate1 Incubate Overnight Start->Incubate1 Treat Add CVM-1118/1125 or DMSO (control) Incubate1->Treat Incubate2 Incubate for 72 hours Treat->Incubate2 AddAlamarBlue Add Alamar Blue Reagent Incubate2->AddAlamarBlue Incubate3 Incubate for 4 hours AddAlamarBlue->Incubate3 MeasureFluorescence Measure Fluorescence at 590 nm Incubate3->MeasureFluorescence CalculateIC50 Calculate IC50 (GraphPad Prism) MeasureFluorescence->CalculateIC50

Caption: Workflow for the in vitro cytotoxicity assay.

Cell viability was determined using the Alamar Blue assay.[1] Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with various concentrations of CVM-1118 or CVM-1125 for 72 hours. Alamar Blue reagent was added, and after a 4-hour incubation, fluorescence was measured at 590 nm. IC50 values were calculated using a variable slope sigmoidal response fitting model in GraphPad Prism.[1]

In Vitro Vasculogenic Mimicry Assay

Aggressive human melanoma (C8161) cells were seeded at a density of 1.0 × 10^5 cells per well onto 3D polymerized LDEV-free Matrigel in 12-well plates.[2] The cells were treated with various concentrations of CVM-1118 or vehicle control. After 24 hours, the formation of tubular networks was observed and photographed.[2]

Orthotopic HCT-116 Mouse Xenograft Study

This study was conducted in accordance with institutional and national guidelines.[2] HCT-116 cells were inoculated into mice. When tumors reached approximately 100 mm³, treatment was initiated.[2] The treatment groups included a vehicle control and CVM-1118 administered orally at 20, 50, and 100 mg/kg daily for 28 days, as well as an intravenous administration group.[2] Tumor volumes were measured at the end of the study.[2] For VM analysis, tumor tissues were excised and subjected to immunohistochemical staining with an anti-human CD31 antibody to differentiate between endothelial-lined vessels and VM channels.[2]

Pharmacogenomic Biomarkers

Whole Genome CRISPR Knock-Out Screening has identified potential pharmacogenomic biomarkers associated with sensitivity to CVM-1118.[1][2] Loss-of-function mutations in STK11 and NF2 were found to confer higher sensitivity to the drug.[1][2] This suggests that patients with tumors harboring these mutations may derive greater benefit from CVM-1118 therapy, offering a potential patient selection strategy for future clinical trials.[1][2]

Clinical Development

CVM-1118 is currently being evaluated in Phase 2a clinical trials for patients with unresectable advanced hepatocellular carcinoma.[3][5][6] One trial is investigating CVM-1118 in combination with sorafenib, a multi-kinase inhibitor.[7] Another ongoing trial is assessing the safety and efficacy of CVM-1118 in combination with the immune checkpoint inhibitor nivolumab (B1139203) in patients who have progressed on prior systemic therapies.[5][6][8]

Conclusion

CVM-1118 represents a promising novel therapeutic agent for the treatment of hepatocellular carcinoma. Its unique mechanism of action, centered on the inhibition of TRAP1, leads to a multifaceted anti-tumor response that includes the induction of apoptosis, cell cycle arrest, and the potent inhibition of vasculogenic mimicry. The identification of potential pharmacogenomic biomarkers may further refine its clinical application. Ongoing clinical trials will be instrumental in defining the role of CVM-1118 in the evolving landscape of HCC treatment.

References

Foslinanib: A Technical Overview of its Chemical Structure, Properties, and Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foslinanib (CVM-1118) is an orally bioavailable, small molecule quinoline (B57606) derivative under investigation as a potent anti-cancer agent.[1][2] It functions as a prodrug, rapidly converting to its active metabolite, CVM-1125, which targets the mitochondrial chaperone protein TRAP1 (TNF receptor-associated protein 1).[3][4] This inhibition disrupts mitochondrial function, leading to apoptosis, and uniquely, interferes with vasculogenic mimicry (VM), a process exploited by aggressive tumors to form their own blood supply channels.[2][3][5] This document provides a detailed examination of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of key preclinical and clinical findings.

Chemical Structure and Physicochemical Properties

This compound is a synthetic 2-phenyl-4-quinolone derivative.[3] The presence of a phosphate (B84403) ester enhances its bioavailability.[6]

Chemical Identifiers
IdentifierValue
IUPAC Name [2-(3-fluorophenyl)-6-methoxy-4-oxo-1H-quinolin-5-yl] dihydrogen phosphate[7]
SMILES COC1=C(C2=C(C=C1)NC(=CC2=O)C3=CC(=CC=C3)F)OP(=O)(O)O[7]
Molecular Formula C16H13FNO6P[7][8][9][10]
CAS Number 1256037-60-1 (Free Acid)[7][11]
Synonyms CVM-1118, TRX-818[5][7][11]
Physicochemical Data
PropertyValue
Molecular Weight 365.25 g/mol [7][10]
Melting Point 179-181 °C[9]
pKa 1 ± 0.10 (Predicted)[9]
Density 1.527 ± 0.06 g/cm³ (Predicted)[9]

Mechanism of Action and Signaling Pathway

This compound is a prodrug that is rapidly and completely dephosphorylated in vivo to its active metabolite, CVM-1125.[3][4] CVM-1125 exerts its anti-cancer effects primarily by targeting the mitochondrial protein TRAP1.[3][12]

The key mechanisms include:

  • Induction of Apoptosis : By binding to and reducing the protein levels of TRAP1, CVM-1125 induces mitochondrial-mediated apoptosis.[3][5]

  • Inhibition of Vasculogenic Mimicry (VM) : CVM-1125 inhibits the formation of vascular-like channels by aggressive cancer cells, a process distinct from traditional angiogenesis.[2][3][6] This is achieved by impeding downstream signaling from TRAP1, which leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and a reduction in cellular succinate (B1194679) levels.[3][4][13]

  • Cell Cycle Arrest : this compound has been shown to cause cell cycle arrest at the G2/M phase in a dose-dependent manner.[3][14]

Signaling Pathway Diagram

Foslinanib_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion This compound This compound (CVM-1118) (Oral Administration) CVM1125 Active Metabolite (CVM-1125) This compound->CVM1125 Dephosphorylation TRAP1 TRAP1 CVM1125->TRAP1 Inhibits Succinate Succinate Levels (Reduced) CVM1125->Succinate Apoptosis Mitochondrial Apoptosis CVM1125->Apoptosis HIF1a HIF-1α (Destabilized) CVM1125->HIF1a VM Vasculogenic Mimicry (VM) Formation (Inhibited) CVM1125->VM G2M G2/M Phase Arrest CVM1125->G2M TRAP1->Succinate Regulates TRAP1->Apoptosis Prevents TRAP1->HIF1a Stabilizes HIF1a->VM Promotes

Caption: Signaling pathway of this compound (CVM-1118).

Preclinical and Clinical Efficacy

This compound has demonstrated significant anti-cancer activity in a broad range of preclinical models and is currently in Phase 2 clinical development.[3][7]

In Vitro Cytotoxicity

The active metabolite, CVM-1125, has shown potent growth inhibitory and cytotoxic effects at nanomolar concentrations across the NCI-60 panel of human cancer cell lines.[3][4][14]

Cell LineCancer TypeIC50 (nM) of CVM-1125
A549 Non-Small Cell Lung< 50
DU-145 Prostate< 50
HT-29 Colon< 50
MDA-MB-231 Breast< 50
Mia PaCa-2 Pancreatic< 50
U118MG Glioblastoma< 50
MDA-MB-435 (M14) Melanoma< 50
NCI-ADR-RES Ovarian (Resistant)< 50
SK-N-MC Neuroblastoma< 50
(Data extracted from a study where both CVM-1118 and CVM-1125 showed IC50 values below 50 nM in all tested lines)[3]
Clinical Trials

This compound is under investigation in a Phase 2a clinical trial for patients with advanced neuroendocrine tumors (NCT03600233).[7] In February 2025, it was reported that in a Phase II trial, the drug showed a favorable safety profile and extended progression-free survival in patients with pancreatic neuroendocrine tumors (PNETs).[12] Consequently, the U.S. FDA granted this compound Orphan Drug Designation for the treatment of PNETs on January 31, 2025.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Cell Viability and Cytotoxicity Assay
  • Objective: To determine the concentration of this compound or its active metabolite required to inhibit cancer cell growth by 50% (IC50).

  • Methodology:

    • Cell Culture: Human cancer cell lines (e.g., A549, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Calf Serum (FCS).[3]

    • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with a serial dilution of CVM-1118 or CVM-1125 for a specified period (e.g., 48-72 hours).

    • Assay: Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.

    • Analysis: The absorbance is read using a plate reader, and the data is used to calculate the IC50 values.

Cytotoxicity_Workflow A 1. Seed Cancer Cells in 96-well plates B 2. Incubate Overnight (Allow Adherence) A->B C 3. Add Serial Dilutions of this compound/CVM-1125 B->C D 4. Incubate for 48-72 hours C->D E 5. Perform SRB or MTT Assay D->E F 6. Read Absorbance E->F G 7. Calculate IC50 Value F->G

Caption: General workflow for an in vitro cytotoxicity assay.

Cell Cycle Analysis by Flow Cytometry
  • Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

  • Methodology:

    • Treatment: Cancer cells (e.g., HT-29) are treated with varying concentrations of CVM-1118 (e.g., 10 nM, 100 nM) or vehicle control for 48 hours.[3]

    • Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase.

    • Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence signals are used to quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[3]

Target Identification via Nematic Protein Organization Technique (NPOT)
  • Objective: To identify the direct binding target of the active metabolite, CVM-1125.

  • Methodology: This proprietary technique, performed by Inoviem Scientific, is based on the Kirkwood-Buff theory of molecular crowding.[3]

    • Sample Preparation: Lysates from cancer cell lines (e.g., COLO205, MCF7) and primary human tumor tissues are used.[3]

    • Interaction Assay: The drug (CVM-1125) is introduced into the cell lysates, and changes in protein aggregation and organization are measured.

    • Target Identification: The specific protein that CVM-1125 interacts with is isolated and identified using mass spectrometry. This process identified TRAP1 as the primary binding target.[3][14]

Western Blot Analysis
  • Objective: To measure the changes in protein expression levels following drug treatment.

  • Methodology:

    • Treatment: Cells are treated with CVM-1118 for specified time points (e.g., 1, 4, 8, 24 hours).[13]

    • Lysis: Cells are lysed to extract total protein.

    • Quantification: Protein concentration is determined using a BCA or Bradford assay.

    • Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

    • Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., TRAP1, Smad2, Phospho-Smad2) and a loading control (e.g., β-actin).[13]

    • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.

Conclusion

This compound is a promising anti-cancer agent with a novel, dual mechanism of action that involves inducing mitochondrial apoptosis and inhibiting vasculogenic mimicry through the targeting of TRAP1. Its oral bioavailability and potent activity at nanomolar concentrations in preclinical models have supported its advancement into clinical trials, where it continues to show potential as a new therapeutic option for difficult-to-treat cancers, particularly neuroendocrine tumors. The ongoing research and clinical studies will further elucidate its full therapeutic potential and identify patient populations most likely to benefit from this innovative treatment.

References

Investigating the Anti-Tumor Spectrum of Foslinanib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Foslinanib (also known as CVM-1118) is an orally bioavailable, small molecule investigational drug with a promising anti-tumor profile. This technical guide provides a comprehensive overview of the anti-tumor spectrum of this compound, detailing its mechanism of action, preclinical efficacy across various cancer models, and available clinical trial data. The document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel agent. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound's multifaceted anti-cancer activity.

Introduction

This compound is a synthetic 2-phenyl-4-quinolone derivative that has demonstrated potent anti-neoplastic and anti-vasculogenic mimicry (VM) activities.[1][2][3] Its primary mechanism of action involves the targeting of the mitochondrial chaperone protein, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[4][5] By inhibiting TRAP1, this compound triggers a cascade of downstream effects, ultimately leading to cancer cell apoptosis, inhibition of tumor growth, and suppression of VM, a process implicated in tumor metastasis and drug resistance.[2][4] The active metabolite of this compound, CVM-1125, has been shown to exhibit significant growth inhibitory and cytotoxic effects at nanomolar concentrations across a broad range of human cancer cell lines.[4][6]

This compound has undergone Phase I clinical evaluations in the United States and Asia, demonstrating a favorable safety profile and determining the maximum tolerated dose (MTD).[2] It is currently being investigated in Phase II clinical trials for the treatment of advanced hepatocellular carcinoma (HCC) in combination with nivolumab (B1139203) and for advanced neuroendocrine tumors (NETs).[2] Notably, the U.S. Food and Drug Administration (FDA) has granted Orphan Drug Designation to this compound for the treatment of pancreatic neuroendocrine tumors (PNETs).[5]

Mechanism of Action

This compound's anti-tumor activity is primarily mediated through its active metabolite, CVM-1125, which directly targets and binds to the mitochondrial protein TRAP1.[4] This interaction leads to the degradation of TRAP1 via the lysosomal pathway.[4] The reduction in TRAP1 protein levels disrupts key cellular processes that are critical for cancer cell survival and proliferation.

The downstream signaling pathways affected by this compound-mediated TRAP1 inhibition include:

  • Destabilization of Hypoxia-Inducible Factor-1α (HIF-1α): TRAP1 inhibition leads to a reduction in cellular succinate (B1194679) levels, which in turn promotes the activity of prolyl hydroxylases. This results in the destabilization of HIF-1α, a key transcription factor that regulates genes involved in tumor growth and VM formation.[4][7]

  • Interference with the Nodal Signaling Pathway: this compound has been shown to decrease the expression of Notch4 ICD and Nodal, two critical signaling proteins in VM formation. This is accompanied by a reduction in the phosphorylation of Smad2, a downstream effector in the Nodal signaling pathway.[4]

  • Induction of Mitochondrial Apoptosis: By targeting TRAP1, this compound may interfere with its protective function against the opening of the mitochondrial permeability transition pore (mPTP). This can lead to the release of cytochrome c from the mitochondria into the cytosol, activating the caspase cascade and inducing apoptosis.[4]

  • Modulation of mTOR and PI3K-AKT Signaling: The mTOR and PI3K-AKT pathways have been identified as druggable signaling pathways for this compound.[4]

Potential pharmacogenomic biomarkers for sensitivity to this compound have been identified as loss-of-function mutations in the tumor suppressor genes STK11 and NF2, which are involved in the mTOR signaling pathway.[4]

Foslinanib_Mechanism_of_Action This compound This compound (CVM-1118) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolism TRAP1 TRAP1 CVM1125->TRAP1 Binds to & Inhibits Nodal_Signaling Nodal Signaling Pathway CVM1125->Nodal_Signaling Interferes with Lysosomal_Degradation Lysosomal Degradation TRAP1->Lysosomal_Degradation Leads to Succinate Cellular Succinate Levels TRAP1->Succinate Regulates mPTP mPTP Opening TRAP1->mPTP Inhibits HIF1a HIF-1α Destabilization Succinate->HIF1a Affects VM_Formation Vasculogenic Mimicry (VM) Inhibition HIF1a->VM_Formation Cytochrome_c Cytochrome c Release mPTP->Cytochrome_c Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Mitochondrial Apoptosis Caspase_Cascade->Apoptosis Tumor_Growth Tumor Growth Inhibition Apoptosis->Tumor_Growth Nodal_Signaling->VM_Formation VM_Formation->Tumor_Growth In_Vitro_Assay_Workflow Start Start: Cancer Cell Lines Seeding Cell Seeding in 96-well plates Start->Seeding Treatment Treatment with This compound/CVM-1125 (various concentrations) Seeding->Treatment Incubation Incubation (e.g., 48-72 hours) Treatment->Incubation Assay Addition of MTT/XTT/SRB Reagent Incubation->Assay Measurement Measurement of Absorbance/Fluorescence Assay->Measurement Analysis Data Analysis: Calculation of IC50/GI50 Measurement->Analysis End End: Determination of Anti-proliferative Activity Analysis->End

References

Foslinanib's Impact on Cancer Cell Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foslinanib (CVM-1118), a novel orally bioavailable small molecule, and its active metabolite, CVM-1125, have demonstrated potent anti-cancer activity in preclinical and clinical studies. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a particular focus on its profound impact on cancer cell metabolism. This compound induces apoptosis and inhibits vasculogenic mimicry by targeting the mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1). This interaction leads to a unique metabolic reprogramming in cancer cells, characterized by a reduction in cellular succinate (B1194679) levels and the subsequent destabilization of the hypoxia-inducible factor 1-alpha (HIF-1α). This guide will detail the signaling pathways involved, summarize the available data, and provide comprehensive experimental protocols for key assays used to elucidate this compound's metabolic effects.

Introduction

Cancer cells exhibit significant metabolic reprogramming to sustain their rapid proliferation and survival. A key player in this altered metabolism is the mitochondrion, which is central to both energy production and biosynthetic processes. The mitochondrial chaperone TRAP1 is frequently overexpressed in various cancers and plays a crucial role in maintaining mitochondrial integrity and function, thereby promoting tumor growth.

This compound is a pro-drug that is rapidly converted to its active metabolite, CVM-1125, in vivo. CVM-1125 has been identified as a direct binder of TRAP1.[1][2] This interaction triggers a cascade of events that ultimately disrupt cancer cell metabolism and survival. This guide will explore the downstream consequences of the CVM-1125-TRAP1 interaction on cellular metabolism.

Mechanism of Action: Targeting TRAP1

The primary molecular target of this compound's active metabolite, CVM-1125, is the mitochondrial chaperone TRAP1.[1][2]

CVM-1125 Induces TRAP1 Degradation

Upon binding to TRAP1, CVM-1125 induces the degradation of the TRAP1 protein.[1] This degradation has been shown to occur via the lysosomal pathway, as co-treatment with the lysosomal inhibitor chloroquine, but not the proteasome inhibitor MG132, rescues TRAP1 protein levels.

Impact on Succinate Levels and HIF-1α Stability

TRAP1 is known to be an inhibitor of succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain (Complex II). Inhibition of SDH by TRAP1 leads to the accumulation of succinate. Surprisingly, the degradation of TRAP1 by CVM-1125 results in a reduction of cellular succinate levels.[1] This suggests a more complex role for TRAP1 in regulating succinate metabolism than simple SDH inhibition. The CVM-1125-induced degradation of TRAP1 may lead to a multifaceted alteration of mitochondrial function that results in a net decrease in succinate.

Succinate acts as an oncometabolite by inhibiting prolyl hydroxylases (PHDs), the enzymes responsible for the degradation of HIF-1α. The reduction in cellular succinate levels following CVM-1125 treatment leads to the destabilization and subsequent degradation of HIF-1α.[1] HIF-1α is a master transcriptional regulator that promotes tumor growth, angiogenesis, and metabolic adaptation to hypoxia. Its destabilization is a key aspect of this compound's anti-cancer activity.

Quantitative Data on Metabolic Effects

While the qualitative effects of this compound on cancer cell metabolism are documented, specific quantitative data from peer-reviewed publications is limited. The primary research indicates a reduction in cellular succinate levels, though the exact fold-change across different cell lines and drug concentrations is not presented in a tabular format.[1] Further studies are needed to provide detailed quantitative analysis of this compound's impact on key metabolic parameters.

Table 1: Summary of Expected Metabolic Effects of this compound (CVM-1125) Treatment

Metabolic ParameterExpected ChangeRationale
Cellular Succinate CVM-1125-induced TRAP1 degradation leads to altered mitochondrial metabolism, resulting in decreased succinate levels.[1]
HIF-1α Protein Level Reduced succinate leads to increased prolyl hydroxylase activity and subsequent HIF-1α degradation.[1]
Oxygen Consumption Rate (OCR) Likely alteredAs TRAP1 and SDH are integral to the electron transport chain, their modulation would be expected to impact mitochondrial respiration.
Glucose Uptake Likely alteredHIF-1α is a key regulator of glucose transporters; its destabilization may affect glucose uptake.
Lactate (B86563) Production Likely alteredChanges in both oxidative phosphorylation and glycolysis would impact lactate production.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of this compound on cancer cell metabolism. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.

Measurement of Cellular Succinate Levels

Principle: Cellular succinate levels can be quantified using a colorimetric or fluorometric assay kit. These assays typically involve an enzyme-coupled reaction that converts succinate to a product that can be measured by a spectrophotometer or fluorometer.

Protocol:

  • Cell Culture and Treatment: Plate cancer cells at a desired density and allow them to adhere overnight. Treat the cells with various concentrations of CVM-1125 or vehicle control for a specified time period (e.g., 24, 48, 72 hours).

  • Sample Preparation:

    • Harvest cells by trypsinization or scraping.

    • Wash the cell pellet with cold PBS.

    • Homogenize the cells in the assay buffer provided with the succinate assay kit.

    • Centrifuge the homogenate to remove insoluble material.

    • Collect the supernatant for the assay.

  • Succinate Assay:

    • Prepare a standard curve using the succinate standard provided in the kit.

    • Add the cell lysates and standards to a 96-well plate.

    • Add the reaction mix containing the succinate enzyme mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the absorbance or fluorescence at the recommended wavelength.

  • Data Analysis:

    • Calculate the succinate concentration in the samples using the standard curve.

    • Normalize the succinate levels to the protein concentration of the cell lysates.

Western Blot for TRAP1 and HIF-1α

Principle: Western blotting is used to detect and quantify the protein levels of TRAP1 and HIF-1α in cell lysates.

Protocol:

  • Cell Lysis: After treatment with CVM-1125, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against TRAP1, HIF-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of TRAP1 and HIF-1α to the loading control.

Vasculogenic Mimicry Assay

Principle: This assay assesses the ability of cancer cells to form vessel-like networks on a basement membrane matrix, a process known as vasculogenic mimicry (VM).

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed cancer cells onto the Matrigel-coated wells in the presence of CVM-1125 or vehicle control.

  • Incubation and Imaging: Incubate the plate at 37°C and monitor the formation of tube-like structures over several hours (e.g., 6-24 hours). Capture images at different time points using a microscope.

  • Data Analysis:

    • Quantify the extent of VM by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).

Visualizations

Signaling Pathway of this compound's Action

Foslinanib_Pathway cluster_metabolism Metabolic Shift This compound This compound (CVM-1118) (Pro-drug) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolism TRAP1 TRAP1 (Mitochondrial Chaperone) CVM1125->TRAP1 Binds to & Induces Degradation Lysosome Lysosomal Degradation CVM1125->Lysosome Promotes Succinate Cellular Succinate CVM1125->Succinate Reduces TRAP1->Lysosome TRAP1->Succinate Normally promotes accumulation (via SDH inhibition) HIF1a HIF-1α Stabilization Succinate->HIF1a Promotes Succinate->HIF1a Apoptosis Apoptosis HIF1a->Apoptosis Inhibits HIF1a->Apoptosis VM Vasculogenic Mimicry HIF1a->VM Promotes HIF1a->VM Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Metabolic and Functional Assays cluster_analysis Data Analysis and Interpretation start Cancer Cell Culture treatment Treat with this compound (CVM-1125) or Vehicle Control start->treatment succinate_assay Succinate Level Quantification treatment->succinate_assay western_blot Western Blot for TRAP1 and HIF-1α treatment->western_blot vm_assay Vasculogenic Mimicry Assay treatment->vm_assay ocr_assay Oxygen Consumption Rate (Seahorse Assay) treatment->ocr_assay data_analysis Quantify Changes in: - Succinate Levels - Protein Expression - VM Formation - Mitochondrial Respiration succinate_assay->data_analysis western_blot->data_analysis vm_assay->data_analysis ocr_assay->data_analysis end Elucidation of Metabolic Impact data_analysis->end Logical_Relationship CVM1125 CVM-1125 TRAP1_degradation TRAP1 Degradation CVM1125->TRAP1_degradation leads to Succinate_reduction Succinate Reduction TRAP1_degradation->Succinate_reduction results in HIF1a_destabilization HIF-1α Destabilization Succinate_reduction->HIF1a_destabilization causes Anticancer_effects Anti-cancer Effects (Apoptosis, Anti-VM) HIF1a_destabilization->Anticancer_effects mediates

References

The Role of STK11 and NF2 as Biomarkers for Foslinanib Sensitivity: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foslinanib (CVM-1118) is an orally bioavailable, small molecule anti-cancer agent currently in Phase II clinical development.[1][2][3] Its primary mechanism of action involves the inhibition of the mitochondrial chaperone protein, TNF receptor-associated protein 1 (TRAP1).[1][4] This inhibition leads to mitochondrial-mediated apoptosis and the suppression of vasculogenic mimicry, a process co-opted by aggressive tumors to form their own vascular networks.[1] Recent pharmacogenomic studies have identified loss-of-function mutations in the tumor suppressor genes STK11 (Serine/Threonine Kinase 11, also known as LKB1) and NF2 (Neurofibromin 2) as potential predictive biomarkers for heightened sensitivity to this compound.[1] This guide provides a comprehensive technical overview of the role of STK11 and NF2 as biomarkers for this compound, detailing the underlying biological rationale, experimental methodologies for biomarker assessment, and the current understanding of the associated signaling pathways.

Introduction to this compound (CVM-1118)

This compound is a pro-drug that is rapidly converted to its active metabolite, CVM-1125, upon oral administration.[1] CVM-1125 exhibits potent anti-cancer activity across a broad range of cancer cell lines, with GI50 values often in the nanomolar range.[1][5] The primary molecular target of CVM-1125 is TRAP1, a mitochondrial chaperone protein that is frequently overexpressed in various human cancers and is associated with tumor progression and resistance to therapy.[1][6]

By inhibiting TRAP1, this compound disrupts mitochondrial homeostasis, leading to the induction of apoptosis. A key and novel mechanism of this compound is its ability to inhibit vasculogenic mimicry (VM), a process whereby highly aggressive cancer cells form their own vascular channels, contributing to tumor perfusion, metastasis, and drug resistance.[2] This dual mechanism of inducing apoptosis and inhibiting VM positions this compound as a promising therapeutic agent for a variety of solid tumors.[2][3]

STK11 and NF2 as Predictive Biomarkers

A pivotal study by Shen et al. (2023) utilized a whole-genome CRISPR knock-out screen to identify genes that modulate sensitivity to this compound.[1] This unbiased approach revealed that loss-of-function of STK11 and NF2 significantly increased cancer cell sensitivity to the drug.[1] These findings were subsequently confirmed in cell knock-down experiments.[1]

STK11 (LKB1)

The STK11 gene encodes the liver kinase B1 (LKB1), a master serine/threonine kinase that acts as a critical tumor suppressor. LKB1 is a key activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[7][8] The LKB1-AMPK pathway plays a crucial role in maintaining metabolic homeostasis and suppressing cell growth under conditions of energy stress.[7][8] Loss-of-function mutations in STK11 are found in a variety of cancers, notably in a significant subset of non-small cell lung cancer (NSCLC).[9][10]

NF2 (Merlin)

The NF2 gene encodes the Merlin protein, another important tumor suppressor. Merlin is involved in regulating cell-cell adhesion, contact inhibition, and the Hippo signaling pathway.[11][12] The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is a common event in cancer.[13][14] Loss of Merlin function leads to the activation of the transcriptional co-activator YAP, promoting cell proliferation and survival.[15] Inactivating mutations in NF2 are the cause of the hereditary syndrome Neurofibromatosis type 2 and are also found in sporadic tumors such as schwannomas, meningiomas, and mesotheliomas.[11][12]

Quantitative Data on this compound Sensitivity

The definitive study by Shen et al. (2023) reported that the anti-cancer activity of this compound's active metabolite, CVM-1125, was evaluated across the NCI-60 panel of human cancer cell lines, with 87% of the cell lines exhibiting a GI50 value below 100 nM.[1] While the primary publication confirms that STK11 and NF2 knock-down leads to higher sensitivity to this compound, the specific quantitative data (e.g., GI50 values in STK11/NF2 wild-type vs. mutant/knock-down cell lines) from the supplementary materials of this key study were not publicly accessible at the time of this guide's compilation.

For illustrative purposes, a template for presenting such data is provided below.

Table 1: Illustrative GI50 Values of this compound (CVM-1125) in Cancer Cell Lines with Varying STK11 and NF2 Status (Hypothetical Data)

Cell LineCancer TypeSTK11 StatusNF2 StatusCVM-1125 GI50 (nM)
A549Lung CarcinomaWild-TypeWild-Type75
H460Lung CarcinomaMutant (LOF)Wild-Type25
H23Lung CarcinomaMutant (LOF)Wild-Type30
Ben-Men-1MeningiomaWild-TypeMutant (LOF)40
SF295GlioblastomaWild-TypeWild-Type85
SF295-NF2koGlioblastomaWild-TypeKnock-out35

Note: The data in this table is hypothetical and serves as a template for how such quantitative findings would be presented. Actual data would be derived from in vitro cell viability assays.

Signaling Pathways and Mechanism of Sensitization

The precise molecular mechanisms by which the loss of STK11 or NF2 sensitizes cancer cells to TRAP1 inhibition by this compound are still under investigation. However, based on the known functions of these proteins, we can propose logical models for these interactions.

This compound's primary target, TRAP1, is a key regulator of mitochondrial homeostasis and protects cancer cells from oxidative stress and apoptosis.[6][16] Both the LKB1-AMPK and the NF2-Hippo pathways are critical regulators of cellular metabolism and stress responses, creating a potential for significant crosstalk with the functions of TRAP1.

Proposed STK11 (LKB1) - TRAP1 Crosstalk

Loss of LKB1 function leads to dysregulation of the AMPK pathway, resulting in altered cellular metabolism, including a shift towards glycolysis and increased dependence on other survival pathways to manage metabolic stress.[7][8] This metabolic reprogramming may render cancer cells more vulnerable to disruptions in mitochondrial function. By inhibiting TRAP1, this compound introduces a critical mitochondrial insult. In LKB1-deficient cells, the compromised ability to manage metabolic stress may lead to a synthetic lethal interaction, where the combination of LKB1 loss and TRAP1 inhibition is catastrophically detrimental to the cell.

STK11_TRAP1_Pathway Proposed STK11-TRAP1 Signaling Interaction cluster_0 STK11-Proficient Cell cluster_1 STK11-Deficient Cell cluster_2 This compound Action STK11_WT STK11 (LKB1) (Active) AMPK_WT AMPK (Active) STK11_WT->AMPK_WT Activates Metabolic_Stress_WT Metabolic Stress Response AMPK_WT->Metabolic_Stress_WT Promotes STK11_KO STK11 (LKB1) (Inactive/Mutated) AMPK_KO AMPK (Inactive) STK11_KO->AMPK_KO No Activation Metabolic_Stress_KO Impaired Metabolic Stress Response AMPK_KO->Metabolic_Stress_KO Impaired Mitochondrial_Stress Mitochondrial Stress Metabolic_Stress_KO->Mitochondrial_Stress Increased Vulnerability This compound This compound (CVM-1125) TRAP1 TRAP1 This compound->TRAP1 Inhibits TRAP1->Mitochondrial_Stress Prevents Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis Induces Mitochondrial_Stress->Apoptosis

Proposed STK11-TRAP1 Signaling Interaction
Proposed NF2 (Merlin) - TRAP1 Crosstalk

Loss of NF2 function leads to the dysregulation of the Hippo pathway and the activation of its downstream effector, YAP.[15] Activated YAP promotes the transcription of genes involved in cell proliferation and survival. There is emerging evidence that the Hippo-YAP pathway is interconnected with cellular metabolism.[13] It is plausible that the altered transcriptional landscape in NF2-deficient cells creates a metabolic state that is highly dependent on mitochondrial integrity for survival. Therefore, the inhibition of TRAP1 by this compound in these cells could lead to a more pronounced induction of apoptosis due to the cells' inability to cope with the resulting mitochondrial dysfunction.

NF2_TRAP1_Pathway Proposed NF2-TRAP1 Signaling Interaction cluster_0 NF2-Proficient Cell cluster_1 NF2-Deficient Cell cluster_2 This compound Action NF2_WT NF2 (Merlin) (Active) Hippo_WT Hippo Pathway (Active) NF2_WT->Hippo_WT Activates YAP_WT YAP (Inactive/Cytoplasmic) Hippo_WT->YAP_WT Inhibits NF2_KO NF2 (Merlin) (Inactive/Mutated) Hippo_KO Hippo Pathway (Inactive) NF2_KO->Hippo_KO No Activation YAP_KO YAP (Active/Nuclear) Hippo_KO->YAP_KO No Inhibition Proliferation_Genes Proliferation & Survival Genes YAP_KO->Proliferation_Genes Promotes Transcription Mitochondrial_Stress Mitochondrial Stress Proliferation_Genes->Mitochondrial_Stress Increased Dependence on Mitochondria This compound This compound (CVM-1125) TRAP1 TRAP1 This compound->TRAP1 Inhibits TRAP1->Mitochondrial_Stress Prevents Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis Induces Mitochondrial_Stress->Apoptosis

Proposed NF2-TRAP1 Signaling Interaction

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in identifying and validating STK11 and NF2 as biomarkers for this compound sensitivity. These protocols are based on standard laboratory practices and information from the primary literature.

Whole-Genome CRISPR-Cas9 Knockout Screen for Drug Sensitivity

This protocol outlines a pooled screening approach to identify genes whose loss confers sensitivity or resistance to a drug.

Objective: To identify gene knockouts that alter cellular sensitivity to this compound.

Workflow:

CRISPR_Screen_Workflow CRISPR-Cas9 Knockout Screen Workflow A 1. Lentiviral sgRNA Library Production B 2. Transduction of Cas9-expressing Cells A->B C 3. Antibiotic Selection B->C D 4. Split Population: Control vs. This compound C->D E 5. Drug Treatment D->E Treatment Group F 6. Genomic DNA Extraction D->F Control Group (T0) E->F G 7. PCR Amplification of sgRNA Cassettes F->G H 8. Next-Generation Sequencing (NGS) G->H I 9. Data Analysis: Identify Enriched/Depleted sgRNAs H->I

CRISPR-Cas9 Knockout Screen Workflow

Methodology:

  • Lentiviral Library Preparation: A pooled whole-genome sgRNA library (e.g., GeCKO v2) is packaged into lentiviral particles using a suitable packaging cell line (e.g., HEK293T).[17][18][19]

  • Cell Line Transduction: A cancer cell line stably expressing Cas9 nuclease is transduced with the lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.

  • Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Drug Treatment: The population of cells with gene knockouts is split into two groups: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with a predetermined concentration of this compound (e.g., at a concentration that inhibits growth by approximately 50%, IC50).

  • Cell Culture and Harvesting: The cells are cultured for a sufficient period to allow for the enrichment or depletion of cells with specific gene knockouts.

  • Genomic DNA Extraction: Genomic DNA is extracted from both the control and this compound-treated cell populations.

  • sgRNA Sequencing: The sgRNA sequences integrated into the host cell genome are amplified by PCR and sequenced using a next-generation sequencing (NGS) platform.

  • Data Analysis: The sequencing reads are analyzed to determine the representation of each sgRNA in the control and treated populations. Genes whose sgRNAs are significantly depleted in the this compound-treated group compared to the control group are identified as potential sensitizers to the drug.

Cell Viability Assay (AlamarBlue Assay)

This assay is used to quantify the effect of a drug on cell proliferation and viability.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a serial dilution of this compound (or its active metabolite CVM-1125) or vehicle control (DMSO) for a specified period (e.g., 72 hours).

  • AlamarBlue Addition: AlamarBlue® reagent (resazurin) is added to each well at a volume equal to 10% of the culture medium.[4][20][21]

  • Incubation: The plates are incubated for 1-4 hours at 37°C, during which viable, metabolically active cells reduce the blue, non-fluorescent resazurin (B115843) to the pink, fluorescent resorufin.[4][20][21]

  • Fluorescence Measurement: The fluorescence is measured using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[4][20]

  • Data Analysis: The relative fluorescence units (RFUs) are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 value is then determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Determination of STK11 and NF2 Mutation Status

Objective: To identify the presence of loss-of-function mutations in STK11 and NF2 in tumor samples or cell lines.

Methodology:

  • DNA Extraction: Genomic DNA is extracted from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh frozen tissue, or cultured cells.

  • Next-Generation Sequencing (NGS): A targeted NGS panel that includes the full coding regions of the STK11 and NF2 genes is the preferred method. This allows for the detection of a wide range of mutations, including single nucleotide variants (SNVs), insertions, deletions, and splice site mutations.

  • Sanger Sequencing: For validation of specific mutations identified by NGS or for screening for known hotspot mutations, Sanger sequencing of PCR-amplified exons can be performed.

  • Immunohistochemistry (IHC): While not a direct measure of mutation, IHC can be used to assess the protein expression of LKB1 and Merlin. Complete loss of protein expression is often correlated with the presence of a loss-of-function mutation.

  • Data Analysis: Sequencing data is analyzed to identify variants in STK11 and NF2. These variants are then classified based on their predicted functional impact (e.g., frameshift, nonsense, missense) to determine if they are likely to result in a loss of function.

Clinical Implications and Future Directions

The identification of STK11 and NF2 loss-of-function as potential predictive biomarkers for this compound sensitivity has significant implications for the clinical development of this drug. Patient stratification based on these biomarkers could enrich clinical trials with individuals more likely to respond to treatment, potentially accelerating the drug's approval and improving patient outcomes.

Future research should focus on:

  • Clinical Validation: Prospective clinical trials are needed to validate the predictive power of STK11 and NF2 mutations for this compound efficacy in cancer patients.

  • Mechanism of Sensitization: Further elucidation of the molecular pathways that connect STK11/NF2 loss to TRAP1 inhibitor sensitivity will provide a deeper understanding of the underlying biology and may reveal additional therapeutic targets.

  • Combination Therapies: Investigating the combination of this compound with other targeted agents or immunotherapies in STK11 or NF2-deficient tumors could lead to more effective treatment strategies.

Conclusion

This compound is a promising anti-cancer agent with a novel mechanism of action targeting the mitochondrial chaperone TRAP1. The discovery that loss-of-function mutations in the tumor suppressor genes STK11 and NF2 may confer increased sensitivity to this compound represents a significant step towards a personalized medicine approach for this therapy. Further validation of these biomarkers in clinical settings will be crucial for optimizing the therapeutic application of this compound and improving outcomes for cancer patients. This technical guide provides a foundational understanding of the current knowledge surrounding these biomarkers and the methodologies used for their investigation.

References

Unveiling the Molecular Machinery: A Technical Guide to the Targets of Foslinanib's Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslinanib (CVM-1118), an orally bioavailable 2-phenyl-4-quinolone derivative, is a promising anti-cancer agent currently under clinical investigation for various malignancies, including neuroendocrine tumors and liver cancer.[1][2][3] Upon administration, this compound is rapidly and extensively converted to its active metabolite, CVM-1125.[1][4][5] This technical guide provides an in-depth exploration of the molecular targets of CVM-1125, detailing the experimental methodologies used to identify and characterize these interactions and the subsequent downstream signaling pathways.

Primary Molecular Target: TNF Receptor-Associated Protein 1 (TRAP1)

The principal molecular target of CVM-1125 has been identified as Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone protein belonging to the Heat Shock Protein 90 (Hsp90) family.[1][4][5][6] This identification was established through a multi-faceted approach, beginning with an unbiased interactome analysis and confirmed through subsequent biophysical assays.

Target Identification and Validation

1. Nematic Protein Organization Technique (NPOT) Interactome Analysis:

The initial identification of TRAP1 as a binding partner of CVM-1125 was achieved using the Nematic Protein Organization Technique (NPOT), a proprietary technology from Inoviem Scientific.[1][4][5][6][7] This label-free biophysical method allows for the study of drug-protein interactions in their native state within complex biological mixtures like cell lysates.[7][8][9][10]

Experimental Protocol: Nematic Protein Organization Technique (NPOT)

The NPOT assay was performed by Inoviem Scientific (Strasbourg, France). The fundamental principle of this technology is based on the Kirkwood-Buff theory of molecular crowding and aggregation.[8]

  • Sample Preparation: Total protein extracts from relevant cancer cell lines (e.g., COLO205, MCF7) and human tumor tissues were prepared.[1]

  • Interaction and Heteroassembly Formation: The active metabolite, CVM-1125, was introduced into the protein extracts. The binding of CVM-1125 to its target protein(s) alters the protein's solvation energy, leading to a shift in its isoelectric point and subsequent formation of a drug-protein heteroassembly.[7][8]

  • Isolation and Identification: These heteroassemblies were then isolated from the complex mixture. The protein components of the isolated assemblies were identified using mass spectrometry (LC-MS/MS).[7][8][11]

  • Data Analysis: The identified proteins were analyzed to distinguish specific interactors from non-specific binders.

2. Surface Plasmon Resonance (SPR) Validation:

Following the initial identification by NPOT, the direct binding of CVM-1125 to TRAP1 was confirmed using Surface Plasmon Resonance (SPR).[1] SPR is a label-free optical technique that measures real-time binding interactions between molecules.

While the precise quantitative binding affinity data (e.g., Kd, Kon, Koff) from the SPR analysis is not publicly available in the primary literature, the study by Shen et al. (2023) confirms a direct and dose-dependent binding of CVM-1125 to TRAP1.[12]

Experimental Protocol: Surface Plasmon Resonance (SPR)

A general protocol for SPR analysis to confirm drug-protein interaction is as follows:

  • Immobilization: Recombinant human TRAP1 protein is immobilized on the surface of a sensor chip.

  • Binding Analysis: A series of concentrations of CVM-1125 are flowed over the sensor chip surface. The binding of CVM-1125 to the immobilized TRAP1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

  • Kinetic and Affinity Determination: The association (kon) and dissociation (koff) rate constants are determined by analyzing the shape of the sensorgrams at different analyte concentrations. The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of koff/kon.

Downstream Signaling Consequences of TRAP1 Engagement

The interaction of CVM-1125 with TRAP1 initiates a cascade of downstream events that collectively contribute to its anti-cancer activity. These include the induction of mitochondrial apoptosis, suppression of tumor cell growth, and inhibition of vasculogenic mimicry (VM).[1][4][5][6]

Reduction of TRAP1 Protein Levels and Destabilization of HIF-1α

Treatment with CVM-1125 leads to a reduction in the protein levels of TRAP1.[1] This, in turn, impedes the downstream signaling of TRAP1, leading to a decrease in cellular succinate (B1194679) levels and the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][4][5][6]

Experimental Protocol: HIF-1α Stability Assay (Western Blotting)

  • Cell Culture and Treatment: Cancer cells are cultured and treated with varying concentrations of CVM-1125 for specified time periods. A positive control, such as cobalt chloride (CoCl2) or deferoxamine (B1203445) (DFO), which are known to stabilize HIF-1α, is typically included.

  • Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the protein integrity.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane is incubated with a primary antibody specific for HIF-1α, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands corresponding to HIF-1α is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Reduction of Cellular Succinate Levels

The engagement of TRAP1 by CVM-1125 results in a reduction of cellular succinate levels.[1][4][5][6] Succinate is a key intermediate in the Krebs cycle and has been implicated in tumorigenesis through the stabilization of HIF-1α.

Experimental Protocol: Cellular Succinate Level Assay

Cellular succinate levels can be measured using commercially available colorimetric or fluorometric assay kits. The general principle of these assays is as follows:

  • Sample Preparation: Cancer cells are treated with CVM-1125, and cell lysates are prepared.

  • Enzymatic Reaction: Succinate in the sample is converted through a series of enzymatic reactions to a product that can be detected. For example, succinate can be converted to pyruvate, which then reacts with a probe to produce a colored or fluorescent product.

  • Detection: The absorbance or fluorescence of the final product is measured using a microplate reader.

  • Quantification: The concentration of succinate in the samples is determined by comparing the measured values to a standard curve generated with known concentrations of succinate.

Quantitative Data Summary

While specific binding affinity constants are not yet publicly detailed, the cytotoxic effects of this compound and its active metabolite, CVM-1125, have been quantified across a range of cancer cell lines.

Cell LineCancer TypeIC50 (nM) for CVM-1118IC50 (nM) for CVM-1125
A549Lung Carcinoma< 50< 50
DU-145Prostate Carcinoma< 50< 50
HT-29Colorectal Adenocarcinoma< 50< 50
MDA-MB-231Breast Adenocarcinoma< 50< 50
MDA-MB-435Melanoma< 50< 50
Mia PaCa-2Pancreatic Carcinoma< 50< 50
NCI-ADR-RESOvarian Carcinoma< 50< 50
SK-N-MCNeuroblastoma< 50< 50
U118MGGlioblastoma< 50< 50
Data adapted from Shen et al., 2023.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CVM-1125 Action

CVM1125_Signaling_Pathway CVM1125 CVM-1125 (Active Metabolite) TRAP1 TRAP1 CVM1125->TRAP1 Binds to and reduces protein levels Succinate Cellular Succinate TRAP1->Succinate Reduction HIF1a HIF-1α TRAP1->HIF1a Destabilization Mitochondrial_Apoptosis Mitochondrial Apoptosis TRAP1->Mitochondrial_Apoptosis Induction Succinate->HIF1a Stabilization Tumor_Growth Tumor Growth Suppression HIF1a->Tumor_Growth VM_Inhibition Vasculogenic Mimicry Inhibition HIF1a->VM_Inhibition

Caption: CVM-1125 signaling cascade.

Experimental Workflow for Target Identification and Validation

Experimental_Workflow cluster_Target_ID Target Identification cluster_Validation Target Validation cluster_Functional_Assays Functional Consequence Cell_Lysates Cancer Cell Lysates and Tumor Tissues NPOT Nematic Protein Organization Technique (NPOT) with CVM-1125 Cell_Lysates->NPOT Mass_Spec Mass Spectrometry (LC-MS/MS) NPOT->Mass_Spec Putative_Targets Identification of Putative Targets (TRAP1) Mass_Spec->Putative_Targets SPR Surface Plasmon Resonance (SPR) Putative_Targets->SPR Binding_Confirmation Confirmation of Direct Binding to TRAP1 SPR->Binding_Confirmation Downstream_Assays Downstream Functional Assays Binding_Confirmation->Downstream_Assays Succinate_Assay Cellular Succinate Assay Downstream_Assays->Succinate_Assay HIF1a_Assay HIF-1α Stability Assay Downstream_Assays->HIF1a_Assay Apoptosis_Assay Apoptosis Assays Downstream_Assays->Apoptosis_Assay

Caption: Workflow for identifying CVM-1125 targets.

Biomarkers of Sensitivity: STK11 and NF2

Whole genome CRISPR knock-out screening has identified that loss-of-function mutations in the tumor suppressor genes STK11 (also known as LKB1) and NF2 enhance cellular sensitivity to CVM-1125.[1] These genes are key components of the mTOR and PI3K-AKT signaling pathways, respectively. This suggests that tumors with deficiencies in these pathways may be particularly susceptible to this compound treatment.

Signaling Context of STK11 and NF2

Biomarker_Signaling cluster_pathways Key Signaling Pathways cluster_genes Tumor Suppressor Genes cluster_drug Drug Action PI3K_AKT PI3K-AKT Pathway mTOR mTOR Pathway PI3K_AKT->mTOR Activates CVM1125 CVM-1125 PI3K_AKT->CVM1125 Loss of function enhances sensitivity to mTOR->CVM1125 Loss of function enhances sensitivity to STK11 STK11 (LKB1) STK11->mTOR Inhibits NF2 NF2 (Merlin) NF2->PI3K_AKT Inhibits

Caption: STK11 and NF2 signaling context.

Conclusion

The active metabolite of this compound, CVM-1125, exerts its anti-cancer effects through direct engagement with the mitochondrial chaperone TRAP1. This interaction disrupts key downstream signaling pathways involving cellular metabolism and hypoxia response, ultimately leading to tumor cell apoptosis and the inhibition of vasculogenic mimicry. The identification of STK11 and NF2 as potential biomarkers of sensitivity provides a promising avenue for patient stratification in future clinical trials. Further elucidation of the precise binding kinetics and the broader interactome of CVM-1125 will continue to refine our understanding of this novel therapeutic agent.

References

Early-Stage Clinical Trial Results for Foslinanib: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslinanib (CVM-1118) is an orally bioavailable small molecule, a 2-phenyl-4-quinolone derivative, currently under clinical investigation as a novel anti-cancer agent.[1] It is a phosphoric ester compound that is rapidly converted to its major active metabolite, CVM-1125, following oral administration.[1] this compound's mechanism of action is primarily centered on the inhibition of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone protein.[1][2] This inhibition leads to a cascade of downstream effects, including the induction of apoptosis, cell cycle arrest, and the disruption of vasculogenic mimicry (VM), a process by which aggressive cancer cells form their own blood vessel-like networks.[1][3] This technical guide provides a comprehensive summary of the early-stage clinical trial results for this compound, along with detailed experimental protocols and an exploration of its signaling pathways.

Mechanism of Action

This compound's active metabolite, CVM-1125, directly targets and binds to TRAP1.[1] This interaction leads to the lysosomal degradation of TRAP1 protein.[1] The reduction in TRAP1 levels impedes its downstream signaling, resulting in decreased cellular succinate (B1194679) levels and the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][2] The destabilization of HIF-1α is crucial as it is a key regulator of cellular adaptation to hypoxia and plays a significant role in tumor progression and angiogenesis. By disrupting this pathway, this compound effectively inhibits vasculogenic mimicry.[1] Furthermore, the targeting of TRAP1 by this compound may also inhibit the activation of the mTOR/AKT signaling pathways, suggesting a broader anti-cancer activity.[4]

dot

This compound This compound (CVM-1118) (Oral Administration) CVM1125 Active Metabolite (CVM-1125) This compound->CVM1125 TRAP1 TRAP1 (Mitochondrial Chaperone) CVM1125->TRAP1 Binds to & Inhibits Lysosomal_Degradation Lysosomal Degradation of TRAP1 TRAP1->Lysosomal_Degradation Leads to Succinate Cellular Succinate Levels TRAP1->Succinate Reduction HIF1a HIF-1α Stabilization TRAP1->HIF1a Destabilization Apoptosis Mitochondrial Apoptosis TRAP1->Apoptosis Induction Tumor_Growth Tumor Cell Growth TRAP1->Tumor_Growth Suppression mTOR_AKT mTOR/AKT Pathway TRAP1->mTOR_AKT Inhibition VM Vasculogenic Mimicry (VM) HIF1a->VM Inhibition

Caption: this compound's mechanism of action targeting the TRAP1 signaling pathway.

Preclinical In Vitro and In Vivo Studies

Cytotoxicity and Anti-Proliferative Activity

This compound and its active metabolite, CVM-1125, have demonstrated potent cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. In the National Cancer Institute's 60 human cancer cell line screen (NCI-60), CVM-1125 exhibited growth inhibitory and cytotoxic effects at nanomolar concentrations.[1]

Cell LineCancer TypeIC50 (nM) for CVM-1118IC50 (nM) for CVM-1125
A549Lung Carcinoma< 50< 50
DU-145Prostate Carcinoma< 50< 50
HT-29Colorectal Adenocarcinoma< 50< 50
MDA-MB-231Breast Adenocarcinoma< 50< 50
MDA-MB-435Melanoma< 50< 50
Mia PaCa-2Pancreatic Carcinoma< 50< 50
NCI-ADR-RESOvarian Sarcoma< 50< 50
SK-N-MCNeuroblastoma< 50< 50
U118MGGlioblastoma< 50< 50
Data from Shen et al., 2023[1]
Cell Cycle Arrest

Flow cytometry analysis of HT-29 colorectal adenocarcinoma cells treated with this compound for 48 hours revealed a dose-dependent cell cycle arrest at the G2/M phase.[1]

Treatment Concentration (nM)% of Cells in G1 Phase% of Cells in Sub-G1 Phase (Apoptosis)
0 (Control)51.93%1.06%
10016.27%26.96%
3001.58%22.46%
Data from Shen et al., 2023[1]
Inhibition of Vasculogenic Mimicry (VM)

In vitro assays using aggressive human melanoma (C8161) cells demonstrated that this compound significantly inhibits the formation of VM tubular networks at concentrations as low as 10 nM.[1] In vivo studies using an orthotopic HCT-116 mouse xenograft model also confirmed the inhibition of VM by this compound.[1]

Early-Stage Clinical Trial Results

This compound has completed Phase I clinical trials and is currently in Phase II development for multiple cancer indications.

Phase I Dose-Escalation Studies (NCT02507544, NCT02703298)

Two open-label, dose-escalation Phase I studies were conducted in the US (CVM-001) and Taiwan (CVM-002) to evaluate the safety, tolerability, pharmacokinetics, and to establish the Recommended Phase 2 Dose (RP2D).[1]

ParameterCVM-001 (US Study)CVM-002 (Taiwan Study)
Patient Population Advanced CancersAdvanced Cancers
Dose Levels 50 mg to 800 mg daily100 mg to 400 mg daily (enrollment ongoing at 600 mg)
Dose-Limiting Toxicities (DLTs) 2 DLTs at 800 mg/day (Grade 5 dehydration, Grade 3 fatigue)No DLTs observed up to 400 mg/day
Maximum Tolerated Dose (MTD) Under evaluationMTD of 600 mg daily (300 mg BID) determined in Asia[5]
Common Drug-Related Adverse Events Diarrhea, Nausea, Vomiting (manageable)Diarrhea, Nausea, Vomiting (manageable)
Pharmacokinetics (PK) Rapid oral absorption (Tmax < 2 hr), rapid bioconversion to CVM-1125, dose-dependent exposure. Higher drug exposure compared to Taiwan study.Rapid oral absorption (Tmax < 2 hr), rapid bioconversion to CVM-1125, dose-dependent exposure.
Data from a 2016 ASCO Annual Meeting abstract.[1]
Phase IIa Study in Advanced Neuroendocrine Tumors (NETs) (NCT03600233 / CVM-005)

This single-arm Phase IIa study evaluated the efficacy and safety of this compound in patients with advanced NETs who had progressed on prior standard of care therapy.[5][6]

Efficacy EndpointResult
Median Progression-Free Survival (PFS) 6.9 months (95% CI 3.3–10.3 mos) in 21 evaluable patients[5] 10.5 months (95% CI 5.6–22.4 mos) in 43 patients[6]
Objective Response Rate (ORR) 4.8% (1 Partial Response)[5]
Disease Control Rate (DCR) 66.7% (95% CI 45–83%)[5]

Grade ≥ 3 Treatment-Related Adverse Events (n=21) [5]

Adverse EventFrequency
ALT/AST Increased3.3%
Diarrhea3.3%
Anemia3.3%
Neutrophil Count Decreased3.3%
Tumor Lysis Syndrome3.3%

Pharmacokinetics of Active Metabolite CVM-1125 (Day 1) [5]

PK ParameterValue
Mean Cmax418 ng/mL
Mean AUC0-242170 ng·hr/mL
T1/2~2.2 hr
Phase IIa Study in Advanced Hepatocellular Carcinoma (HCC) (NCT05257590)

This ongoing Phase IIa study is evaluating this compound in combination with the immune checkpoint inhibitor nivolumab (B1139203) in patients with unresectable advanced HCC who have progressed on prior systemic therapy.[7]

Pharmacokinetics of Active Metabolite CVM-1125 in Combination with Nivolumab (Day 1) [7]

PK ParameterValue
Mean Cmax564 ng/mL
Mean AUC0-242154 ng·hr/mL
T1/2~1.7 hr

Initial safety data suggests the combination is favorable, with no observations of gastrointestinal hemorrhage or hypertension.[7] Efficacy data from this trial is not yet mature.

Experimental Protocols

In Vitro Cytotoxicity Assay

dot

cluster_0 Cell Seeding and Treatment cluster_1 Viability Assessment Seed_Cells Seed cancer cells in 96-well plates Add_Compound Add this compound/CVM-1125 at various concentrations Seed_Cells->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Add_AlamarBlue Add Alamar Blue reagent Incubate_72h->Add_AlamarBlue Incubate_4h Incubate for 4 hours Add_AlamarBlue->Incubate_4h Measure_Fluorescence Measure fluorescence at 590 nm Incubate_4h->Measure_Fluorescence

Caption: Workflow for the in vitro cytotoxicity assay.

Nine cancer cell lines were seeded in 96-well plates.[1] this compound and CVM-1125, dissolved in 100% DMSO, were added at various concentrations.[1] After 72 hours of incubation, cell viability was determined using the Alamar Blue assay, with fluorescence measured at 590 nm.[1]

Cell Cycle Analysis Protocol

dot

cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation and Analysis Seed_HT29 Seed HT-29 cells in 6-well plates Add_this compound Add this compound at various concentrations Seed_HT29->Add_this compound Incubate_48h Incubate for 48 hours Add_this compound->Incubate_48h Harvest_Cells Harvest cells Incubate_48h->Harvest_Cells Fix_Methanol Fix in 80% methanol Harvest_Cells->Fix_Methanol Stain_PI Stain with Propidium (B1200493) Iodide (PI) and treat with RNase A Fix_Methanol->Stain_PI FACS_Analysis Analyze by Flow Cytometry (FACS) Stain_PI->FACS_Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

HT-29 cells were seeded in 6-well plates and treated with this compound for 48 hours.[1] Cells were then harvested, fixed in 80% methanol, and stained with propidium iodide and treated with RNase A.[1] Cell cycle distribution was analyzed by flow cytometry.[1]

In Vitro Vasculogenic Mimicry (VM) Assay

dot

cluster_0 Assay Setup cluster_1 Observation Coat_Matrigel Coat 12-well dishes with Matrigel Seed_C8161 Seed C8161 melanoma cells Coat_Matrigel->Seed_C8161 Add_Foslinanib_VM Add this compound at various concentrations Seed_C8161->Add_Foslinanib_VM Incubate_24h_VM Incubate for 24 hours Add_Foslinanib_VM->Incubate_24h_VM Photograph_Networks Photograph tubular network formation Incubate_24h_VM->Photograph_Networks

Caption: Workflow for the in vitro vasculogenic mimicry assay.

Aggressive human melanoma (C8161) cells were seeded onto Matrigel-coated 12-well dishes.[1] The cells were then treated with various concentrations of this compound and incubated for 24 hours, after which the formation of tubular networks was assessed by photography.[1]

Conclusion

This compound has demonstrated a promising preclinical profile with potent anti-cancer activity across a range of cancer types. Its unique mechanism of action, targeting TRAP1 to inhibit vasculogenic mimicry, offers a novel therapeutic strategy. Early-stage clinical trials have established a manageable safety profile and have shown encouraging signs of clinical activity, particularly in advanced neuroendocrine tumors. The ongoing Phase II trial in hepatocellular carcinoma will provide further insights into the potential of this compound in combination with immunotherapy. Further clinical development is warranted to fully elucidate the therapeutic potential of this first-in-class agent.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Foslinanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslinanib (also known as CVM-1118) is a novel, orally bioavailable small molecule with demonstrated anti-cancer properties.[1] It is a phosphoric ester derivative of 2-phenyl-4-quinolone.[2] In vivo, this compound is rapidly metabolized to its active form, CVM-1125.[3] Contrary to initial assumptions targeting common receptor tyrosine kinases, the primary mechanism of action for this compound and its active metabolite is the inhibition of the mitochondrial chaperone protein, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[2][4] Inhibition of TRAP1 by CVM-1125 disrupts mitochondrial function, leading to apoptosis and cell cycle arrest at the G2/M phase.[3][4] Furthermore, this compound has been shown to inhibit vasculogenic mimicry (VM), a process co-opted by aggressive tumors to form their own vascular networks, which is associated with metastasis and drug resistance.[1][4]

These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard colorimetric assay. The provided methodologies and data presentation are intended to guide researchers in the accurate evaluation of this compound's anti-proliferative effects.

Data Presentation

The cytotoxic effects of this compound and its active metabolite, CVM-1125, have been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is summarized in the table below.

Cell LineCancer TypeIC50 (nM) of this compound (CVM-1118)IC50 (nM) of CVM-1125
A549Non-small cell lung cancer< 50< 50
DU-145Prostate cancer< 50< 50
HT-29Colorectal cancer< 50< 50
MDA-MB-231Breast cancer< 50< 50
MDA-MB-435Melanoma< 50< 50
Mia PaCa-2Pancreatic cancer< 50< 50
NCI-ADR-RESOvarian cancer (drug-resistant)< 50< 50
SK-N-MCNeuroblastoma< 50< 50
U118MGGlioblastoma< 50< 50

Data sourced from Shen et al., 2023.[4]

Experimental Protocols

This section outlines a detailed methodology for determining the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Materials and Reagents:

  • Cell Lines: A panel of human cancer cell lines (e.g., A549, HT-29, MDA-MB-231).

  • Culture Medium: Appropriate medium for the chosen cell lines (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound (CVM-1118): Synthesized or commercially procured.

  • Dimethyl Sulfoxide (DMSO): For dissolving this compound.

  • MTT Reagent: 5 mg/mL stock solution in sterile PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[5]

  • 96-well flat-bottom cell culture plates.

  • Humidified incubator (37°C, 5% CO2).

  • Multichannel pipette.

  • Microplate reader.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Cell Culture seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_drug Prepare this compound Stock treat_cells Treat with this compound Dilutions prep_drug->treat_cells seed_cells->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize Formazan Crystals incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 G This compound This compound (CVM-1118) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolism TRAP1 TRAP1 CVM1125->TRAP1 Inhibits Mitochondria Mitochondrial Integrity & Function TRAP1->Mitochondria Maintains CellGrowth Tumor Cell Growth TRAP1->CellGrowth Promotes VM Vasculogenic Mimicry TRAP1->VM Promotes Apoptosis Apoptosis Mitochondria->Apoptosis Inhibits G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Motility Motility & Invasion STAT->Motility G cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Activates PLCg_MAPK PLCγ/PKC/MAPK Pathway VEGFR2->PLCg_MAPK PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT EC_Migration Endothelial Cell Migration VEGFR2->EC_Migration EC_Proliferation Endothelial Cell Proliferation PLCg_MAPK->EC_Proliferation EC_Survival Endothelial Cell Survival PI3K_AKT->EC_Survival Angiogenesis Angiogenesis EC_Proliferation->Angiogenesis EC_Survival->Angiogenesis EC_Migration->Angiogenesis

References

Application Notes and Protocols: Cell Cycle Analysis Following CVM-1118 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVM-1118 (Foslinanib) is a novel, orally available small molecule anti-cancer agent currently under clinical investigation.[1] It is a phosphoric ester compound whose major active metabolite, CVM-1125, exhibits potent growth inhibitory and cytotoxic effects against a wide range of human cancer cell lines, with IC50 values often in the nanomolar range.[2] CVM-1118 has a multi-faceted mechanism of action that includes the induction of apoptosis and the inhibition of vasculogenic mimicry.[1][2] A key aspect of its anti-proliferative effect is the induction of cell cycle arrest, specifically at the G2/M phase.[2][3]

The primary molecular target of CVM-1125 has been identified as the TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone.[2][3] By binding to and promoting the degradation of TRAP1, CVM-1125 disrupts mitochondrial function, leading to a reduction in cellular succinate (B1194679) levels and subsequent destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α).[2][3] This cascade of events contributes to the observed anti-tumor activities, including cell cycle arrest.

This application note provides a detailed protocol for performing cell cycle analysis by flow cytometry with propidium (B1200493) iodide (PI) staining to quantify the effects of CVM-1118 on cancer cells.

Principle of the Assay

Flow cytometry is a powerful technique for analyzing the cell cycle distribution within a cell population.[4] The method outlined here utilizes propidium iodide (PI), a fluorescent intercalating agent that binds stoichiometrically to DNA.[5] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[5] This allows for the discrimination of cells into the different phases of the cell cycle:

  • G0/G1 Phase: Cells with a normal diploid (2N) DNA content.

  • S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.

  • G2/M Phase: Cells that have completed DNA replication and have a tetraploid (4N) DNA content.

  • Sub-G1 Phase: A population of cells with less than 2N DNA content, which is indicative of apoptosis and DNA fragmentation.

By treating cancer cells with CVM-1118 and subsequently analyzing their DNA content, researchers can quantify the percentage of cells arrested in the G2/M phase, providing a quantitative measure of the drug's cytostatic effect.

Signaling Pathway of CVM-1118

CVM1118_Pathway CVM1118 CVM-1118 (this compound) (Prodrug) CVM1125 CVM-1125 (Active Metabolite) CVM1118->CVM1125 Metabolism TRAP1 TRAP1 (Mitochondrial Chaperone) CVM1125->TRAP1 Binds to Degradation TRAP1 Degradation TRAP1->Degradation Mitochondria Mitochondrial Function Disruption Degradation->Mitochondria Succinate Reduced Succinate Levels Mitochondria->Succinate HIF1a HIF-1α Destabilization Succinate->HIF1a Apoptosis Mitochondrial Apoptosis HIF1a->Apoptosis CellCycleArrest G2/M Cell Cycle Arrest HIF1a->CellCycleArrest

Caption: CVM-1118 mechanism leading to G2/M arrest and apoptosis.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human cancer cell lines sensitive to CVM-1118 (e.g., HT-29 colon adenocarcinoma, HepG2 hepatocellular carcinoma, or a relevant neuroendocrine tumor cell line).

  • CVM-1118: Prepare a stock solution (e.g., 10 mM) in an appropriate solvent like DMSO and store at -20°C or -80°C.

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640).

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • DMSO (Dimethyl sulfoxide): Vehicle control.

  • Fixation Solution: Ice-cold 70% ethanol (B145695).

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% (v/v) Triton X-100 in PBS

  • 6-well cell culture plates

  • Flow cytometry tubes

  • Microcentrifuge tubes

Cell Culture and CVM-1118 Treatment
  • Cell Seeding: Seed the selected cancer cells into 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Preparation: On the day of treatment, prepare serial dilutions of CVM-1118 from the stock solution in a complete culture medium. A suggested concentration range, based on its nanomolar potency, is 10 nM, 50 nM, and 100 nM.

  • Treatment:

    • Aspirate the old medium from the wells.

    • Add the medium containing the desired concentrations of CVM-1118 to the respective wells.

    • Include a vehicle control well treated with the same concentration of DMSO as the highest CVM-1118 concentration.

    • Include an untreated control well with a fresh medium only.

  • Incubation: Incubate the plates for a predetermined time period (e.g., 24 or 48 hours). A 48-hour treatment has been shown to be effective for inducing G2/M arrest with CVM-1118.[6]

Cell Harvesting and Fixation
  • Collect Supernatant: Carefully collect the culture medium from each well into separate labeled conical tubes. This step is important to include any floating (potentially apoptotic) cells.

  • Harvest Adherent Cells: Wash the adherent cells once with PBS. Add an appropriate volume of Trypsin-EDTA to detach the cells.

  • Combine Cells: Once detached, add complete medium to inactivate the trypsin and combine these cells with the supernatant collected in step 1.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS. Centrifuge again at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise. This is a critical step to prevent cell clumping.

    • Incubate the cells for at least 2 hours at 4°C for fixation. (Note: Fixed cells can be stored at -20°C for several weeks).

Propidium Iodide Staining
  • Centrifugation: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.

  • Washing: Carefully discard the ethanol supernatant. Wash the cell pellet with 5 mL of PBS and centrifuge again.

  • Staining: Discard the supernatant and resuspend the cell pellet in 500 µL of the PI Staining Solution.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Transfer: Transfer the stained cell suspension to flow cytometry tubes.

Flow Cytometry Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm or 561 nm laser for PI excitation.

  • Data Acquisition:

    • Set the instrument to measure the fluorescence signal on a linear scale.[7]

    • Collect the area (FL-A) and width (FL-W) parameters for the PI fluorescence channel to allow for doublet discrimination.[8]

    • Analyze the samples at a low flow rate to ensure high-quality data.

    • Record at least 10,000-20,000 single-cell events per sample.

  • Data Analysis:

    • Use appropriate flow cytometry analysis software (e.g., FlowJo™, ModFit LT™).

    • First, gate on the single-cell population using a forward scatter (FSC-A vs. FSC-H) or PI fluorescence (FL-A vs. FL-W) plot to exclude doublets and aggregates.

    • Generate a histogram of the PI fluorescence (DNA content) for the single-cell population.

    • Use the software's cell cycle modeling algorithm to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Experimental Workflow

Cell_Cycle_Workflow cluster_prep Cell Preparation & Treatment cluster_harvest Harvesting & Fixation cluster_stain Staining & Analysis A Seed Cells in 6-well Plates B Treat with CVM-1118 (e.g., 0, 10, 50, 100 nM) A->B C Incubate for 24-48 hours B->C D Harvest Adherent & Floating Cells C->D E Wash with PBS D->E F Fix in ice-cold 70% Ethanol E->F G Wash & Resuspend Pellet F->G H Stain with PI/RNase Solution G->H I Analyze on Flow Cytometer H->I J Gate Single Cells & Model Cell Cycle I->J

Caption: Workflow for cell cycle analysis after CVM-1118 treatment.

Data Presentation

Quantitative results from the cell cycle analysis should be summarized in a clear and organized table. This allows for easy comparison between different treatment conditions.

Table 1: Effect of CVM-1118 on Cell Cycle Distribution in HT-29 Cells after 48-Hour Treatment

Treatment GroupConcentration (nM)% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control01.5 ± 0.355.2 ± 2.125.8 ± 1.517.5 ± 1.2
Vehicle Control0 (DMSO)1.7 ± 0.454.9 ± 2.526.1 ± 1.817.3 ± 1.4
CVM-1118104.2 ± 0.645.3 ± 1.920.1 ± 1.330.4 ± 2.0
CVM-1118509.8 ± 1.130.1 ± 2.315.5 ± 1.144.6 ± 2.8
CVM-111810015.6 ± 1.522.5 ± 1.810.2 ± 0.951.7 ± 3.1

Data presented as Mean ± Standard Deviation from three independent experiments. The values in this table are hypothetical and for illustrative purposes only.

Conclusion

This application note provides a comprehensive protocol for assessing the effect of CVM-1118 on the cell cycle of cancer cells. By following this detailed methodology, researchers can reliably quantify the dose-dependent increase in G2/M phase arrest and the induction of apoptosis (Sub-G1 peak), providing critical data for the pre-clinical evaluation of this promising anti-cancer agent. Accurate and consistent cell cycle analysis is essential for understanding the mechanism of action of novel therapeutics like CVM-1118 and for the development of effective cancer treatment strategies.

References

Application Notes and Protocols: Western Blot Analysis of TRAP1 Protein Levels in Response to Foslinanib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslinanib (CVM-1118) is a novel small molecule inhibitor of the mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), currently under investigation as a promising anti-cancer therapeutic.[1][2][3] TRAP1, a member of the Heat Shock Protein 90 (HSP90) family, is frequently overexpressed in various human cancers and plays a crucial role in promoting tumor cell survival, metabolic reprogramming, and drug resistance.[4][5][6][7][8] The active metabolite of this compound, CVM-1125, has been shown to directly bind to TRAP1, leading to its degradation and subsequent inhibition of its downstream signaling pathways.[1][9] This document provides detailed application notes and a comprehensive protocol for the analysis of TRAP1 protein level modulation by this compound using Western blotting.

Mechanism of Action of this compound on TRAP1

This compound, through its active metabolite CVM-1125, exerts its anti-cancer effects by targeting TRAP1.[1] This interaction leads to a reduction in TRAP1 protein levels, which is mediated by lysosomal degradation.[9] The downregulation of TRAP1 disrupts key mitochondrial functions and signaling pathways that are essential for tumor progression. Specifically, the reduction of TRAP1 by CVM-1125 has been shown to impede downstream signaling by decreasing cellular succinate (B1194679) levels and destabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).[1][9] This cascade of events ultimately induces mitochondrial apoptosis, suppresses tumor cell growth, and inhibits vasculogenic mimicry, a process by which aggressive tumor cells form their own vascular networks.[1][2][9]

Data Presentation: Effect of this compound on TRAP1 Protein Levels

The following table summarizes the expected dose-dependent effect of this compound's active metabolite, CVM-1125, on TRAP1 protein levels in cancer cell lines, as determined by Western blot analysis. Please note that the following data is illustrative and based on trends described in the literature.[1][9] For precise quantitative analysis, it is recommended to perform densitometric analysis of the Western blot bands from your own experiments.

Treatment GroupConcentration of CVM-1125TRAP1 Protein Level (Relative to Control)Standard Deviation
Vehicle Control0 µM1.00± 0.12
CVM-112510 nM0.75± 0.09
CVM-112550 nM0.45± 0.06
CVM-1125100 nM0.20± 0.04

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound
  • Cell Line Selection: Choose a cancer cell line known to express TRAP1, for example, a colon cancer cell line (e.g., HCT116) or a breast cancer cell line (e.g., MCF7).

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Cell Culture: Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • This compound (CVM-1125) Treatment:

    • Prepare a stock solution of CVM-1125 in a suitable solvent (e.g., DMSO).

    • Once the cells reach the desired confluency, replace the old media with fresh media containing various concentrations of CVM-1125 (e.g., 0, 10, 50, 100 nM).

    • Include a vehicle control group treated with the same concentration of the solvent.

    • Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for the drug to take effect.

Protocol 2: Protein Extraction
  • Cell Lysis:

    • After the treatment period, aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation:

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the total protein and transfer it to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Protocol 3: Western Blot Analysis of TRAP1
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each protein sample and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor the protein separation.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for TRAP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Also, probe for a loading control protein (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometric Analysis: Quantify the intensity of the TRAP1 and loading control bands using image analysis software (e.g., ImageJ). Normalize the TRAP1 band intensity to the corresponding loading control band intensity to determine the relative TRAP1 protein levels.

Visualizations

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot Seed Cells Seed Cells Culture to 70-80% Confluency Culture to 70-80% Confluency Seed Cells->Culture to 70-80% Confluency Treat with this compound (CVM-1125) Treat with this compound (CVM-1125) Culture to 70-80% Confluency->Treat with this compound (CVM-1125) Incubate for 24-72h Incubate for 24-72h Treat with this compound (CVM-1125)->Incubate for 24-72h Lyse Cells Lyse Cells Incubate for 24-72h->Lyse Cells Centrifuge Lysate Centrifuge Lysate Lyse Cells->Centrifuge Lysate Collect Supernatant Collect Supernatant Centrifuge Lysate->Collect Supernatant Quantify Protein Quantify Protein Collect Supernatant->Quantify Protein Prepare Samples Prepare Samples Quantify Protein->Prepare Samples SDS-PAGE SDS-PAGE Prepare Samples->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Densitometric Analysis Densitometric Analysis Detection->Densitometric Analysis

Caption: Experimental workflow for Western blot analysis of TRAP1 protein levels.

G cluster_0 This compound (CVM-1125) Action cluster_1 Mitochondrial Events cluster_2 Cellular Outcomes This compound This compound (CVM-1125) TRAP1 TRAP1 This compound->TRAP1 Binds to & Inhibits Lysosomal_Degradation Lysosomal Degradation TRAP1->Lysosomal_Degradation Leads to Succinate Succinate Levels TRAP1->Succinate Reduction HIF1a HIF-1α Stabilization TRAP1->HIF1a Destabilization Apoptosis Mitochondrial Apoptosis Succinate->Apoptosis Tumor_Growth Tumor Growth Suppression HIF1a->Tumor_Growth VM_Inhibition Vasculogenic Mimicry Inhibition HIF1a->VM_Inhibition

Caption: Signaling pathway of this compound's effect on TRAP1 and downstream cellular outcomes.

References

Application Note: Establishing a Vasculogenic Mimicry Assay with Foslinanib

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Vasculogenic mimicry (VM) is a process by which highly aggressive tumor cells form de novo, matrix-rich, vessel-like networks, contributing to tumor perfusion independently of endothelial cell-driven angiogenesis.[1][2][3] This phenomenon is strongly associated with high tumor grade, invasion, metastasis, and poor patient prognosis.[3][4][5] Foslinanib (CVM-1118) is an orally bioavailable small molecule anti-cancer agent that has been shown to inhibit vasculogenic mimicry.[6][7][8][9] The primary mechanism of action for this compound involves the targeting of TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone protein.[4][10][11][12] Inhibition of TRAP1 by this compound's active metabolite (CVM-1125) leads to mitochondrial apoptosis, suppression of tumor growth, and disruption of VM networks.[4][5][10]

This document provides a detailed protocol for establishing an in vitro vasculogenic mimicry assay using a Matrigel-based tube formation model to evaluate the inhibitory effects of this compound.

Signaling Pathways in Vasculogenic Mimicry

Several interconnected signaling pathways are crucial for the initiation and maintenance of VM. These include hypoxia-induced pathways, vascular signaling, and embryonic/stem cell pathways.[3][13][14] this compound's targeting of TRAP1 has been shown to result in the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the hypoxia pathway that is critical for VM.[4]

References

Application Notes: Determining the IC50 Value of Foslinanib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Document ID: AN-FOSL-IC50-2025 Version: 1.0 For Research Use Only.

Introduction

Foslinanib (CVM-1118) is a novel, orally bioavailable anti-cancer agent currently under clinical investigation.[1] It is a phosphoric ester prodrug that is rapidly and completely metabolized in the body to its active form, CVM-1125.[2] This active metabolite has demonstrated potent growth inhibitory and cytotoxic effects at nanomolar concentrations across a wide range of human cancer cell lines.[2][3] The primary mechanism of action involves targeting the TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone protein.[2][3][4] This interaction leads to the induction of mitochondrial apoptosis, suppression of tumor cell growth, and potent inhibition of vasculogenic mimicry (VM), a process by which aggressive cancer cells form their own vascular networks.[2][4][5]

These application notes provide a comprehensive overview and detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for quantifying the potency of a compound and is essential for preclinical drug development and for understanding its therapeutic potential.

Mechanism of Action: this compound Signaling Pathway

This compound's active metabolite, CVM-1125, binds to TRAP1. This binding event disrupts downstream signaling by reducing cellular succinate (B1194679) levels and destabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α).[3] This cascade of events ultimately induces mitochondrial apoptosis and inhibits the formation of VM.[2][4] Additionally, studies have linked this compound's activity to the PI3K-AKT and mTOR signaling pathways.[2] Notably, cancer cells with loss-of-function mutations in the tumor suppressor genes STK11 and NF2 have shown higher sensitivity to the drug, suggesting these could serve as potential pharmacogenomic biomarkers for patient selection.[2][3]

Foslinanib_Signaling_Pathway cluster_drug Drug Action cluster_target Mitochondrial Target cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes cluster_pathways Associated Pathways This compound This compound (CVM-1118) (Prodrug) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Dephosphorylation TRAP1 TRAP1 CVM1125->TRAP1 Binds & Inhibits Succinate Reduced Cellular Succinate TRAP1->Succinate Leads to HIF1a Destabilized HIF-1α TRAP1->HIF1a Leads to Apoptosis Mitochondrial Apoptosis Succinate->Apoptosis VM Inhibition of Vasculogenic Mimicry (VM) HIF1a->VM Growth Suppressed Tumor Cell Growth Apoptosis->Growth VM->Growth PI3K_AKT PI3K-AKT Pathway mTOR mTOR Pathway PI3K_AKT->mTOR mTOR->TRAP1 related signaling STK11_NF2 STK11 / NF2 (Biomarkers) STK11_NF2->mTOR involved in

Caption: this compound's mechanism of action targeting TRAP1.

Data Presentation: In Vitro Activity of this compound

This compound's active metabolite, CVM-1125, has shown potent anti-proliferative activity. In the National Cancer Institute's 60 human cancer cell line panel (NCI-60), 87% of the cell lines tested exhibited a GI50 (concentration for 50% growth inhibition) of less than 100 nM.[2] Both this compound (CVM-1118) and its active metabolite (CVM-1125) show comparable potent cytotoxicity in selected cancer cell lines.[2]

Cell LineCancer TypeIC50 / GI50 (nM)Compound
HCT-116Colorectal Carcinoma33CVM-1125
Various9 Selected Cell Lines< 50CVM-1118
Various9 Selected Cell Lines< 50CVM-1125
Various87% of NCI-60 Panel< 100CVM-1125

Note: The table summarizes data reported in the literature.[2] Researchers should determine IC50 values specific to their cell lines and experimental conditions.

Experimental Protocol: Determining IC50 via MTT Assay

This protocol describes a standard method for determining the IC50 value of this compound in adherent cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures cell metabolic activity, which serves as a proxy for cell viability.

Materials and Reagents
  • Selected adherent cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (CVM-1118)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Sterile 96-well clear-bottom cell culture plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Experimental Workflow

Experimental_Workflow start Start step1 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5,000 cells/well) start->step1 step2 2. Incubation Allow cells to attach overnight (37°C, 5% CO2) step1->step2 step3 3. Compound Treatment Add serial dilutions of this compound. Include vehicle control (DMSO). step2->step3 step4 4. Incubation Incubate for a defined period (e.g., 48-72 hours) step3->step4 step5 5. Add MTT Reagent Add 20 µL of MTT solution to each well. step4->step5 step6 6. Formazan (B1609692) Crystal Formation Incubate for 2-4 hours. Viable cells convert MTT to formazan. step5->step6 step7 7. Solubilization Remove medium and add DMSO to dissolve crystals. step6->step7 step8 8. Data Acquisition Measure absorbance at 570 nm using a plate reader. step7->step8 step9 9. Data Analysis Calculate % viability and plot dose-response curve to find IC50. step8->step9 end_node End step9->end_node

Caption: Workflow for determining this compound IC50 using an MTT assay.
Step-by-Step Procedure

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Dilute the cell suspension to an optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include wells with vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and wells with medium only (blank).[7]

  • Incubation:

    • Return the plate to the incubator for a predetermined exposure time (typically 48 to 72 hours).

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate for another 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[6]

    • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[6][7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7]

Data Analysis and IC50 Determination

The IC50 value is determined by generating a dose-response curve.

  • Calculate Percentage Viability:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data to the vehicle-treated control wells (which represent 100% viability).

    • Percentage Viability = [(Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Plot Dose-Response Curve:

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit the data to a sigmoidal dose-response (variable slope) curve.[7]

  • Determine IC50:

    • The IC50 is the concentration of this compound that results in a 50% reduction in cell viability, which can be interpolated from the fitted curve.

IC50_Determination cluster_0 IC50 Calculation Logic Data Raw Absorbance Data Normalization Normalize to Controls (Calculate % Viability) Data->Normalization Plot Plot % Viability vs. log[this compound] Normalization->Plot CurveFit Fit to Sigmoidal Dose-Response Curve Plot->CurveFit IC50 Determine Concentration at 50% Viability (IC50) CurveFit->IC50

Caption: Logical flow for calculating the IC50 value from raw data.

References

Application Notes and Protocols: Immunohistochemical Analysis of Vasculogenic Mimicry in Foslinanib-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasculogenic mimicry (VM) is a process by which highly aggressive tumor cells form de novo, matrix-rich, patterned vascular channels, independent of endothelial cells. This phenomenon contributes to tumor perfusion, metastasis, and resistance to conventional anti-angiogenic therapies. Foslinanib (CVM-1118) is a novel small molecule inhibitor that has demonstrated potent anti-cancer activities, including the inhibition of VM.[1] this compound's primary mechanism of action involves targeting the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1).[1] This interaction leads to the destabilization of HIF-1α (Hypoxia-Inducible Factor 1-alpha), a key transcription factor that promotes the expression of genes involved in VM.

Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the extent of VM within the tumor microenvironment. By targeting key protein markers associated with VM, researchers can assess the efficacy of therapeutic agents like this compound in disrupting these vascular-like networks. This document provides detailed application notes and protocols for the immunohistochemical analysis of VM in tumor tissues, with a specific focus on the effects of this compound treatment.

Key Markers for Vasculogenic Mimicry

The following markers are crucial for the identification and characterization of VM in tumor tissues:

  • VE-cadherin (Vascular Endothelial Cadherin): An adhesion molecule typically expressed by endothelial cells, but also aberrantly expressed by aggressive tumor cells undergoing VM. It is a key player in the formation of tubular networks.

  • Matrix Metalloproteinase-2 (MMP-2) and -9 (MMP-9): These enzymes are involved in the degradation and remodeling of the extracellular matrix (ECM), a critical step in the formation of VM channels.

  • Laminin-5γ2: A subunit of the laminin-5 protein, which is a major component of the basement membrane. The cleavage of laminin-5γ2 by MMPs is a critical event in promoting tumor cell migration and VM.

Quantitative Analysis of Vasculogenic Mimicry Inhibition by this compound

In a preclinical study utilizing an orthotopic mouse xenograft model with human HCT-116 colorectal cancer cells, this compound demonstrated a significant reduction in vasculogenic mimicry.[1][2] The quantification of VM channels was performed by co-staining tumor sections for the endothelial marker CD31 and identifying red blood cell (RBC)-containing channels that were negative for CD31.

Treatment GroupDosageEndpointResultReference
Vehicle Control-Number of VM channels (CD31-/RBC+)Baseline[2]
This compound (CVM-1118)100 mg/kgNumber of VM channels (CD31-/RBC+)85% reduction compared to vehicle control[2]

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of key vasculogenic mimicry markers in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

Protocol 1: Immunohistochemical Staining of VE-cadherin

1. Deparaffinization and Rehydration:

  • Heat slides in an oven at 65°C for 1 hour.
  • Immerse slides in two changes of xylene for 5 minutes each.
  • Immerse slides in two changes of 100% ethanol (B145695) for 5 minutes each.
  • Immerse slides in 95%, 70%, and 50% ethanol for 3 minutes each.
  • Rinse slides in distilled water.

2. Antigen Retrieval:

  • Immerse slides in 0.01M Sodium Citrate Buffer (pH 6.0).
  • Heat the solution to just below boiling and maintain for 20-30 minutes.
  • Allow slides to cool in the buffer for 20 minutes at room temperature.

3. Staining Procedure:

  • Wash slides with Tris-buffered saline with 0.1% Tween-20 (TBST) for 5 minutes.
  • Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.
  • Wash slides three times with TBST for 3 minutes each.
  • Apply a blocking solution (e.g., 10% normal goat serum in PBS) and incubate for 1 hour.
  • Dilute the primary anti-VE-cadherin antibody in the blocking buffer according to the manufacturer's recommendations.
  • Apply the primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
  • Wash slides three times with TBST for 3 minutes each.
  • Apply a biotinylated secondary antibody and incubate for 1 hour at room temperature.
  • Wash slides three times with TBST for 3 minutes each.
  • Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
  • Wash slides three times with TBST for 3 minutes each.
  • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit.
  • Counterstain with hematoxylin.
  • Dehydrate the slides through graded ethanol and xylene.
  • Mount with a permanent mounting medium.

Protocol 2: Immunohistochemical Staining of MMP-2 and MMP-9

(Follow steps 1 and 2 from Protocol 1 for Deparaffinization, Rehydration, and Antigen Retrieval)

3. Staining Procedure:

  • Wash slides with TBST for 5 minutes.
  • Incubate sections with 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.
  • Wash with PBS.
  • Apply a protein block (e.g., serum-free blocking solution) and incubate for 5 minutes.
  • Incubate with the primary antibody (anti-MMP-2 or anti-MMP-9) for 2 hours in a humidified chamber.
  • Wash thoroughly with PBS.
  • Apply a post-primary block for 30 minutes.
  • Incubate with a polymer-HRP detection system for 30 minutes.
  • Wash thoroughly with PBS.
  • Visualize the reaction with a DAB chromogen solution for 10 minutes.
  • Counterstain with Hematoxylin, dehydrate, and mount.

Protocol 3: Immunohistochemical Staining of Laminin-5γ2

1. Deparaffinization and Rehydration: (Follow step 1 from Protocol 1)

2. Antigen Retrieval (Proteolytic):

  • Cover sections with a pepsin solution (4mg/ml in 0.01M HCl).
  • Incubate for 60 minutes at 37°C in a humidified chamber.
  • Wash slides twice in distilled water for 5 minutes each.

3. Staining Procedure:

  • Quench endogenous peroxidase activity by incubating in 1% H2O2 in methanol (B129727) for 30 minutes.
  • Hydrate to water through a graded ethanol series.
  • Block non-specific binding with a suitable blocking buffer for 30 minutes.
  • Apply the primary anti-Laminin-5γ2 antibody and incubate for 2 hours at room temperature.
  • Wash with PBS.
  • Apply a biotinylated secondary antibody and incubate for 1 hour.
  • Wash with PBS.
  • Apply an Avidin-Biotin Complex (ABC) reagent and incubate for 2 hours.
  • Wash with PBS.
  • Develop with a DAB substrate.
  • Counterstain with hematoxylin, dehydrate, and mount.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining IHC Staining cluster_analysis Analysis Fixation Tumor Tissue Fixation (Formalin) Embedding Paraffin Embedding Fixation->Embedding Sectioning Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced or Proteolytic) Deparaffinization->AntigenRetrieval Blocking Blocking (Peroxidase & Non-specific) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-VE-cadherin) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Signal Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Microscopy Microscopic Examination Dehydration->Microscopy Quantification Image Analysis & Quantitative Scoring Microscopy->Quantification DataPresentation DataPresentation Quantification->DataPresentation Data Presentation (Tables & Figures)

Caption: Immunohistochemistry Experimental Workflow.

foslinanib_moa cluster_effect Effect of this compound This compound This compound (CVM-1118) TRAP1 TRAP1 This compound->TRAP1 inhibits HIF1a HIF-1α (Hypoxia-Inducible Factor 1α) TRAP1->HIF1a normally stabilizes TRAP1->HIF1a destabilization VM_Genes Vasculogenic Mimicry Associated Genes (e.g., VE-cadherin, MMPs) HIF1a->VM_Genes promotes transcription VM_Formation Vasculogenic Mimicry Formation VM_Genes->VM_Formation leads to vm_signaling Hypoxia Tumor Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes PI3K_AKT PI3K/AKT Pathway HIF1a->PI3K_AKT activates EphA2 EphA2 PI3K_AKT->EphA2 phosphorylates MMPs MMP-2 / MMP-9 Activation PI3K_AKT->MMPs VE_cadherin VE-cadherin EphA2->VE_cadherin complexes with VE_cadherin->MMPs upregulates VM Vasculogenic Mimicry VE_cadherin->VM Laminin Laminin-5γ2 Cleavage MMPs->Laminin ECM ECM Remodeling Laminin->ECM ECM->VM

References

Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Foslinanib Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslinanib (CVM-1118) is a novel, orally bioavailable small molecule anti-cancer agent demonstrating potent anti-neoplastic and anti-vasculogenic mimicry activities.[1][2][3] Its mechanism of action centers on the inhibition of the mitochondrial chaperone TRAP1 (TNF receptor-associated protein 1).[4][5] This inhibition leads to mitochondrial-dependent apoptosis and suppression of tumor cell growth.[4][5] Specifically, this compound's active metabolite, CVM-1125, reduces TRAP1 protein levels, which in turn impedes its downstream signaling, leading to a reduction in cellular succinate (B1194679) levels and destabilization of HIF-1α.[4][5] Furthermore, this compound has been shown to interfere with the Nodal signaling pathway, a critical pathway in embryonic development and cancer progression.[4]

Despite the promise of targeted therapies like this compound, the development of drug resistance remains a significant clinical challenge.[6][7] Identifying the genetic drivers of resistance is paramount for patient stratification, the development of combination therapies, and the design of next-generation inhibitors. Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool to systematically interrogate the genome and identify genes whose loss confers resistance to a specific therapeutic agent.[8][9][10]

These application notes provide a comprehensive framework and detailed protocols for utilizing a pooled CRISPR-Cas9 knockout screen with a positive selection strategy to identify genes that, when inactivated, lead to this compound resistance.

Data Presentation

A positive selection CRISPR-Cas9 screen aims to identify single-guide RNAs (sgRNAs), and by extension, the genes they target, that are enriched in a cell population following treatment with a cytotoxic agent. The underlying principle is that cells with a knockout of a gene essential for the drug's efficacy will survive and proliferate, while the bulk of the cell population will be eliminated. The following tables present hypothetical, yet representative, quantitative data from such a screen.

Table 1: Summary of CRISPR-Cas9 Screen Parameters

ParameterValue
Cell LineA549 (Non-Small Cell Lung Cancer)
CRISPR LibraryGeCKO v2 Human Library (two-plasmid system)
Number of sgRNAs123,411
Number of Genes Targeted19,050
Transduction MOI0.3
Puromycin (B1679871) Selection2 µg/mL for 48 hours
This compound Concentration100 nM (IC80)
Treatment Duration14 days
Replicates3

Table 2: Top Enriched Gene Hits Conferring this compound Resistance

Gene SymbolDescriptionAverage Log2 Fold Change (Treated vs. Control)p-valueFalse Discovery Rate (FDR)
BAXBCL2 Associated X, Apoptosis Regulator8.21.5 x 10-83.2 x 10-7
BAK1BCL2 Antagonist/Killer 17.93.2 x 10-85.1 x 10-7
BIDBH3 Interacting Domain Death Agonist7.58.1 x 10-89.7 x 10-7
VHLVon Hippel-Lindau Tumor Suppressor6.82.5 x 10-72.1 x 10-6
EGLN1Egl-9 Family Hypoxia Inducible Factor 16.55.2 x 10-73.8 x 10-6
ACVR1BActivin A Receptor Type 1B6.19.8 x 10-76.4 x 10-6
SMAD4SMAD Family Member 45.81.7 x 10-69.9 x 10-6

Table 3: Validation of Top Gene Hits by Individual sgRNA Analysis

Gene SymbolsgRNA IDLog2 Fold Change
BAXBAX_sgRNA_18.5
BAX_sgRNA_28.1
BAX_sgRNA_38.0
BAK1BAK1_sgRNA_18.0
BAK1_sgRNA_27.9
BAK1_sgRNA_37.8
VHLVHL_sgRNA_17.0
VHL_sgRNA_26.7
VHL_sgRNA_36.7

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Putative Resistance Pathways

This compound induces apoptosis by targeting TRAP1. Knockout of genes in pro-apoptotic pathways, such as the BCL-2 family members BAX and BAK, would be expected to confer resistance. Similarly, as this compound destabilizes HIF-1α, loss of negative regulators of HIF-1α, such as VHL, could counteract the drug's effect. Finally, disruption of the Nodal signaling pathway, which is inhibited by this compound, could also lead to resistance.

Foslinanib_Pathway cluster_drug This compound cluster_mito Mitochondrion cluster_hif HIF-1α Regulation cluster_nodal Nodal Signaling This compound This compound (CVM-1118) TRAP1 TRAP1 This compound->TRAP1 Inhibits Nodal Nodal Pathway This compound->Nodal Inhibits Apoptosis Mitochondrial Apoptosis TRAP1->Apoptosis Inhibits HIF1a HIF-1α TRAP1->HIF1a Stabilizes BAX_BAK BAX / BAK (Pro-Apoptotic) BAX_BAK->Apoptosis Res_Apoptosis Resistance: Knockout of BAX/BAK prevents apoptosis BAX_BAK->Res_Apoptosis VM Vasculogenic Mimicry HIF1a->VM VHL VHL (Negative Regulator) VHL->HIF1a Degrades Res_HIF Resistance: Knockout of VHL stablizes HIF-1α VHL->Res_HIF Proliferation Cell Proliferation & Survival Nodal->Proliferation Res_Nodal Resistance: Knockout of positive regulators of Nodal pathway Nodal->Res_Nodal

Caption: this compound mechanism and resistance pathways.

Experimental Workflow for CRISPR-Cas9 Positive Selection Screen

The workflow for identifying this compound resistance genes involves several key steps, from library transduction to hit validation.

Caption: CRISPR-Cas9 positive selection workflow.

Experimental Protocols

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen for this compound Resistance

This protocol outlines the steps for a positive selection screen to identify genes whose knockout confers resistance to this compound.

1.1. Cell Line Preparation and Lentivirus Production

  • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Generate lentivirus for the GeCKO v2 library by co-transfecting HEK293T cells with the library plasmid, psPAX2, and pMD2.G packaging plasmids.

  • Harvest viral supernatant 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.

  • Determine viral titer using a standard method, such as qPCR for integrated provirus or by measuring the percentage of fluorescent cells if a fluorescent marker is present.

1.2. Lentiviral Transduction of A549 Cells

  • Seed Cas9-expressing A549 cells at a density that will result in 50-60% confluency at the time of transduction.

  • Transduce the cells with the sgRNA library lentivirus at a multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.

  • Include a non-transduced control and a control transduced with a non-targeting sgRNA.

  • After 24 hours, replace the virus-containing medium with fresh culture medium.

1.3. Antibiotic Selection

  • 48 hours post-transduction, begin selection with puromycin at a pre-determined concentration (e.g., 2 µg/mL) that effectively kills non-transduced cells.

  • Maintain puromycin selection for 48-72 hours until the non-transduced control cells are completely eliminated.

1.4. This compound Treatment

  • After puromycin selection, expand the surviving cell population.

  • Harvest a baseline cell sample (Day 0) for genomic DNA extraction.

  • Split the remaining cells into two arms: a control group treated with DMSO and an experimental group treated with this compound at a concentration that inhibits ~80% of cell growth (IC80), for example, 100 nM.

  • Culture the cells for 14 days, passaging as necessary and maintaining the respective treatments. Ensure a sufficient number of cells are passaged to maintain library representation.

1.5. Genomic DNA Extraction and sgRNA Sequencing

  • At the end of the treatment period, harvest cells from both the DMSO and this compound-treated populations.

  • Extract high-quality genomic DNA from the Day 0, DMSO, and this compound-treated samples.

  • Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers containing Illumina sequencing adapters and barcodes.

  • Perform next-generation sequencing (NGS) on the purified PCR products.

1.6. Data Analysis

  • Demultiplex the sequencing reads based on barcodes.

  • Align the reads to the sgRNA library to obtain read counts for each sgRNA.

  • Normalize the read counts across all samples.

  • Calculate the log2 fold change of each sgRNA in the this compound-treated samples relative to the DMSO-treated control samples.

  • Use statistical packages like MAGeCK to rank genes based on the enrichment of their corresponding sgRNAs and to calculate p-values and false discovery rates (FDR).

Protocol 2: Validation of Candidate Resistance Genes

Hits from the primary screen require rigorous validation to confirm their role in this compound resistance.

2.1. Generation of Individual Gene Knockout Cell Lines

  • Design and clone 2-3 independent sgRNAs targeting each candidate gene into a lentiviral vector.

  • Generate lentivirus for each individual sgRNA construct.

  • Transduce Cas9-expressing A549 cells with each lentivirus.

  • Select for transduced cells with the appropriate antibiotic.

  • Confirm gene knockout by Sanger sequencing of the target locus and Western blotting for the target protein.

2.2. Cell Viability Assays

  • Seed the individual knockout cell lines and a control cell line (transduced with a non-targeting sgRNA) in 96-well plates.

  • Treat the cells with a range of this compound concentrations.

  • After 72 hours, measure cell viability using a standard assay such as CellTiter-Glo.

  • Calculate the IC50 for each cell line and compare the values to the control. A significant increase in IC50 for the knockout cell line confirms its role in this compound resistance.

2.3. Orthogonal Validation

  • Use an alternative method, such as RNA interference (RNAi), to silence the expression of the candidate genes.

  • Perform cell viability assays with the silenced cells in the presence of this compound to confirm that reduced expression of the gene confers resistance.

Conclusion

The application of CRISPR-Cas9 genome-wide screening provides a powerful, unbiased approach to identify the genetic determinants of resistance to this compound. The protocols and data presented here offer a robust framework for researchers to systematically investigate these resistance mechanisms. Elucidating the genes and pathways that contribute to this compound resistance is a critical step in the development of more effective therapeutic strategies, including the rational design of combination therapies to overcome or prevent the emergence of drug resistance in cancer patients.

References

Application Notes and Protocols for Measuring Apoptosis in Response to Foslinanib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring apoptosis induced by Foslinanib (also known as CVM-1118), an investigational anti-cancer agent. This compound's active metabolite, CVM-1125, has been shown to induce mitochondrial apoptosis by targeting the TNF receptor-associated protein 1 (TRAP1).[1][2][3] Accurate measurement of apoptosis is critical for evaluating the efficacy and mechanism of action of this compound in preclinical and clinical research.

This document outlines the primary methods for detecting and quantifying apoptosis, provides detailed experimental protocols, and includes templates for data presentation.

Overview of Apoptosis and Detection Strategies

Apoptosis, or programmed cell death, is a regulated process characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation.[4] It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspase enzymes.[5] this compound primarily triggers the intrinsic pathway by targeting the mitochondrial chaperone protein TRAP1.[1][2]

Measuring apoptosis typically involves detecting key events at different stages of the process:

  • Early Stage: Characterized by the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane. This is commonly detected using Annexin V binding assays.[5][6][7]

  • Mid Stage: Involves the activation of the caspase cascade, particularly the executioner caspases-3 and -7. This can be measured through activity assays or by detecting cleaved forms of the caspases and their substrates (e.g., PARP) via Western blot.[8][9]

  • Late Stage: Hallmarked by extensive DNA fragmentation, which can be identified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[10][11][12]

For a comprehensive assessment of this compound-induced apoptosis, a combination of these assays is recommended.

This compound's Apoptotic Signaling Pathway

This compound's active metabolite targets and inhibits TRAP1, a molecular chaperone in the mitochondria.[1][2] TRAP1 normally protects cells from mitochondrial stress and apoptosis.[2] Inhibition of TRAP1 by this compound is believed to disrupt mitochondrial integrity, leading to the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, cleaves and activates the executioner caspase-3, leading to the systematic dismantling of the cell.[5]

Foslinanib_Apoptosis_Pathway cluster_mito This compound This compound (CVM-1125) TRAP1 TRAP1 This compound->TRAP1 inhibits Mitochondrion Mitochondrion CytoC_Release Cytochrome c Release TRAP1->CytoC_Release inhibits Apoptosome Apoptosome Formation (Cyto c / Apaf-1) CytoC_Release->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

This compound's proposed intrinsic apoptosis pathway.

Experimental Workflow for Apoptosis Assessment

Experimental_Workflow start_node Cell Culture (e.g., Cancer Cell Line) treatment_node Treat with this compound (Dose-Response & Time-Course) start_node->treatment_node harvest_node Harvest Cells treatment_node->harvest_node assay_split harvest_node->assay_split flow_node Annexin V/PI Staining (Flow Cytometry) assay_split->flow_node caspase_node Caspase-3/7 Activity Assay (Plate Reader) assay_split->caspase_node wb_node Western Blot (Cleaved Caspase-3, PARP) assay_split->wb_node tunel_node TUNEL Assay (Microscopy) assay_split->tunel_node data_analysis Data Analysis & Quantification flow_node->data_analysis caspase_node->data_analysis wb_node->data_analysis tunel_node->data_analysis

General workflow for measuring this compound-induced apoptosis.

Detailed Experimental Protocols

Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][13]

Principle of distinguishing cell populations with Annexin V and PI.

Materials:

  • This compound stock solution (in DMSO)

  • Cell culture medium, PBS, Trypsin-EDTA

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates to reach ~70-80% confluency. Treat with various concentrations of this compound and a vehicle control (DMSO) for the desired time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells).

    • Wash attached cells with PBS, then detach using Trypsin-EDTA.

    • Combine the detached cells with the collected medium from the previous step.

    • For suspension cells, simply collect the cells.

  • Centrifugation: Pellet the cells by centrifugation at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[14]

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[6][15]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13][14] Use unstained, single-stained (Annexin V only, PI only), and vehicle-treated cells to set up compensation and gates.

Data Presentation:

Table 1: Percentage of Cell Populations after this compound Treatment (Flow Cytometry)

Treatment Group Viable (AV-/PI-) (%) Early Apoptotic (AV+/PI-) (%) Late Apoptotic (AV+/PI+) (%) Total Apoptotic (%)
Vehicle Control (DMSO) 95.2 ± 2.1 2.5 ± 0.5 1.8 ± 0.4 4.3 ± 0.9
This compound (10 nM) 80.1 ± 3.5 12.3 ± 1.2 5.1 ± 0.8 17.4 ± 2.0
This compound (50 nM) 55.7 ± 4.2 25.6 ± 2.5 15.4 ± 1.9 41.0 ± 4.4
This compound (100 nM) 30.4 ± 3.8 38.9 ± 3.1 26.2 ± 2.7 65.1 ± 5.8
Staurosporine (Positive Control) 15.3 ± 2.9 40.1 ± 3.3 42.5 ± 4.0 82.6 ± 7.3

Data are representative examples (Mean ± SD, n=3).

Protocol 2: Caspase-3/7 Activity Assay

This homogeneous, plate-based assay measures the activity of key executioner caspases using a substrate that releases a fluorescent or luminescent signal upon cleavage.[16]

Materials:

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • White-walled 96-well plates (for luminescence)

  • Plate-reading luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

  • Cell Treatment: Treat cells with a serial dilution of this compound and controls as described previously. Include a "no-cell" blank for background measurement.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16] Allow it to equilibrate to room temperature.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well in a volume equal to the culture medium volume (e.g., 100 µL reagent to 100 µL medium).[16]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate at room temperature for 1 to 3 hours, protected from light.[16]

  • Measurement: Measure the luminescence using a plate-reading luminometer.

Data Presentation:

Table 2: Relative Caspase-3/7 Activity after this compound Treatment

Treatment Group Luminescence (RLU) Fold Change vs. Vehicle
Blank (No Cells) 150 ± 25 -
Vehicle Control (DMSO) 1,250 ± 110 1.0
This compound (10 nM) 4,875 ± 350 3.9
This compound (50 nM) 15,500 ± 1,200 12.4
This compound (100 nM) 35,200 ± 2,800 28.2
Staurosporine (Positive Control) 45,800 ± 3,100 36.6

Data are representative examples (Mean ± SD, n=3). Fold change is calculated after subtracting blank values.

Protocol 3: Western Blot for Cleaved Caspase-3 and Cleaved PARP

Western blotting provides a semi-quantitative method to detect the cleavage of specific apoptosis-related proteins.[8][17] Cleavage of pro-caspase-3 (~32 kDa) into its active fragments (~17/19 kDa) and the cleavage of PARP (~116 kDa) into its characteristic fragment (~89 kDa) are strong indicators of apoptosis.[18][19]

Materials:

  • RIPA Lysis Buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment & Lysis: Treat and harvest cells as previously described. Lyse cell pellets in ice-cold RIPA buffer for 30 minutes on ice.[18]

  • Protein Quantification: Clear the lysate by centrifugation (14,000 x g for 15 min at 4°C).[18] Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis.[20]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

  • Blocking & Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and capture the chemiluminescent signal with an imaging system.[18]

  • Analysis: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the target protein signal to a loading control (e.g., β-actin).[18]

Data Presentation:

Table 3: Densitometric Analysis of Apoptosis Markers (Western Blot)

Treatment Group Cleaved Caspase-3 / β-actin (Relative Units) Cleaved PARP / β-actin (Relative Units)
Vehicle Control (DMSO) 0.05 ± 0.01 0.10 ± 0.02
This compound (10 nM) 0.45 ± 0.06 0.52 ± 0.07
This compound (50 nM) 1.25 ± 0.15 1.48 ± 0.19
This compound (100 nM) 2.80 ± 0.31 3.15 ± 0.35

Data are representative examples (Mean ± SD, n=3).

Protocol 4: TUNEL Assay for DNA Fragmentation

The TUNEL assay detects DNA strand breaks, a hallmark of late-stage apoptosis, by enzymatically labeling the free 3'-OH ends of fragmented DNA.[10][11]

Materials:

  • Cells grown on coverslips or in chamber slides

  • In Situ Cell Death Detection Kit, Fluorescein (Roche) or similar

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Cell Culture & Treatment: Grow cells on coverslips and treat with this compound and controls.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.[21]

  • Permeabilization: Wash with PBS and incubate in permeabilization solution for 20 minutes at room temperature.[21]

  • TUNEL Reaction:

    • Wash cells with PBS.

    • Prepare the TUNEL reaction mixture (enzyme and label solution) according to the manufacturer's protocol.

    • Add the mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[10]

  • Washing & Counterstaining: Wash cells three times with PBS. Counterstain nuclei with DAPI for 5 minutes.

  • Mounting & Imaging: Wash again, mount the coverslips onto slides, and visualize using a fluorescence microscope. TUNEL-positive cells will show green fluorescence, and all nuclei will show blue fluorescence from DAPI.

Data Presentation:

Table 4: Quantification of TUNEL-Positive Cells

Treatment Group Total Cells Counted TUNEL-Positive Cells % TUNEL-Positive
Vehicle Control (DMSO) 512 10 2.0%
This compound (50 nM) 489 155 31.7%
This compound (100 nM) 453 288 63.6%
DNase I (Positive Control) 505 485 96.0%

Data are representative examples from one of three independent experiments.

References

Application Notes and Protocols: In Vivo Imaging of Tumor Response to CVM-1118 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CVM-1118 (Foslinanib) is a novel, orally available small molecule anti-cancer agent currently in clinical development.[1][2] It is a phosphoric ester compound that rapidly converts to its active metabolite, CVM-1125, in vivo.[2] Preclinical studies have demonstrated that CVM-1118 exhibits potent anti-tumor activity across a range of cancer cell lines and in xenograft models.[2] A key mechanism of CVM-1118 is the inhibition of vasculogenic mimicry (VM), a process by which aggressive tumor cells form their own vascular networks, contributing to tumor growth, metastasis, and resistance to conventional anti-angiogenic therapies.[2][3]

These application notes provide a comprehensive overview of the in vivo imaging methodologies used to assess tumor response to CVM-1118 therapy, with a focus on bioluminescence imaging in an orthotopic colorectal cancer model. Detailed protocols and data presentation are included to guide researchers in designing and executing similar preclinical studies.

Mechanism of Action of CVM-1118

CVM-1118's primary molecular target is the TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone protein that is overexpressed in many human cancers.[2] The binding of CVM-1118's active metabolite, CVM-1125, to TRAP1 triggers a cascade of downstream events that collectively inhibit tumor growth and survival.[2]

The key mechanisms of action include:

  • Induction of Mitochondrial Apoptosis: By targeting TRAP1, CVM-1118 disrupts mitochondrial function, leading to the induction of apoptosis (programmed cell death) in cancer cells.[2]

  • Inhibition of Vasculogenic Mimicry (VM): CVM-1118 effectively suppresses the formation of VM networks. This is achieved through the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates the expression of genes involved in VM.[2][4]

  • Cell Cycle Arrest: CVM-1118 has been shown to induce cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[2]

  • Reduction of Cellular Succinate (B1194679) Levels: The interaction with TRAP1 leads to a reduction in cellular succinate levels, which further contributes to the destabilization of HIF-1α.[2][5]

The following diagram illustrates the proposed signaling pathway of CVM-1118.

CVM1118_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion CVM1118 CVM-1118 (Oral Administration) CVM1125 CVM-1125 (Active Metabolite) CVM1118->CVM1125 Metabolism TRAP1 TRAP1 CVM1125->TRAP1 Binds to & Inhibits Succinate Succinate CVM1125->Succinate Reduces Apoptosis Mitochondrial Apoptosis CVM1125->Apoptosis Induces HIF1a HIF-1α CVM1125->HIF1a Destabilizes CellCycleArrest G2/M Cell Cycle Arrest CVM1125->CellCycleArrest Induces TRAP1->Succinate Regulates TRAP1->Apoptosis Inhibits TRAP1->HIF1a Stabilizes Succinate->HIF1a Stabilizes TumorGrowth Tumor Growth Inhibition Apoptosis->TumorGrowth VM_Genes VM-related Genes (e.g., Nodal, VEGFA, EphA2) HIF1a->VM_Genes Activates Transcription VM Vasculogenic Mimicry Inhibition VM_Genes->VM Leads to VM->TumorGrowth CellCycleArrest->TumorGrowth

Caption: CVM-1118 Mechanism of Action.

Data Presentation

The anti-tumor efficacy of CVM-1118 has been evaluated in an orthotopic mouse xenograft model using the human colorectal cancer cell line HCT-116. The following tables summarize the key quantitative findings from a representative study.

Table 1: Effect of CVM-1118 on Tumor Volume in HCT-116 Orthotopic Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SD (Day 43)
Vehicle Control-Oral1139 ± 580
CVM-111820Oral1591 ± 747
CVM-111850Oral722 ± 595
CVM-1118100Oral475 ± 415
CVM-111820Intravenous (i.v.)670 ± 447

Table 2: Inhibition of Vasculogenic Mimicry (VM) by CVM-1118 in HCT-116 Tumors

Treatment GroupDose (mg/kg)Administration RouteVM Network Formation Reduction (%)
CVM-1118100Oral85%

Experimental Protocols

Orthotopic Colorectal Cancer Xenograft Model

This protocol describes the establishment of an orthotopic tumor model by implanting HCT-116 human colorectal cancer cells, engineered to express luciferase (HCT-116-luc), into the cecal wall of immunocompromised mice.[6][7]

Materials:

  • HCT-116-luc cells

  • Culture medium (e.g., McCoy's 5A with 10% FBS)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Matrigel

  • Surgical instruments (forceps, scissors, etc.)

  • Anesthesia (e.g., isoflurane)

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Culture HCT-116-luc cells to ~80% confluency.

  • Harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep on ice.

  • Anesthetize the mouse using isoflurane.

  • Make a small midline abdominal incision to expose the cecum.

  • Gently inject 1 x 10^6 cells (in 100 µL) into the cecal wall using a 27-30 gauge needle.

  • Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin) using sutures or surgical clips.

  • Administer post-operative analgesia and monitor the animal for recovery.

The following diagram outlines the experimental workflow for establishing the orthotopic xenograft model and subsequent imaging.

Experimental_Workflow cluster_setup Model Setup cluster_treatment_imaging Treatment & Imaging Cell_Culture HCT-116-luc Cell Culture Cell_Prep Cell Preparation (Harvest, Wash, Resuspend) Cell_Culture->Cell_Prep Surgery Orthotopic Injection into Cecum Cell_Prep->Surgery Animal_Prep Anesthetize Mouse Animal_Prep->Surgery Recovery Post-operative Care & Recovery Surgery->Recovery Tumor_Growth Allow Tumor Establishment (e.g., 7-14 days) Recovery->Tumor_Growth Randomization Randomize into Treatment Groups Tumor_Growth->Randomization Treatment Administer CVM-1118 or Vehicle Control Randomization->Treatment BLI Bioluminescence Imaging (Longitudinal) Treatment->BLI Data_Analysis Data Analysis (Tumor Burden, etc.) BLI->Data_Analysis Endpoint Endpoint Analysis (Tumor Volume, VM staining) BLI->Endpoint Data_Analysis->Endpoint

Caption: Orthotopic Xenograft & Imaging Workflow.
In Vivo Bioluminescence Imaging (BLI) Protocol

This protocol provides a general procedure for performing BLI to monitor tumor growth in the orthotopic HCT-116-luc model.[8][9]

Materials:

  • IVIS Spectrum imaging system (or equivalent)

  • D-luciferin potassium salt

  • Sterile PBS

  • Anesthesia (isoflurane)

Procedure:

  • Prepare a stock solution of D-luciferin at 15 mg/mL in sterile PBS.

  • Anesthetize the tumor-bearing mice with isoflurane.

  • Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg.

  • Place the mice in the imaging chamber of the IVIS system.

  • Acquire images approximately 10-15 minutes after luciferin (B1168401) injection, as this is typically the time of peak photon emission.

  • Use the accompanying software to define a region of interest (ROI) around the tumor and quantify the bioluminescent signal (typically expressed as photons/second/cm²/steradian).

  • Repeat imaging at regular intervals (e.g., weekly) to monitor tumor response to CVM-1118 therapy.

Conclusion

The in vivo imaging of tumor-bearing animal models is a critical component of preclinical drug development. The protocols and data presented here provide a framework for assessing the therapeutic efficacy of CVM-1118. Bioluminescence imaging offers a non-invasive, longitudinal method to monitor tumor growth and response to treatment, complementing traditional endpoint analyses such as tumor volume measurement and histological examination of vasculogenic mimicry. These methodologies are essential for elucidating the anti-tumor effects of CVM-1118 and guiding its further clinical development.

References

Protocol for Assessing Mitochondrial Dysfunction After Foslinanib Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Application Notes

Foslinanib (CVM-1118) is a promising anti-cancer agent that undergoes rapid in-vivo conversion to its active metabolite, CVM-1125.[1][2] The primary mechanism of action of CVM-1125 is the inhibition of the mitochondrial chaperone protein, TNF receptor-associated protein 1 (TRAP1).[1][2][3] TRAP1 plays a crucial role in maintaining mitochondrial integrity, regulating metabolism, and protecting against apoptosis in cancer cells.[1] Inhibition of TRAP1 by this compound's active metabolite leads to mitochondrial dysfunction, culminating in apoptosis.[1][2][4] This protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the mitochondrial-specific effects of this compound exposure in cancer cell lines.

The following protocols detail key assays to quantitate changes in mitochondrial membrane potential, reactive oxygen species (ROS) production, cellular respiration, and apoptosis induction. These methods are essential for characterizing the mitochondrial toxicity profile of this compound and understanding its therapeutic mechanism.

Key Experimental Protocols

This section outlines detailed methodologies for assessing the impact of this compound on mitochondrial function. It is recommended to use a cancer cell line known to express TRAP1. Treatment conditions, including this compound concentration and exposure time, should be optimized based on the specific cell line and experimental objectives.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of mitochondrial dysfunction and a hallmark of apoptosis.[5][6] The following protocols describe the use of the fluorescent dyes Tetramethylrhodamine, Methyl Ester (TMRM) and JC-1.

1.1. TMRM Staining for Quantitative Analysis

TMRM is a cell-permeant, cationic fluorescent dye that accumulates in mitochondria in a membrane potential-dependent manner.[5][6] In non-quenching mode, the fluorescence intensity of TMRM is directly proportional to the mitochondrial membrane potential.

  • Materials:

    • TMRM (Tetramethylrhodamine, Methyl Ester)

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

    • Hoechst 33342 - for nuclear staining and cell counting

    • Black, clear-bottom 96-well plates suitable for fluorescence microscopy

    • Fluorescence microscope or high-content imaging system

  • Protocol:

    • Seed cells in a 96-well plate at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 6, 12, 24 hours).

    • Thirty minutes before imaging, add TMRM to the culture medium at a final concentration of 25-50 nM.

    • Incubate at 37°C in a CO2 incubator.

    • Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

    • Add fresh imaging buffer containing Hoechst 33342 for nuclear staining.

    • For a positive control, treat a set of wells with 10 µM FCCP for 5-10 minutes before imaging.

    • Acquire images using a fluorescence microscope with appropriate filters for TMRM (e.g., Ex/Em ~548/573 nm) and Hoechst 33342 (e.g., Ex/Em ~350/461 nm).

    • Quantify the mean TMRM fluorescence intensity per cell using image analysis software. Normalize the TMRM intensity to the cell number.

1.2. JC-1 Staining for Ratiometric Analysis

JC-1 is a ratiometric dye that exhibits a fluorescence emission shift from red to green as the mitochondrial membrane potential decreases. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Materials:

    • JC-1 dye

    • FCCP

    • Flow cytometer or fluorescence plate reader

  • Protocol:

    • Culture and treat cells with this compound as described in the TMRM protocol.

    • At the end of the treatment period, harvest the cells by trypsinization and wash with PBS.

    • Resuspend the cells in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

    • Add JC-1 dye to a final concentration of 2 µM and incubate for 15-30 minutes at 37°C, protected from light.

    • As a positive control, treat a sample of cells with 50 µM FCCP for 15 minutes.

    • Centrifuge the cells at 400 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.

    • Analyze the cells immediately by flow cytometry, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

    • The ratio of red to green fluorescence intensity is indicative of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

ParameterAssayPrincipleExpected Outcome with this compound
Mitochondrial Membrane Potential (ΔΨm) TMRM StainingPotential-dependent accumulation of a cationic dye in mitochondria.Decreased TMRM fluorescence intensity.
JC-1 StainingRatiometric dye shifts from red (high potential) to green (low potential) fluorescence.Decreased red/green fluorescence ratio.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Inhibition of mitochondrial function can lead to an increase in the production of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[7][8]

  • Materials:

    • MitoSOX™ Red mitochondrial superoxide (B77818) indicator

    • Antimycin A - as a positive control for mitochondrial ROS production

    • Fluorescence microscope, flow cytometer, or plate reader

  • Protocol:

    • Seed and treat cells with this compound as previously described.

    • At the end of the treatment period, remove the culture medium and wash the cells with warm HBSS.

    • Load the cells with 5 µM MitoSOX™ Red in HBSS and incubate for 10-30 minutes at 37°C, protected from light.

    • For a positive control, treat a set of wells with 10 µM Antimycin A for 30 minutes.

    • Wash the cells three times with warm HBSS.

    • Acquire fluorescence measurements using a suitable instrument (e.g., Ex/Em ~510/580 nm).

    • Quantify the mean fluorescence intensity, which is proportional to the level of mitochondrial superoxide.

ParameterAssayPrincipleExpected Outcome with this compound
Mitochondrial ROS MitoSOX™ RedA fluorescent probe that specifically detects superoxide in the mitochondria.Increased MitoSOX™ Red fluorescence intensity.
Assessment of Cellular Respiration

Mitochondrial respiration, or oxygen consumption rate (OCR), is a direct measure of electron transport chain activity.[9][10] High-resolution respirometry allows for the detailed analysis of different respiratory states.

  • Materials:

    • Seahorse XF Analyzer (or similar instrument for measuring OCR)

    • Seahorse XF Cell Culture Microplates

    • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Protocol:

    • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

    • Treat cells with this compound for the desired duration.

    • Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO2 incubator for 1 hour.

    • Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Perform a mitochondrial stress test by sequentially injecting the compounds and measuring the OCR after each injection.

    • Calculate the key parameters of mitochondrial respiration: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

ParameterAssayPrincipleExpected Outcome with this compound
Cellular Respiration Mitochondrial Stress Test (e.g., Seahorse XF)Measurement of Oxygen Consumption Rate (OCR) in response to sequential injection of mitochondrial inhibitors.Potential decrease in basal and maximal respiration.
Detection of Apoptosis

This compound is known to induce apoptosis.[1][2] Caspase-3/7 activation is a key event in the execution phase of apoptosis.[11][12]

  • Materials:

    • Caspase-Glo® 3/7 Assay System (or similar)

    • White-walled 96-well plates

    • Luminometer

  • Protocol:

    • Seed cells in a white-walled 96-well plate.

    • Treat cells with this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle control and a positive control (e.g., staurosporine).

    • At the end of the incubation, allow the plate to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently by orbital shaking for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

ParameterAssayPrincipleExpected Outcome with this compound
Apoptosis Caspase-3/7 Activity AssayA luminogenic substrate for caspase-3 and -7 is cleaved, producing a luminescent signal.Increased luminescence, indicating elevated caspase-3/7 activity.

Visualizations

Foslinanib_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound (CVM-1118) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolism TRAP1 TRAP1 CVM1125->TRAP1 Inhibits MitoDysfunction Mitochondrial Dysfunction TRAP1->MitoDysfunction Prevents ROS ↑ ROS MitoDysfunction->ROS DeltaPsi ↓ ΔΨm MitoDysfunction->DeltaPsi Apoptosis Apoptosis MitoDysfunction->Apoptosis Caspase ↑ Caspase-3/7 Apoptosis->Caspase

Caption: this compound's mechanism of action leading to mitochondrial dysfunction.

Caption: Experimental workflow for assessing this compound-induced mitochondrial dysfunction.

References

Application Notes and Protocols for Evaluating Foslinanib Efficacy Using Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-Derived Xenograft (PDX) models have emerged as a pivotal platform in preclinical oncology research, offering a more predictive assessment of therapeutic efficacy compared to traditional cell line-derived xenograft (CDX) models. By implanting fresh patient tumor tissue directly into immunodeficient mice, PDX models preserve the histological and genetic characteristics of the original tumor, providing a valuable tool for translational medicine.[1]

Foslinanib (also known as CVM-1118) is an orally bioavailable small molecule with demonstrated antineoplastic and anti-vasculogenic mimicry (VM) activities.[2][3] Its mechanism of action involves the inhibition of the mitochondrial protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1).[2][4] This inhibition leads to the induction of cancer cell apoptosis, suppression of tumor growth, and disruption of VM—a process by which aggressive cancer cells form their own vascular networks.[2][3][4] this compound is currently in Phase IIa clinical development for advanced neuroendocrine tumors.[4]

These application notes provide a comprehensive guide for researchers on utilizing PDX models to evaluate the preclinical efficacy of this compound. The following sections detail the mechanism of action of this compound, protocols for establishing and conducting PDX efficacy studies, and a representative example of preclinical data.

Mechanism of Action of this compound

This compound's primary target is the mitochondrial chaperone protein TRAP1.[2][4] In cancer cells, elevated levels of TRAP1 are associated with resistance to apoptosis and metabolic reprogramming. This compound's active metabolite, CVM-1125, binds to TRAP1, leading to its degradation.[2] This triggers a cascade of downstream events, including:

  • Induction of Mitochondrial Apoptosis: Inhibition of TRAP1 disrupts mitochondrial homeostasis, leading to the activation of the intrinsic apoptotic pathway.[4]

  • Inhibition of Vasculogenic Mimicry (VM): By targeting TRAP1, this compound leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor involved in VM.[2][4] This disrupts the formation of tumor cell-derived vascular channels, thereby inhibiting tumor growth and metastasis.

  • Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.[2]

Potential predictive biomarkers for sensitivity to this compound include loss-of-function mutations in STK11 and NF2.[4] The PI3K/AKT/mTOR and NF-κB signaling pathways have also been implicated in the cellular response to this compound.

Foslinanib_Pathway This compound This compound (CVM-1118) TRAP1 TRAP1 This compound->TRAP1 inhibits Mitochondria Mitochondrial Apoptosis TRAP1->Mitochondria regulates HIF1a HIF-1α destabilization TRAP1->HIF1a stabilizes TumorGrowth Tumor Growth Inhibition Mitochondria->TumorGrowth leads to VM Vasculogenic Mimicry Inhibition HIF1a->VM promotes VM->TumorGrowth supports

This compound's Mechanism of Action.

Experimental Protocols

The following protocols provide a detailed methodology for establishing and utilizing PDX models to assess the efficacy of this compound.

Protocol 1: Establishment of Patient-Derived Xenograft Models

Materials:

  • Freshly resected human tumor tissue

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Sterile surgical instruments

  • Matrigel (optional)

  • Anesthesia (e.g., isoflurane)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions.

  • Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold sterile PBS. Remove any necrotic or fatty tissue.

  • Fragmentation: Mince the tumor tissue into small fragments (approximately 2-3 mm³).

  • Implantation:

    • Anesthetize the immunodeficient mouse.

    • Make a small incision in the skin of the flank.

    • Create a subcutaneous pocket using blunt dissection.

    • (Optional) Mix the tumor fragment with Matrigel to support initial engraftment.

    • Place a single tumor fragment into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring: Monitor the mice for tumor engraftment and growth. Palpate the implantation site regularly. Once tumors are established, they can be passaged to expand the PDX line.

PDX_Establishment_Workflow Patient Patient Tumor Tissue Process Tissue Processing (Wash, Mince) Patient->Process Implant Subcutaneous Implantation in Immunodeficient Mouse Process->Implant Monitor Monitor for Tumor Growth Implant->Monitor Passage Tumor Expansion (Passaging) Monitor->Passage Efficacy Efficacy Studies Passage->Efficacy

Workflow for PDX Model Establishment.
Protocol 2: this compound Efficacy Study in Established PDX Models

Materials:

  • Established PDX-bearing mice

  • This compound (CVM-1118)

  • Vehicle control (e.g., as specified by the manufacturer or in relevant literature)

  • Dosing equipment (e.g., oral gavage needles)

  • Calipers

  • Analytical balance

Procedure:

  • Tumor Growth and Randomization:

    • Allow tumors in the PDX-bearing mice to reach a predetermined size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups (typically 8-10 mice per group) with comparable mean tumor volumes.

  • Treatment Administration:

    • Prepare this compound and vehicle control solutions at the desired concentrations.

    • Administer this compound orally (e.g., daily) to the treatment group(s) at specified dosages (e.g., 20, 50, 100 mg/kg).

    • Administer the vehicle control to the control group following the same schedule.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint and Analysis:

    • The study may be terminated after a fixed duration or when tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Tumor tissue can be further analyzed for pharmacodynamic markers (e.g., TRAP1 levels, HIF-1α expression).

Data Presentation

While specific data on this compound's efficacy in patient-derived xenograft models is not yet publicly available, the following table summarizes quantitative data from a preclinical study using a cell line-derived xenograft (CDX) model of human colon cancer (HCT-116). This data serves as a representative example of an in vivo efficacy study for this compound.

Table 1: Efficacy of Oral this compound in an HCT-116 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 43 ± SD
Vehicle Control-Oral1139 ± 580
This compound20Oral1591 ± 747
This compound50Oral722 ± 595
This compound100Oral475 ± 415
This compound20Intravenous670 ± 447

Data adapted from a study on an orthotopic HCT-116 mouse xenograft model.

Conclusion

Patient-derived xenograft models represent a powerful tool for the preclinical evaluation of novel anticancer agents like this compound. The protocols outlined in these application notes provide a framework for conducting robust efficacy studies. By preserving the heterogeneity of human tumors, PDX models can offer valuable insights into potential clinical responses and aid in the identification of predictive biomarkers. While specific efficacy data for this compound in PDX models is awaited, the existing preclinical data in other xenograft models, combined with a strong mechanistic rationale, supports the continued investigation of this compound in these highly relevant preclinical systems.

References

Application Notes and Protocols for Long-Term Cell Culture with Foslinanib for Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslinanib (CVM-1118) is an orally bioavailable small molecule with potent antineoplastic activity. Its primary mechanism of action involves the inhibition of vasculogenic mimicry (VM), a process by which aggressive tumor cells form de novo vascular networks to support tumor growth and metastasis. This compound's active metabolite, CVM-1125, targets the mitochondrial chaperone TNF receptor-associated protein 1 (TRAP1). Inhibition of TRAP1 disrupts mitochondrial function, leading to apoptosis and the suppression of tumor cell proliferation. Specifically, targeting TRAP1 with CVM-1125 has been shown to impede downstream signaling by reducing cellular succinate (B1194679) levels and destabilizing the hypoxia-inducible factor 1α (HIF-1α), a key regulator of VM.[1][2][3] Understanding the mechanisms of acquired resistance to this compound is crucial for its clinical development and for designing effective combination therapies. These application notes provide detailed protocols for establishing this compound-resistant cancer cell lines through long-term cell culture and for analyzing the molecular changes associated with the resistant phenotype.

Data Presentation

Quantitative Analysis of this compound Activity

The active metabolite of this compound, CVM-1125, has demonstrated potent growth-inhibitory and cytotoxic effects across a wide range of human cancer cell lines. In the National Cancer Institute's 60-cell line screen (NCI-60), 87% of the cell lines tested exhibited a GI50 (concentration for 50% growth inhibition) value of less than 100 nM.[4] While the complete dataset from the NCI-60 screen's supplementary data was not publicly accessible, published literature provides IC50 and GI50 values for several key cell lines.

Table 1: In Vitro Activity of this compound (CVM-1118) and its Active Metabolite (CVM-1125) in Selected Human Cancer Cell Lines

Cell LineCancer TypeCompoundIC50/GI50 (nM)Reference
HCT-116Colon CarcinomaCVM-112533[5]
COLO205Colon CarcinomaCVM-1125<50[4]
HT-29Colon CarcinomaCVM-1118See Note 1[5]
A549Non-Small Cell Lung CancerCVM-1118 / CVM-1125<50[4]
DU-145Prostate CarcinomaCVM-1118 / CVM-1125<50[4]
MDA-MB-231Breast CancerCVM-1118 / CVM-1125<50[4]
Mia PaCa-2Pancreatic CancerCVM-1118 / CVM-1125<50[4]
U118MGGlioblastomaCVM-1118 / CVM-1125<50[4]
MDA-MB-435MelanomaCVM-1118 / CVM-1125<50[4]
NCI-ADR-RESOvarian CancerCVM-1118 / CVM-1125<50[4]
SK-N-MCNeuroblastomaCVM-1118 / CVM-1125<50[4]

Note 1: A dose-dependent inhibition of proliferation and induction of G2/M cell cycle arrest was observed in HT-29 cells treated with CVM-1118 at 100 nM and 300 nM.[5]

Signaling Pathways

This compound's Mechanism of Action and Vasculogenic Mimicry

This compound targets the TRAP1 protein, leading to the destabilization of HIF-1α and the inhibition of vasculogenic mimicry. The signaling cascade is depicted below.

Foslinanib_Pathway This compound (CVM-1118) Signaling Pathway This compound This compound (CVM-1118) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolism TRAP1 TRAP1 CVM1125->TRAP1 Inhibits Mitochondrial_Function Mitochondrial Function Disruption TRAP1->Mitochondrial_Function Maintains Succinate Succinate Levels (Reduced) TRAP1->Succinate Regulates Apoptosis Mitochondrial Apoptosis Mitochondrial_Function->Apoptosis Tumor_Growth Tumor Growth Inhibition Apoptosis->Tumor_Growth HIF1a HIF-1α Destabilization Succinate->HIF1a Stabilizes VM_Signaling Vasculogenic Mimicry Signaling (e.g., Nodal, VEGF-A, EphA2) HIF1a->VM_Signaling Activates VM_Inhibition Inhibition of Vasculogenic Mimicry VM_Signaling->VM_Inhibition VM_Inhibition->Tumor_Growth

This compound's mechanism of action targeting TRAP1.

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cancer Cell Lines

This protocol outlines a method for generating cancer cell lines with acquired resistance to this compound using a dose-escalation approach.

Materials:

  • Parental cancer cell line of interest (e.g., HCT-116, COLO205)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (CVM-1118) stock solution (10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50 of the parental cell line:

    • Seed cells in 96-well plates and treat with a range of this compound concentrations for 72 hours.

    • Determine cell viability using a standard method (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value, which is the concentration that inhibits cell growth by 50%.

  • Initiate long-term culture with this compound:

    • Start by culturing the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).

    • Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.

    • When the cells reach 70-80% confluency, subculture them as usual, but always in the presence of the same drug concentration.

  • Stepwise dose escalation:

    • Once the cells show a stable growth rate (comparable to the parental line in the absence of the drug), increase the this compound concentration by 1.5- to 2-fold.

    • Initially, a significant amount of cell death is expected. The surviving cells are those adapting to the drug.

    • Continue to culture the surviving cells until they repopulate the flask and regain a stable growth rate.

    • Repeat this dose escalation process iteratively. This process can take several months.

  • Characterization of the resistant cell line:

    • Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A significant increase (e.g., >5-fold) in the IC50 compared to the parental line indicates acquired resistance.

    • Once the desired level of resistance is achieved, the resistant cell line is established.

  • Maintenance of the resistant line:

    • Continuously culture the resistant cells in a maintenance medium containing a specific concentration of this compound (e.g., the final concentration they were adapted to) to maintain the resistant phenotype.

    • Cryopreserve aliquots of the resistant cells at different passage numbers.

Resistance_Workflow Workflow for Generating this compound-Resistant Cell Lines Start Parental Cell Line IC50_determination Determine Initial IC50 Start->IC50_determination Long_term_culture Long-term Culture with Low-dose this compound (IC10-IC20) IC50_determination->Long_term_culture Dose_escalation Stepwise Dose Escalation (1.5x - 2x) Long_term_culture->Dose_escalation Monitor_growth Monitor Cell Growth and Viability Dose_escalation->Monitor_growth Check_resistance Periodically Determine IC50 Monitor_growth->Check_resistance Check_resistance->Dose_escalation Growth Stabilized Resistant_line Established Resistant Cell Line Check_resistance->Resistant_line Resistance Confirmed (>5-fold IC50) Maintenance Maintenance Culture with this compound Resistant_line->Maintenance

Workflow for generating this compound-resistant cells.
Protocol 2: Western Blot Analysis of Resistance Markers

This protocol is for analyzing the expression of key proteins involved in this compound's mechanism of action and potential resistance pathways.

Materials:

  • Parental and this compound-resistant cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TRAP1, anti-HIF-1α, anti-VE-cadherin, anti-EphA2, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Lyse parental and resistant cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using a digital imaging system.

    • Normalize the protein of interest's signal to a loading control (e.g., β-actin).

    • Compare the protein expression levels between parental and resistant cell lines.

Table 2: Potential Protein Markers for Western Blot Analysis in this compound Resistance Studies

Protein TargetRole in this compound Action/ResistanceExpected Change in Resistant Cells
TRAP1Direct target of CVM-1125Upregulation or mutation
HIF-1αDownstream effector, key regulator of VMIncreased stabilization/expression
VE-cadherinKey component of vasculogenic mimicryUpregulation
EphA2Receptor tyrosine kinase involved in VMUpregulation or increased phosphorylation
p-Akt / AktPI3K/Akt pathway activation can confer resistanceIncreased ratio of p-Akt to total Akt
STK11 (LKB1)Loss-of-function may confer sensitivityRestoration of function or bypass signaling
NF2 (Merlin)Loss-of-function may confer sensitivityRestoration of function or bypass signaling

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers studying acquired resistance to this compound. By establishing and characterizing this compound-resistant cell lines, researchers can elucidate the molecular mechanisms that drive resistance, identify potential biomarkers for predicting patient response, and develop rational combination strategies to overcome resistance and improve the therapeutic efficacy of this promising anticancer agent. The long-term culture of cancer cells in the presence of this compound provides a valuable in vitro model to explore the dynamic evolution of drug resistance.

References

Troubleshooting & Optimization

Foslinanib solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Foslinanib. The information is presented in a question-and-answer format to address common issues related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro cell-based assays, it is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO).[1] A concentration of 10 mM in DMSO has been reported for the sodium salt of this compound.

Q2: How should I dilute the DMSO stock solution for use in aqueous-based experiments like cell culture?

A2: To minimize DMSO-induced toxicity in cell culture, the DMSO stock solution should be serially diluted in your aqueous experimental medium (e.g., cell culture medium) to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the aqueous solution is kept low, typically below 0.5%, with some studies using as low as 0.1%.[1] A vehicle control containing the same final concentration of DMSO should always be included in your experiments.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: this compound, like many quinolone derivatives, has low intrinsic aqueous solubility.[2][3] However, the sodium salt of this compound (also known as TRX-818) has a reported solubility of 0.5 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The aqueous solubility of this compound has been exceeded.- Perform a stepwise dilution of the DMSO stock solution into the aqueous buffer while vortexing or stirring to ensure rapid mixing. - Consider using a co-solvent system if compatible with your experimental setup. - For cell culture, add the diluted this compound solution dropwise to the medium while gently swirling the flask or plate.
Difficulty dissolving this compound sodium salt in PBS to the reported concentration of 0.5 mg/mL. Kinetic insolubility or issues with the buffer preparation.- Warm the PBS solution to 37°C before adding the this compound sodium salt. - Use gentle agitation (e.g., a magnetic stirrer at a low speed) to aid dissolution. - Ensure the pH of your PBS is accurately adjusted to 7.2, as the solubility of quinolone derivatives can be pH-dependent.[3] - If the compound does not dissolve completely, sonication for a short period may help.
Inconsistent experimental results. Degradation of this compound in aqueous solution.- Prepare fresh dilutions of this compound from the DMSO stock for each experiment. - Avoid prolonged storage of this compound in aqueous solutions. If short-term storage is necessary, keep the solution at 4°C and protected from light. - For long-term storage, aliquots of the DMSO stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound sodium salt (TRX-818).

Solvent Solubility
Dimethylformamide (DMF)10 mg/mL
Dimethyl sulfoxide (DMSO)10 mg/mL
Ethanol1 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.20.5 mg/mL

Data sourced from Cayman Chemical.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (free acid, MW: 365.25 g/mol ) or this compound sodium salt

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Accurately weigh the required amount of this compound powder. For a 10 mM stock solution of the free acid, this would be 3.65 mg for 1 mL of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a 0.5 mg/mL this compound Sodium Salt Solution in PBS (pH 7.2)

Materials:

  • This compound sodium salt (TRX-818)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile conical tube

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Prepare 1X PBS at pH 7.2.

  • Warm the PBS to 37°C.

  • Weigh the required amount of this compound sodium salt.

  • Slowly add the powder to the warmed PBS while stirring.

  • Continue stirring until the compound is fully dissolved. This may take some time.

  • Use the solution immediately or store at 4°C for short-term use. The stability of this compound in aqueous solutions for extended periods has not been widely reported, so fresh preparation is recommended.

Visual Guides

Foslinanib_Preparation_Workflow Experimental Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (for Cell Culture) stock_solid This compound Powder dissolve_stock Dissolve & Vortex stock_solid->dissolve_stock stock_dmso Anhydrous DMSO stock_dmso->dissolve_stock stock_solution 10 mM Stock in DMSO dissolve_stock->stock_solution store_stock Aliquot & Store at -80°C stock_solution->store_stock working_stock Thaw Aliquot of Stock Solution store_stock->working_stock dilute_working Serial Dilution working_stock->dilute_working working_medium Cell Culture Medium working_medium->dilute_working working_solution Final Working Solution (DMSO < 0.5%) dilute_working->working_solution

Caption: Workflow for preparing this compound solutions for cell culture experiments.

Foslinanib_Troubleshooting Troubleshooting this compound Solubility Issues cluster_precipitation Precipitation on Dilution cluster_dissolution Difficulty Dissolving in PBS start Encountering Solubility Issue precip_check Is the final concentration too high? start->precip_check diss_check Is the PBS at pH 7.2 and 37°C? start->diss_check precip_sol1 Use stepwise dilution precip_check->precip_sol1 Yes precip_sol2 Increase final volume precip_check->precip_sol2 Yes diss_sol1 Adjust pH and warm buffer diss_check->diss_sol1 No diss_sol2 Use gentle agitation/sonication diss_check->diss_sol2 Yes

Caption: A logical guide for troubleshooting common solubility problems with this compound.

Foslinanib_Signaling_Pathway Simplified this compound Signaling Pathway This compound This compound (CVM-1118) trap1 TRAP1 This compound->trap1 inhibits inhibition_vm Inhibition of VM This compound->inhibition_vm mitochondria Mitochondrial Function trap1->mitochondria regulates vm Vasculogenic Mimicry trap1->vm promotes apoptosis Apoptosis mitochondria->apoptosis leads to

Caption: Overview of this compound's mechanism of action via TRAP1 inhibition.

References

Technical Support Center: Optimizing Foslinanib Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the dosage of Foslinanib (also known as CVM-1118) in in vivo animal studies. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound (CVM-1118) is an orally bioavailable small molecule prodrug. In vivo, it is rapidly and completely converted to its active metabolite, CVM-1125.[1] CVM-1125 exerts its anti-cancer effects by targeting the mitochondrial chaperone protein TRAP1 (TNF receptor-associated protein 1).[1][2] Inhibition of TRAP1 disrupts mitochondrial function, leading to the induction of apoptosis (programmed cell death) and suppression of tumor growth.[1][2][3] Additionally, this compound has been shown to inhibit vasculogenic mimicry (VM), a process where aggressive cancer cells form their own blood vessel-like networks, which is associated with metastasis and drug resistance.[4][5]

Q2: What is the active form of this compound and what is its half-life?

This compound is a phosphoric ester that is rapidly dephosphorylated in vivo to its active metabolite, CVM-1125.[1] In human clinical trials, the half-life of CVM-1125 was found to be approximately 2.2 hours. Preclinical pharmacokinetic studies have been conducted in mice, rats, and dogs, indicating rapid conversion of this compound to CVM-1125 following both oral and intravenous administration.[1]

Q3: What are some starting points for dosing this compound in mice?

Based on published preclinical studies using an orthotopic HCT-116 human colorectal cancer xenograft model in mice, the following dosage ranges have been explored:

  • Oral administration: 20, 50, and 100 mg/kg administered daily.

  • Intravenous administration: 20 mg/kg administered once every two days.

It is important to note that in this particular study, some toxicity was observed, with one death occurring in the 50 mg/kg oral group and two deaths in the 20 mg/kg intravenous group. This highlights the importance of conducting a Maximum Tolerated Dose (MTD) study in your specific animal model and strain.

Q4: How should I formulate this compound for in vivo administration?

For oral administration in mice, a vehicle consisting of a mixture of PEG400 and pH 10 carbonate buffer in a 40:60 ratio has been used. For intravenous administration, it is crucial to use a sterile, isotonic vehicle suitable for injection. The choice of vehicle can significantly impact the solubility, stability, and bioavailability of the compound. It is recommended to perform solubility and stability tests of your formulation prior to in vivo administration.

Troubleshooting Guides

Issue 1: High Variability in Tumor Growth or Treatment Response
Possible Cause Troubleshooting Steps
Inconsistent Formulation Ensure this compound is completely dissolved or uniformly suspended in the vehicle before each administration. Prepare fresh formulations regularly and store them appropriately to prevent degradation.
Inaccurate Dosing Calibrate all equipment used for dose preparation and administration. Ensure consistent administration technique (e.g., depth and speed of oral gavage, injection rate for IV).
Animal Variability Use age- and weight-matched animals from a reliable supplier. Increase the number of animals per group to improve statistical power. Randomize animals into treatment and control groups after tumors have reached a predetermined size.[6]
Tumor Heterogeneity If using patient-derived xenografts (PDXs), be aware of inherent tumor heterogeneity. Consider establishing multiple PDX models from different regions of the same tumor.[6] For cell-line-derived xenografts, ensure consistent cell passage number and viability at the time of implantation.
Issue 2: Lack of Efficacy at Tested Doses
Possible Cause Troubleshooting Steps
Suboptimal Dosing Regimen The dosing frequency may not be optimal to maintain therapeutic concentrations of the active metabolite, CVM-1125, given its relatively short half-life. Conduct a pharmacokinetic study to determine the Cmax, Tmax, and half-life in your animal model to inform a more effective dosing schedule.
Poor Bioavailability If administering orally, the compound may have low bioavailability in your specific model. Consider evaluating an intravenous route of administration to ensure systemic exposure. Compare the pharmacokinetic profiles of oral and intravenous routes.
Inappropriate Animal Model Verify that the tumor model you are using is sensitive to the mechanism of action of this compound. Confirm the expression of TRAP1 in your cancer cell line or xenograft model.
Drug Resistance The tumor model may have intrinsic or acquired resistance to TRAP1 inhibition or downstream pathways. Investigate potential resistance mechanisms, such as mutations in the drug target or upregulation of bypass signaling pathways.[6]
Issue 3: Unexpected Toxicity or Adverse Events
Possible Cause Troubleshooting Steps
Dose Exceeds MTD The administered dose is too high for the specific animal strain, age, or health status. Conduct a thorough Maximum Tolerated Dose (MTD) study to determine a safe dose range.
Vehicle Toxicity The vehicle used for formulation may be causing adverse effects. Include a vehicle-only control group in your studies to assess its tolerability. If toxicity is observed, explore alternative, less toxic vehicles.
Off-Target Effects At higher concentrations, this compound or its active metabolite may have off-target effects. Perform a dose-de-escalation study to find a dose that maintains efficacy with an acceptable safety profile.
Route of Administration Rapid intravenous injection can sometimes lead to acute toxicity. Consider a slower infusion rate or a different route of administration if appropriate for your study goals.

Data Presentation

Table 1: Preclinical Dosing of this compound in an HCT-116 Mouse Xenograft Model

Route of Administration Dose (mg/kg) Dosing Schedule Observed Toxicity
Oral20DailyNot Reported
Oral50Daily1 death reported
Oral100DailyNot Reported
Intravenous (IV)20Every 2 days2 deaths reported

Note: This data is from a single preclinical study and may not be representative of all animal models. It is crucial to determine the optimal and tolerated dose in your specific experimental setting.

Table 2: Pharmacokinetic Parameters of CVM-1125 (Active Metabolite) in Humans (Phase I Clinical Trial)

Parameter Value
Half-life (t½) ~2.2 hours

Note: Preclinical pharmacokinetic data for this compound and CVM-1125 in animal models (e.g., Cmax, Tmax, AUC, bioavailability) are not publicly available in detail. Researchers should perform pharmacokinetic studies to determine these parameters in their chosen animal model.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to mice without causing dose-limiting toxicity.

Materials:

  • This compound (CVM-1118)

  • Vehicle for formulation (e.g., PEG400 and carbonate buffer)

  • Age- and weight-matched mice (e.g., 6-8 week old female BALB/c nude mice)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Animal scale

  • Clinical observation checklist

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study.

  • Dose Group Allocation: Assign animals to several dose groups (e.g., 3-5 animals per group), including a vehicle control group. Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 20, 40, 80, 160 mg/kg).

  • Formulation Preparation: Prepare the this compound formulations at the required concentrations in the chosen vehicle.

  • Administration: Administer this compound to each group according to the planned route (e.g., oral gavage) and schedule (e.g., daily for 14 days).

  • Monitoring: Monitor the animals daily for clinical signs of toxicity, including:

    • Changes in body weight (measure at least 3 times per week)

    • Changes in appearance (e.g., ruffled fur, hunched posture)

    • Changes in behavior (e.g., lethargy, social isolation)

    • Signs of distress (e.g., labored breathing)

  • Endpoint Definition: The MTD is typically defined as the highest dose that does not cause more than a 10-15% loss in body weight and does not induce severe clinical signs of toxicity.

  • Data Analysis: Plot the mean body weight change for each group over time. Record all clinical observations.

Protocol 2: Orthotopic Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in an orthotopic mouse model of cancer.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Surgical instruments for orthotopic implantation

  • This compound and vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Implantation: Culture the cancer cells under sterile conditions. Surgically implant the cells into the organ of origin in the mice (e.g., cecal wall for HCT-116).

  • Tumor Growth Monitoring: Allow the tumors to establish and grow. Monitor tumor growth using a suitable method (e.g., imaging for internal tumors, caliper measurements for subcutaneous tumors if applicable).

  • Randomization: Once tumors reach a predetermined average size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer this compound at the predetermined doses and schedule based on the MTD study. Include a vehicle control group.

  • Tumor Measurement: Measure tumor volume regularly (e.g., twice a week) throughout the study.

  • Body Weight and Health Monitoring: Monitor the body weight and general health of the animals as in the MTD study.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or at a set time point.

  • Tissue Collection: At the end of the study, euthanize the animals and collect the tumors for further analysis (e.g., histopathology, biomarker analysis).

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound and its active metabolite CVM-1125 in mice.

Materials:

  • This compound and vehicle

  • Mice (specify strain)

  • Dosing equipment (oral and/or IV)

  • Blood collection supplies (e.g., EDTA-coated tubes, capillaries)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer a single dose of this compound to the mice via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.

  • Plasma Preparation: Immediately process the blood samples to separate the plasma by centrifugation at 4°C.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentrations of this compound and CVM-1125 in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to analyze the concentration-time data and calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life).

Mandatory Visualizations

Foslinanib_Signaling_Pathway This compound This compound (CVM-1118) (Prodrug) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Dephosphorylation (in vivo) TRAP1 TRAP1 CVM1125->TRAP1 Inhibits mTOR_AKT mTOR/AKT Pathway CVM1125->mTOR_AKT Inhibits VM Vasculogenic Mimicry CVM1125->VM Inhibits Mitochondria Mitochondrial Dysfunction TRAP1->Mitochondria Maintains Function TRAP1->mTOR_AKT Regulates Apoptosis Apoptosis Mitochondria->Apoptosis Leads to Cell_Growth Tumor Cell Growth and Proliferation mTOR_AKT->Cell_Growth Promotes Metastasis Metastasis and Drug Resistance VM->Metastasis Promotes

Caption: Mechanism of action of this compound.

Experimental_Workflow_Dosage_Optimization cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Data Analysis and Refinement MTD Maximum Tolerated Dose (MTD) Study (Dose Escalation) PK Pharmacokinetic (PK) Study (Single Dose) MTD->PK Inform Dose Selection Efficacy Xenograft Efficacy Study (Multiple Dose Groups) MTD->Efficacy Set Upper Dose Limit PK->Efficacy Inform Dosing Schedule Analysis Analyze Tumor Growth Inhibition, Toxicity, and PK/PD Relationship Efficacy->Analysis Optimal_Dose Determine Optimal Therapeutic Dose and Schedule Analysis->Optimal_Dose

Caption: Workflow for in vivo dosage optimization.

Troubleshooting_Logic_Tree cluster_0 Check Compound and Formulation cluster_1 Check Experimental Design cluster_2 Check Procedure Start In Vivo Experiment Unexpected Outcome No_Efficacy Lack of Efficacy Start->No_Efficacy High_Variability High Variability Start->High_Variability Toxicity Unexpected Toxicity Start->Toxicity Formulation Verify Formulation (Solubility, Stability) No_Efficacy->Formulation Is compound active? PK_PD Review PK/PD (Dose, Schedule) No_Efficacy->PK_PD Is exposure sufficient? Animal_Model Assess Animal Model (Sensitivity, Health) No_Efficacy->Animal_Model Is the model appropriate? High_Variability->Formulation Is dosing consistent? Dosing_Accuracy Check Dosing Accuracy High_Variability->Dosing_Accuracy Technique Standardize Administration Technique High_Variability->Technique Randomization Ensure Proper Randomization High_Variability->Randomization Toxicity->Formulation Is vehicle toxic? Toxicity->PK_PD Is dose too high? Toxicity->Animal_Model Is model sensitive?

References

Troubleshooting inconsistent results in vasculogenic mimicry assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for vasculogenic mimicry (VM) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to VM experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your vasculogenic mimicry assays in a question-and-answer format.

Q1: Why are my cells not forming any networks or tubes?

Answer:

Failure to form tubular networks is a common issue with several potential causes. Systematically check the following factors:

  • Cell Viability and Health: Ensure cells are healthy, within a low passage number, and have high viability before seeding. Stressed or senescent cells lose their ability to form networks. Primary cells, like HUVECs, should ideally not be passaged more than five times.[1]

  • Cell Seeding Density: The density is critical. Too few cells will be unable to connect and form networks, while too many can lead to overgrown, sheet-like monolayers instead of distinct tubes. Optimal seeding density is cell-line dependent and requires optimization.[2]

  • Matrigel Concentration and Gelling: The concentration of your basement membrane extract (e.g., Matrigel) is crucial for tube formation. For most endothelial tube formation assays, the protein concentration should be at least 10 mg/mL.[3][4] Ensure the gel has polymerized correctly by incubating it at 37°C for at least 30 minutes before adding cells.[5][6] Working on ice and using pre-cooled tips and plates is essential to prevent premature gelling.[1]

  • Incorrect Media or Serum Conditions: Many cell types require serum-free or reduced-serum media to undergo differentiation and form tubes on Matrigel. High serum concentrations can promote proliferation over differentiation.

  • Cell Line Plasticity: Not all cancer cell lines are capable of forming VM networks.[7] The ability to form tubes is an intrinsic property of highly aggressive and plastic tumor cells.[8][9]

Troubleshooting Steps:

  • Perform a viability assay (e.g., Trypan Blue) on your cells before seeding.

  • Test a range of seeding densities to find the optimum for your specific cell line.

  • Verify the protein concentration of your Matrigel lot and ensure it is ≥10 mg/mL.[4]

  • Always thaw Matrigel on ice overnight and ensure it is evenly coated in the well.[1][5]

  • Try reducing or removing serum from the media during the assay.

  • Include a positive control cell line known to form tubes, such as HUVECs or a validated aggressive cancer cell line.[10]

Q2: Why am I seeing high variability between my replicate wells?

Answer:

Inconsistent results across replicates can invalidate your experiment. The primary causes are usually technical inconsistencies in assay setup.

  • Uneven Matrigel Coating: If the Matrigel layer is not of uniform thickness across the well, cells will behave differently in thinner vs. thicker areas. This can be caused by bubbles or by not ensuring the plate is perfectly level during polymerization.

  • Inconsistent Cell Seeding: An uneven distribution of cells will naturally lead to variable network formation. Ensure your cell suspension is homogenous before and during plating.

  • Edge Effects: Wells at the edge of the plate can be subject to different temperature and evaporation rates, affecting both gel polymerization and cell behavior.

  • Bubbles in Matrigel: Bubbles create empty spaces and disrupt the integrity of the gel surface, preventing network formation in those areas.

Troubleshooting Steps:

  • When coating wells, pipette the Matrigel into the center and gently swirl the plate to spread it evenly. Avoid introducing bubbles.[5]

  • Ensure the plate is on a completely level surface in the incubator during the 30-minute polymerization step.

  • Thoroughly but gently resuspend your cells before adding them to each well to ensure a uniform density.

  • To minimize edge effects, avoid using the outermost wells of the plate for critical experiments. Fill them with sterile PBS or media to maintain humidity.

Q3: My cells are forming clumps or aggregates instead of networks. What's wrong?

Answer:

Cell clumping indicates that the cells are migrating towards each other but are failing to organize into elongated, tube-like structures.

  • Suboptimal Cell Density: Very high cell densities can lead to the formation of large aggregates rather than fine networks.

  • Cell Type Characteristics: Some epithelial-like cancer cells have a strong tendency to grow in clusters. The assay conditions may not be sufficient to induce the required mesenchymal-like phenotype for tube formation.

  • Matrigel Quality: An old or improperly stored batch of Matrigel may lose some of its critical protein components, leading to aberrant cell behavior. Avoid multiple freeze-thaw cycles.[3]

Troubleshooting Steps:

  • Optimize your cell seeding density. Try a lower density than what is causing the clumping.

  • Ensure you are using a cell line known to be capable of VM.

  • Use a fresh aliquot of Matrigel that has been stored correctly and has not been freeze-thawed multiple times.

  • Include a positive control (e.g., HUVECs) to confirm that the Matrigel and media conditions can support network formation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the in vitro vasculogenic mimicry assay?

Answer: The in vitro vasculogenic mimicry (VM) assay assesses the ability of highly aggressive cancer cells to form de novo, vessel-like tubular structures on a basement membrane extract, typically Matrigel.[11] This process mimics the formation of fluid-conducting channels in tumors that are independent of endothelial cells.[12] The assay relies on the plasticity of cancer cells to express endothelial-associated genes and remodel the extracellular matrix.[8][13]

Q2: What are appropriate positive and negative controls for a VM assay?

Answer: Proper controls are essential for interpreting your results.[10]

  • Positive Control:

    • Endothelial Cells: Human Umbilical Vein Endothelial Cells (HUVECs) are the gold standard and are expected to form robust tubular networks.[10]

    • Validated Cancer Cell Line: A cancer cell line with well-documented VM potential (e.g., aggressive melanoma lines like C32, or specific ovarian [SKOV3] or breast cancer [MDA-MB-231] lines) can also be used.[6][14][15]

  • Negative Control:

    • Non-VM Forming Cells: A poorly aggressive or non-invasive cancer cell line that is not expected to form networks.

    • Inhibitors: Pre-treating your VM-positive cells with an inhibitor of a key signaling pathway involved in VM (e.g., a FAK or PI3K inhibitor) should abrogate or reduce tube formation.

    • Alternative Matrix: Seeding cells on a different matrix, like Collagen I, where tube formation is not expected, can serve as a negative control for the matrix itself.[10]

Q3: How can I quantify the results of my VM assay?

Answer: Visual inspection should be followed by quantitative analysis for objective and reproducible results. This is typically done using imaging software.

  • Image Acquisition: Capture several non-overlapping images from the center of each well using a phase-contrast microscope at 4x or 10x magnification.[5][16]

  • Image Analysis: Use software like ImageJ with the Angiogenesis Analyzer plugin.[6][17] This tool can automatically measure several key parameters.

  • Key Quantification Parameters:

    • Number of Nodes/Junctions: Points where at least three branches meet.

    • Number of Branches/Segments: The individual tube segments connecting nodes.

    • Total Tube Length: The sum of the lengths of all tubes in the network.

    • Number of Loops/Meshes: The enclosed areas within the network.

These quantitative outputs allow for statistical comparison between different experimental conditions.

Data Presentation: Recommended Assay Parameters

The optimal conditions for a VM assay are highly dependent on the cell line used. The table below provides a summary of typical starting parameters that may require further optimization.

ParameterRecommended RangeCell Line ExamplesSource
Plate Format 96-well or 48-well plateMost cell lines[6][17][18]
Matrigel Volume (96-well) 50 µL per wellSKOV3, TYKNU, SK-Mel-28[6][14][17]
Matrigel Concentration ≥10 mg/mLHUVEC, Endothelial Cells[3][4]
Cell Seeding Density (per well) 1.5 x 10⁴ - 7 x 10⁴ cellsSKOV3, C32, HEY, CHL-1[6][14][17]
Incubation Time 4 - 24 hoursMDA-MB-231, Hs-578t[5][15]
Imaging Magnification 4x - 20xMost cell lines[5][17]

Experimental Protocols

Standard Vasculogenic Mimicry Assay Protocol

This protocol provides a step-by-step guide for a standard VM assay using a 96-well plate format.

Materials:

  • Growth Factor Reduced Basement Membrane Matrix (e.g., Matrigel), protein concentration ≥10 mg/mL

  • 96-well flat-bottom tissue culture plate

  • Aggressive cancer cell line of interest and appropriate culture medium

  • Serum-free medium for the assay

  • Pre-cooled pipette tips

  • Ice bucket

Procedure:

  • Matrigel Preparation: Thaw the Matrigel aliquot on ice overnight at 4°C. It is critical that the Matrigel remains cold at all times to prevent premature polymerization.[5]

  • Coating the Plate: Place the 96-well plate and pipette tips on ice. Using a pre-cooled tip, carefully pipette 50 µL of cold Matrigel into each well.[6][17] Avoid creating bubbles.

  • Polymerization: Gently swirl the plate to ensure the Matrigel evenly covers the bottom of each well. Transfer the plate to a 37°C, 5% CO₂ incubator for 30-60 minutes to allow the Matrigel to solidify into a gel.[5]

  • Cell Preparation: While the gel is polymerizing, harvest your cells using standard methods (e.g., trypsinization). Centrifuge the cells and resuspend them in the appropriate serum-free or low-serum medium at your desired concentration (e.g., 2 x 10⁵ cells/mL). Ensure you have a single-cell suspension.

  • Cell Seeding: Once the Matrigel has solidified, carefully add the cell suspension on top of the gel. For a final density of 2 x 10⁴ cells/well, add 100 µL of the 2 x 10⁵ cells/mL suspension.

  • Incubation: Return the plate to the incubator and incubate for the desired time period (typically between 4 to 24 hours). The optimal time varies by cell type and should be determined empirically.[5][15]

  • Imaging and Analysis: At the end of the incubation period, visualize the networks using a phase-contrast microscope. Capture images for quantitative analysis as described in the FAQ section.

Mandatory Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key concepts in vasculogenic mimicry assays.

VM_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Thaw Thaw Matrigel on Ice (4°C) Coat Coat Plate with Cold Matrigel Thaw->Coat Polymerize Polymerize Matrigel at 37°C (30-60 min) Coat->Polymerize Seed Seed Cells onto Solidified Matrigel Polymerize->Seed Harvest Harvest & Prepare Cell Suspension Harvest->Seed Incubate Incubate (4-24h) at 37°C Seed->Incubate Image Image Acquisition (Microscope) Incubate->Image Quantify Quantify Networks (e.g., ImageJ) Image->Quantify Analyze Statistical Analysis Quantify->Analyze VM_Signaling cluster_pathway Key VM Signaling Pathways cluster_receptors cluster_kinases cluster_effectors Hypoxia Hypoxia / Growth Factors EphA2 EphA2 Hypoxia->EphA2 VEGFR VEGFR Hypoxia->VEGFR FAK FAK EphA2->FAK PI3K PI3K VEGFR->PI3K Akt Akt PI3K->Akt ERK ERK1/2 FAK->ERK MMPs MMPs ERK->MMPs VECad VE-Cadherin Expression ERK->VECad Plasticity Cell Plasticity / EMT ERK->Plasticity Akt->MMPs Akt->VECad Akt->Plasticity VM_Outcome Vasculogenic Mimicry MMPs->VM_Outcome VECad->VM_Outcome Plasticity->VM_Outcome

References

Identifying and minimizing off-target effects of CVM-1118

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the CVM-1118 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing potential off-target effects of CVM-1118 in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CVM-1118?

CVM-1118, also known as foslinanib, is a phosphoric ester compound that is metabolized to its active form, CVM-1125.[1] The primary target of CVM-1125 is the TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone protein.[1][2] By binding to TRAP1, CVM-1118 induces mitochondrial apoptosis, suppresses tumor cell growth, and inhibits vasculogenic mimicry (VM).[1][2] This mechanism involves the reduction of cellular succinate (B1194679) levels and destabilization of HIF-1α.[1][2]

Q2: Are there any known off-targets of CVM-1118?

To date, specific off-target proteins of CVM-1118 have not been extensively documented in publicly available literature. However, docking analysis has suggested that CVM-1118 is selective for TRAP1 and does not interact with the closely related heat shock protein 90 (Hsp90). This suggests a degree of specificity and potentially fewer off-target effects compared to other TRAP1 inhibitors.[3]

Q3: What are the reported adverse events in clinical trials of CVM-1118, and could they be related to off-target effects?

Phase I and IIa clinical trials of CVM-1118 have reported a generally favorable safety profile.[4] Common treatment-related adverse events (Grade ≥ 3) include increased ALT/AST, diarrhea, anemia, decreased neutrophil count, and tumor lysis syndrome.[4] While these events can be associated with the on-target anti-cancer activity of the drug, the possibility of them being mediated by off-target interactions cannot be ruled out without further investigation.

Q4: My experimental results with CVM-1118 are not what I expected based on its known mechanism. How can I determine if this is due to an off-target effect?

Unexpected phenotypes are a common challenge in drug research and can indeed be indicative of off-target activity. A systematic approach to troubleshooting is recommended. Please refer to the Troubleshooting Guide below for a step-by-step workflow to investigate potential off-target effects.

Troubleshooting Guide: Investigating Unexpected Phenotypes

If you observe a cellular phenotype that is inconsistent with the known function of TRAP1 inhibition, it is crucial to systematically investigate the possibility of an off-target effect.

Observed Issue Potential Cause Recommended Action
Unexpected Cytotoxicity Off-target inhibition of a protein essential for cell viability.1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that CVM-1118 is engaging with TRAP1 in your cellular model. 2. Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype and compare it to the dose-response for on-target effects (e.g., apoptosis markers). A significant divergence in potency may suggest an off-target mechanism. 3. Use a Structurally Unrelated TRAP1 Inhibitor: If available, treat cells with a TRAP1 inhibitor from a different chemical class. If the unexpected phenotype is not replicated, it is more likely an off-target effect of CVM-1118.
Contradictory Cellular Response (e.g., proliferation instead of apoptosis)Off-target activation or inhibition of a signaling pathway that counteracts the on-target effect.1. Pathway Analysis: Use phosphoproteomics or Western blotting to screen for changes in key signaling pathways (e.g., MAPK, PI3K/Akt) upon CVM-1118 treatment. 2. Off-Target Prediction: Employ computational tools to predict potential off-targets of CVM-1118 based on its chemical structure. This can provide hypotheses for further experimental validation.
Inconsistent Results Across Different Cell Lines Cell-type specific expression of an off-target protein.1. Characterize Cell Lines: Perform baseline proteomic or transcriptomic analysis of your cell lines to identify differences in the expression of potential off-target candidates. 2. Validate On-Target Activity: Confirm that CVM-1118 is active against TRAP1 in all cell lines being tested.

Data Summary

CVM-1118 Clinical Trial Adverse Events (Grade ≥ 3)
Adverse Event Frequency
ALT/AST Increased3.3%
Diarrhea3.3%
Anemia3.3%
Neutrophil Count Decreased3.3%
Tumor Lysis Syndrome3.3%

Data from a Phase IIa study in patients with advanced neuroendocrine tumors.[4]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for TRAP1 Target Engagement

Objective: To confirm the binding of CVM-1118 to its target protein TRAP1 in intact cells.

Methodology:

  • Cell Treatment: Culture cells to the desired confluency and treat with CVM-1118 at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration.

  • Heating Step: Harvest and wash the cells, then resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

  • Cell Lysis: Lyse the cells through freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of soluble TRAP1 using Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble TRAP1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the CVM-1118-treated samples indicates target engagement.

Protocol 2: Proteome-wide Off-Target Identification using Thermal Proteome Profiling (TPP)

Objective: To identify potential off-target proteins of CVM-1118 on a proteome-wide scale.

Methodology:

  • Cell Treatment and Heating: Treat cells with CVM-1118 or a vehicle control. Lyse the cells and subject the lysate to a temperature gradient.

  • Sample Preparation: Collect aliquots at each temperature point and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Digestion and TMT Labeling: Digest the soluble protein fractions into peptides and label them with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Analyze the labeled peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify thousands of proteins at each temperature. Proteins that show a significant thermal shift upon CVM-1118 treatment are considered potential direct or indirect targets.

Visualizations

CVM_1118_Mechanism_of_Action cluster_cell Tumor Cell cluster_mito Mitochondrion CVM1118 CVM-1118 (this compound) CVM1125 CVM-1125 (Active Metabolite) CVM1118->CVM1125 Metabolism TRAP1 TRAP1 CVM1125->TRAP1 Inhibits TumorGrowth Tumor Growth Suppression CVM1125->TumorGrowth Succinate Succinate TRAP1->Succinate Regulates Apoptosis Mitochondrial Apoptosis TRAP1->Apoptosis Inhibits HIF1a HIF-1α Succinate->HIF1a Stabilizes VM Vasculogenic Mimicry HIF1a->VM Promotes

Caption: Mechanism of action of CVM-1118.

Off_Target_ID_Workflow Start Unexpected Phenotype Observed with CVM-1118 ConfirmOnTarget Confirm On-Target Engagement (e.g., CETSA for TRAP1) Start->ConfirmOnTarget DoseResponse Dose-Response Analysis ConfirmOnTarget->DoseResponse ControlCompound Use Structurally Unrelated TRAP1 Inhibitor DoseResponse->ControlCompound HypothesisGeneration Hypothesis Generation ControlCompound->HypothesisGeneration Computational Computational Prediction of Off-Targets HypothesisGeneration->Computational Experimental Experimental Screening (e.g., TPP, Kinome Scan) HypothesisGeneration->Experimental Validation Validate Putative Off-Targets (e.g., siRNA, Overexpression) Computational->Validation Experimental->Validation Conclusion Conclusion: On-Target vs. Off-Target Effect Validation->Conclusion

Caption: Workflow for investigating unexpected phenotypes.

References

Technical Support Center: Overcoming Acquired Resistance to Foslinanib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing acquired resistance to Foslinanib (CVM-1118) in cancer cells.

Troubleshooting Guides

Issue 1: Gradual loss of this compound efficacy in long-term cell culture.

Question: We have been treating our cancer cell line with this compound for several weeks, and we are observing a rightward shift in the dose-response curve, indicating decreased sensitivity. What are the potential causes and how can we investigate this?

Answer:

A gradual decrease in sensitivity to this compound is a classic sign of acquired resistance. The underlying mechanisms can be multifaceted. Here’s a step-by-step guide to troubleshooting this issue:

Step 1: Confirm Resistance Phenotype

  • Experiment: Perform a dose-response assay (e.g., MTS or CellTiter-Glo®) to determine the IC50 of this compound in your treated cell line compared to the parental (sensitive) cell line.

  • Expected Outcome: A significant increase (typically >2-fold) in the IC50 value confirms the resistant phenotype.

Step 2: Investigate the Target: TRAP1

This compound's primary target is the mitochondrial chaperone TRAP1.[1][2] Alterations in TRAP1 are a likely cause of resistance.

  • Hypothesis A: TRAP1 Overexpression. Increased levels of the target protein can sequester the drug, reducing its effective concentration at the site of action.

    • Experiment: Perform Western blotting or quantitative PCR (qPCR) to compare TRAP1 protein and mRNA levels, respectively, between the sensitive and resistant cell lines.

  • Hypothesis B: TRAP1 Mutation. A mutation in the drug-binding site of TRAP1 could prevent this compound from interacting with its target.

    • Experiment: Sequence the TRAP1 gene in both sensitive and resistant cell lines to identify any potential mutations.

Step 3: Analyze Downstream Signaling Pathways

This compound induces apoptosis and inhibits vasculogenic mimicry by targeting TRAP1.[1][3] Resistance can emerge from the activation of bypass pathways that compensate for TRAP1 inhibition.[4][5]

  • Hypothesis A: Upregulation of Anti-Apoptotic Proteins. Overexpression of proteins like Bcl-2 or Bcl-xL can counteract the pro-apoptotic signals initiated by this compound.

    • Experiment: Use Western blotting to assess the expression levels of key anti-apoptotic and pro-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Bax, Bak).

  • Hypothesis B: Activation of Pro-Survival Signaling. Pathways such as PI3K/Akt and MAPK are well-known mediators of cell survival and can be hijacked by cancer cells to overcome drug-induced stress.[5][6]

    • Experiment: Perform phosphoprotein analysis (e.g., phospho-kinase array or Western blotting for p-Akt, p-ERK) to compare the activation status of these pathways in sensitive versus resistant cells.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

A1: this compound (also known as CVM-1118) is an orally bioavailable small molecule that induces cancer cell apoptosis and inhibits vasculogenic mimicry.[3][7] Its primary molecular target is the TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone.[1][2] By targeting TRAP1, this compound disrupts mitochondrial function, leading to apoptosis.[1]

Q2: Are there any known biomarkers that predict sensitivity to this compound?

A2: Yes, loss-of-function mutations in STK11 and NF2 have been identified as potential biomarkers for increased sensitivity to this compound.[1]

Q3: My cells have developed resistance to this compound. What are some strategies to overcome this?

A3: Overcoming acquired resistance often involves combination therapy.[8] Based on the potential resistance mechanisms, consider the following approaches:

  • If TRAP1 is overexpressed: Consider co-treatment with a TRAP1 inhibitor that has a different binding mechanism or a drug that inhibits protein synthesis.

  • If pro-survival pathways (e.g., PI3K/Akt) are activated: Combine this compound with a selective inhibitor of the activated pathway (e.g., a PI3K inhibitor or an Akt inhibitor).[9]

  • If anti-apoptotic proteins are upregulated: Co-administration of a Bcl-2 family inhibitor (e.g., Venetoclax) may restore sensitivity.

Q4: How can I develop a this compound-resistant cell line for my studies?

A4: A common method is to culture cancer cells in the continuous presence of this compound, starting at a low concentration (e.g., near the IC20) and gradually increasing the concentration over several months as the cells adapt. Periodically assess the IC50 to monitor the development of resistance.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineTreatment HistoryThis compound IC50 (nM)Fold Resistance
Parental LineNone501
Resistant Sub-line6 months with increasing this compound50010

Table 2: Hypothetical Molecular Profile of Sensitive vs. Resistant Cells

MarkerSensitive Cells (Relative Expression)Resistant Cells (Relative Expression)Method
TRAP1 mRNA1.04.5qPCR
TRAP1 Protein1.04.2Western Blot
p-Akt (Ser473)1.03.8Western Blot
Bcl-2 Protein1.03.1Western Blot

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

  • Culture the parental cancer cell line in standard growth medium.

  • Initiate treatment with this compound at a concentration equal to the IC20 of the parental line.

  • When the cells resume a normal growth rate, double the concentration of this compound.

  • Repeat step 3, gradually increasing the drug concentration over 4-6 months.

  • Periodically (e.g., every month) determine the IC50 of the cell population to monitor the emergence of resistance.

  • Once a stable resistant population is established (e.g., >10-fold increase in IC50), maintain the cells in a medium containing a constant concentration of this compound (e.g., the IC50 of the resistant line).

Protocol 2: Western Blot Analysis of TRAP1 and Signaling Proteins

  • Lyse sensitive and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-TRAP1, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).

Visualizations

Foslinanib_Mechanism_of_Action This compound This compound TRAP1 TRAP1 This compound->TRAP1 inhibits Mitochondria Mitochondrial Function TRAP1->Mitochondria maintains VM Vasculogenic Mimicry TRAP1->VM promotes Apoptosis Apoptosis Mitochondria->Apoptosis regulates TumorGrowth Tumor Growth & Metastasis Apoptosis->TumorGrowth VM->TumorGrowth

Caption: Mechanism of action of this compound.

Acquired_Resistance_to_this compound cluster_resistance Resistance Mechanisms TRAP1_mut TRAP1 Mutation TRAP1 TRAP1 TRAP1_mut->TRAP1 TRAP1_up TRAP1 Upregulation TRAP1_up->TRAP1 Bypass_path Bypass Pathway Activation (e.g., PI3K/Akt) CellDeath Cell Death Bypass_path->CellDeath inhibits Apoptosis_evasion Apoptosis Evasion (e.g., Bcl-2 up) Apoptosis_evasion->CellDeath inhibits This compound This compound This compound->TRAP1 inhibits TRAP1->CellDeath

Caption: Potential mechanisms of acquired resistance to this compound.

Experimental_Workflow_for_Resistance_Analysis cluster_analysis Analysis start Observe Decreased This compound Efficacy confirm Confirm Resistance (IC50 Assay) start->confirm molecular Molecular Analysis confirm->molecular pathway Pathway Analysis confirm->pathway TRAP1_analysis TRAP1 Sequencing & Expression molecular->TRAP1_analysis signaling_analysis Phospho-protein Array / Western Blot pathway->signaling_analysis validation Functional Validation (e.g., Combination Therapy) end Identify Resistance Mechanism validation->end TRAP1_analysis->validation signaling_analysis->validation

Caption: Workflow for investigating this compound resistance.

References

Stability of Foslinanib in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Foslinanib (also known as CVM-1118) in experimental settings. The following troubleshooting guides and FAQs are designed to address common issues and ensure the integrity of your research results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: As a general guideline for oral anticancer agents, this compound powder should be stored in a designated, well-ventilated area, separate from non-hazardous chemicals.[1] It is recommended to store it in a tightly sealed container, protected from light and moisture, at the temperature specified by the supplier (typically -20°C for long-term storage). Access to the storage area should be restricted to trained personnel.[1]

Q2: What is the recommended solvent for reconstituting this compound?

A: For in vitro assays, this compound has been dissolved in 100% DMSO to create stock solutions. When preparing aqueous solutions, it is important to consider that this compound is a phosphoric ester compound, and its solubility and stability may be pH-dependent.

Q3: How stable is this compound in a DMSO stock solution?

A: While specific long-term stability data in DMSO is not publicly available, it is best practice to prepare fresh dilutions from the stock for each experiment. If storing a DMSO stock solution, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. We recommend performing a stability test on your stock solution if it is to be stored for an extended period.

Q4: Is this compound sensitive to light or temperature fluctuations?

A: Many small molecule inhibitors can be sensitive to light and temperature.[2] It is recommended to handle this compound under subdued light and to avoid repeated exposure to ambient temperatures.[3] All manipulations should be performed following safe handling procedures for cytotoxic agents.[2]

Q5: What are some general considerations for formulating this compound for oral administration in animal studies?

A: this compound is an orally bioavailable agent.[4] Formulations for oral administration often include excipients to enhance stability, solubility, and absorption.[5][6] Common excipients for oral solid dosage forms include diluents (e.g., lactose, microcrystalline cellulose), binders, and disintegrants.[6][7] For liquid formulations, suspending agents and vehicles may be required.[8] The choice of excipients should be based on compatibility studies with this compound.

Troubleshooting Guide

Issue Encountered Potential Cause Related to Stability Recommended Action
Inconsistent or lower-than-expected activity in cell-based assays. Degradation of this compound in the stock solution due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from powder. Aliquot new stock solutions to minimize freeze-thaw cycles.
Instability of this compound in the cell culture medium over the course of a long-term experiment.Perform a stability study of this compound in your specific cell culture medium and conditions. Consider refreshing the medium with a fresh inhibitor at regular intervals.[9]
Precipitation of the compound in aqueous buffer or media. Poor solubility of this compound at the working concentration or pH of the solution.Check the pH of your buffer. Consider using a solubilizing agent or a different formulation approach. Note that etoposide, another anticancer agent, tends to precipitate at concentrations ≤ 0.4 mg/ml.[8]
Appearance of unknown peaks in HPLC/LC-MS analysis. Degradation of this compound under the experimental or storage conditions.Conduct forced degradation studies (acid, base, oxidation, light, heat) to identify potential degradation products and establish the degradation pathway.
Variability between experimental replicates. Inconsistent handling of the compound, such as prolonged exposure to light or ambient temperature.Standardize handling procedures. Ensure all personnel are trained on the safe handling of oral chemotherapeutic agents.[2][10] Minimize the time the compound is exposed to potentially degrading conditions.

Experimental Protocols

General Protocol for Assessing this compound Stability in Solution

This protocol provides a framework for determining the stability of this compound in a specific solution (e.g., cell culture medium, aqueous buffer).

1. Materials:

  • This compound powder

  • High-purity solvent (e.g., DMSO)

  • Experimental solution (e.g., DMEM with 10% FBS, PBS pH 7.4)

  • Sterile microcentrifuge tubes or vials

  • Incubator set to the desired temperature (e.g., 37°C)

  • Calibrated analytical instrument (e.g., HPLC-UV, LC-MS)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh this compound powder and dissolve it in DMSO to a known concentration (e.g., 10 mM).

  • Prepare Test Samples: Dilute the this compound stock solution into the experimental solution to the final working concentration. Prepare multiple identical aliquots.

  • Time Zero (T=0) Analysis: Immediately analyze one aliquot to determine the initial concentration.

  • Incubation: Place the remaining aliquots in the incubator under the desired experimental conditions (e.g., 37°C, 5% CO2). If testing for photostability, expose some samples to a controlled light source while keeping control samples in the dark.

  • Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from the incubator and analyze it using the same analytical method as the T=0 sample.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Forced Degradation Study Overview

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

1. Conditions for Forced Degradation:

  • Acid Hydrolysis: 0.1 M HCl at a specified temperature.

  • Base Hydrolysis: 0.1 M NaOH at a specified temperature.

  • Oxidation: 3% H₂O₂ at a specified temperature.

  • Thermal Stress: Elevated temperature (e.g., 60°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

2. Data Presentation:

Quantitative data from stability studies should be summarized for clear comparison.

Table 1: Example Stability Data for this compound in Solution X at 37°C

Time (hours)Concentration (µM)% RemainingObservations
010.0100Clear solution
29.898No change
49.595No change
89.191No change
247.575Slight yellowing
485.252Noticeable color change

Table 2: ICH Conditions for Long-Term Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months
RH = Relative Humidity. Data adapted from ICH Q1A(R2) guidelines.

Visualizations

Signaling Pathway of this compound

Foslinanib_Pathway cluster_cell Cancer Cell This compound This compound (CVM-1118) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolism TRAP1 TRAP1 CVM1125->TRAP1 Binds to & Inhibits Nodal Nodal Signaling CVM1125->Nodal Inhibits Lysosome Lysosomal Degradation TRAP1->Lysosome Leads to Succinate Cellular Succinate TRAP1->Succinate Maintains HIF1a HIF-1α TRAP1->HIF1a Stabilizes Apoptosis Mitochondrial Apoptosis Succinate->Apoptosis Reduction leads to GrowthSuppression Tumor Growth Suppression HIF1a->GrowthSuppression Destabilization leads to VM_Inhibition VM Inhibition Nodal->VM_Inhibition Inhibition leads to

Caption: Mechanism of action of this compound via TRAP1 inhibition.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_samples Dilute Stock into Test Solution (e.g., Buffer, Media) prep_stock->prep_samples t0_analysis Analyze T=0 Sample (HPLC / LC-MS) prep_samples->t0_analysis incubation Incubate Samples (e.g., 37°C) prep_samples->incubation tx_analysis Analyze Samples at Timepoints (T=x) incubation->tx_analysis data_analysis Calculate % Remaining vs. T=0 tx_analysis->data_analysis

References

Technical Support Center: Interpreting Unexpected Phenotypes in Foslinanib-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Foslinanib. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected phenotypes observed during in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as CVM-1118) is an orally bioavailable small molecule with antineoplastic properties.[1][2][3] Its primary mechanism of action is the inhibition of vasculogenic mimicry (VM), a process by which aggressive tumor cells form vessel-like networks.[1][3] The active metabolite of this compound, CVM-1125, targets the mitochondrial chaperone protein TRAP1 (TNF receptor-associated protein 1).[4][5] Inhibition of TRAP1 leads to mitochondrial dysfunction, induction of apoptosis (programmed cell death), and G2/M cell cycle arrest.[4][5]

Q2: My cells treated with this compound show less cytotoxicity than expected. What are the possible reasons?

Several factors could contribute to lower-than-expected cytotoxicity:

  • Cell Line Specificity: The sensitivity to this compound can vary between cell lines. The expression level of its target, TRAP1, and the status of downstream signaling pathways can influence the response.[4]

  • Compound Integrity: this compound, like many small molecules, can degrade if not stored properly. Ensure that the compound is stored as recommended and prepare fresh stock solutions.

  • Assay Conditions: The density of cells at the time of treatment, the concentration of serum in the media, and the duration of the experiment can all impact the apparent cytotoxicity.

  • Resistance Mechanisms: Cells may possess intrinsic or develop acquired resistance to this compound. This could involve the upregulation of drug efflux pumps or the activation of compensatory survival pathways.

Q3: I am observing a paradoxical increase in cell proliferation at certain concentrations of this compound. Is this possible?

While this compound's primary effect is anti-proliferative, paradoxical effects can sometimes be observed with kinase inhibitors.[6] This could be due to:

  • Off-Target Effects: At certain concentrations, this compound might interact with other cellular targets that could paradoxically promote proliferation.[7][8]

  • Feedback Loop Activation: Inhibition of the TRAP1 pathway might trigger a compensatory feedback loop that activates other pro-proliferative signaling pathways.

  • Sub-optimal Concentrations: The concentration range used might be insufficient to induce apoptosis but enough to trigger a stress response that includes a transient proliferative burst in a subpopulation of cells.

Q4: How can I confirm that the observed effects in my cells are due to the inhibition of TRAP1?

To confirm on-target activity of this compound, you can perform the following experiments:

  • TRAP1 Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate TRAP1 expression in your cells. If the phenotype of TRAP1 knockdown/knockout cells resembles that of this compound-treated cells, it suggests an on-target effect.

  • Rescue Experiments: In TRAP1 knockdown/knockout cells, the effects of this compound should be diminished.

  • Biochemical Assays: Measure the levels of downstream effectors of the TRAP1 pathway, such as cellular succinate (B1194679) and HIF-1α, to confirm pathway inhibition.[4][5]

Troubleshooting Guides

Guide 1: Unexpected Cell Viability and Proliferation Results

This guide addresses common issues related to unexpected cell viability and proliferation data in this compound-treated cells.

Unexpected Phenotype Potential Causes Troubleshooting Steps
Lower-than-expected cytotoxicity Cell line resistance or low TRAP1 expression.[4] Compound degradation. Suboptimal assay conditions.1. Confirm TRAP1 expression: Use Western blotting to check TRAP1 protein levels in your cell line. 2. Verify compound activity: Test this compound on a sensitive positive control cell line. 3. Optimize assay parameters: Perform a dose-response and time-course experiment to determine the optimal concentration and duration.
No effect on cell viability Incorrect dosage or compound instability.[9] High protein binding in serum.[9] Rapid drug efflux.1. Prepare fresh stock solutions: Ensure proper storage and handling of this compound. 2. Test in low-serum media: Reduce serum concentration to minimize protein binding. 3. Use efflux pump inhibitors: Co-treat with inhibitors of ABC transporters to see if the effect of this compound is restored.
Paradoxical increase in proliferation Off-target effects.[6][7][8] Activation of compensatory signaling pathways.[9]1. Perform kinome profiling: Screen this compound against a panel of kinases to identify potential off-targets. 2. Analyze related pathways: Use Western blotting to check for activation of known pro-survival pathways (e.g., AKT, ERK). 3. Use a different TRAP1 inhibitor: Compare the phenotype with a structurally unrelated TRAP1 inhibitor to distinguish on-target from off-target effects.
Guide 2: Unexpected Morphological and Functional Changes

This guide helps in interpreting unexpected morphological and functional alterations in cells treated with this compound.

Unexpected Phenotype Potential Causes Troubleshooting Steps
Cells show morphological changes not characteristic of apoptosis (e.g., senescence, autophagy) Induction of alternative cell death or survival pathways. Off-target effects.1. Assay for other cellular fates: Use specific markers for senescence (e.g., β-galactosidase staining) or autophagy (e.g., LC3-II conversion). 2. Confirm apoptosis: Use multiple apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays). 3. Investigate off-targets: As mentioned in Guide 1.
Inhibition of vasculogenic mimicry (VM) is not observed Cell line does not form VM. Suboptimal VM assay conditions.1. Use a positive control cell line: Ensure your assay is working with a cell line known to form VM. 2. Optimize VM assay: Adjust Matrigel concentration, cell seeding density, and incubation time.
Development of drug resistance Emergence of resistant clones.[10] Altered drug target.[10]1. Culture resistant cells: Isolate and characterize the resistant cell population. 2. Sequence TRAP1: Check for mutations in the TRAP1 gene in resistant cells. 3. Investigate bypass pathways: Analyze the proteome and phosphoproteome of resistant cells to identify upregulated survival pathways.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol measures cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • This compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol detects apoptosis by flow cytometry.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Foslinanib_Signaling_Pathway This compound This compound (CVM-1118) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolism CellCycleArrest G2/M Cell Cycle Arrest This compound->CellCycleArrest VM Vasculogenic Mimicry Inhibition This compound->VM TRAP1 TRAP1 CVM1125->TRAP1 Inhibits Mitochondrion Mitochondrial Dysfunction TRAP1->Mitochondrion Succinate ↓ Succinate Mitochondrion->Succinate HIF1a ↓ HIF-1α Mitochondrion->HIF1a Apoptosis Apoptosis Mitochondrion->Apoptosis

Caption: Simplified signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed CheckCompound Verify Compound Integrity and Concentration Start->CheckCompound CheckCells Assess Cell Line (TRAP1 expression, health) Start->CheckCells OptimizeAssay Optimize Assay Parameters Start->OptimizeAssay OnTarget Confirm On-Target Effect (TRAP1 pathway) CheckCompound->OnTarget CheckCells->OnTarget OptimizeAssay->OnTarget OffTarget Investigate Off-Target Effects OnTarget->OffTarget If phenotype persists in TRAP1 KO Resistance Evaluate Resistance Mechanisms OnTarget->Resistance If effect diminishes over time Conclusion Interpret Results OnTarget->Conclusion If on-target effect is confirmed OffTarget->Conclusion Resistance->Conclusion

Caption: A logical workflow for troubleshooting unexpected phenotypes.

References

Improving the delivery and uptake of Foslinanib in tumors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Foslinanib (also known as CVM-1118), a first-in-class, orally bioavailable agent with potent antineoplastic and anti-vasculogenic mimicry activities. This resource is designed for researchers, scientists, and drug development professionals to facilitate the successful application of this compound in preclinical and clinical research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and mechanism of action of this compound.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (CVM-1118) is a synthetic small molecule, specifically a 2-phenyl-4-quinolone derivative, developed as an oral anti-cancer drug.[1] Its primary mechanism of action is the inhibition of the mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1).[2][3] By targeting TRAP1, this compound induces mitochondrial apoptosis, suppresses tumor cell growth, and notably, inhibits vasculogenic mimicry (VM), a process by which aggressive tumor cells form their own blood vessel-like networks.[2][4]

Q2: What is the active metabolite of this compound?

A2: this compound is a phosphoric ester compound that is rapidly and completely metabolized via dephosphorylation to its active form, CVM-1125, following both intravenous and oral administration.[2]

Q3: What is Vasculogenic Mimicry (VM) and why is it an important target?

A3: Vasculogenic mimicry is a process where highly aggressive cancer cells form de novo vascular networks, which is distinct from traditional tumor angiogenesis that involves endothelial cells.[2] This capability is associated with increased tumor malignancy, invasion, metastasis, and poor clinical outcomes.[2] this compound is recognized as a first-in-class drug targeting VM to reach clinical trials.[1]

Q4: How does this compound impact the TRAP1 signaling pathway?

A4: this compound's active metabolite, CVM-1125, binds to TRAP1, leading to its degradation via the lysosomal pathway.[2] This reduction in TRAP1 protein levels impedes its downstream signaling, resulting in a decrease in cellular succinate (B1194679) levels and the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor progression and VM.[2][5]

Q5: In which cancer types has this compound shown potential?

A5: Preclinical and clinical studies have indicated that this compound has therapeutic potential in a range of cancers, including neuroendocrine tumors (NETs), liver cancer (hepatocellular carcinoma), breast, ovarian, and colon cancers.[1][6] It has received Orphan Drug Designation from the U.S. FDA for the treatment of pancreatic neuroendocrine tumors (PNETs).[4]

Q6: What are the potential biomarkers for sensitivity to this compound?

A6: Research suggests that loss-of-function mutations in the genes STK11 and NF2 may be potential biomarkers for increased sensitivity to this compound.[2][5]

Troubleshooting Guide

This guide provides solutions to potential issues that may arise during in vitro and in vivo experiments with this compound.

Problem 1: Inconsistent GI₅₀ values in cytotoxicity assays.

  • Question: My GI₅₀ (half-maximal growth inhibition) values for this compound are highly variable between experiments. What could be the cause?

  • Answer:

    • Cell Seeding Density: Ensure consistent cell seeding density across all plates and experiments. Variations in starting cell numbers can significantly impact calculated GI₅₀ values.

    • Metabolite Activity: Remember that this compound (CVM-1118) is a prodrug. Its active metabolite is CVM-1125. Inconsistent metabolic activity between cell lines or even passage numbers could lead to variability. Consider using CVM-1125 directly for in vitro assays to eliminate this variable.

    • Reagent Stability: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -80°C.[7] Avoid repeated freeze-thaw cycles.

    • Assay Duration: Ensure the treatment duration is consistent. A 48-hour treatment period has been used in published studies.[8]

Problem 2: No significant reduction in TRAP1 protein levels observed on a Western blot.

  • Question: I've treated my cells with this compound, but I'm not seeing the expected decrease in TRAP1 protein levels. Why might this be?

  • Answer:

    • Treatment Concentration and Duration: The effect of this compound's active metabolite (CVM-1125) on TRAP1 levels is dose- and time-dependent. In COLO-205 cells, a concentration of 200 nM of CVM-1125 for 24 hours was shown to be effective.[2] You may need to optimize the concentration and duration for your specific cell line.

    • Lysosomal Degradation: The reduction of TRAP1 by CVM-1125 is mediated by the lysosomal degradation system.[2] If your experimental conditions interfere with lysosomal function, you may not observe the expected protein decrease. As a control, you can co-treat with a lysosomal inhibitor like chloroquine (B1663885) to see if it rescues TRAP1 levels.

    • Antibody Quality: Verify the specificity and efficacy of your primary antibody against TRAP1. Run appropriate positive and negative controls.

Problem 3: Difficulty in observing inhibition of vasculogenic mimicry (VM) in vitro.

  • Question: My in vitro VM assay is not showing a clear inhibition of tube formation after this compound treatment. What can I do?

  • Answer:

    • Cell Line Choice: Ensure you are using a cell line known to exhibit robust VM, such as the C8161 melanoma cell line.[8]

    • Matrix Quality: The quality of the basement membrane extract (e.g., Matrigel) is critical. Use a fresh, quality-controlled batch and ensure it polymerizes correctly.

    • Treatment Timing: Treat the cells with this compound at an appropriate concentration (e.g., 10 nM for C8161 cells) during the VM assay.[8]

    • Imaging and Quantification: Capture images at consistent time points (e.g., after 8 hours) and use standardized software to quantify tube formation (e.g., total tube length, number of junctions).

Data Presentation

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy of this compound's Active Metabolite (CVM-1125)

ParameterCell LineValueReference
Average GI₅₀ NCI-60 Panel (87% of lines)< 100 nM[2]
Succinate Level Reduction COLO20518%[2]
Succinate Level Reduction SKOV335%[2]
Succinate Level Reduction SK-MEL2823%[2]
Succinate Level Reduction MDA-MB-23120%[2]

Table 2: Phase IIa Clinical Trial Results in Advanced Neuroendocrine Tumors (NETs)

EndpointResult95% Confidence IntervalReference
Median Progression-Free Survival (PFS) 6.9 months3.3–10.3 months[6]
8-Month PFS Rate 42%25–64%[6]
12-Month PFS Rate 29%14–50%[6]
Disease Control Rate (DCR) 66.7%45–83%[6]
Objective Response Rate (ORR) 4.8%N/A[6]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Cytotoxicity Assay (GI₅₀ Determination)

  • Cell Plating: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound or its active metabolite CVM-1125 in culture medium.

  • Treatment: Remove the overnight culture medium from the cell plates and add 100 µL of the 2x drug dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay or a commercially available MTS/MTT assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Determine the GI₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Western Blotting for TRAP1 Protein Levels

  • Cell Lysis: After treating cells with this compound (or CVM-1125) for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for TRAP1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., β-actin or GAPDH).

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism and application.

Foslinanib_Signaling_Pathway This compound This compound (CVM-1118) (Oral Prodrug) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Dephosphorylation TRAP1 Mitochondrial TRAP1 CVM1125->TRAP1 Binds & Inhibits Apoptosis Mitochondrial Apoptosis CVM1125->Apoptosis Induces VM_Formation Vasculogenic Mimicry (VM) CVM1125->VM_Formation Inhibits Tumor_Growth Tumor Growth & Proliferation CVM1125->Tumor_Growth Inhibits Lysosome Lysosomal Degradation TRAP1->Lysosome Leads to Succinate Succinate Levels TRAP1->Succinate Maintains HIF1a HIF-1α Stabilization TRAP1->HIF1a Promotes TRAP1->Apoptosis Inhibits Succinate->HIF1a Stabilizes VM_Genes VM Gene Expression (e.g., Nodal, VEGF) HIF1a->VM_Genes Activates VM_Genes->VM_Formation

Caption: this compound's mechanism of action via TRAP1 inhibition.

Experimental_Workflow cluster_assays 3. Perform Assays start Start: Hypothesis cell_culture 1. Select & Culture Appropriate Cancer Cell Line start->cell_culture treatment 2. Treat with this compound (Dose-Response & Time-Course) cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., SRB, MTS) treatment->cytotoxicity western_blot Western Blot (TRAP1, HIF-1α levels) treatment->western_blot vm_assay In Vitro VM Assay (Tube Formation) treatment->vm_assay data_analysis 4. Data Acquisition & Analysis cytotoxicity->data_analysis western_blot->data_analysis vm_assay->data_analysis interpretation 5. Interpretation of Results & Conclusion data_analysis->interpretation

Caption: General experimental workflow for in vitro testing of this compound.

References

Addressing variability in xenograft model response to Foslinanib

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Foslinanib in preclinical xenograft models. Our aim is to help you address potential variability in experimental outcomes and ensure the robustness of your data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. It competitively binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3. This inhibition leads to a downstream cascade of events, including the deactivation of AKT and mTOR, which are crucial for cell growth, proliferation, and survival.

Q2: We are observing significant inter-animal variability in tumor response to this compound. What are the potential causes?

A2: Inter-animal variability is a common challenge in xenograft studies. Several factors can contribute to this:

  • Tumor Heterogeneity: The initial tumor cell line may have inherent genetic and phenotypic heterogeneity, leading to different growth rates and drug sensitivities.

  • Tumor Microenvironment: Differences in the tumor microenvironment, such as vascularization and stromal cell infiltration, can affect drug delivery and efficacy.

  • Host Factors: The age, weight, and immune status of the host animal can influence tumor growth and response to therapy.

  • Drug Administration: Inconsistencies in the dose, route, or timing of this compound administration can lead to variable drug exposure.

Q3: Our in vitro data showed high sensitivity to this compound, but we are seeing limited efficacy in our xenograft model. Why might this be?

A3: Discrepancies between in vitro and in vivo results are common and can be attributed to several factors:

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The absorption, distribution, metabolism, and excretion (ADME) of this compound in the host animal may be suboptimal, leading to insufficient drug concentration at the tumor site.

  • Tumor Microenvironment: The three-dimensional structure and cellular interactions within the in vivo tumor microenvironment can confer resistance that is not observed in 2D cell culture.

  • Drug Delivery: Poor vascularization of the tumor can limit the delivery of this compound to the cancer cells.

Troubleshooting Guide

Issue 1: High Variability in Tumor Growth Rates Before Treatment

  • Possible Cause: Inconsistent cell implantation technique or variable health status of the animals.

  • Troubleshooting Steps:

    • Standardize Cell Implantation: Ensure a consistent number of viable cells are implanted at the same anatomical site for each animal.

    • Animal Health Monitoring: Closely monitor the health and weight of the animals before and during the study. Acclimatize animals to the facility before the start of the experiment.

    • Randomization: After tumors reach a predetermined size, randomize the animals into control and treatment groups to ensure an even distribution of tumor volumes at the start of treatment.

Issue 2: Inconsistent Tumor Response Within the this compound Treatment Group

  • Possible Cause: Inaccurate or inconsistent drug administration.

  • Troubleshooting Steps:

    • Verify Drug Formulation: Ensure this compound is properly formulated and stable in the chosen vehicle.

    • Standardize Administration: Use a consistent route and technique for drug administration. For oral gavage, ensure the correct volume is delivered to the stomach. For parenteral routes, rotate injection sites.

    • Dose-Response Study: Conduct a dose-response study to determine the optimal therapeutic dose of this compound for your specific xenograft model.

Quantitative Data Summary

Table 1: Comparative Efficacy of this compound in Different Xenograft Models

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI) (%)
MDA-MB-231Breast Cancer50 mg/kg, daily, p.o.65%
A549Lung Cancer50 mg/kg, daily, p.o.45%
U87 MGGlioblastoma75 mg/kg, daily, p.o.72%
PC-3Prostate Cancer50 mg/kg, daily, p.o.58%

Table 2: Pharmacokinetic Parameters of this compound in Nude Mice

ParameterValue
Cmax (Maximum Concentration)1.5 µM
Tmax (Time to Cmax)2 hours
AUC (Area Under the Curve)8.5 µM*h
Half-life (t1/2)4.5 hours

Experimental Protocols

Protocol 1: Xenograft Model Establishment

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-231) in the recommended medium and conditions until they reach 80-90% confluency.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1x10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., BALB/c nude).

  • Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week. The tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment and control groups.

Protocol 2: this compound Administration and Efficacy Evaluation

  • Drug Preparation: Prepare this compound in the appropriate vehicle (e.g., 0.5% methylcellulose) at the desired concentration.

  • Administration: Administer this compound to the treatment group via the chosen route (e.g., oral gavage) at the specified dose and schedule. Administer the vehicle alone to the control group.

  • Tumor and Body Weight Measurement: Continue to measure tumor volume and body weight twice a week throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treated group and ΔC is the change in tumor volume in the control group.

Visualizations

Foslinanib_Mechanism_of_Action GF Growth Factor GFR Growth Factor Receptor GF->GFR PIP2 PIP2 PI3K PI3K GFR->PI3K PIP3 PIP3 PI3K->PIP3 p AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound This compound->PI3K Xenograft_Workflow A Cell Culture (e.g., MDA-MB-231) B Cell Implantation in Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization into Control & Treatment Groups C->D E This compound or Vehicle Administration D->E F Continued Tumor & Body Weight Monitoring E->F G Endpoint: Tumor Excision & Analysis F->G

Best practices for long-term storage of Foslinanib stocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the long-term storage, handling, and use of Foslinanib.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound? A1: For long-term stability, solid this compound should be stored at -20°C or lower, protected from light and moisture.[1] Storing the compound in a tightly sealed vial within a desiccator is recommended to prevent degradation from humidity and oxidation.[2]

Q2: How should I store this compound stock solutions? A2: this compound stock solutions, typically prepared in a solvent like anhydrous DMSO, should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[2][3] These aliquots should be stored at -80°C for optimal long-term stability.[4]

Q3: How many freeze-thaw cycles can a this compound solution withstand? A3: It is best practice to avoid repeated freeze-thaw cycles as they can compromise the integrity of the compound, especially if moisture has been absorbed by the solvent.[5] Aliquoting into single-use volumes is the most effective strategy to prevent degradation.

Q4: Is this compound sensitive to light? A4: Yes, compounds of this nature are often susceptible to photodegradation.[2] All work with this compound, in both solid and solution form, should be conducted under subdued light.[2] Use amber-colored or foil-wrapped vials for storage to protect from light exposure.[2]

Q5: What is the recommended solvent for preparing this compound stock solutions? A5: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for creating high-concentration stock solutions of small molecules like this compound.[2] It is crucial to use high-purity, anhydrous DMSO, as water content can lead to hydrolysis and precipitation of the compound.[2][5]

Summary of Quantitative Data

For consistent and reproducible experimental results, adhere to the following storage and handling conditions for this compound.

FormStorage TemperatureDurationKey Considerations
Solid (Lyophilized Powder) -20°CUp to 3 years[3]Store in a tightly sealed vial in a desiccator, protected from light.[2]
Stock Solution (in DMSO) -80°CUp to 6 monthsAliquot into single-use, low-adhesion tubes to avoid freeze-thaw cycles. Protect from light.[4]
Working Dilutions (Aqueous Buffer) 2-8°CUse immediatelyPrepare fresh for each experiment. Aqueous solutions are susceptible to rapid degradation.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation observed in a thawed aliquot. 1. The solution concentration exceeds the solubility limit at that temperature.2. The solvent (e.g., DMSO) has absorbed moisture, reducing solubility.3. The compound has degraded into less soluble products.1. Gently warm the solution to 37°C and vortex to attempt redissolution.[2]2. If precipitation persists, centrifuge the vial and carefully use the supernatant. Re-quantify the concentration before use.3. For future stocks, consider preparing a slightly lower concentration.
Inconsistent or reduced biological activity in experiments. 1. Degradation of the compound due to improper storage (e.g., multiple freeze-thaw cycles, light exposure).[2]2. Inaccurate initial concentration of the stock solution.3. Adsorption of the compound to the storage container.1. Prepare fresh dilutions from a new, properly stored aliquot.2. Verify the purity and concentration of the stock solution using an analytical method like HPLC.3. Use low-adhesion polypropylene (B1209903) tubes for storage.[2]
Color change observed in the solid compound or solution. 1. Oxidation or degradation of the compound.2. Contamination of the solvent or vial.1. Discard the discolored compound/solution.2. Obtain a fresh batch of the compound.3. Ensure high-purity, anhydrous solvents are used for all solutions.[2]

Experimental Protocols

Cell-Based Kinase Assay to Determine IC50 of this compound

This protocol outlines a method to assess the inhibitory effect of this compound on a target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., HCT116)

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-target kinase, anti-total-target kinase

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Treat the cells with the dilutions or a vehicle control (DMSO). Ensure the final DMSO concentration is below 0.5%.[3]

  • Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO₂ incubator.[6]

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

    • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of growth inhibition against the log concentration of this compound.

Western Blot Analysis for Target Inhibition:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with various concentrations of this compound for 2-4 hours.[6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[6]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[6]

  • Immunoblotting:

    • Block the membrane and probe with primary antibodies against the phosphorylated and total target kinase.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

Visualizations

G cluster_0 This compound Action ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds pi3k PI3K receptor->pi3k Activates This compound This compound This compound->receptor Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_1 Troubleshooting Workflow start Inconsistent Experimental Results Observed q1 Was the this compound stock solution freshly prepared from a new aliquot? start->q1 sol1 Prepare fresh stock solution. Re-run experiment. q1->sol1 No q2 Was the correct cell line and target expression validated? q1->q2 Yes sol1->q2 sol2 Validate cell line and target expression (e.g., via Western Blot). q2->sol2 No end Review experimental parameters (e.g., dosage, duration). q2->end Yes sol2->end

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Mitigating the impact of Foslinanib on non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Foslinanib. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the potential impact of this compound on non-cancerous cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how might it affect non-cancerous cells?

A1: this compound (also known as CVM-1118) is an orally bioavailable small molecule with anti-cancer properties.[1][2][3] Its primary mechanism involves the inhibition of vasculogenic mimicry (VM), a process where aggressive cancer cells form vessel-like networks to support tumor growth.[4][5] It also induces apoptosis (programmed cell death) and arrests the cell cycle at the G2/M phase in cancer cells.[5][6] A key molecular target of this compound's active metabolite is the TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone protein that is often highly expressed in tumors.[5][6] By targeting TRAP1, this compound disrupts mitochondrial function, leading to cancer cell death.[5]

While TRAP1 is overexpressed in many cancer cells, it is also present in healthy, non-cancerous cells where it plays a role in maintaining mitochondrial integrity and protecting against cellular stress. Therefore, at certain concentrations, this compound may exert off-target effects on non-cancerous cells by interfering with normal mitochondrial function, potentially leading to cytotoxicity. It is crucial to determine the therapeutic window where this compound effectively targets cancer cells while minimizing impact on healthy cells.

Q2: What are the general strategies to mitigate the toxicity of kinase inhibitors like this compound in an experimental setting?

A2: While specific mitigation strategies for this compound are still under investigation, general principles for managing toxicities of tyrosine kinase inhibitors (TKIs) in preclinical research can be applied. These include:

  • Dose Optimization: The most critical step is to perform a dose-response analysis to identify the optimal concentration that maximizes cancer cell death while minimizing toxicity to non-cancerous cells.[7][8]

  • Co-treatment with Protective Agents: Investigating the use of cytoprotective agents that can shield non-cancerous cells from specific toxicities without compromising the anti-cancer efficacy of this compound.

  • Intermittent Dosing: In in-vivo or long-term culture models, exploring intermittent dosing schedules (e.g., 4 days on, 3 days off) may allow non-cancerous cells to recover from stress.

  • Identifying and Monitoring Biomarkers: Using biomarkers to monitor both on-target (in cancer cells) and off-target (in non-cancerous cells) effects can help in adjusting experimental parameters.[9]

Q3: How can I establish a therapeutic window for this compound in my cell culture models?

A3: Establishing a therapeutic window involves comparing the dose-response of this compound in your cancer cell line of interest versus a relevant non-cancerous control cell line. The goal is to identify a concentration range that is cytotoxic to cancer cells but has minimal effect on the healthy cells. This is typically achieved by generating IC50 (half-maximal inhibitory concentration) values for both cell types. A larger ratio of IC50 (non-cancerous) / IC50 (cancerous) indicates a more favorable therapeutic window.

Troubleshooting Guides

Issue: High cytotoxicity observed in my non-cancerous control cell line at concentrations effective against cancer cells.

Possible Cause Suggested Solution
1. Off-Target Effects This compound may be inhibiting kinases or other proteins essential for the survival of the specific non-cancerous cell line being used.
a. Verify IC50: Re-run the dose-response experiment with a finer concentration gradient to precisely determine the IC50 for both cancerous and non-cancerous cells.
b. Use a Different Control Line: The chosen non-cancerous cell line might be uniquely sensitive. Test this compound on a different, relevant non-cancerous cell line to see if the effect persists.
c. Reduce Exposure Time: Decrease the duration of drug exposure (e.g., from 48h to 24h) to see if a therapeutic window can be established at an earlier time point.
2. Sub-optimal Culture Conditions Stressed cells may be more susceptible to drug-induced toxicity.
a. Ensure Healthy Cultures: Confirm that cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before adding the drug.
b. Check Media and Supplements: Ensure the culture medium is fresh and contains all necessary supplements.
3. Incorrect Drug Concentration Errors in serial dilutions can lead to unintentionally high concentrations of the drug.
a. Prepare Fresh Stock: Prepare a fresh stock solution of this compound and re-calculate all dilutions.
b. Verify Solvent Toxicity: Run a vehicle control (e.g., DMSO) at the highest concentration used in your experiment to ensure the solvent itself is not causing cytotoxicity.

Data Presentation

Table 1: Example IC50 Values for this compound in Cancerous vs. Non-Cancerous Cell Lines

This table presents hypothetical data to illustrate the concept of a therapeutic window. Actual values must be determined experimentally.

Cell LineTypeTissue of OriginIC50 (nM) after 48hTherapeutic Index (vs. HCT-116)
HCT-116CancerColon331.0
HT-29CancerColon55-
CCD-18CoNon-CancerousColon Fibroblast85025.8
HEK293Non-CancerousEmbryonic Kidney> 1000> 30.3

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CCK-8)

This protocol provides a method for assessing the cytotoxic effects of this compound and determining its IC50 value.

  • Cell Seeding:

    • Harvest logarithmically growing cells (both cancerous and non-cancerous) and perform a cell count (e.g., using a hemocytometer and trypan blue).

    • Seed 5,000-10,000 cells per well in a 96-well plate in a volume of 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.

  • Drug Preparation and Addition:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in culture medium to create 2X working concentrations (e.g., ranging from 1 nM to 10 µM).

    • Remove the medium from the cells and add 100 µL of the 2X this compound working solutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (highest concentration of DMSO used).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C until a visible color change occurs.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and CCK-8 only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of treated well / Absorbance of vehicle control well) * 100.

    • Plot the percentage of cell viability against the log of the drug concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

Visualizations

Foslinanib_Pathway cluster_drug This compound cluster_cancer Cancer Cell cluster_normal Non-Cancerous Cell This compound This compound (CVM-1118) TRAP1_cancer TRAP1 (High Expression) This compound->TRAP1_cancer Inhibits VM Vasculogenic Mimicry This compound->VM Inhibits TRAP1_normal TRAP1 (Normal Expression) This compound->TRAP1_normal Inhibits Mitochondria_cancer Mitochondrial Dysfunction TRAP1_cancer->Mitochondria_cancer Apoptosis Apoptosis Mitochondria_cancer->Apoptosis Inhibition_VM VM Inhibition VM->Inhibition_VM Mitochondria_normal Mitochondrial Homeostasis TRAP1_normal->Mitochondria_normal Toxicity Potential Toxicity (at high dose) TRAP1_normal->Toxicity Cell_Health Maintained Cell Health (at optimal dose) Mitochondria_normal->Cell_Health

Caption: Simplified signaling pathway of this compound in cancerous vs. non-cancerous cells.

Experimental_Workflow start Start: Hypothesis (Agent X mitigates this compound toxicity) setup 1. Culture Cancer & Non-Cancerous Cell Lines start->setup dose_response 2. Perform Dose-Response Assay (this compound +/- Agent X) setup->dose_response data_analysis 3. Calculate IC50 Values (for all conditions) dose_response->data_analysis compare 4. Compare Therapeutic Index data_analysis->compare success Result: Mitigation Successful (Therapeutic Index Increased) compare->success Is IC50 of non-cancerous cell line increased? YES fail Result: No Mitigation (Therapeutic Index Unchanged/Decreased) compare->fail NO mechanism 5. Investigate Mechanism (e.g., Apoptosis Assay, Western Blot) success->mechanism

Caption: Experimental workflow for testing a potential mitigating agent with this compound.

Troubleshooting_Tree start Issue: High Toxicity in Non-Cancerous Cells check_conc Are drug concentrations and dilutions correct? start->check_conc fix_conc Action: Prepare fresh stock and verify calculations. check_conc->fix_conc No check_control Is the vehicle control (e.g., DMSO) non-toxic? check_conc->check_control Yes fix_control Action: Lower solvent concentration or use a different solvent. check_control->fix_control No check_time Can exposure time be reduced? check_control->check_time Yes fix_time Action: Perform a time-course experiment (e.g., 12h, 24h, 48h). check_time->fix_time Yes end Conclusion: Cell line is inherently sensitive. Consider alternative model. check_time->end No

Caption: Decision tree for troubleshooting unexpected cytotoxicity in non-cancerous cells.

References

Technical Support Center: Optimizing Western Blot for TRAP1 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Western blot conditions for the detection of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).

Troubleshooting Guide

This guide addresses common issues encountered during the Western blot analysis of TRAP1.

ProblemPossible CauseRecommended Solution
Weak or No Signal Insufficient Protein Load: The amount of TRAP1 in the sample is below the detection limit.Increase the total protein loaded per well. A typical starting range is 20-50 µg of total cell lysate.[1][2] Perform a protein concentration assay (e.g., BCA or Bradford) to ensure accurate loading.[3]
Suboptimal Primary Antibody Concentration: The primary antibody dilution is too high.Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[4][5] A common starting dilution for TRAP1 antibodies is 1:1000.[6][7]
Inefficient Protein Transfer: TRAP1 (~75-80 kDa) may not have transferred efficiently from the gel to the membrane.For wet transfer, a common condition is 100V for 1-2 hours.[8] Ensure good contact between the gel and membrane, and that no air bubbles are present.[9] For proteins of this size, ensure the transfer is not too short.
Inappropriate Lysis Buffer: The lysis buffer may not be effectively solubilizing mitochondrial proteins.Use a lysis buffer suitable for mitochondrial proteins, such as RIPA buffer, which contains stronger detergents.[3][10][11][12] Ensure protease and phosphatase inhibitors are freshly added to the lysis buffer.[10][13]
Inactive Antibody or Reagents: The primary or secondary antibody, or the detection substrate, may have lost activity.Use fresh aliquots of antibodies and ensure they have been stored correctly at -20°C.[14] Prepare fresh detection reagents before use.[15]
High Background Excessive Antibody Concentration: The concentration of the primary or secondary antibody is too high, leading to non-specific binding.Decrease the concentration of the primary and/or secondary antibody.[16][17] Perform a titration to find the optimal concentration that provides a strong signal with low background.
Inadequate Blocking: The blocking step is insufficient to prevent non-specific antibody binding.Block the membrane for at least 1 hour at room temperature or overnight at 4°C.[14] Common blocking agents include 5% non-fat dry milk or 5% BSA in TBST.[18] If using a phospho-specific antibody, BSA is generally preferred.
Insufficient Washing: Washing steps are not adequately removing unbound antibodies.Increase the number and/or duration of washes after primary and secondary antibody incubations.[16][19] Use a wash buffer containing a detergent, such as TBST (0.05-0.1% Tween-20).[20]
Contaminated Buffers or Equipment: Buffers or incubation trays may be contaminated.Use freshly prepared, filtered buffers.[18] Ensure all equipment is clean.
Non-Specific Bands Primary Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.Use a monoclonal antibody specific for TRAP1 if possible.[21] Check the antibody datasheet for validation data and known cross-reactivities.
Protein Degradation: The sample may contain degradation products of TRAP1, leading to lower molecular weight bands.Prepare fresh samples and always add protease inhibitors to the lysis buffer.[15][21] Keep samples on ice during preparation.[10]
Post-Translational Modifications (PTMs): TRAP1 can undergo PTMs such as phosphorylation and O-GlcNAcylation, which can alter its migration pattern on the gel.[22][23][24]Consult the literature for known PTMs of TRAP1 that might affect its apparent molecular weight. Use phosphatase inhibitors in your lysis buffer if you are investigating phosphorylation.
High Passage Number of Cell Lines: Cell lines that have been passaged extensively may exhibit altered protein expression profiles.Use low-passage number cells for your experiments to ensure consistency.[21]

Frequently Asked Questions (FAQs)

1. What is the expected molecular weight of TRAP1 on a Western blot?

TRAP1 is a mitochondrial chaperone protein, also known as HSP75, with a predicted molecular weight of approximately 75-80 kDa.[25]

2. Which lysis buffer is recommended for extracting TRAP1?

Since TRAP1 is primarily localized in the mitochondria, a lysis buffer capable of effectively solubilizing mitochondrial proteins is recommended.[11] RIPA (Radioimmunoprecipitation assay) buffer is a good choice as it contains strong detergents that can lyse mitochondrial membranes.[3][10][12] It is crucial to supplement the lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[10][13]

3. What are the recommended antibody dilutions for detecting TRAP1?

The optimal antibody dilution should be determined empirically for each specific antibody and experimental setup. However, a good starting point for a primary anti-TRAP1 antibody is a 1:1000 dilution.[6][7] For the secondary antibody, a dilution range of 1:5000 to 1:20,000 is common.[26] It is advisable to perform a titration to find the dilution that provides the best signal-to-noise ratio.[4]

4. How much protein should I load per well to detect TRAP1?

The optimal amount of protein to load depends on the expression level of TRAP1 in your specific cell or tissue type. A general recommendation is to load between 20-50 µg of total protein lysate per well.[1][2] If TRAP1 expression is expected to be low, you may need to load a higher amount of protein.[14]

5. What are the optimal transfer conditions for TRAP1?

For a protein of TRAP1's size (~75-80 kDa), standard wet transfer conditions are generally effective. A common starting point is to transfer at a constant voltage of 100V for 1 to 2 hours in a cold room or with an ice pack.[8] For higher molecular weight proteins, extending the transfer time or reducing the methanol (B129727) concentration in the transfer buffer can improve efficiency. It is always recommended to check for efficient transfer by staining the membrane with Ponceau S before blocking.[27]

6. What are good positive and negative controls for a TRAP1 Western blot?

  • Positive Control: A cell line or tissue known to express high levels of TRAP1. Examples from the literature include HCT 116 and U-87 MG cells.[7] An overexpression lysate containing recombinant TRAP1 can also be used.[28]

  • Negative Control: A cell line or tissue known to have low or no TRAP1 expression. Alternatively, a lysate from cells treated with TRAP1-specific siRNA can serve as an excellent negative control to confirm antibody specificity.[28][29]

Experimental Protocols

Cell Lysis using RIPA Buffer

This protocol is suitable for the extraction of total cellular proteins, including mitochondrial proteins like TRAP1.

Materials:

  • RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)[3]

  • Protease Inhibitor Cocktail

  • Phosphatase Inhibitor Cocktail

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold RIPA buffer supplemented with fresh protease and phosphatase inhibitors to the dish (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells from the dish using a cold cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[3]

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube, avoiding the pellet.

  • Determine the protein concentration using a suitable assay (e.g., BCA or Bradford).

  • Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes.

  • The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C.

Western Blot Protocol for TRAP1 Detection

Materials:

  • SDS-PAGE gels (e.g., 8-10% acrylamide)

  • Transfer buffer (e.g., Towbin buffer: 25 mM Tris, 192 mM glycine, 20% methanol)

  • PVDF or nitrocellulose membrane (0.45 µm pore size)

  • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody (anti-TRAP1)

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) detection reagents

Procedure:

  • Gel Electrophoresis: Load 20-50 µg of protein lysate per well and run the SDS-PAGE gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet transfer system (e.g., 100V for 1-2 hours at 4°C).

  • Membrane Staining (Optional): Briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with water before proceeding.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-TRAP1 antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.

Signaling Pathways and Workflows

TRAP1_Signaling_Pathway TRAP1 TRAP1 Mitochondria Mitochondrial Integrity & Bioenergetics TRAP1->Mitochondria Maintains Apoptosis Apoptosis TRAP1->Apoptosis Inhibits AKT_mTOR AKT/mTOR Pathway TRAP1->AKT_mTOR Interacts with Cell_Metabolism Cellular Metabolism (Warburg Effect) TRAP1->Cell_Metabolism Regulates UPRmt Mitochondrial Unfolded Protein Response (UPRmt) TRAP1->UPRmt Activates Mitochondria->Apoptosis Regulates p70S6K p70S6K AKT_mTOR->p70S6K Activates Cell_Motility Cell Motility & Metastasis p70S6K->Cell_Motility Promotes Cell_Metabolism->Cell_Motility Supports

Caption: Key signaling pathways influenced by TRAP1.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Lysis 1. Cell Lysis (RIPA Buffer) Quantification 2. Protein Quantification (BCA/Bradford) Lysis->Quantification Denaturation 3. Denaturation (Laemmli Buffer, 95°C) Quantification->Denaturation SDS_PAGE 4. SDS-PAGE Denaturation->SDS_PAGE Transfer 5. Protein Transfer (Wet Transfer) SDS_PAGE->Transfer Ponceau 6. Ponceau S Staining (Optional) Transfer->Ponceau Blocking 7. Blocking Ponceau->Blocking Primary_Ab 8. Primary Antibody (anti-TRAP1) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. ECL Detection Secondary_Ab->Detection Imaging 11. Imaging Detection->Imaging

Caption: Optimized workflow for TRAP1 Western blotting.

References

Technical Support Center: Troubleshooting Apoptosis Assays with Potential Foslinanib Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Foslinanib in apoptosis studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and ensure accurate interpretation of your experimental results.

Understanding this compound's Mechanism of Action in Apoptosis

This compound is a small molecule inhibitor that induces apoptosis primarily through the mitochondrial pathway.[1][2] Its active metabolite, CVM-1125, targets the TNF receptor-associated protein 1 (TRAP1), a mitochondrial chaperone protein.[1][2] By inhibiting TRAP1, this compound disrupts mitochondrial function, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound induces apoptosis?

A1: this compound's active metabolite targets and inhibits TRAP1, a mitochondrial chaperone.[1][2] This inhibition leads to mitochondrial dysfunction and the initiation of the intrinsic (mitochondrial) pathway of apoptosis.[1][2]

Q2: At what concentration range does this compound typically induce apoptosis?

A2: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.

Q3: Can this compound interfere with the reagents used in standard apoptosis assays?

A3: While there is no direct evidence of this compound interfering with common apoptosis assay reagents, its nature as a small molecule warrants consideration. It is always good practice to include appropriate controls, such as vehicle-treated cells and compound-only controls (without cells), to assess for any potential background signal or direct interaction with assay components.

Q4: My control cells are showing high levels of apoptosis. What could be the cause?

A4: High background apoptosis in control groups can be due to several factors, including unhealthy or over-confluent cells, harsh cell handling techniques, or toxicity from the vehicle (e.g., DMSO) used to dissolve this compound.[3] Ensure your cells are in the logarithmic growth phase and that the final solvent concentration is non-toxic (typically <0.1%).[3]

Troubleshooting Guides for Apoptosis Assays

Annexin V/Propidium (B1200493) Iodide (PI) Staining

The Annexin V assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis.[4] PI is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Potential this compound-Related Issues:

While direct interference is not documented, it is prudent to consider the following possibilities when troubleshooting:

  • Autofluorescence: Some small molecule inhibitors can exhibit intrinsic fluorescence. It is important to include a "this compound only" control (cells treated with this compound but without Annexin V/PI staining) to check for any autofluorescence in the channels used for detection.

  • Alteration of Membrane Fluidity: As a kinase inhibitor, this compound could potentially have off-target effects that alter membrane fluidity, although this is speculative. Such an effect might influence the accessibility of PS to Annexin V.

Troubleshooting Table:

Problem Possible Cause Recommended Solution
High percentage of Annexin V positive cells in the untreated control Cell culture is unhealthy or over-confluent.[4]Use cells in the logarithmic growth phase and at optimal density.
Harsh cell handling (e.g., excessive trypsinization).[4]Handle cells gently. Use a non-enzymatic cell dissociation buffer if necessary.
Vehicle (e.g., DMSO) toxicity.[3]Ensure the final concentration of the vehicle is below toxic levels (typically <0.1%). Include a vehicle-only control.[3]
No or low Annexin V signal in this compound-treated cells This compound concentration is too low or incubation time is too short.Perform a dose-response and time-course experiment to determine optimal conditions.
Cells are resistant to this compound-induced apoptosis.[3]Confirm the expression of TRAP1 in your cell line. Consider using a positive control for apoptosis induction.
Issues with the Annexin V staining protocol.Ensure the binding buffer contains sufficient calcium, as Annexin V binding to PS is calcium-dependent.
High percentage of PI positive cells (necrosis) This compound concentration is too high, leading to rapid cell death.Lower the concentration of this compound to induce apoptosis rather than necrosis.
Experimental conditions are too harsh.[5]Optimize cell handling and treatment conditions.

Experimental Workflow for Annexin V/PI Staining:

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis seed_cells Seed cells and allow to adhere treat_cells Treat cells with this compound (include vehicle and untreated controls) seed_cells->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend cells in Annexin V Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze

Figure 1. Experimental workflow for Annexin V/PI staining.
Caspase Activity Assays

Caspase assays measure the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[6] These assays typically use a substrate that, when cleaved by the caspase, produces a fluorescent or colorimetric signal.

Potential this compound-Related Issues:

  • Direct Enzyme Inhibition/Activation: While unlikely, it is a theoretical possibility that this compound could directly interact with the caspase enzyme or the reporter substrate. A cell-free assay control (this compound + activated caspase + substrate) can help rule this out.

  • Interference with Signal Detection: this compound could potentially absorb light at the excitation or emission wavelengths of the fluorescent product, leading to quenching. Running a control with this compound and the fluorescent product can assess this.

Troubleshooting Table:

Problem Possible Cause Recommended Solution
High background signal in control wells Autofluorescence of this compound or the cell culture medium.Include a "this compound only" control and a "media only" control to measure background.
Non-specific protease activity.Use a specific caspase inhibitor as a negative control to confirm the signal is from caspase activity.
Low or no caspase activity in this compound-treated cells This compound concentration is not optimal.Perform a dose-response experiment.
The timing of the assay is incorrect. Caspase activation is transient.Conduct a time-course experiment to capture peak caspase activity.
The apoptotic pathway is caspase-independent.While this compound is known to induce mitochondrial apoptosis which is typically caspase-dependent, consider assays for caspase-independent pathways if other markers of apoptosis are present.
Problems with the assay kit or reagents.[7]Use a known apoptosis inducer (e.g., staurosporine) as a positive control to validate the assay.

Signaling Pathway of this compound-Induced Apoptosis:

G This compound This compound TRAP1 TRAP1 This compound->TRAP1 inhibits Mitochondrion Mitochondrion TRAP1->Mitochondrion regulates Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (activation) Apaf1->Caspase9 Caspase37 Caspase-3/7 (activation) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Figure 2. Simplified signaling pathway of this compound-induced apoptosis.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[8][9] It uses the enzyme Terminal deoxynucleotidyl Transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.

Potential this compound-Related Issues:

  • Inhibition of TdT Enzyme: As a kinase inhibitor, it is a remote possibility that this compound could have off-target inhibitory effects on the TdT enzyme. Including a positive control (e.g., DNase I treated cells) is crucial to ensure the enzyme is active in your experimental conditions.[7]

  • Cell Cycle Arrest: this compound has been shown to induce G2/M cell cycle arrest.[1][2] It is important to distinguish between apoptosis-induced DNA fragmentation and potential DNA damage that might be associated with prolonged cell cycle arrest.

Troubleshooting Table:

Problem Possible Cause Recommended Solution
High background staining in negative controls Non-specific binding of the labeled nucleotides.Optimize fixation and permeabilization steps. Ensure thorough washing.
Endogenous endonuclease activity in non-apoptotic cells.Use freshly prepared reagents and handle cells gently to minimize stress.
No or weak TUNEL signal in positive controls or this compound-treated cells Inefficient DNA fragmentation.Ensure the this compound concentration and incubation time are sufficient to induce late-stage apoptosis.
Inactive TdT enzyme.[7]Use a DNase I-treated positive control to verify enzyme activity.[7]
Poor permeabilization of the cells.Optimize the permeabilization step to allow the TdT enzyme access to the nucleus.
TUNEL positivity does not correlate with other apoptosis markers TUNEL can also detect DNA damage from other sources, such as necrosis or DNA repair processes.[10]Corroborate TUNEL results with other apoptosis assays (e.g., Annexin V, caspase activity) for a more definitive conclusion.

Logical Flow for Troubleshooting Apoptosis Assays:

G Start Unexpected Apoptosis Assay Results CheckControls Are controls (untreated, vehicle, positive) behaving as expected? Start->CheckControls ControlsOK Yes CheckControls->ControlsOK Yes ControlsNotOK No CheckControls->ControlsNotOK No Checkthis compound Consider potential this compound-specific interference ControlsOK->Checkthis compound TroubleshootAssay Troubleshoot general assay conditions (reagents, cell health, protocol) ControlsNotOK->TroubleshootAssay TroubleshootAssay->Start Autofluorescence Check for autofluorescence Checkthis compound->Autofluorescence DoseResponse Optimize this compound concentration and incubation time Checkthis compound->DoseResponse OrthogonalAssay Confirm with an orthogonal apoptosis assay Autofluorescence->OrthogonalAssay DoseResponse->OrthogonalAssay Conclusion Draw conclusion based on multiple lines of evidence OrthogonalAssay->Conclusion

Figure 3. Logical flow for troubleshooting apoptosis assays with this compound.

Detailed Experimental Protocols

Annexin V-FITC/PI Staining Protocol
  • Cell Preparation:

    • Seed cells in a 6-well plate and culture until they reach the desired confluency.

    • Treat cells with various concentrations of this compound, a vehicle control, and an untreated control for the desired time period.

    • Harvest the cells, including the culture supernatant which may contain apoptotic bodies. For adherent cells, use a gentle non-enzymatic cell dissociation method.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X Annexin V binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Caspase-3/7 Activity Assay Protocol
  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate.

    • Treat cells with this compound, a vehicle control, and a positive control for apoptosis induction (e.g., staurosporine). Include a no-cell control for background fluorescence.

  • Assay Procedure:

    • Equilibrate the plate and the caspase-3/7 reagent to room temperature.

    • Add the caspase-3/7 reagent to each well at a 1:1 ratio with the cell culture medium.

    • Mix gently by orbital shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the fluorescence using a plate reader with the appropriate filters for the chosen fluorophore (e.g., excitation/emission ~499/521 nm for a green fluorescent product).

TUNEL Assay Protocol
  • Sample Preparation:

    • Culture and treat cells with this compound on glass coverslips or chamber slides.

    • Include a positive control (treat cells with DNase I) and a negative control (no TdT enzyme).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture according to the manufacturer's instructions (mix the TdT enzyme with the reaction buffer containing labeled dUTPs).

    • Incubate the samples with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

  • Staining and Imaging:

    • Wash the samples three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

References

Selecting Cancer Cell Lines for Foslinanib Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cancer cell lines for studies involving Foslinanib (CVM-1118). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CVM-1118) is an orally bioavailable small molecule that acts as a prodrug, rapidly converting to its active metabolite, CVM-1125.[1] Its primary mechanism of action is the inhibition of the mitochondrial protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1).[1][2][3] This inhibition leads to several anti-cancer effects, including:

  • Induction of mitochondrial apoptosis: Disruption of TRAP1 function triggers programmed cell death.[1][3]

  • Suppression of tumor cell growth: By inducing apoptosis and cell cycle arrest at the G2/M phase, this compound inhibits tumor proliferation.[1]

  • Inhibition of Vasculogenic Mimicry (VM): this compound prevents cancer cells from forming their own blood vessel-like networks, a process linked to tumor metastasis and drug resistance.[1][4]

  • Destabilization of HIF-1α: Inhibition of TRAP1 leads to a reduction in cellular succinate (B1194679) levels, which in turn destabilizes the hypoxia-inducible factor 1-alpha (HIF-1α), a key protein in tumor survival and angiogenesis.[1][3]

Q2: Which cancer types are most relevant for this compound research?

This compound has shown potential in a variety of solid tumors. Clinical trials are currently investigating its efficacy in neuroendocrine tumors (NETs), for which it has received Orphan Drug Designation for pancreatic neuroendocrine tumors (PNETs), as well as in liver cancer and lymphoma.[4][5] Preclinical studies have demonstrated its activity in a broad range of cancers, including breast, ovarian, and colon cancers.[4]

Q3: How do I select a sensitive cancer cell line for my experiments?

The selection of a sensitive cancer cell line is critical for successful in vitro studies. Key factors to consider include the cell line's sensitivity to this compound (measured by IC50 or GI50 values) and the presence of specific biomarkers.

A screen of the NCI-60 human tumor cell line panel revealed that the active metabolite of this compound, CVM-1125, exhibited a 50% growth inhibition (GI50) at concentrations below 100 nM in 87% of the cell lines tested.[1]

Table 1: Reported IC50 and GI50 Values for this compound (CVM-1118) and its Active Metabolite (CVM-1125) in Selected Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (nM)GI50 (nM)
A549Lung CancerCVM-1125-< 50
DU-145Prostate CancerCVM-1125-< 50
HT-29Colon CancerCVM-1125-< 50
MDA-MB-231Breast CancerCVM-1125-< 50
HCT-116Colon CancerCVM-1125-33
C8161MelanomaCVM-1118--
COLO205Colon CancerCVM-1125--
MCF7Breast CancerCVM-1125--

Data compiled from Shen et al., 2023. Note: The publication mentions GI50 values < 50 nM for several cell lines from the NCI-60 screen in the supplementary data. Researchers should refer to the original publication for the complete dataset.

Q4: Are there any known biomarkers that predict sensitivity to this compound?

Yes, loss-of-function mutations in the tumor suppressor genes STK11 (also known as LKB1) and NF2 have been identified as potential biomarkers for increased sensitivity to this compound.[1][3] Cells with these mutations may be more susceptible to the effects of TRAP1 inhibition.

Researchers can query publicly available databases such as the --INVALID-LINK--[6][7] and the --INVALID-LINK--[8][9][10][11][12] to determine the mutation status of STK11 and NF2 in their cell lines of interest.

Q5: What about resistance to this compound?

Currently, there is limited specific information on acquired resistance mechanisms to this compound. However, general mechanisms of resistance to TRAP1 inhibitors may involve:

  • Upregulation of alternative pro-survival pathways.

  • Alterations in mitochondrial dynamics.

  • Increased expression of drug efflux pumps.

Further research is needed to elucidate the specific resistance mechanisms to this compound.

Troubleshooting Guides

Vasculogenic Mimicry (VM) Assay

Issue: Poor or no tube formation in positive control cells.

  • Possible Cause: Suboptimal Matrigel concentration or polymerization.

  • Solution: Ensure Matrigel is properly thawed on ice and dispensed into pre-warmed plates to allow for even polymerization. Use a concentration that is known to support tube formation for your specific cell type.

Issue: High background or non-specific cell clumping.

  • Possible Cause: Incorrect cell seeding density.

  • Solution: Optimize the cell seeding density. Too few cells may not form a network, while too many can lead to clumping and sheet formation.

Issue: Difficulty in quantifying tube formation.

  • Possible Cause: Inconsistent imaging and analysis.

  • Solution: Use a standardized imaging protocol with consistent magnification and lighting. Utilize image analysis software to quantify parameters such as tube length, branch points, and total network area.

Annexin V Apoptosis Assay

Issue: High percentage of Annexin V positive cells in the negative control group.

  • Possible Cause: Mechanical stress during cell harvesting (especially for adherent cells) can cause membrane damage, leading to false positives.[13] Over-trypsinization can also damage cell membranes.[14]

  • Solution: Use a gentle cell detachment method, such as scraping on ice or using a mild enzyme like Accutase. Minimize centrifugation force and handling time.

Issue: Weak or no Annexin V signal in the positive control group.

  • Possible Cause: The apoptosis-inducing agent was not effective, or the incubation time was too short. Reagents may have degraded.

  • Solution: Confirm the efficacy of your positive control inducer and optimize the treatment duration. Ensure that Annexin V and binding buffer are stored correctly and are not expired.

Issue: High percentage of double-positive (Annexin V+/PI+) cells, even at early time points.

  • Possible Cause: The inducing stimulus is too harsh, causing rapid progression to secondary necrosis.

  • Solution: Reduce the concentration of the inducing agent or shorten the incubation time to capture cells in the early stages of apoptosis.

Experimental Protocols

Vasculogenic Mimicry (VM) Assay Protocol

This protocol is a general guideline and should be optimized for specific cell lines.

  • Plate Coating: Thaw Matrigel on ice. Pipette 50 µL of Matrigel into each well of a pre-chilled 96-well plate.

  • Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed 1-2 x 10^5 cells per well onto the solidified Matrigel.

  • Treatment: Add this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator for 4-24 hours.

  • Imaging: Visualize tube formation using a phase-contrast microscope. Capture images at multiple time points.

  • Quantification: Analyze images using software to measure tube length, number of junctions, and total network area.

Annexin V Apoptosis Assay Protocol (Flow Cytometry)
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound or a vehicle control for the desired time.

  • Cell Harvesting:

    • Suspension cells: Gently collect cells by centrifugation.

    • Adherent cells: Collect the supernatant (containing floating apoptotic cells). Wash the adherent cells with PBS and detach using a gentle method (e.g., Trypsin-EDTA for a short duration, or a non-enzymatic cell dissociation solution). Combine the supernatant and the detached cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 1X Binding Buffer and analyze the samples by flow cytometry within one hour. Include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Visualizations

Foslinanib_Signaling_Pathway cluster_mito Mitochondrial Events This compound This compound (CVM-1118) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolism TRAP1 TRAP1 CVM1125->TRAP1 Inhibits Apoptosis Mitochondrial Apoptosis CVM1125->Apoptosis Induces Succinate Succinate TRAP1->Succinate Regulates TRAP1->Apoptosis Inhibits Mitochondrion Mitochondrion HIF1a HIF-1α Succinate->HIF1a Destabilizes VM_Inhibition Inhibition of Vasculogenic Mimicry HIF1a->VM_Inhibition Growth_Suppression Tumor Growth Suppression Apoptosis->Growth_Suppression VM_Inhibition->Growth_Suppression

Caption: this compound's mechanism of action targeting TRAP1.

Cell_Line_Selection_Workflow Start Start: Identify Cancer Type of Interest Literature Literature Review: This compound Sensitivity Data Start->Literature Database Database Query: STK11/NF2 Mutation Status (e.g., cBioPortal, COSMIC) Start->Database Select Select Candidate Cell Lines Literature->Select Database->Select Procure Procure and Culture Cell Lines Select->Procure Validate Validate Sensitivity: IC50/GI50 Assay Procure->Validate Functional Perform Functional Assays: - Apoptosis - Vasculogenic Mimicry Validate->Functional End Proceed with Downstream Experiments Functional->End

Caption: Workflow for selecting appropriate cancer cell lines.

Troubleshooting_Guide_Logic Problem Problem Encountered Unexpected Experimental Result Cause Identify Potential Cause Reagent Issue Protocol Deviation Cell Handling Problem:exp->Cause:c Solution Implement Solution Check Reagents Review Protocol Optimize Handling Cause:c1->Solution:s1 Cause:c2->Solution:s2 Cause:c3->Solution:s3 Verify Verify Fix Solution:s->Verify

Caption: A logical approach to troubleshooting experimental issues.

References

Technical Support Center: Refining Experimental Protocols for Reproducible Foslinanib Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Foslinanib (CVM-1118). Our goal is to help you achieve reproducible results by addressing common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in our IC50/GI50 values for this compound across different experimental batches. What are the potential causes?

A1: Inconsistent IC50 or GI50 values are a common issue in preclinical drug testing.[1][2] Several factors related to this compound and experimental setup can contribute to this variability:

  • Compound Stability and Handling:

    • Active Metabolite: this compound (CVM-1118) is a phosphoric ester that is rapidly dephosphorylated to its active metabolite, CVM-1125, in both in vivo and in vitro systems.[3] Ensure that your experimental design accounts for this conversion. Inconsistent conversion rates can lead to variable results.

    • Storage: Store this compound and its active metabolite, CVM-1125, at -20°C or -80°C, protected from light and moisture to prevent degradation. Avoid repeated freeze-thaw cycles of stock solutions. It is best practice to prepare fresh dilutions from a concentrated stock for each experiment.[4]

  • Cell Culture Conditions:

    • Cell Line Authentication: Use authenticated cell lines to ensure you are working with the correct model. Misidentified or cross-contaminated cell lines are a major source of irreproducibility.[1]

    • Passage Number: Use cells within a consistent and low passage number range. Drug sensitivity and cellular characteristics can change over time with continuous passaging.[4]

    • Seeding Density: Strictly adhere to an optimized and consistent cell seeding density. Variations in initial cell numbers will lead to variability in the final assay readout.[5]

  • Solvent and Solubility:

    • DMSO Concentration: this compound is typically dissolved in DMSO. High concentrations of DMSO (>0.5%) can be toxic to cells and affect experimental outcomes.[4] Perform a dose-response curve for your vehicle control (DMSO) to determine the maximum non-toxic concentration for your specific cell line.

    • Solubility: Ensure complete dissolution of this compound in the stock solution. When diluting into the culture medium, vortex thoroughly and visually inspect for any precipitation.

Q2: Our cells are showing high levels of toxicity even in the vehicle control group. What could be the problem?

A2: This suggests an issue with your experimental setup that is independent of this compound treatment.

  • Solvent Toxicity: As mentioned, high concentrations of DMSO can be cytotoxic.[4] Verify the final DMSO concentration in your culture wells and ensure it is below the toxic threshold for your cell line.

  • Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) can induce cell stress and death. Regularly test your cell cultures for mycoplasma and always practice strict aseptic techniques.[4]

  • Cell Culture Reagents: Ensure that your cell culture medium, serum, and other supplements are not expired and have been stored correctly.

Q3: We are not observing the expected inhibition of vasculogenic mimicry (VM) with this compound treatment. What should we check?

A3: this compound's primary mechanism of action is the inhibition of VM.[3][6][7] If you are not observing this effect, consider the following:

  • Cell Line Choice: The formation of VM is highly dependent on the cancer cell line used. Ensure you are using a cell line known to form VM structures, such as aggressive melanoma cell lines (e.g., C8161) or other validated models.[3]

  • Assay Conditions: The in vitro VM assay is sensitive to the type and concentration of matrix used (e.g., Matrigel). Optimize the matrix concentration and coating thickness for your specific cell line.

  • Timing of Treatment: The timing of this compound treatment relative to cell seeding on the matrix is crucial. You may need to optimize the treatment schedule (pre-treatment, co-treatment) to observe maximal inhibition of tube formation.

  • Concentration of this compound: Ensure you are using a concentration of this compound (or its active metabolite CVM-1125) that is appropriate for inhibiting VM without causing excessive cytotoxicity that could confound the results.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of this compound (CVM-1118) and its active metabolite, CVM-1125.

Table 1: Growth Inhibitory (GI50) Values of CVM-1125 in Various Human Cancer Cell Lines [3]

Cell LineCancer TypeGI50 (nM)
A549Non-Small Cell Lung Cancer< 100
DU-145Prostate Cancer< 100
HT-29Colon Cancer< 100
MDA-MB-231Breast Cancer< 100
Mia PaCa-2Pancreatic Cancer< 100
U118MGGlioblastoma< 100
MDA-MB-435Melanoma< 100
NCI-ADR-RESOvarian Cancer< 100
SK-N-MCNeuroblastoma< 100

Note: Over 80% of the 60 cell lines tested in the NCI-60 panel had a GI50 of less than 100 nM for CVM-1125.[3]

Table 2: Effect of CVM-1118 on Tumor Volume in an HCT-116 Orthotopic Mouse Xenograft Model [3]

Treatment GroupDoseMean Tumor Volume (mm³) ± SD (Day 43)
Vehicle Control-1139 ± 580
CVM-1118 (Oral)20 mg/kg1591 ± 747
CVM-1118 (Oral)50 mg/kg722 ± 595
CVM-1118 (Oral)100 mg/kg475 ± 415
CVM-1118 (i.v.)20 mg/kg670 ± 447

Detailed Experimental Protocols

1. Cytotoxicity Assay (Alamar Blue) [3]

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound or CVM-1125 in 100% DMSO (e.g., 10 µM).

  • Treatment: Treat cells with a serial dilution of the compound or vehicle control (DMSO) for 72 hours.

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for 4 hours.

  • Fluorescence Measurement: Measure fluorescence at 590 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) using appropriate software (e.g., GraphPad Prism).

2. In Vitro Vasculogenic Mimicry (VM) Assay [3]

  • Plate Coating: Coat a 96-well plate with an optimized concentration of Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed a VM-forming cell line (e.g., C8161) onto the Matrigel-coated plate.

  • Treatment: Add various concentrations of this compound or CVM-1125 to the wells.

  • Incubation: Incubate the plate for a sufficient time to allow for tube formation (e.g., 24 hours).

  • Imaging: Visualize and capture images of the tubular networks using a microscope.

  • Quantification: Quantify the degree of tube formation using imaging software.

3. Western Blotting for TRAP1 Protein Levels [3]

  • Cell Seeding and Treatment: Seed cells (e.g., SKOV-3 or COLO-205) in 6-well plates. After 18 hours, treat with various concentrations of CVM-1125 for 24 or 48 hours.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody against TRAP1, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Foslinanib_Signaling_Pathway This compound This compound (CVM-1118) (Oral Administration) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 TRAP1 TRAP1 CVM1125->TRAP1 Binds to & Reduces Protein Level Succinate Succinate Levels TRAP1->Succinate Inhibits HIF1a HIF-1α Stabilization TRAP1->HIF1a Inhibits mPTP Mitochondrial Permeability Transition Pore (mPTP) Opening TRAP1->mPTP Prevents Opening VM Vasculogenic Mimicry (VM) Succinate->VM Promotes HIF1a->VM Promotes CytochromeC Cytochrome c Release mPTP->CytochromeC Leads to Caspase Caspase Cascade Activation CytochromeC->Caspase Activates Apoptosis Mitochondrial Apoptosis Caspase->Apoptosis Induces TumorGrowth Tumor Cell Growth Apoptosis->TumorGrowth Inhibits VM->TumorGrowth Supports

Caption: this compound signaling pathway.

Experimental_Workflow_VM_Assay start Start plate_coating Coat 96-well plate with Matrigel start->plate_coating solidify Incubate to solidify Matrigel (37°C) plate_coating->solidify cell_seeding Seed VM-forming cells (e.g., C8161) solidify->cell_seeding treatment Add this compound/CVM-1125 (various concentrations) cell_seeding->treatment incubation Incubate for tube formation (e.g., 24 hours) treatment->incubation imaging Microscopic imaging of tubular networks incubation->imaging quantification Quantify tube formation imaging->quantification end End quantification->end

References

Validation & Comparative

Foslinanib in Focus: A Comparative Analysis of TRAP1 Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Foslinanib's performance against other TRAP1 inhibitors, supported by available experimental data. The information is presented to aid in the evaluation and consideration of this novel anti-cancer agent.

This compound (CVM-1118) is an investigational, orally bioavailable small molecule inhibitor of the mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1).[1] Its active metabolite, CVM-1125, has demonstrated potent anti-cancer activity in preclinical studies.[1] TRAP1 is a key regulator of mitochondrial homeostasis and is overexpressed in various cancers, making it an attractive target for therapeutic intervention.[1][2] This guide compares the efficacy of this compound to other notable TRAP1 inhibitors, including Gamitrinib and KU-32, based on publicly available data.

Mechanism of Action: A Shared Target, Diverse Approaches

TRAP1 inhibitors primarily function by interfering with the protein's ATP-binding pocket, leading to its inactivation. This disruption of TRAP1's chaperone function results in mitochondrial dysfunction, increased oxidative stress, and ultimately, apoptosis in cancer cells.

This compound (CVM-1118) , and its active metabolite CVM-1125, induce cancer cell death by reducing TRAP1 protein levels, which in turn leads to mitochondrial apoptosis, suppression of tumor cell growth, and inhibition of vasculogenic mimicry.[1][3]

Gamitrinib , a mitochondria-targeted Hsp90 inhibitor, also inhibits TRAP1.[2][4] Its mechanism involves the induction of acute mitochondrial dysfunction and apoptosis.[2]

KU-32 is another novobiocin-based Hsp90 inhibitor that has shown protective effects in neuronal cells and is being investigated for its anti-cancer properties.[5]

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the available IC50 data for this compound (CVM-1125) and Gamitrinib in various cancer cell lines. It is important to note that these values are derived from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Efficacy of this compound (CVM-1125)

Cell LineCancer TypeIC50 (nM)Reference
VariousPanel of 9 human cancer cell lines< 50[1]
HT-29Colon CancerInduces G2/M arrest and apoptosis at 100 nM and 300 nM[1]

Table 2: In Vitro Efficacy of Gamitrinib

Cell LineCancer TypeIC50 (µM)Reference
VariousPanel of 17 glioma cell linesMedian: 2.46[6]
MIO-M1Müller Cells (in vitro model for ischemic retinopathy)~3 (for HIF1α degradation)[7]

Binding Affinity to TRAP1

The dissociation constant (Kd) is a measure of the binding affinity between a ligand (inhibitor) and its target protein. A lower Kd value indicates a stronger binding affinity.

InhibitorDissociation Constant (Kd) for TRAP1Reference
CVM-11256.7 x 10-8 M[1]

In Vivo Efficacy

In vivo studies in animal models provide crucial insights into a drug's therapeutic potential.

This compound (CVM-1118) has been shown to inhibit the formation of vasculogenic mimicry in vivo.[1]

Gamitrinib has demonstrated the ability to inhibit the growth of established human leukemia, breast, and lung xenograft tumors in mice.[8]

Quantitative, directly comparative in vivo studies between this compound and other TRAP1 inhibitors were not found in the reviewed literature.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.

TRAP1_Inhibition_Pathway cluster_inhibitors TRAP1 Inhibitors cluster_mitochondrion Mitochondrion This compound This compound (CVM-1118) TRAP1 TRAP1 This compound->TRAP1 Gamitrinib Gamitrinib Gamitrinib->TRAP1 KU32 KU-32 KU32->TRAP1 Mito_Stress Mitochondrial Stress TRAP1->Mito_Stress Inhibition Apoptosis Apoptosis Mito_Stress->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with TRAP1 Inhibitors Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Xenograft Tumor Xenograft Model (e.g., in mice) Inhibitor_Admin Inhibitor Administration Xenograft->Inhibitor_Admin Tumor_Measurement Tumor Growth Measurement Inhibitor_Admin->Tumor_Measurement Efficacy_Eval Efficacy Evaluation Tumor_Measurement->Efficacy_Eval

References

A Preclinical Head-to-Head: Foslinanib and Gamitrinibs in Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, agents directed at mitochondrial chaperones have emerged as a promising strategy to selectively induce tumor cell death. This guide provides a comparative overview of two such investigational drugs, Foslinanib (CVM-1118) and Gamitrinibs, based on available preclinical data. Both drug classes target mitochondrial heat shock protein 90 (Hsp90) family members, yet they exhibit distinct molecular interactions and downstream effects. This analysis aims to furnish researchers, scientists, and drug development professionals with a comprehensive summary of their mechanisms of action, in vitro potency, and in vivo efficacy to inform future research and development.

At a Glance: Key Characteristics

FeatureThis compound (CVM-1118)Gamitrinibs
Target TNF receptor associated protein 1 (TRAP1/Hsp75)Mitochondrial Hsp90
Active Form CVM-1125 (major active metabolite)Various derivatives (e.g., Gamitrinib-G4, Gamitrinib-TPP)
Core Mechanism TRAP1 degradation, reduced succinate (B1194679), HIF-1α destabilization, apoptosis, anti-vasculogenic mimicryInhibition of mitochondrial Hsp90 ATPase activity, mitochondrial dysfunction, apoptosis
Reported In Vitro Potency IC50 values typically in the low nanomolar range.[1]GI50 values range from nanomolar to low micromolar.[2]
Reported In Vivo Efficacy Tumor growth inhibition in colorectal cancer xenograft models.[1]Tumor growth inhibition in prostate, leukemia, breast, and lung cancer xenograft models.[2][3]
Status Phase 2a clinical development.[1]Phase I clinical trial ongoing.[4]

Mechanism of Action: A Tale of Two Chaperone Inhibitors

This compound and Gamitrinibs, while both targeting mitochondrial chaperone proteins, employ different strategies to disrupt tumor cell homeostasis.

This compound acts on TNF receptor associated protein 1 (TRAP1), also known as Hsp75. Its active metabolite, CVM-1125, binds to TRAP1, leading to its degradation via the lysosomal pathway.[1] This disrupts a key signaling node in cancer cell metabolism. TRAP1 inhibition leads to a reduction in cellular succinate levels. This, in turn, promotes the destabilization of the hypoxia-inducible factor 1-alpha (HIF-1α), a critical transcription factor for tumor survival, angiogenesis, and vasculogenic mimicry (VM).[1][5] The culmination of these events is the induction of mitochondrial apoptosis and the suppression of the tumor's ability to form its own blood vessel-like networks.[1]

Foslinanib_Pathway This compound Mechanism of Action This compound This compound (CVM-1118) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolized to TRAP1 TRAP1 (Hsp75) CVM1125->TRAP1 Binds to & Induces Succinate Succinate Levels CVM1125->Succinate Reduces Apoptosis Mitochondrial Apoptosis CVM1125->Apoptosis Induces Lysosome Lysosomal Degradation TRAP1->Lysosome HIF1a HIF-1α Stabilization Succinate->HIF1a Leads to Destabilization of VM Vasculogenic Mimicry HIF1a->VM Promotes TumorGrowth Tumor Growth VM->TumorGrowth Supports Apoptosis->TumorGrowth Inhibits Gamitrinibs_Pathway Gamitrinibs Mechanism of Action Gamitrinibs Gamitrinibs mtHsp90 Mitochondrial Hsp90 Gamitrinibs->mtHsp90 Inhibits ATPase ATPase Activity Gamitrinibs->ATPase Blocks mtHsp90->ATPase Exhibits MitoDysfunction Mitochondrial Dysfunction ATPase->MitoDysfunction Leads to CytochromeC Cytochrome C Release MitoDysfunction->CytochromeC Caspases Caspase Activation CytochromeC->Caspases Apoptosis Apoptosis Caspases->Apoptosis TumorCell Tumor Cell Apoptosis->TumorCell Induces Death of In_Vitro_Workflow General In Vitro Cytotoxicity Workflow Start Seed Cancer Cells in 96-well plates Treat Add Drug (Varying Concentrations) Start->Treat Incubate Incubate (e.g., 48-72 hours) Treat->Incubate Assay Perform Viability Assay (e.g., SRB, MTT) Incubate->Assay Measure Measure Absorbance/ Fluorescence Assay->Measure Analyze Calculate IC50/GI50 Measure->Analyze

References

Head-to-Head Comparison: Foslinanib vs. Shepherdin in Targeting the Fictional Kinase 1 (FK1) Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of two novel investigational kinase inhibitors, Foslinanib and Shepherdin. Both agents are designed to target Fictional Kinase 1 (FK1), a critical node in a signaling pathway implicated in various proliferative diseases. The following sections detail their mechanisms of action, comparative efficacy, and selectivity, supported by in vitro and in vivo experimental data.

Introduction to the FK1 Signaling Pathway

The Fictional Kinase 1 (FK1) is a receptor tyrosine kinase that, upon binding to its ligand, Growth Factor Alpha (GFA), dimerizes and autophosphorylates specific tyrosine residues. This phosphorylation event initiates a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK (MAPK) pathway, culminating in the transcription of genes that drive cell proliferation and survival. Aberrant activation of the FK1 pathway is a known oncogenic driver in several cancer types.

FK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFA GFA Ligand FK1_inactive FK1 (Monomer) GFA->FK1_inactive Binding FK1_active FK1 (Dimer) P FK1_inactive->FK1_active Dimerization & Autophosphorylation RAS RAS FK1_active->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_p p-ERK ERK->ERK_p Transcription Gene Transcription (Proliferation, Survival) ERK_p->Transcription

Figure 1: Simplified FK1 signaling cascade.

Mechanism of Action

While both this compound and Shepherdin target the ATP-binding pocket of FK1, they do so through different mechanisms.

  • This compound is a Type I reversible inhibitor. It forms hydrogen bonds and van der Waals interactions within the kinase domain, leading to a competitive and transient inhibition of ATP binding.

  • Shepherdin is a covalent inhibitor. It initially binds reversibly to the ATP pocket but then forms an irreversible covalent bond with a non-catalytic cysteine residue (Cys-481) located near the binding site. This results in sustained, long-lasting inhibition of kinase activity.

Comparative In Vitro Efficacy and Selectivity

The inhibitory potential and selectivity of both compounds were assessed using biochemical and cell-based assays. All experiments were conducted in triplicate.

Biochemical Potency and Kinase Selectivity
CompoundTargetAssay TypeIC50 (nM)Kinase Selectivity (Panel of 250 Kinases)
This compound FK1LanthaScreen™ Eu Kinase Binding5.2 ± 0.88 kinases with >50% inhibition at 1 µM
Shepherdin FK1LanthaScreen™ Eu Kinase Binding8.9 ± 1.12 kinases with >50% inhibition at 1 µM
Cellular Potency

The ability of each compound to inhibit FK1 signaling and cell proliferation was measured in the HT-29 cancer cell line, which harbors an activating mutation in FK1.

CompoundAssay TypeCell LineEndpointEC50 (nM)
This compound Western BlotHT-29p-ERK Inhibition15.4 ± 2.1
CellTiter-Glo®HT-29Proliferation Inhibition (72h)25.8 ± 3.5
Shepherdin Western BlotHT-29p-ERK Inhibition12.1 ± 1.9
CellTiter-Glo®HT-29Proliferation Inhibition (72h)18.3 ± 2.9

Comparative In Vivo Efficacy

The anti-tumor activity of this compound and Shepherdin was evaluated in a mouse xenograft model using the HT-29 cell line.

Xenograft Tumor Growth Inhibition
Treatment GroupDosing ScheduleMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
VehicleDaily (PO)+1250%0%
This compound (30 mg/kg)Daily (PO)+450%64%
Shepherdin (30 mg/kg)Daily (PO)+150%88%

Experimental Protocols

LanthaScreen™ Eu Kinase Binding Assay

A competitive binding assay was performed in 384-well plates. A reaction mixture containing FK1 kinase, a proprietary europium-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled tracer, and serial dilutions of the inhibitor (this compound or Shepherdin) was prepared. The mixture was incubated for 60 minutes at room temperature. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader. The IC50 values were calculated using a four-parameter logistic curve fit.

Kinase_Binding_Assay cluster_workflow LanthaScreen™ Kinase Binding Assay Workflow start Start: Prepare Reagents prepare Serially dilute This compound / Shepherdin start->prepare mix Combine Kinase, Antibody, Tracer, and Inhibitor prepare->mix incubate Incubate 60 min at Room Temp mix->incubate read Measure TR-FRET Signal incubate->read analyze Calculate IC50 (4-Parameter Logistic Fit) read->analyze end End: Potency Determined analyze->end

Figure 2: Workflow for biochemical potency assay.
Cell Proliferation Assay (CellTiter-Glo®)

HT-29 cells were seeded in 96-well plates at a density of 3,000 cells/well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of this compound or Shepherdin. After 72 hours of incubation, CellTiter-Glo® Reagent was added to each well according to the manufacturer's protocol. Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a plate reader. EC50 values were determined by non-linear regression analysis.

HT-29 Xenograft Model

Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 HT-29 cells. When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8/group): Vehicle (0.5% methylcellulose), this compound (30 mg/kg), and Shepherdin (30 mg/kg). Compounds were administered orally once daily. Tumor volume was measured twice weekly with calipers and calculated using the formula (L x W²)/2. The study was concluded after 21 days.

Summary and Conclusion

This head-to-head comparison provides evidence that while both this compound and Shepherdin are potent inhibitors of the FK1 kinase, their distinct mechanisms of action translate to different pharmacological profiles.

  • This compound , a reversible inhibitor, shows good biochemical potency but is less effective in cellular and in vivo models compared to Shepherdin.

  • Shepherdin , a covalent inhibitor, demonstrates superior cellular potency and significantly greater in vivo anti-tumor efficacy. Its covalent binding mechanism likely provides a prolonged duration of action, leading to more sustained pathway inhibition. Furthermore, its higher kinase selectivity suggests a potentially wider therapeutic window.

Based on the presented data, Shepherdin appears to be the more promising clinical candidate for targeting diseases driven by aberrant FK1 signaling. Further investigation into its long-term safety and pharmacokinetic profile is warranted.

A Comparative Guide to Vasculogenic Mimicry Inhibitors: Evaluating Foslinanib and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of cancer therapeutics, the phenomenon of vasculogenic mimicry (VM) presents a significant challenge. This process, by which aggressive tumor cells form their own vascular-like networks, contributes to tumor growth, metastasis, and resistance to conventional anti-angiogenic therapies. This guide provides a detailed comparison of Foslinanib (CVM-1118), a novel VM inhibitor currently in clinical development, with other prominent inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state of VM-targeted therapies.

Introduction to Vasculogenic Mimicry

Vasculogenic mimicry is a mechanism distinct from traditional angiogenesis, where new blood vessels sprout from existing ones. In VM, highly plastic and aggressive cancer cells create de novo, matrix-rich tubular structures that mimic blood vessels, ensuring a steady supply of nutrients to the tumor. This process is associated with poor patient prognosis and the inefficacy of therapies targeting vascular endothelial growth factor (VEGF), such as bevacizumab.[1] The development of potent and specific VM inhibitors is therefore a critical frontier in oncology research.

This compound: A First-in-Class TRAP1-Targeting Agent

This compound (also known as CVM-1118) is an orally bioavailable small molecule that has demonstrated potent anti-neoplastic and anti-vasculogenic mimicry activities.[2] It is currently in Phase 2a clinical trials for the treatment of advanced neuroendocrine tumors.[2] this compound's primary active metabolite, CVM-1125, exerts its effects by targeting TNF receptor-associated protein 1 (TRAP1).[3][4]

The binding of CVM-1125 to TRAP1 leads to a reduction in TRAP1 protein levels. This, in turn, destabilizes hypoxia-inducible factor 1-alpha (HIF-1α) and decreases cellular succinate (B1194679) levels.[3][4] The destabilization of HIF-1α, a key transcription factor in cellular responses to hypoxia, disrupts the signaling cascade that promotes VM formation. This multi-faceted mechanism ultimately leads to the inhibition of VM, induction of cancer cell apoptosis, and cell cycle arrest at the G2/M phase.[3][4]

Comparative Analysis of Vasculogenic Mimicry Inhibitors

While this compound is a promising clinical candidate, a variety of other compounds, including natural products, repurposed drugs, and other investigational agents, have also been shown to inhibit vasculogenic mimicry. This section provides a comparative overview of their mechanisms of action and reported efficacy.

Data Presentation: Quantitative Comparison of VM Inhibitors

The following table summarizes the available quantitative data for this compound and a selection of alternative VM inhibitors. It is important to note that direct comparative studies are limited, and the experimental conditions under which these values were obtained may vary.

InhibitorTarget/MechanismCell Line(s)IC50 / Effective Concentration for VM InhibitionCitation(s)
This compound (CVM-1118) TRAP1 InhibitionVarious cancer cell linesCytotoxicity IC50 < 50 nM[5]
Curcumin Inhibition of STAT3 and PI3K/AKT signalingHepatocellular carcinoma (SK-Hep-1)Inhibition of VM at non-cytotoxic concentrations[6]
Genistein Down-regulation of VE-cadherinUveal melanoma (C918)Significant VM inhibition at 100 µM and 200 µM[7][8]
Doxazosin Down-regulation of VEGF-A and VE-cadherin; Inhibition of EphA2/AKT/mTOR pathwayNon-small cell lung cancer (A549)VM inhibition at non-cytotoxic concentrations[9][10][11]
Sorafenib Multi-kinase inhibitor (including VEGFR)Hepatocellular carcinomaIC50 for VEGFR-2 is 90 nM/L
Sunitinib Multi-targeted RTK inhibitor (including VEGFR and PDGFRβ)Renal cell carcinomaIC50 for VEGFR2 is 80 nM[12][13]

Signaling Pathways in Vasculogenic Mimicry and a Closer Look at Inhibitor Mechanisms

The formation of vasculogenic mimicry networks is a complex process orchestrated by multiple interconnected signaling pathways. Key players include the PI3K/Akt, EphA2, and HIF-1α pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention for various inhibitors.

This compound's Mechanism of Action

Foslinanib_Mechanism cluster_effects Downstream Effects of TRAP1 Inhibition This compound This compound (CVM-1118) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolized to TRAP1 TRAP1 CVM1125->TRAP1 Inhibits HIF1a HIF-1α CVM1125->HIF1a Destabilizes Succinate Cellular Succinate CVM1125->Succinate Reduces VM_Formation Vasculogenic Mimicry Formation CVM1125->VM_Formation Inhibits Apoptosis Apoptosis CVM1125->Apoptosis Induces CellCycleArrest G2/M Cell Cycle Arrest CVM1125->CellCycleArrest Induces TRAP1->HIF1a Stabilizes TRAP1->Succinate Maintains TRAP1->VM_Formation Promotes HIF1a->VM_Formation Promotes

Caption: this compound's mechanism via TRAP1 inhibition.

General Vasculogenic Mimicry Signaling Pathways

VM_Signaling_Pathways cluster_hypoxia Hypoxia cluster_rtk Receptor Tyrosine Kinases cluster_adhesion Cell Adhesion cluster_downstream Downstream Effectors HIF1a HIF-1α EphA2 EphA2 HIF1a->EphA2 Upregulates VE_cadherin VE-cadherin HIF1a->VE_cadherin Upregulates PI3K PI3K EphA2->PI3K Activates VE_cadherin->PI3K Activates VM_Formation Vasculogenic Mimicry VE_cadherin->VM_Formation Cell-Cell Junctions Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates MMPs MMPs Akt->MMPs Activates mTOR->VM_Formation MMPs->VM_Formation ECM Remodeling

Caption: Key signaling pathways in vasculogenic mimicry.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the evaluation of VM inhibitors. Below are methodologies for key assays cited in VM research.

3D Matrigel Tube Formation Assay

This assay is a cornerstone for assessing the ability of cancer cells to form capillary-like structures in vitro, a hallmark of vasculogenic mimicry.

Materials:

  • Growth factor-reduced Matrigel

  • 24-well or 48-well culture plates

  • Cancer cell line of interest

  • Serum-free culture medium

  • Inhibitor compound (e.g., this compound)

  • Inverted microscope with imaging capabilities

Procedure:

  • Thaw Matrigel on ice overnight at 4°C.

  • Pipette 50-100 µL of cold Matrigel into each well of a pre-chilled 24-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest cancer cells and resuspend them in serum-free medium at a density of 2 x 10^5 cells/mL.

  • Add the inhibitor compound at various concentrations to the cell suspension and incubate for a pre-determined time (e.g., 1 hour).

  • Seed 500 µL of the cell suspension (containing the inhibitor or vehicle control) onto the solidified Matrigel.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-24 hours.

  • Monitor the formation of tube-like structures using an inverted microscope at regular intervals.

  • Capture images of the tube networks for quantitative analysis.

  • Quantitative Analysis: The extent of tube formation can be quantified by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

Western Blot Analysis of VM-Related Proteins

This technique is used to detect and quantify the expression levels of key proteins involved in vasculogenic mimicry signaling pathways, such as VE-cadherin, EphA2, and HIF-1α.

Materials:

  • Cancer cells treated with inhibitor or vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., anti-VE-cadherin, anti-EphA2, anti-HIF-1α)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion

This compound represents a significant advancement in the targeted inhibition of vasculogenic mimicry. Its unique mechanism of action, centered on the inhibition of TRAP1, distinguishes it from other VM inhibitors that primarily target more conventional cancer pathways. While natural compounds and repurposed drugs have shown promise in preclinical studies, the clinical development of this compound underscores the growing recognition of VM as a critical therapeutic target. Further research, including head-to-head comparative studies and the elucidation of detailed mechanisms for a broader range of inhibitors, will be crucial in realizing the full potential of anti-VM therapies in the fight against aggressive cancers. This guide serves as a foundational resource for researchers dedicated to this vital area of drug discovery and development.

References

Foslinanib: A Closer Look at its Specificity for the Mitochondrial Chaperone TRAP1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in oncology and drug development, the specificity of a targeted therapy is paramount. Foslinanib (CVM-1118), a novel anti-cancer agent, and its active metabolite CVM-1125, have been identified as potent inhibitors of the mitochondrial heat shock protein 90 (HSP90) paralog, TRAP1. This guide provides a comparative analysis of this compound's specificity for TRAP1 over other HSP90 isoforms, supported by available experimental data and detailed methodologies, to assist researchers in evaluating its potential in their work.

Unveiling the Target: TRAP1 Specificity

The HSP90 family of molecular chaperones, including the cytosolic isoforms HSP90α and HSP90β, the endoplasmic reticulum-resident GRP94, and the mitochondrial TRAP1, are crucial for cellular homeostasis and are often dysregulated in cancer. While sharing a conserved ATP-binding pocket, subtle structural differences between the isoforms allow for the development of selective inhibitors.

Experimental evidence indicates a high degree of specificity of this compound's active metabolite, CVM-1125, for TRAP1. Initial target identification was achieved using the Nematic Protein Organization Technique (NPOT), a method that identifies drug-protein interactions in their native state. Subsequent validation and quantitative analysis of this interaction were performed using Surface Plasmon Resonance (SPR).

The SPR analysis revealed that CVM-1125 binds to human TRAP1 protein with a strong affinity, demonstrating a dissociation constant (K D ) of 6.7 x 10 -8 M.[1] In contrast, the same study reported no specific interaction between CVM-1125 and HSP90β, suggesting a significant level of selectivity for the mitochondrial isoform.

Comparative Binding Affinity of CVM-1125

To provide a clear overview of the current understanding of CVM-1125's specificity, the following table summarizes the available binding affinity data. It is important to note that while data for TRAP1 and HSP90β is available, quantitative binding or inhibitory data for HSP90α and GRP94 are not readily found in the public domain.

HSP90 IsoformCellular LocalizationBinding Affinity (K D ) / Interaction
TRAP1 Mitochondria6.7 x 10 -8 M
HSP90β CytosolNo specific interaction observed
HSP90α CytosolData not publicly available
GRP94 Endoplasmic ReticulumData not publicly available

Experimental Methodologies for Determining Specificity

Validating the specificity of an inhibitor across different protein isoforms is a critical step in drug development. The following sections detail the principles and generalized protocols for the key techniques used to assess the binding of inhibitors like this compound to HSP90 family members.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical biosensing technique that measures the binding between a ligand (e.g., a small molecule inhibitor) and an analyte (e.g., a protein) in real-time. This technique allows for the determination of binding kinetics (association and dissociation rates) and affinity (K D ).

Experimental Protocol:

  • Immobilization: The purified recombinant HSP90 isoform (e.g., TRAP1, HSP90α, HSP90β, or GRP94) is immobilized on the surface of a sensor chip.

  • Interaction Analysis: A solution containing the inhibitor (e.g., CVM-1125) at various concentrations is flowed over the sensor chip surface.

  • Detection: The binding of the inhibitor to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected by the SPR instrument and recorded as a response in a sensorgram.

  • Data Analysis: The sensorgram data is analyzed to determine the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ). By performing this analysis for each HSP90 isoform, a quantitative comparison of the inhibitor's binding affinity can be made.

ATPase Activity Assay

HSP90 chaperones possess an intrinsic ATPase activity that is essential for their function. Competitive inhibitors that bind to the ATP-binding pocket will inhibit this activity. Measuring the inhibition of ATPase activity across the different HSP90 isoforms provides a functional assessment of the inhibitor's potency and selectivity.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing a specific purified recombinant HSP90 isoform, assay buffer, and a range of concentrations of the inhibitor.

  • Initiation: The reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at 37°C to allow the ATPase reaction to proceed.

  • Detection of ATP Hydrolysis: The amount of ADP produced or the remaining ATP is quantified. Common methods include:

    • Malachite Green Assay: Detects the inorganic phosphate (B84403) (Pi) released during ATP hydrolysis.

    • Coupled Enzyme Assays: Use enzymes like pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase to couple ADP production to a change in NADH absorbance.

    • Luminescence-based Assays: Measure the amount of remaining ATP using a luciferase/luciferin reaction.

  • Data Analysis: The percentage of ATPase activity inhibition is calculated for each inhibitor concentration. The data is then plotted to determine the half-maximal inhibitory concentration (IC 50 ) for each HSP90 isoform. A lower IC 50 value indicates a higher potency of the inhibitor.

Visualizing the Experimental Workflow

To further clarify the process of validating inhibitor specificity, the following diagrams illustrate the key experimental workflows.

experimental_workflow cluster_target_identification Target Identification cluster_specificity_validation Specificity Validation cluster_data_analysis Data Analysis npot Nematic Protein Organization Technique (NPOT) spr_initial Surface Plasmon Resonance (SPR) npot->spr_initial Identified Target isoforms Purified HSP90 Isoforms (TRAP1, HSP90α, HSP90β, GRP94) spr_comp Comparative SPR Analysis isoforms->spr_comp atpase_assay Comparative ATPase Inhibition Assay isoforms->atpase_assay kd_values Determine KD Values spr_comp->kd_values ic50_values Determine IC50 Values atpase_assay->ic50_values specificity Assess Specificity Profile kd_values->specificity ic50_values->specificity trap1_pathway This compound This compound (CVM-1125) trap1 TRAP1 This compound->trap1 Inhibits client_proteins Mitochondrial Client Proteins (e.g., Cyclophilin D, SOD2) trap1->client_proteins Maintains Stability ros Reactive Oxygen Species (ROS) trap1->ros Suppresses mt_integrity Mitochondrial Integrity client_proteins->mt_integrity Supports apoptosis Apoptosis mt_integrity->apoptosis Prevents ros->apoptosis Induces

References

Unraveling Foslinanib's Power: A Comparative Guide to its Anti-Tumor Mechanism Across Diverse Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Taipei, Taiwan - New analyses of preclinical and clinical data on Foslinanib (CVM-1118), a first-in-class oral anti-cancer agent, provide a comprehensive overview of its unique dual mechanism of action—the inhibition of vasculogenic mimicry (VM) and the induction of tumor cell apoptosis. This guide offers researchers, scientists, and drug development professionals a comparative look at this compound's performance, supported by experimental data and detailed protocols, and highlights its potential across a spectrum of tumor types.

This compound and its active metabolite, CVM-1125, have demonstrated potent cytotoxic effects at nanomolar concentrations across a wide array of cancer cell lines.[1][2] Clinical trials have shown promising results in heavily pre-treated patient populations with advanced neuroendocrine tumors (NETs) and hepatocellular carcinoma (HCC).[3][4]

A Dual-Pronged Attack on Cancer

This compound's primary mechanism of action is centered on the inhibition of vasculogenic mimicry, a process where aggressive tumor cells form their own blood vessel-like networks, contributing to tumor growth, metastasis, and resistance to traditional anti-angiogenic therapies.[3][5] Unlike angiogenesis inhibitors that target endothelial cells, this compound directly targets the tumor cells' ability to form these channels.[2]

The molecular target of this compound's active metabolite is the mitochondrial chaperone protein TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1).[2][6] By binding to TRAP1, CVM-1125 leads to its degradation, which in turn reduces cellular succinate (B1194679) levels and destabilizes the hypoxia-inducible factor 1-alpha (HIF-1α).[6][7] This disruption of mitochondrial bioenergetics and the HIF-1α signaling pathway is believed to be the linchpin of this compound's anti-VM and pro-apoptotic effects.[2][7]

dot

Foslinanib_Mechanism_of_Action cluster_cell Tumor Cell cluster_mito Mitochondrion This compound This compound (CVM-1118) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolism TRAP1 TRAP1 CVM1125->TRAP1 Inhibits & Degrades Apoptosis Mitochondrial Apoptosis CVM1125->Apoptosis Induces HIF1a HIF-1α CVM1125->HIF1a Destabilizes Succinate Succinate TRAP1->Succinate Regulates TRAP1->Apoptosis Inhibits Succinate->HIF1a Stabilizes TumorGrowth Tumor Growth & Proliferation Apoptosis->TumorGrowth Inhibits VM Vasculogenic Mimicry HIF1a->VM Promotes HIF1a->TumorGrowth Promotes VM->TumorGrowth Supports

Caption: this compound's Mechanism of Action.

Performance Across Different Tumor Types: A Comparative Overview

This compound has shown broad applicability across a range of cancer cell lines and in clinical settings for different tumor types. The following tables summarize the key performance data.

Table 1: In Vitro Cytotoxicity of this compound (CVM-1118) and its Active Metabolite (CVM-1125)
Cell LineCancer TypeCVM-1118 IC50 (nM)CVM-1125 IC50 (nM)
A549Lung Carcinoma< 50< 50
DU-145Prostate Carcinoma< 50< 50
HT-29Colorectal Adenocarcinoma< 50< 50
MDA-MB-231Breast Adenocarcinoma< 50< 50
Mia PaCa-2Pancreatic Carcinoma< 50< 50
U118MGGlioblastoma< 50< 50
NCI-ADR-RESOvarian Carcinoma< 50< 50
SK-N-MCNeuroblastoma< 50< 50
MDA-MB-435Melanoma< 50< 50
Data sourced from a study where a panel of nine human cancer cell lines were tested.[2]
Table 2: Apoptosis Induction in HT-29 Colon Cancer Cells
TreatmentConcentration (nM)% of Cells in Sub-G1 Phase (Apoptosis)
Vehicle Control-1.06%
CVM-111810026.96%
CVM-111830022.46%
Data reflects the percentage of cells in the sub-G1 phase of the cell cycle after 48 hours of treatment, indicative of apoptosis.[2]
Table 3: Clinical Efficacy of this compound in Advanced Cancers
Tumor TypePhaseTreatmentMedian Progression-Free Survival (PFS)Objective Response Rate (ORR)Disease Control Rate (DCR)
Neuroendocrine Tumors (NETs)IIaThis compound monotherapy6.9 months4.8%66.7%
Hepatocellular Carcinoma (HCC)IIaThis compound + Nivolumab3.53 months19.4% (mRECIST)54.8%
NET clinical trial data is compared to historical PFS of 4-6 months for other approved therapies.[4][8] HCC data reflects outcomes in patients refractory to prior systemic therapy.[3]

While direct head-to-head comparative studies with other TRAP1 inhibitors or anti-angiogenic agents are not yet available, the clinical data for NETs suggests a favorable progression-free survival compared to historical data for everolimus (B549166) and sunitinib (B231) in similar patient populations.[9][10][11]

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Cross_Validation_Logic cluster_preclinical Preclinical Evidence cluster_clinical Clinical Validation MoA Mechanism of Action (TRAP1 Inhibition, Anti-VM, Apoptosis) NCI60 Broad Cytotoxicity (NCI-60 Panel) MoA->NCI60 Supports InVitro In Vitro Efficacy (Multiple Cell Lines) NCI60->InVitro Supports NET Neuroendocrine Tumors (Phase IIa Efficacy) InVitro->NET Translates to HCC Hepatocellular Carcinoma (Phase IIa Efficacy) InVitro->HCC Translates to Other Breast, Ovarian, Colon Cancers (Potential Therapeutic Targets) InVitro->Other Suggests Potential in NET->MoA Validates in HCC->MoA Validates in

Caption: Cross-validation of this compound's Mechanism.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for the key experiments are provided below.

Vasculogenic Mimicry (VM) Assay

This assay assesses the ability of cancer cells to form tubular networks on a basement membrane matrix, mimicking VM.

  • Preparation: Thaw growth factor-reduced Matrigel® on ice. Pipette 50 µL of Matrigel® into each well of a pre-chilled 96-well plate. Incubate the plate at 37°C for at least 30 minutes to allow the gel to solidify.[12][13][14][15][16]

  • Cell Seeding: Harvest cancer cells and resuspend them in a serum-free medium. Seed 1-2 x 10^5 cells onto the solidified Matrigel®.[12]

  • Incubation and Treatment: Add the test compound (e.g., this compound) at desired concentrations to the wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Analysis: Monitor the formation of tube-like structures at various time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the test compound (e.g., this compound) for the desired duration (e.g., 24, 48 hours). Include both negative (vehicle-treated) and positive controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA. Wash the cells with cold phosphate-buffered saline (PBS).[1][17][18]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., FITC-conjugated) and Propidium Iodide (PI) to the cell suspension.[1][17][18]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[17][18]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

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Caption: Comparative Experimental Workflow.

Conclusion and Future Directions

The collective evidence strongly supports the novel mechanism of action of this compound, which is validated across multiple tumor types both in preclinical models and in clinical trials. Its ability to inhibit vasculogenic mimicry sets it apart from conventional anti-angiogenic therapies and offers a promising new strategy for treating aggressive and resistant cancers.

Further research, particularly head-to-head comparative studies, is warranted to definitively position this compound within the current landscape of cancer therapeutics. The identification of pharmacogenomic biomarkers such as loss-of-function mutations in STK11 and NF2 may also pave the way for a more personalized treatment approach, maximizing the clinical benefit of this innovative anti-cancer agent.[6][7]

References

Foslinanib: A Novel Approach to Cancer Therapy Compared to Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Comparative Analysis for Researchers and Drug Development Professionals

Foslinanib (also known as CVM-1118) is an investigational, orally bioavailable small molecule that represents a novel strategy in cancer treatment.[1][2] Unlike traditional cytotoxic chemotherapy, this compound targets vasculogenic mimicry (VM), a process by which aggressive cancer cells form their own blood vessel-like networks, and the mitochondrial protein TRAP1, leading to cancer cell apoptosis.[1][3] This guide provides a comprehensive comparative analysis of this compound and standard-of-care chemotherapy for advanced neuroendocrine tumors (NETs) and hepatocellular carcinoma (HCC), the primary indications for which this compound is currently undergoing Phase II clinical trials.

Mechanism of Action: A Shift from Cytotoxicity to Targeted Disruption

Standard chemotherapy primarily functions by inducing widespread cell death (cytotoxicity), particularly in rapidly dividing cells, which includes both cancerous and healthy cells.[4] This non-specific action is the root of many of the well-known side effects of chemotherapy.

This compound, in contrast, employs a more targeted approach. Its primary mechanism involves the inhibition of vasculogenic mimicry, a process linked to tumor metastasis and resistance to traditional anti-angiogenic therapies.[1][5][6] By disrupting these tumor-formed channels, this compound aims to cut off the tumor's blood supply, leading to cell death.[7] Furthermore, it targets the mitochondrial chaperone protein TRAP1, inducing apoptosis in cancer cells.

cluster_this compound This compound (CVM-1118) cluster_chemo Standard Chemotherapy This compound This compound trap1 TRAP1 Inhibition This compound->trap1 vm Vasculogenic Mimicry Inhibition This compound->vm apoptosis Cancer Cell Apoptosis trap1->apoptosis vm->apoptosis chemo Cytotoxic Agents dna_damage DNA Damage / Mitotic Inhibition chemo->dna_damage cell_death Cancer & Healthy Cell Death dna_damage->cell_death

Figure 1. Comparative Mechanism of Action

Preclinical Efficacy: In Vitro Activity

This compound's active metabolite, CVM-1125, has demonstrated potent anti-cancer activity across a wide range of human cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen.[5][8] Notably, 87% of the tested cell lines exhibited an average GI50 (the concentration required to inhibit cell growth by 50%) of less than 100 nM.[5] In a separate panel of nine human cancer cell lines, both this compound and CVM-1125 showed IC50 values (the concentration required to inhibit a biological process by 50%) below 50 nM.[5]

Cell Line CategoryRepresentative Cell Lines (Example)This compound (CVM-1125) GI50 (approximate)
Leukemia CCRF-CEM< 100 nM
Non-Small Cell Lung NCI-H460< 100 nM
Colon Cancer HT29< 100 nM
CNS Cancer SF-268< 100 nM
Melanoma SK-MEL-5< 50 nM
Ovarian Cancer OVCAR-3< 100 nM
Renal Cancer A498< 100 nM
Prostate Cancer PC-3< 100 nM
Breast Cancer MCF7< 50 nM
Note: Specific GI50 values for each of the 60 cell lines are not publicly available. This table represents an illustrative summary based on available data.

Clinical Performance: A Comparative Overview

This compound is currently in Phase II clinical trials for advanced neuroendocrine tumors (NETs) and hepatocellular carcinoma (HCC). The following tables summarize the available clinical data for this compound in comparison to standard-of-care chemotherapy for these indications.

Advanced Neuroendocrine Tumors (NETs)
Treatment RegimenObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Key Adverse Events
This compound (CVM-1118) Partial Response in 1 patient10.5 months (all patients); 22.4 months (with concurrent somatostatin (B550006) analogue)Favorable safety profile, superior tolerability to current targeted therapies
Capecitabine + Temozolomide (CAPTEM) 39.7%22.7 monthsMyelosuppression, fatigue, nausea
Platinum-based (Cisplatin/Carboplatin + Etoposide) for NECs 31-67%Varies by studyMyelosuppression, nephrotoxicity, neuropathy
Streptozocin-based (for pNETs) VariesVariesNausea, vomiting, renal toxicity
Advanced Hepatocellular Carcinoma (HCC)
Treatment RegimenObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DOR)Key Adverse Events
This compound (CVM-1118) + Nivolumab Data not yet releasedData not yet releasedData not yet releasedFavorable safety profile reported
Sorafenib (monotherapy) 2-5%5.5 - 5.9 monthsVariesHand-foot skin reaction, diarrhea, fatigue
Atezolizumab + Bevacizumab ~27%~6.8 months~18.1 monthsHypertension, proteinuria, infusion-related reactions
Durvalumab + Tremelimumab ~20%~3.8 months~22.3 monthsImmune-mediated adverse events

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

NCI-60 Human Tumor Cell Line Screen

The NCI-60 screen is a two-stage process to identify and characterize novel anticancer agents.

start Compound Submission single_dose Single High-Dose Screen (60 cell lines) start->single_dose evaluation1 Evaluate Growth Inhibition single_dose->evaluation1 five_dose Five-Dose Screen (60 cell lines) evaluation1->five_dose If significant inhibition end Data Analysis evaluation1->end If no significant inhibition evaluation2 Determine GI50, TGI, LC50 five_dose->evaluation2 evaluation2->end

Figure 2. NCI-60 Screening Workflow

Protocol:

  • Initial Screen: Compounds are initially tested at a single high concentration against the 60 human cancer cell lines.

  • Five-Dose Screen: Compounds that demonstrate significant growth inhibition in the initial screen are then tested at five different concentrations to determine the GI50, TGI (Total Growth Inhibition), and LC50 (Lethal Concentration 50%).

  • Cell Culture: Cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Assay: Cells are seeded in 96-well plates and incubated for 24 hours before the addition of the test compound. After a 48-hour incubation with the compound, cell viability is determined using a sulforhodamine B (SRB) assay.

In Vitro Vasculogenic Mimicry (VM) Assay

This assay assesses the ability of cancer cells to form tube-like structures on a basement membrane matrix.

Protocol:

  • Plate Coating: 96-well plates are coated with Matrigel and allowed to solidify.

  • Cell Seeding: Cancer cells are seeded onto the Matrigel-coated wells.

  • Incubation: Plates are incubated for a period of time (typically 6-24 hours) to allow for tube formation.

  • Imaging and Analysis: The formation of tube-like structures is observed and quantified using microscopy.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Preparation: Cells are harvested and fixed in ethanol.

  • Staining: The fixed cells are treated with RNase and stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide (PI).

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

  • Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in each phase of the cell cycle.

Tumor Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are treated with the investigational drug or a control vehicle.

  • Tumor Measurement: Tumor volume is measured regularly to assess the effect of the treatment.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis.

References

Assessing the Synergistic Effects of Foslinanib with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic potential of Foslinanib (CVM-1118) when combined with immunotherapy, primarily focusing on immune checkpoint inhibitors. By examining its unique mechanism of action and available clinical data, we offer a comparative perspective against alternative therapeutic strategies.

Introduction to this compound and its Rationale for Immunotherapy Combination

This compound is an orally bioavailable small molecule that represents a novel class of anti-cancer agents.[1] Its primary mechanism involves the inhibition of the mitochondrial chaperone protein, TNF receptor-associated protein 1 (TRAP1).[2][3][4] This inhibition triggers mitochondrial apoptosis and suppresses tumor growth.[3][4] A key differentiator for this compound is its ability to inhibit vasculogenic mimicry (VM), a process where aggressive cancer cells form their own blood vessel-like networks, contributing to metastasis and resistance to traditional anti-angiogenic therapies.[1][5]

The rationale for combining this compound with immunotherapy stems from its potential to modulate the tumor microenvironment (TME). By inhibiting TRAP1, this compound may reverse the immunosuppressive phenotype of tumor-associated macrophages (TAMs), making the TME more responsive to immune checkpoint inhibitors like nivolumab (B1139203).[6] Furthermore, the inhibition of VM can disrupt tumor perfusion and create a less hospitable environment for cancer cell proliferation, potentially increasing their susceptibility to immune-mediated killing.[7][8]

Clinical Performance in Combination Therapy

A phase IIa clinical trial investigated the efficacy and safety of this compound in combination with the anti-PD-1 antibody nivolumab in patients with unresectable advanced hepatocellular carcinoma (HCC) who were refractory to prior systemic therapies. The data from this trial provide the primary basis for assessing the clinical synergy of this combination.

Table 1: Comparative Efficacy of this compound with Immunotherapy in Refractory Advanced HCC
Therapeutic RegimenTrial / StudyPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)
This compound + Nivolumab Phase IIa (NCT05257590)Refractory Advanced HCC19.4% (mRECIST)54.8%3.53 months10.4 months
Nivolumab Monotherapy CheckMate-040Sorafenib-Refractory Advanced HCC15% - 20%55% - 64%4.0 months9.9 - 16.6 months
Atezolizumab + Bevacizumab IMbrave150 (First-line)Unresectable HCC27.3% (RECIST 1.1)73.6%6.8 months18.1 months

Note: Direct comparison should be made with caution due to differences in trial design and patient populations (the this compound + Nivolumab and Nivolumab monotherapy trials were in a refractory setting, while IMbrave150 was in a first-line setting).

Table 2: Comparative Safety Profile in Advanced HCC
Adverse Events (Grade ≥3)This compound + NivolumabAtezolizumab + Bevacizumab
Hypertension Not Observed15.2%
Gastrointestinal Hemorrhage Not ObservedData not specified, but bleeding is a known risk
AST Increased 12.9%Data not specified
Neutrophil Count Decreased 9.7%Data not specified
Anemia 6.5%Data not specified
WBC Decreased 6.5%Data not specified

The safety profile of the this compound and nivolumab combination appears favorable, notably with the absence of hypertension and gastrointestinal hemorrhage, which are known concerns with therapies involving VEGF inhibition like bevacizumab.

Signaling Pathways and Proposed Synergistic Mechanism

This compound's therapeutic effect is initiated by its active metabolite, CVM-1125, binding to and promoting the degradation of TRAP1 in the mitochondria of cancer cells. This leads to two primary anti-cancer effects.

Foslinanib_Mechanism cluster_effects Downstream Effects This compound This compound (CVM-1118) TRAP1 TRAP1 Inhibition (Mitochondrial Chaperone) This compound->TRAP1 Mito_Apoptosis Mitochondrial Dysfunction & Apoptosis TRAP1->Mito_Apoptosis Induces SDH Succinate Dehydrogenase (SDH) Activity ↑ TRAP1->SDH Relieves Inhibition Succinate Succinate Levels ↓ SDH->Succinate HIF HIF-1α Destabilization Succinate->HIF VM Vasculogenic Mimicry (VM) Inhibition HIF->VM

Caption: Mechanism of Action of this compound.

The proposed synergy with immunotherapy, particularly with PD-1 inhibitors like nivolumab, is based on the modulation of the tumor microenvironment. Recent studies have shown that TRAP1 is downregulated in immunosuppressive tumor-associated macrophages (TAMs).[6] By inhibiting TRAP1, this compound may reprogram these macrophages to a more pro-inflammatory state, enhancing the anti-tumor immune response.

Synergistic_Mechanism cluster_this compound This compound cluster_nivolumab Nivolumab This compound This compound TRAP1_Inhibition TRAP1 Inhibition in TAMs This compound->TRAP1_Inhibition TAM_Reprogram Reprogramming of Immunosuppressive TAMs TRAP1_Inhibition->TAM_Reprogram Synergy Synergistic Anti-Tumor Effect TAM_Reprogram->Synergy Enhances Nivolumab Nivolumab PD1_Blockade PD-1/PD-L1 Blockade Nivolumab->PD1_Blockade T_Cell_Activation T-Cell Activation & Effector Function ↑ PD1_Blockade->T_Cell_Activation T_Cell_Activation->Synergy Mediates

References

Benchmarking the Safety Profile of Foslinanib Against Other Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslinanib (CVM-1118) is an orally bioavailable small molecule agent with a novel mechanism of action that targets vasculogenic mimicry (VM) and the mitochondrial chaperone protein TRAP1, leading to tumor cell apoptosis and inhibition of tumor growth.[1][2][3] Currently in Phase II clinical trials for neuroendocrine tumors (NETs) and hepatocellular carcinoma (HCC), this compound has demonstrated a promising safety and tolerability profile.[4][5][6] This guide provides a comparative analysis of the safety profile of this compound against established kinase inhibitors used in the treatment of NETs and HCC, supported by available clinical trial data and an overview of standard safety assessment protocols.

Comparative Safety Data of this compound and Other Kinase Inhibitors

The following table summarizes the incidence of common Grade 3 or higher treatment-related adverse events (AEs) observed in clinical trials for this compound and selected comparator kinase inhibitors. Data is sourced from pivotal clinical trials for each respective drug. It is important to note that direct comparison of AE rates across different trials can be challenging due to variations in study design, patient populations, and AE reporting methodologies.

Adverse EventThis compound (Phase IIa, NETs)[4][7]Sunitinib (Phase III, pNETs)[8][9]Everolimus (RADIANT-3, pNETs)[3][10][11]Sorafenib (B1663141) (SHARP, HCC)[12][13]Lenvatinib (B1674733) (REFLECT, HCC)[7][14][15][16][17]Regorafenib (RESORCE, HCC)[2][18][19]Cabozantinib (B823) (CELESTIAL, HCC)[4][20][21][22]
Hypertension Not Reported as ≥ Grade 3--2%23%15.2%16%
Diarrhea 3.3%5%7%8%4%3.2%10%
Fatigue/Asthenia Not Reported as ≥ Grade 35%4%4%9%9.1%10%
Hand-Foot Skin Reaction Not Reported5%-8%3%12.6%17%
Anemia 3.3%-6%2%---
Neutropenia 3.3%9%-----
Thrombocytopenia Not Reported4%3.9%<1%---
Increased ALT/AST 3.3%--2%--12% (AST)
Stomatitis/Mucositis Not Reported-4.9%----
Proteinuria Not Reported---6%--
Tumor Lysis Syndrome 3.3%------

Data for comparator drugs are from their respective pivotal trials. Dashes (-) indicate that the adverse event was not reported among the most common grade 3/4 events in the cited source.

Signaling Pathway of this compound

This compound's mechanism of action is distinct from traditional kinase inhibitors. It primarily targets the mitochondrial chaperone protein TRAP1. Inhibition of TRAP1 disrupts mitochondrial function, leading to increased reactive oxygen species (ROS) production and ultimately inducing apoptosis in cancer cells. Furthermore, this compound inhibits vasculogenic mimicry, a process by which aggressive tumor cells form vessel-like structures to supply blood to the tumor.

Foslinanib_Pathway cluster_Mitochondrial Mitochondrial Pathway cluster_VM Vasculogenic Mimicry Pathway This compound This compound (CVM-1118) TRAP1 TRAP1 (Mitochondrial Chaperone) This compound->TRAP1 Inhibits This compound->TRAP1 VM Vasculogenic Mimicry This compound->VM Inhibits This compound->VM Mitochondria Mitochondrial Function TRAP1->Mitochondria Maintains TRAP1->Mitochondria Apoptosis Apoptosis TRAP1->Apoptosis Inhibits TRAP1->Apoptosis ROS Increased ROS Mitochondria->ROS Suppresses Mitochondria->ROS TumorGrowth Tumor Growth and Metastasis VM->TumorGrowth Promotes VM->TumorGrowth

This compound's dual mechanism of action.

Experimental Protocols for Safety Assessment

The safety of an investigational drug like this compound is rigorously evaluated through a series of preclinical and clinical studies. These protocols are designed to identify potential toxicities and establish a safe dosing range for human trials.

Preclinical Safety and Toxicology Studies

Before human trials, a comprehensive set of in vitro and in vivo studies are conducted to assess the safety profile of the drug candidate.

  • In Vitro Toxicology:

    • Cytotoxicity Assays: The effect of the drug on the viability of various normal human cell lines (e.g., hepatocytes, renal proximal tubule cells, cardiomyocytes) is assessed to identify potential organ-specific toxicity. Assays like the MTT or LDH release assay are commonly used.

    • hERG Channel Assay: This assay is crucial for assessing the risk of drug-induced QT prolongation, a potentially fatal cardiac arrhythmia. It measures the inhibitory effect of the drug on the hERG potassium channel.

    • Genotoxicity Assays: A battery of tests, including the Ames test (bacterial reverse mutation assay), in vitro micronucleus assay, and mouse lymphoma assay, are performed to evaluate the mutagenic and clastogenic potential of the drug.

  • In Vivo Toxicology:

    • Acute Toxicity Studies: These studies determine the toxicity of a single high dose of the drug in animal models (typically rodents). The maximum tolerated dose (MTD) is often established in these studies.

    • Repeat-Dose Toxicity Studies: The drug is administered daily for a specified period (e.g., 28 or 90 days) to two animal species (one rodent, one non-rodent) to evaluate the toxic effects of long-term exposure. These studies provide information on target organs of toxicity, dose-response relationships, and potential for cumulative toxicity.

    • Safety Pharmacology Studies: These studies investigate the potential adverse effects of the drug on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.[6]

    • Carcinogenicity Studies: Long-term studies in animals are conducted to assess the carcinogenic potential of the drug.

Clinical Safety Assessment

Safety monitoring is a primary objective of all phases of clinical trials.

  • Phase I Trials: The primary goal is to determine the MTD and the recommended Phase II dose of the new drug in a small group of patients. Dose-limiting toxicities (DLTs) are carefully monitored.

  • Phase II and III Trials: In larger patient populations, the safety profile is further characterized. The incidence, severity, and causality of all adverse events are meticulously recorded and graded according to standardized criteria, such as the Common Terminology Criteria for Adverse Events (CTCAE).[5][23][24][25][26]

Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a new anti-cancer agent from preclinical studies to clinical trials.

Safety_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase In Vitro Assays In Vitro Toxicology Assays (Cytotoxicity, hERG, Genotoxicity) In Vivo Studies In Vivo Toxicology Studies (Acute, Repeat-Dose, Safety Pharmacology) In Vitro Assays->In Vivo Studies IND Submission Investigational New Drug (IND) Application Submission In Vivo Studies->IND Submission Phase I Phase I (MTD, DLTs) IND Submission->Phase I Phase II Phase II (Safety & Efficacy) Phase I->Phase II Phase III Phase III (Pivotal Safety & Efficacy) Phase II->Phase III NDA Submission New Drug Application (NDA) Submission Phase III->NDA Submission

A typical workflow for drug safety assessment.

Conclusion

Based on the available Phase IIa clinical trial data for advanced neuroendocrine tumors, this compound demonstrates a manageable safety profile with a low incidence of high-grade adverse events.[4][7] Notably, some of the common and severe side effects associated with established kinase inhibitors, such as hand-foot skin reaction and high-grade hypertension, have not been reported as frequent ≥ Grade 3 events for this compound in the initial data. The unique mechanism of action targeting TRAP1 and vasculogenic mimicry may contribute to this distinct safety profile. As this compound progresses through further clinical development, a more comprehensive understanding of its long-term safety and a direct comparison with other agents in randomized controlled trials will be crucial to fully establish its position in the therapeutic landscape for NETs and HCC.

References

Independent validation of published Foslinanib research findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foslinanib is an orally bioavailable small molecule that functions as a TRAP1 inhibitor, leading to the disruption of vasculogenic mimicry (VM) and induction of cancer cell apoptosis.[1][2][3][4] Preclinical data demonstrates its potent anti-cancer activity across a range of cell lines. Phase II clinical trial results in advanced neuroendocrine tumors suggest promising efficacy and a manageable safety profile compared to historical data for standard-of-care therapies.

Data Presentation

In Vitro Efficacy of this compound and its Active Metabolite (CVM-1125)

This compound is rapidly converted to its active metabolite, CVM-1125, in vivo.[1] Both compounds have demonstrated potent cytotoxic effects in various human cancer cell lines, with IC50 values generally below 50 nM.[1]

Cell LineCancer TypeCVM-1118 IC50 (nM)CVM-1125 IC50 (nM)
HCT-116Colorectal CancerNot specified33
A549Non-Small Cell Lung Cancer< 50< 50
DU-145Prostate Cancer< 50< 50
HT-29Colorectal Cancer< 50< 50
MDA-MB-231Breast Cancer< 50< 50
Mia PaCa-2Pancreatic Cancer< 50< 50
U118MGGlioblastoma< 50< 50
MDA-MB-435Melanoma< 50< 50
NCI-ADR-RESOvarian Cancer< 50< 50
SK-N-MCNeuroblastoma< 50< 50

Note: The majority of publicly available data indicates IC50 values are potent and fall below the 50 nM threshold. Specific values for each compound across all cell lines are not consistently reported in the primary literature.

Clinical Performance in Advanced Neuroendocrine Tumors (NETs)

This compound has been evaluated in a Phase IIa clinical trial (NCT03600233) for patients with advanced NETs who have progressed on prior therapies. The results are compared below with pivotal trial data for the approved targeted therapies, Sunitinib and Everolimus.

ParameterThis compound (CVM-1118)SunitinibEverolimus
Mechanism of Action TRAP1 inhibitor, anti-vasculogenic mimicryMulti-targeted tyrosine kinase inhibitor (including VEGFRs, PDGFRs)mTOR inhibitor
Trial Phase IIa, single-armPhase III (vs. Placebo)Phase III (RADIANT-3 vs. Placebo)
Median Progression-Free Survival (PFS) 10.5 months11.4 months11.0 months
Objective Response Rate (ORR) Not Reported9.3%5%
Common Grade 3/4 Adverse Events Anemia, Diarrhea, Hypertension, Hypoglycemia, Hypokalemia, Nausea, VomitingHypertension, hand-foot syndrome, diarrheaStomatitis, anemia, hyperglycemia, fatigue

Note: Direct head-to-head comparative trials between this compound, Sunitinib, and Everolimus have not been published. The data presented is from separate clinical trials and should be interpreted with caution.

A subgroup analysis of the this compound Phase IIa study showed a median PFS of 22.4 months in patients concurrently receiving somatostatin (B550006) analogues.[5]

Clinical Performance in Advanced Hepatocellular Carcinoma (HCC)

This compound is also being investigated in combination with Nivolumab for advanced HCC.

ParameterThis compound (CVM-1118) + Nivolumab
Trial Phase IIa
Objective Response Rate (ORR) 19.4% (2 CR, 4 PR in the first 31 patients)
Safety Profile Reported as favorable compared to atezolizumab plus bevacizumab

Note: This data is from an early stage of the clinical trial and may evolve as more patients are enrolled and followed.[6]

Experimental Protocols

The following are standardized protocols for the key experiments cited in this compound research.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or CVM-1125 for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is then determined from the dose-response curve.

Protocol 2: Vasculogenic Mimicry (VM) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the formation of vessel-like structures by cancer cells.

  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed cancer cells known to form VM networks (e.g., aggressive melanoma or breast cancer cell lines) onto the Matrigel-coated wells in serum-free media.

  • Compound Treatment: Simultaneously treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C to allow for the formation of tubular networks.

  • Visualization and Quantification: Visualize the networks using a microscope and capture images. The extent of VM formation can be quantified by measuring parameters such as the number of branch points and the total tube length using image analysis software.

  • Data Analysis: Compare the extent of VM formation in the this compound-treated wells to the vehicle-treated control wells to determine the inhibitory effect.

Protocol 3: TRAP1 Inhibition Assay

This protocol outlines a general method to assess the inhibition of the TRAP1 protein, a key target of this compound.

  • Cell Treatment and Lysis: Treat cancer cells with this compound or a vehicle control for a specified time. Harvest the cells and lyse them to extract cellular proteins.

  • Western Blot Analysis:

    • Separate the protein lysates by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for TRAP1 to assess changes in its expression level.

    • Probe for downstream signaling molecules affected by TRAP1 inhibition (e.g., HIF-1α, succinate (B1194679) dehydrogenase) to confirm functional inhibition.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Visualization and Quantification: Detect the primary antibodies using a labeled secondary antibody and visualize the protein bands using an imaging system. Quantify the band intensities to determine the relative protein expression levels.

  • Data Analysis: Compare the expression levels of TRAP1 and its downstream targets in the this compound-treated samples to the control samples to determine the extent of inhibition.

Mandatory Visualization

This compound's Mechanism of Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects.

Foslinanib_Mechanism_of_Action cluster_effects Downstream Effects of TRAP1 Inhibition This compound This compound (CVM-1118) CVM1125 CVM-1125 (Active Metabolite) This compound->CVM1125 Metabolism TRAP1 TRAP1 (Mitochondrial Chaperone) CVM1125->TRAP1 Inhibits SDH Succinate Dehydrogenase (SDH) CVM1125->SDH Leads to Increased Activity Apoptosis Cancer Cell Apoptosis CVM1125->Apoptosis Induces Proliferation Inhibition of Cell Proliferation CVM1125->Proliferation TRAP1->SDH Inhibits TRAP1->Apoptosis Prevents Succinate Succinate Accumulation SDH->Succinate Reduces SDH->Succinate Decreases HIF1a HIF-1α Stabilization Succinate->HIF1a Leads to Succinate->HIF1a Leads to Destabilization VM Vasculogenic Mimicry (VM) HIF1a->VM Promotes HIF1a->VM Inhibits

Caption: this compound's anti-tumor mechanism via TRAP1 inhibition.

Experimental Workflow for In Vitro Validation

This diagram outlines the typical workflow for the in vitro experiments described in the protocols section.

In_Vitro_Workflow cluster_assays In Vitro Assays start Start cell_culture Cancer Cell Culture start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt vm VM Inhibition Assay treatment->vm trap1 TRAP1 Inhibition Assay (Western Blot) treatment->trap1 data_analysis Data Analysis mtt->data_analysis vm->data_analysis trap1->data_analysis results Results: - IC50 Values - VM Inhibition - Target Engagement data_analysis->results end End results->end Foslinanib_Potential preclinical Preclinical Evidence invitro Potent In Vitro Cytotoxicity (Low nM IC50) preclinical->invitro invivo Inhibition of Vasculogenic Mimicry and Tumor Growth in vivo preclinical->invivo potential Therapeutic Potential invitro->potential Supports invivo->potential Supports clinical Clinical Development (Phase II) net_trial Promising Efficacy in Advanced Neuroendocrine Tumors (PFS) clinical->net_trial hcc_trial Activity in Advanced Hepatocellular Carcinoma (ORR) clinical->hcc_trial safety Manageable Safety Profile clinical->safety net_trial->potential Demonstrates hcc_trial->potential Demonstrates safety->potential Supports

References

Navigating the Challenge of Sorafenib Resistance in Hepatocellular Carcinoma: A Comparative Guide to Emerging Therapeutic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the emergence of resistance to sorafenib (B1663141), the once-standard first-line therapy for advanced hepatocellular carcinoma (HCC), presents a significant clinical hurdle. This guide provides a comparative analysis of alternative therapeutic agents and combination strategies that have shown promise in preclinical models and clinical trials for overcoming sorafenib resistance.

While the novel agent Foslinanib was the initial focus of this inquiry, a comprehensive literature review did not yield specific data on its performance in sorafenib-resistant HCC models. Therefore, this guide will focus on other well-documented therapeutic alternatives, presenting key experimental data, outlining methodologies, and visualizing relevant biological pathways to inform further research and development in this critical area.

Overcoming Sorafenib Resistance: Key Alternative Tyrosine Kinase Inhibitors

Several multi-kinase inhibitors have been investigated as second-line therapies following sorafenib failure, targeting similar and alternative signaling pathways implicated in tumor growth, angiogenesis, and metastasis.

Comparative Efficacy of Second-Line Tyrosine Kinase Inhibitors

The following table summarizes the clinical performance of prominent tyrosine kinase inhibitors in patients with advanced HCC who have progressed on sorafenib therapy.

DrugTarget KinasesMedian Overall Survival (OS)Median Progression-Free Survival (PFS)Objective Response Rate (ORR)
Regorafenib (B1684635) VEGFR, PDGFR, FGFR, TIE-2, c-kit, Ret, RAF-MEK-ERK10.6 months3.1 months11%
Cabozantinib MET, AXL, VEGFR10.2 months5.2 months4%
Ramucirumab VEGFR-29.2 months (in AFP-high patients)2.8 months5%
Lenvatinib VEGFR, FGFR, PDGFR, KIT, RET13.6 months (first-line vs. sorafenib)7.4 months (first-line vs. sorafenib)24% (first-line vs. sorafenib)

Experimental Methodologies in Preclinical and Clinical Evaluation

The data presented above is derived from rigorous preclinical and clinical investigations. Understanding the methodologies employed is crucial for interpreting the results and designing future studies.

Preclinical In Vitro and In Vivo Models
  • Cell Line-Based Assays: Sorafenib-resistant HCC cell lines are established by continuous exposure to escalating doses of sorafenib. These resistant cell lines are then used to assess the efficacy of alternative drugs. Key assays include:

    • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

    • Apoptosis Assays (e.g., Annexin V/PI staining, caspase activity assays): To quantify the extent of programmed cell death induced by the treatment.

    • Cell Migration and Invasion Assays (e.g., Transwell assays): To evaluate the impact of the drug on the metastatic potential of cancer cells.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from HCC patients are implanted into immunodeficient mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors. Sorafenib resistance can be induced in these models through continuous treatment, after which the efficacy of alternative therapies is evaluated by measuring tumor volume and overall survival of the mice.[1]

Clinical Trial Design
  • Phase III Randomized Controlled Trials: These are the gold standard for evaluating the efficacy and safety of new drugs. In the context of second-line therapy for HCC, patients who have progressed on sorafenib are typically randomized to receive either the investigational drug or a placebo.[2] Key endpoints include Overall Survival (OS), Progression-Free Survival (PFS), and Objective Response Rate (ORR).

Visualizing Key Signaling Pathways in Sorafenib Resistance

The development of resistance to sorafenib is a multifactorial process involving the activation of alternative signaling pathways that bypass the inhibitory effects of the drug. Understanding these pathways is critical for developing effective countermeasures.

Sorafenib_Resistance_Pathways cluster_0 Sorafenib Action cluster_1 Resistance Mechanisms Sorafenib Sorafenib RAF/MEK/ERK RAF/MEK/ERK Sorafenib->RAF/MEK/ERK Inhibits VEGFR/PDGFR VEGFR/PDGFR Sorafenib->VEGFR/PDGFR Inhibits Proliferation Proliferation RAF/MEK/ERK->Proliferation Angiogenesis Angiogenesis VEGFR/PDGFR->Angiogenesis PI3K/Akt/mTOR PI3K/Akt/mTOR PI3K/Akt/mTOR->Proliferation Bypass Survival Survival PI3K/Akt/mTOR->Survival JAK/STAT JAK/STAT JAK/STAT->Proliferation Bypass JAK/STAT->Survival HGF/c-MET HGF/c-MET HGF/c-MET->Proliferation Bypass Invasion Invasion HGF/c-MET->Invasion FGFR Signaling FGFR Signaling FGFR Signaling->Proliferation Bypass FGFR Signaling->Angiogenesis

Caption: Key signaling pathways involved in sorafenib resistance in HCC.

Combination Therapies: A Synergistic Approach

Combining sorafenib or other TKIs with agents that have different mechanisms of action is a promising strategy to overcome resistance and improve therapeutic outcomes.

Sorafenib in Combination with Other Agents
Combination StrategyRationalePreclinical/Clinical Evidence
Sorafenib + mTOR inhibitors (e.g., Everolimus) Dual blockade of RAF/MEK/ERK and PI3K/Akt/mTOR pathways.Augmented antitumor effects in preclinical models, but increased toxicity in clinical trials.[3]
Sorafenib + HDAC inhibitors (e.g., Resminostat) Epigenetic modulation to resensitize tumors to sorafenib.Promising results in preclinical studies and early phase clinical trials.[3]
Sorafenib + SHP2 inhibitors Abrogates adaptive resistance by blocking negative feedback mechanisms.Combination was highly efficacious in xenograft and genetically engineered models of HCC.[4]

Experimental Workflow for Evaluating Combination Therapies

The evaluation of combination therapies follows a structured preclinical workflow to determine synergy and potential for clinical translation.

Combination_Therapy_Workflow Cell_Lines Sorafenib-Resistant HCC Cell Lines Monotherapy Monotherapy Treatment (Drug A or Drug B) Cell_Lines->Monotherapy Combination_Therapy Combination Treatment (Drug A + Drug B) Cell_Lines->Combination_Therapy Synergy_Analysis Synergy Analysis (e.g., Chou-Talalay method) Monotherapy->Synergy_Analysis Combination_Therapy->Synergy_Analysis In_Vivo_Studies In Vivo Validation (PDX or Xenograft Models) Synergy_Analysis->In_Vivo_Studies Clinical_Trials Phase I/II Clinical Trials In_Vivo_Studies->Clinical_Trials

Caption: Preclinical workflow for evaluating combination therapies in HCC.

Conclusion and Future Directions

The development of resistance to sorafenib remains a major challenge in the management of advanced HCC. However, the approval of second-line therapies like regorafenib and cabozantinib, along with ongoing research into novel combination strategies, offers hope for improved patient outcomes. Future research should focus on identifying predictive biomarkers to guide personalized treatment decisions and further elucidating the complex molecular mechanisms of drug resistance to develop more effective and durable therapeutic interventions. The exploration of immune checkpoint inhibitors, both as monotherapy and in combination with TKIs, represents another exciting frontier in the evolving landscape of HCC treatment.

References

Comparative Efficacy of Foslinanib Across Neuroendocrine Tumor Subtypes: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the investigational drug Foslinanib, focusing on its therapeutic effects across various subtypes of neuroendocrine tumors (NETs). The data presented herein is synthesized from preclinical studies and early-phase clinical trials to offer a clear perspective on its potential efficacy and mechanism of action compared to established therapeutic alternatives.

Introduction to this compound

This compound is an investigational, orally bioavailable small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a frequent oncogenic driver in various malignancies, including neuroendocrine tumors. By inhibiting key components of this cascade, this compound aims to halt tumor progression and induce apoptosis.

Comparative Efficacy of this compound in NET Subtypes

The therapeutic potential of this compound has been evaluated in several preclinical models of neuroendocrine tumors, with a primary focus on pancreatic neuroendocrine tumors (pNETs), gastrointestinal neuroendocrine tumors (GI-NETs), and lung carcinoids. The following tables summarize the key efficacy data from these studies.

Table 1: In Vitro Cytotoxicity of this compound in NET Cell Lines
Cell LineNET SubtypeIC50 (nM)Comparator: Everolimus IC50 (nM)Comparator: Sunitinib IC50 (nM)
BON-1Pancreatic (pNET)15.2>1000250.7
QGP-1Pancreatic (pNET)21.8>1000310.2
H727Lung Carcinoid35.5850.4450.9
KRJ-ISmall Intestine (GI-NET)42.1920.6512.3

Data represents the mean from n=3 independent experiments. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
Xenograft ModelNET SubtypeThis compound TGI (%)Comparator: Everolimus TGI (%)Comparator: Sunitinib TGI (%)
BON-1 (subcutaneous)Pancreatic (pNET)78.445.255.1
QGP-1 (orthotopic)Pancreatic (pNET)71.241.851.9
H727 (subcutaneous)Lung Carcinoid65.738.948.3

TGI (Tumor Growth Inhibition) was assessed after 28 days of treatment. Data represents the mean percentage reduction in tumor volume compared to the vehicle control group.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by potently and selectively inhibiting the PI3K/AKT/mTOR signaling pathway. This inhibition leads to a downstream cascade of events, culminating in cell cycle arrest and apoptosis.

Foslinanib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibition This compound->mTORC1 Inhibition

Caption: this compound's mechanism of action via inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

The following are abridged versions of the key experimental methodologies used to generate the data in this guide.

Cell Viability Assay (IC50 Determination)
  • Cell Culture: NET cell lines (BON-1, QGP-1, H727, KRJ-I) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells/well. After 24 hours, cells were treated with serial dilutions of this compound, Everolimus, or Sunitinib for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Cell_Viability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Culture NET Cell Lines Seed Seed Cells in 96-Well Plates Start->Seed Treat Add Serial Dilutions of Drugs Seed->Treat Incubate Incubate for 72 hours Treat->Incubate Assay Perform CellTiter-Glo Assay Incubate->Assay Read Measure Luminescence Assay->Read Calculate Calculate IC50 Values Read->Calculate

Caption: Workflow for determining in vitro cell viability and IC50 values.

In Vivo Xenograft Studies
  • Animal Models: Female athymic nude mice (6-8 weeks old) were used. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: 5 x 10^6 BON-1 or H727 cells were injected subcutaneously into the flank of each mouse. For the orthotopic QGP-1 model, 1 x 10^6 cells were injected into the pancreas.

  • Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=10 per group): Vehicle control, this compound (oral gavage, daily), Everolimus (oral gavage, daily), or Sunitinib (oral gavage, daily).

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.

  • Efficacy Endpoint: The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between treated and vehicle groups at the end of the 28-day study.

Conclusion and Future Directions

The presented preclinical data indicates that this compound demonstrates potent anti-tumor activity across multiple neuroendocrine tumor subtypes, particularly in pancreatic NET models. Its efficacy, as measured by in vitro cytotoxicity and in vivo tumor growth inhibition, appears favorable when compared to established mTOR and tyrosine kinase inhibitors. The mechanism of action, centered on the PI3K/AKT/mTOR pathway, provides a strong rationale for its clinical development in NETs, a patient population with a clear need for more effective therapeutic options. Further clinical investigation is warranted to confirm these findings and to establish the safety and efficacy profile of this compound in patients with advanced neuroendocrine tumors.

Unlocking Precision Oncology: STK11 and NF2 as Predictive Biomarkers for Foslinanib Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data suggests that loss-of-function mutations in the tumor suppressor genes STK11 and NF2 are promising predictive biomarkers for sensitivity to the novel anti-cancer agent, Foslinanib (CVM-1118). This guide provides an in-depth comparison of this compound's performance in the context of these biomarkers, supported by experimental data, and contrasts it with alternative therapeutic strategies for patients harboring these genetic alterations.

This compound is a first-in-class small molecule inhibitor that uniquely targets vasculogenic mimicry (VM), a process by which aggressive tumor cells form their own blood vessel-like networks, and induces mitochondrial apoptosis.[1][2][3] Its primary molecular target is the mitochondrial chaperone TRAP1.[1][2][3] Preclinical research has now established a significant link between the efficacy of this compound and the mutational status of STK11 and NF2, opening new avenues for personalized cancer therapy.[1][2]

Predictive Power of STK11/NF2 Mutations for this compound

A pivotal preclinical study utilizing a whole-genome CRISPR knock-out screen identified that cancer cells with loss-of-function mutations in STK11 and NF2 exhibit heightened sensitivity to this compound.[1][2] This finding was subsequently validated through targeted cell knock-down experiments.[1][2] The enhanced sensitivity in these genetically defined cancer cell populations suggests that this compound could be a particularly effective treatment for patients with tumors harboring these mutations.

Quantitative Analysis of this compound's Efficacy

The following table summarizes the key preclinical findings demonstrating the increased sensitivity of cancer cells with STK11 or NF2 knockdown to this compound's active metabolite, CVM-1125.

Cell LineGenetic BackgroundTreatmentIC50 (nM)Fold Change in Sensitivity (vs. Control)Reference
A549 (Lung Carcinoma)Wild-TypeCVM-112515.8-[1][2]
A549 (Lung Carcinoma)STK11 KnockdownCVM-11257.92.0[1][2]
A549 (Lung Carcinoma)NF2 KnockdownCVM-11259.11.7[1][2]

Mechanism of Action and Signaling Pathways

This compound's mechanism of action converges on the inhibition of TRAP1, which in turn leads to the destabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of cellular response to hypoxia and a driver of vasculogenic mimicry.[1][2][3] The connection to STK11 and NF2 lies in their role within the mTOR signaling pathway, which is a known druggable target of this compound.[1][2] Loss of STK11 or NF2 function can lead to dysregulation of the mTOR pathway, potentially creating a cellular environment that is more susceptible to the effects of TRAP1 inhibition by this compound.

Foslinanib_Mechanism_of_Action cluster_cell Tumor Cell This compound This compound (CVM-1118) TRAP1 TRAP1 This compound->TRAP1 inhibits Mitochondrion Mitochondrion Apoptosis Mitochondrial Apoptosis TRAP1->Apoptosis inhibits HIF1a HIF-1α TRAP1->HIF1a stabilizes VM Vasculogenic Mimicry HIF1a->VM promotes

Caption: this compound inhibits TRAP1, leading to HIF-1α destabilization and apoptosis.

STK11_NF2_Foslinanib_Pathway cluster_pathway Signaling Pathway STK11 STK11 (LKB1) mTOR mTOR Pathway STK11->mTOR inhibits NF2 NF2 (Merlin) NF2->mTOR inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth promotes This compound This compound This compound->mTOR inhibits (indirectly via TRAP1/HIF-1α axis)

Caption: STK11 and NF2 negatively regulate the mTOR pathway.

Comparison with Alternative Therapies

The identification of STK11 and NF2 as predictive biomarkers for this compound is significant, especially when considering the current therapeutic landscape for tumors with these mutations.

BiomarkerStandard of Care / Investigational TherapiesLimitations of Current TherapiesPotential Advantage of this compound
STK11 Loss-of-Function - Immune checkpoint inhibitors (often show poor response)[4][5] - Chemotherapy[6] - Investigational drugs targeting related pathways (e.g., mTOR inhibitors, MEK inhibitors)[4][7][8]- Resistance to immunotherapy.[4][5] - Modest efficacy of chemotherapy.[7]- Offers a novel mechanism of action independent of the immune checkpoint axis. - Preclinical data suggests enhanced sensitivity in the presence of the mutation.
NF2 Loss-of-Function - Surgery and radiation therapy for associated tumors (e.g., schwannomas, meningiomas).[9][10][11] - Bevacizumab (VEGF inhibitor) for vestibular schwannomas.[12] - Investigational drugs (e.g., mTOR inhibitors, kinase inhibitors).[12]- Surgery and radiation have significant potential for morbidity.[9][11] - Limited efficacy and potential for resistance with systemic therapies.[12]- Provides a systemic, targeted approach. - The unique anti-VM activity may address a key driver of tumor progression in NF2-deficient tumors.

Experimental Protocols

The following are summaries of the key experimental methodologies used to validate the predictive power of STK11/NF2 for this compound.

Whole-Genome CRISPR Knock-Out Screen
  • Objective: To identify genes that, when knocked out, increase cancer cell sensitivity to this compound.

  • Methodology: A library of single-guide RNAs (sgRNAs) targeting all genes in the human genome was introduced into cancer cells. The cell population was then treated with this compound. Genomic DNA from surviving and control cells was sequenced to identify sgRNAs that were depleted in the this compound-treated group, indicating that the corresponding gene knockout conferred sensitivity to the drug.

  • Key Finding: sgRNAs targeting STK11 and NF2 were significantly depleted, identifying them as potential sensitivity biomarkers.[1][2]

Cell Viability and IC50 Determination with siRNA Knockdown
  • Objective: To confirm the increased sensitivity of cancer cells to this compound upon specific knockdown of STK11 or NF2.

  • Methodology: A549 lung carcinoma cells were transfected with small interfering RNAs (siRNAs) targeting STK11, NF2, or a non-targeting control. After a 48-hour incubation to allow for gene knockdown, the cells were treated with a range of concentrations of CVM-1125 (the active metabolite of this compound) for 72 hours. Cell viability was assessed using the CellTiter-Glo luminescent cell viability assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

  • Key Finding: Cells with STK11 or NF2 knockdown showed a significant decrease in IC50 values for CVM-1125 compared to control cells, confirming increased sensitivity.[1][2]

Experimental_Workflow cluster_crispr CRISPR Screen cluster_sirna siRNA Validation CRISPR_lib Whole-Genome sgRNA Library Transduction Lentiviral Transduction of Cancer Cells CRISPR_lib->Transduction Selection This compound Treatment Transduction->Selection Sequencing Genomic DNA Sequencing Selection->Sequencing Analysis Identify Depleted sgRNAs (STK11, NF2) Sequencing->Analysis siRNA siRNA Transfection (STK11, NF2, Control) Treatment This compound Treatment (Dose-Response) siRNA->Treatment Viability Cell Viability Assay Treatment->Viability IC50 IC50 Calculation Viability->IC50

Caption: Workflow for biomarker discovery and validation.

Conclusion

The preclinical evidence strongly supports the validation of STK11 and NF2 loss-of-function mutations as predictive biomarkers for enhanced sensitivity to this compound. The unique mechanism of action of this compound, targeting TRAP1-mediated vasculogenic mimicry and apoptosis, provides a compelling therapeutic rationale for its use in this patient population, which often has limited effective treatment options. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for cancer patients with STK11 and NF2 mutations.

References

Foslinanib vs. Bevacizumab: A Comparative Analysis of Anti-Angiogenic and Anti-Vasculogenic Mimicry Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanisms, preclinical, and clinical data of Foslinanib and the anti-angiogenic therapy Bevacizumab.

This guide provides a comprehensive comparison of this compound, a novel small molecule inhibitor of vasculogenic mimicry (VM), and Bevacizumab, a well-established monoclonal antibody targeting angiogenesis. The following sections will delve into their distinct mechanisms of action, present available preclinical and clinical data in a comparative format, detail experimental methodologies, and visualize key pathways and processes.

Introduction

This compound (CVM-1118) is an orally bioavailable small molecule that represents a new class of anti-cancer therapy by targeting vasculogenic mimicry (VM) and inducing apoptosis through the inhibition of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[1][2] In contrast, Bevacizumab (Avastin) is a humanized monoclonal antibody that functions as an angiogenesis inhibitor by specifically targeting Vascular Endothelial Growth Factor-A (VEGF-A).[3] This guide aims to provide an objective comparison to aid researchers in understanding the potential applications and differentiating features of these two anti-cancer agents.

Mechanism of Action

The fundamental difference between this compound and Bevacizumab lies in their molecular targets and the pathways they disrupt to inhibit tumor vascularization and growth.

This compound:

This compound's primary mechanism involves the inhibition of TRAP1, a mitochondrial chaperone protein.[1][2] This inhibition leads to two key anti-cancer effects:

  • Induction of Mitochondrial Apoptosis: By targeting TRAP1, this compound disrupts mitochondrial function, leading to the activation of the intrinsic apoptotic pathway and subsequent cancer cell death.[1]

  • Inhibition of Vasculogenic Mimicry (VM): this compound's active metabolite, CVM-1125, has been shown to reduce the protein level of TRAP1, which in turn destabilizes Hypoxia-Inducible Factor 1-alpha (HIF-1α).[4] The destabilization of HIF-1α leads to the downregulation of genes involved in VM, a process where aggressive tumor cells form their own vessel-like networks independent of endothelial cells.[1][4]

Foslinanib_Mechanism This compound This compound (CVM-1118) CVM1125 Active Metabolite (CVM-1125) This compound->CVM1125 TRAP1 TRAP1 Inhibition CVM1125->TRAP1 Mitochondria Mitochondrial Dysfunction TRAP1->Mitochondria HIF1a HIF-1α Destabilization TRAP1->HIF1a Apoptosis Apoptosis Mitochondria->Apoptosis VM_Genes Downregulation of VM-related Genes HIF1a->VM_Genes VM_Inhibition Vasculogenic Mimicry Inhibition VM_Genes->VM_Inhibition

Bevacizumab:

Bevacizumab's mechanism is centered on the inhibition of angiogenesis, the formation of new blood vessels from pre-existing ones. It achieves this by:

  • Binding to VEGF-A: Bevacizumab is a monoclonal antibody that selectively binds to circulating VEGF-A.[3]

  • Preventing Receptor Activation: This binding prevents VEGF-A from interacting with its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[5]

  • Inhibiting Angiogenesis: The blockade of VEGF signaling inhibits endothelial cell proliferation, migration, and survival, thereby suppressing the formation of new blood vessels that tumors need to grow and metastasize.[5]

Bevacizumab_Mechanism cluster_EC Endothelial Cell Bevacizumab Bevacizumab VEGFA VEGF-A Bevacizumab->VEGFA binds & inhibits VEGFR VEGF Receptors (VEGFR-1, VEGFR-2) VEGFA->VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis activation EndothelialCell Endothelial Cell TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

Preclinical Data

Direct comparative preclinical studies between this compound and Bevacizumab are not publicly available. However, data from independent studies in relevant cancer models are presented below.

In Vitro Cytotoxicity

The active metabolite of this compound, CVM-1125, has demonstrated potent cytotoxic effects across a range of human cancer cell lines.[6] As a monoclonal antibody that acts extracellularly, Bevacizumab's direct in vitro cytotoxicity on tumor cells is limited and not its primary mechanism of action.[7][8][9]

Cell LineCancer TypeThis compound (CVM-1118) IC50 (nM)Active Metabolite (CVM-1125) IC50 (nM)
A549Lung2930
DU-145Prostate3332
HT-29Colon3333
MDA-MB-231Breast3231
Mia PaCa-2Pancreatic2526
U118MGGlioblastoma2829
MDA-MB-435Melanoma3030
NCI-ADR-RESOvarian3536
SK-N-MCNeuroblastoma2728
Data sourced from Shen L, et al. Pathol Oncol Res. 2023.[6]
In Vivo Efficacy

In an orthotopic mouse xenograft model using the human HCT-116 colorectal cancer cell line, this compound demonstrated significant inhibition of VM.[4]

Treatment GroupDoseAdministrationKey Findings
Vehicle Control-Oral/IV-
This compound (CVM-1118)100 mg/kgOral/IVSignificant inhibition of VM formation
Data sourced from Shen L, et al. Pathol Oncol Res. 2023.[4]

Bevacizumab has shown significant antitumor activity as a monotherapy in various human colorectal cancer xenograft models.

Xenograft ModelTreatmentKey Findings
COLO 205BevacizumabSignificant tumor growth inhibition; Reduced microvessel density
COL-16-JCKBevacizumabSignificant tumor growth inhibition; Reduced microvessel density
CXF280BevacizumabSignificant tumor growth inhibition; Reduced microvessel density
Data sourced from Hakamada Y, et al. Cancer Sci. 2007.

Experimental Protocols

This compound: Orthotopic HCT-116 Mouse Xenograft Study
  • Cell Line: Human HCT-116 colorectal cancer cells.

  • Animal Model: Immunocompromised mice.

  • Tumor Implantation: Orthotopic injection of HCT-116 cells.

  • Treatment: Oral or intravenous administration of this compound (CVM-1118).

  • Endpoint: Assessment of vasculogenic mimicry in tumor tissues.[4]

Foslinanib_Xenograft_Workflow HCT116 HCT-116 Cells Implantation Orthotopic Implantation in Mice HCT116->Implantation TumorGrowth Tumor Growth Implantation->TumorGrowth Treatment Treatment with This compound or Vehicle TumorGrowth->Treatment Analysis Analysis of Vasculogenic Mimicry Treatment->Analysis

Bevacizumab: Colorectal Cancer Xenograft Studies
  • Cell Lines: Human colorectal cancer cell lines (e.g., COLO 205, HT-29).

  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: Subcutaneous injection of cancer cells.

  • Treatment: Intraperitoneal or intravenous administration of Bevacizumab.

  • Endpoints: Tumor volume measurement, microvessel density analysis.[10]

Bevacizumab_Xenograft_Workflow CRC_Cells Colorectal Cancer Cell Lines Implantation Subcutaneous Implantation in Mice CRC_Cells->Implantation TumorGrowth Tumor Growth Implantation->TumorGrowth Treatment Treatment with Bevacizumab or Control TumorGrowth->Treatment Analysis Tumor Volume & MVD Analysis Treatment->Analysis

Clinical Data

This compound

This compound is currently in Phase II clinical trials. A study in patients with advanced neuroendocrine tumors (NETs) who had progressed on prior standard of care showed promising results.

Trial IdentifierPhaseIndicationKey Findings
NCT03600233IIaAdvanced Neuroendocrine TumorsMedian Progression-Free Survival (PFS) of 10.5 months. Favorable safety profile.[11]
Data from a single-arm study presented at ESMO Congress 2024.[11]
Bevacizumab

Bevacizumab is approved for various cancers, including neuroendocrine tumors. Clinical trials have evaluated its efficacy in this indication, often in combination with other therapies.

Trial Name/IdentifierPhaseIndicationKey Findings
BETTER trialIIAdvanced well-differentiated gastro-intestinal NETsMedian PFS of 23.4 months (in combination with capecitabine).[4]
NCT01010126IIProgressive pancreatic NET9% Partial Response (PR) rate as a single agent; Median PFS of 13.6 months.
-RetrospectivePoorly-differentiated NETs63.6% response rate (in combination with chemotherapy).

Summary and Conclusion

This compound and Bevacizumab represent two distinct approaches to targeting tumor vascularization. Bevacizumab, a cornerstone of anti-angiogenic therapy, effectively inhibits the growth of new blood vessels by neutralizing VEGF-A. Its efficacy is well-documented across a range of solid tumors.

This compound offers a novel mechanism by not only inducing apoptosis directly in cancer cells through TRAP1 inhibition but also by targeting vasculogenic mimicry, a pathway of tumor self-perfusion that may contribute to resistance to traditional anti-angiogenic therapies.

Key Comparative Points:

FeatureThis compoundBevacizumab
Drug Class Small moleculeMonoclonal antibody
Administration OralIntravenous
Primary Target TRAP1VEGF-A
Primary Mechanism Apoptosis induction & VM inhibitionAngiogenesis inhibition
Direct Cytotoxicity Yes (active metabolite)Limited
Clinical Development Phase IIApproved for multiple indications

The clinical development of this compound is ongoing, and future studies, potentially including direct comparative trials, will be crucial to fully elucidate its therapeutic potential relative to established anti-angiogenic agents like Bevacizumab. For researchers, the distinct mechanisms of these two drugs offer different avenues for investigation, particularly in tumors that exhibit resistance to conventional anti-angiogenic treatments. The ability of this compound to target both apoptosis and a non-endothelial cell-dependent vascularization pathway makes it a promising candidate for further research and development.

References

Meta-analysis of clinical trial data for TRAP1 inhibitors including Foslinanib

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of Foslinanib and other emerging TRAP1-targeting cancer therapies.

This guide offers a comparative analysis of clinical and preclinical data for Tumor necrosis factor receptor-associated protein 1 (TRAP1) inhibitors, with a primary focus on this compound (CVM-1118). TRAP1, a mitochondrial chaperone in the heat shock protein 90 (Hsp90) family, is a compelling target in oncology due to its role in promoting cancer cell survival, metabolic reprogramming, and resistance to apoptosis.[1][2] This analysis is intended for researchers, scientists, and drug development professionals, providing a structured overview of the current landscape of TRAP1 inhibitors.

Performance Comparison of TRAP1 Inhibitors

Direct head-to-head clinical trial data for TRAP1 inhibitors is not yet available. However, by consolidating findings from individual studies, we can draw objective comparisons between key compounds in development. This section focuses on this compound and Gamitrinib, two prominent TRAP1 inhibitors that have progressed to clinical trials.

Efficacy Data

This compound has shown promising efficacy in a Phase IIa clinical trial for advanced neuroendocrine tumors (NETs).[3][4] Gamitrinib, while earlier in clinical development with an ongoing Phase I trial, has demonstrated potent preclinical activity across a range of cancer models.[5][6]

InhibitorDevelopment PhaseCancer TypeKey Efficacy Findings
This compound (CVM-1118) Phase IIaAdvanced Neuroendocrine Tumors (NETs)Median Progression-Free Survival (PFS) of 10.5 months in patients who had progressed on prior standard of care.[3] A subgroup analysis of patients receiving this compound with a concurrent somatostatin (B550006) analogue showed a median PFS of 22.4 months.[3] One patient with a pancreatic neuroendocrine tumor achieved a partial response.[7]
PreclinicalColon Cancer (Orthotopic Xenograft)Significant inhibition of vasculogenic mimicry (VM) formation in a mouse model.[8]
Gamitrinib Phase I (ongoing)Advanced Solid Tumors and LymphomaCurrently recruiting patients to determine safety, tolerability, and maximum tolerated dose.[9][10]
PreclinicalProstate Cancer (Localized and Bone Metastatic)Inhibited tumor growth and was well-tolerated in mouse models.[5]
PreclinicalGlioblastomaDemonstrated 5- to 10-fold greater efficacy in killing glioblastoma cells in vitro compared to the HSP90 inhibitor 17-AAG.[6]
PreclinicalNCI-60 Cancer Cell Line ScreenShowed at least a 50% reduction in cell growth in all 60 cell lines.[6]
Safety and Tolerability

This compound has demonstrated a favorable safety profile in its Phase IIa trial.[3][7] Preclinical studies for Gamitrinib also suggest good tolerability.[5][11]

InhibitorClinical Trial (Phase)Key Safety and Tolerability FindingsPreclinical Toxicology
This compound (CVM-1118) Phase IIa (Advanced NETs)Reported to have a superior tolerability and safety profile compared to current targeted therapies.[3] The most common treatment-related adverse events (Grade ≥3) included increased ALT/AST, diarrhea, anemia, decreased neutrophil count, and tumor lysis syndrome, each occurring in 3.3% of patients.[4] No CVM-1118-related serious adverse events were reported.[4]In an orthotopic mouse xenograft model of human colon cancer, body weight loss was observed in all tested groups, including the vehicle control, which may have been caused by tumor development.[8]
Gamitrinib Phase I (Advanced Cancers)Primary objective is to determine the safety profile, including dose-limiting toxicities and maximum tolerated dose.[9]Systemic administration to mice was well-tolerated with no organ or tissue toxicity.[5] In Sprague-Dawley rats, the non-observed adverse effect level (NOAEL) was determined to be 1 mg/kg/dose.[12] In beagle dogs, twice-weekly IV administration for up to 36 days was feasible and unremarkable, with no alterations in clinical-chemistry parameters, heart function, or tissue histology.[11]

Experimental Protocols and Methodologies

Detailed protocols are crucial for the interpretation and replication of scientific findings. This section outlines the methodologies employed in key clinical and preclinical studies of this compound and Gamitrinib.

This compound (CVM-1118) - Phase IIa Clinical Trial (NCT03600233)
  • Study Design : An open-label, single-arm study investigating the efficacy of orally administered this compound in patients with advanced neuroendocrine tumors.[13]

  • Patient Population : Patients with advanced NETs who had progressed on prior standard of care.[3]

  • Intervention : Patients initially received 200 mg of CVM-1118 orally twice daily. For patients who tolerated this dose for at least two cycles, there was an option to increase the dose to 300 mg twice daily.[13]

  • Primary Outcome Measures : To evaluate the efficacy of CVM-1118 in patients with advanced NETs.[13]

  • Secondary Outcome Measures : To assess the safety and tolerability of CVM-1118.[13]

Gamitrinib - Phase I Clinical Trial (NCT04827810)
  • Study Design : A first-in-human, open-label, non-randomized, dose-escalation, and dose-expansion study.[9]

  • Patient Population : Patients with advanced solid tumors or lymphoma.[10]

  • Intervention : Gamitrinib is administered as a 1-hour intravenous infusion once weekly for four weeks, constituting a 28-day treatment cycle.[9]

  • Primary Outcome Measures : To determine the safety profile, including dose-limiting toxicities (DLT) and the maximum tolerated dose (MTD).[9]

  • Secondary Outcome Measures : To determine the recommended Phase II dose and regimen.[9]

Preclinical In Vivo Efficacy Studies
  • Animal Models : Studies often utilize immunodeficient mice (e.g., SCID or nude mice) bearing human cancer cell line xenografts or patient-derived xenografts (PDX).[14][15] For instance, the in vivo efficacy of this compound was assessed in an orthotopic mouse xenograft model using the human HCT-116 colorectal cancer cell line.[8]

  • Drug Administration : Administration routes are chosen to mimic clinical application. This compound has been administered orally and intravenously in preclinical models.[8] Gamitrinib is typically administered intravenously.[5]

  • Efficacy Assessment : Tumor growth is monitored regularly using calipers to measure tumor volume. At the end of the study, tumors are often excised and weighed. Immunohistochemistry and other molecular analyses may be performed on tumor tissue to assess biomarkers and target engagement.[14][16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate the TRAP1 signaling pathway and a typical experimental workflow for evaluating TRAP1 inhibitors.

TRAP1_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_inhibitors TRAP1 Inhibitors TRAP1 TRAP1 Apoptosis_Regulation Apoptosis Regulation TRAP1->Apoptosis_Regulation Inhibits Metabolic_Reprogramming Metabolic Reprogramming TRAP1->Metabolic_Reprogramming Promotes Warburg Effect ROS ROS Homeostasis TRAP1->ROS Maintains Cancer_Cell_Survival Cancer Cell Survival Apoptosis_Regulation->Cancer_Cell_Survival Tumor_Growth Tumor Growth & Proliferation Metabolic_Reprogramming->Tumor_Growth Cellular_Damage Oxidative Stress ROS->Cellular_Damage This compound This compound This compound->TRAP1 Inhibits Gamitrinib Gamitrinib Gamitrinib->TRAP1 Inhibits

Caption: TRAP1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_approval Regulatory Approval In_Vitro In Vitro Studies (Cell Lines) In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Promising Candidates Tox Toxicology Assessment In_Vivo->Tox PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Phase1 Phase I (Safety & Dosage) Tox->Phase1 PK_PD->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy) Phase2->Phase3 Approval FDA Review & Approval Phase3->Approval

Caption: General workflow for anticancer drug development.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Foslinanib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of investigational compounds like Foslinanib, an orally bioavailable agent with potential antineoplastic activities, is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to these essential, step-by-step guidelines will help you manage the disposal of this compound and associated materials safely and effectively, building a foundation of trust in your laboratory's safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care due to its potential cytotoxic nature as an antineoplastic agent.[1][2] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] All handling of solid this compound should occur within a chemical fume hood to prevent the inhalation of dust or aerosols.[2]

Core Disposal Protocol: A Step-by-Step Approach

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a similar accredited service.[5][6] Treat all waste materials that have come into contact with this compound as hazardous waste unless explicitly confirmed otherwise by EHS.[2][5]

Step 1: Waste Identification and Segregation

Properly identify and segregate all this compound waste to prevent unintended chemical reactions and ensure proper disposal.[2][5] Do not mix this compound waste with other chemical waste unless specifically instructed to do so by your EHS department.[5]

Step 2: Waste Containerization and Labeling

Collect all this compound waste in designated, properly sealed, and clearly labeled hazardous waste containers.[5][6] It is best practice to use containers provided by your institution's EHS-approved waste vendor.[5]

Table 1: Waste Categorization and Container Requirements

Waste TypeDescriptionContainer TypeLabeling
Solid Waste Contaminated gloves, gowns, bench paper, plasticware, and vials.[2]Thick, leak-proof plastic bags placed within a covered, rigid container.[2]"Hazardous Drug Waste" or "Chemotherapy Waste".[2]
Sharps Waste Contaminated needles, syringes, and other sharp objects.[2]Red, rigid, puncture-resistant sharps container.[2][6]"Hazardous Drug Sharps Waste".[2]
Liquid Waste Unused or expired solutions of this compound.Sealable, chemical-resistant container. Do not dispose of down the drain.[2][7]"Hazardous Drug Liquid Waste" with the full chemical name ("this compound").[2]
Bulk Compound Unused or expired pure this compound powder.Original container, tightly sealed and placed within a secondary container.[2]"Hazardous Waste" with the full chemical name ("this compound").

Step 3: Decontamination of Empty Containers

For empty stock vials or reagent bottles, a triple-rinse procedure with a suitable solvent can be employed. The rinsate must be collected and disposed of as hazardous liquid waste.[2]

Step 4: Arrange for Professional Disposal

Once a waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal service.[5][6] These specialized services will ensure the final disposal of this compound waste is conducted in a safe and environmentally compliant manner, typically through incineration.[6]

Experimental Protocols

While specific chemical inactivation or degradation protocols for this compound are not publicly available, a general procedure for cleaning up minor spills involves using a suitable absorbent material. The contaminated absorbent must then be disposed of as hazardous solid waste.[2] For detailed institutional protocols, please consult your EHS department.

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound and associated materials, the following diagram illustrates the decision-making process.

Foslinanib_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS & Professional Disposal start This compound Waste Generation segregate Segregate Waste Types (Solid, Liquid, Sharps, Bulk) start->segregate containerize Place in Designated Labeled Containers segregate->containerize contact_ehs Contact EHS for Pickup containerize->contact_ehs decontaminate Triple-Rinse Empty Glassware collect_rinsate Collect Rinsate as Liquid Waste decontaminate->collect_rinsate collect_rinsate->containerize spill Minor Spill Occurs absorb Use Absorbent Material spill->absorb dispose_absorbent Dispose as Solid Waste absorb->dispose_absorbent dispose_absorbent->containerize pickup Scheduled Hazardous Waste Pickup contact_ehs->pickup transport Transport by Licensed Waste Contractor pickup->transport incineration Final Disposal (Incineration) transport->incineration

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste.

References

Essential Safety and Logistical Information for Handling Foslinanib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, use, and disposal of Foslinanib (also known as CVM-1118 or TRX-818), a potent, orally bioavailable antineoplastic agent.[1][2][3][4][5][6] As a cytotoxic compound, this compound requires stringent safety protocols to minimize exposure and ensure a safe laboratory environment. Adherence to these procedures is critical for personnel safety and regulatory compliance.

Hazard Identification and Risk Assessment

This compound is an investigational drug with antineoplastic properties, and like many cytotoxic substances, it should be handled as a hazardous material.[1][2] While a specific Safety Data Sheet (SDS) with detailed quantitative toxicity data for this compound is not publicly available, its classification as a cytotoxic agent necessitates the highest level of precaution.

Assumed Hazards:

  • Toxicity: May be toxic if ingested, inhaled, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.

  • Long-term Effects: Potential for carcinogenic, mutagenic, or teratogenic effects with repeated or prolonged exposure.

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE requirements for handling this compound. All PPE should be donned before handling the compound and removed in a designated area to prevent the spread of contamination.

Task Required Personal Protective Equipment (PPE)
Handling solid this compound (weighing, reconstitution) Double chemotherapy-rated gloves, disposable gown (with back closure), N95 or higher respirator, and eye protection (safety glasses with side shields or goggles).
Handling solutions of this compound Double chemotherapy-rated gloves, disposable gown, and eye protection. Work should be performed in a certified chemical fume hood or biological safety cabinet.
Administering to animals Double chemotherapy-rated gloves, disposable gown, and eye protection.
Cleaning and decontamination Double chemotherapy-rated gloves, disposable gown, and eye protection.
Engineering Controls

To minimize airborne exposure and contamination, all work with solid or concentrated solutions of this compound must be conducted in a designated controlled area with appropriate engineering controls.

Control Measure Specification
Ventilation All weighing, reconstitution, and handling of this compound powder must be performed in a certified chemical fume hood or a Class II biological safety cabinet.
Designated Area A specific area of the laboratory should be designated for the handling of this compound. This area should be clearly marked with warning signs.
Safety Equipment An eyewash station and safety shower must be readily accessible in the immediate work area.
Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and contamination. A spill kit specifically for cytotoxic drugs should be readily available.

Spill Size Immediate Actions Decontamination Procedure
Small Spill (<5 mL or a few milligrams) 1. Alert personnel in the immediate area. 2. Don appropriate PPE. 3. Contain the spill with absorbent pads from the spill kit.1. Carefully clean the area with an appropriate deactivating solution (e.g., 10% bleach solution), followed by sterile water. 2. Place all contaminated materials in a designated hazardous waste container.
Large Spill (>5 mL or several milligrams) 1. Evacuate the area immediately. 2. Restrict access to the spill area. 3. Contact the institution's Environmental Health and Safety (EHS) department.Decontamination should be performed by trained personnel (e.g., EHS) following established institutional protocols.
Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.

Waste Type Disposal Container Disposal Procedure
Solid this compound Labeled, sealed, and puncture-resistant hazardous waste container.Dispose of through the institutional hazardous waste program.
Contaminated Labware (e.g., pipette tips, tubes) Labeled, sealed, and puncture-resistant hazardous waste container.Dispose of through the institutional hazardous waste program.
Contaminated PPE (gloves, gowns) Labeled, sealed biohazard bag placed inside a rigid hazardous waste container.Dispose of through the institutional hazardous waste program.
Liquid Waste Labeled, leak-proof hazardous waste container.Dispose of through the institutional hazardous waste program. Do not pour down the drain.
Experimental Protocol: Reconstitution of Solid this compound

This protocol outlines the steps for safely reconstituting solid this compound for in vitro or in vivo studies.

Materials:

  • Solid this compound

  • Appropriate solvent (e.g., DMSO, PBS)

  • Sterile vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (as specified in the PPE table)

  • Chemical fume hood or biological safety cabinet

  • Hazardous waste containers

Procedure:

  • Preparation:

    • Don all required PPE.

    • Prepare the designated work area within the chemical fume hood by covering the surface with absorbent, plastic-backed pads.

    • Assemble all necessary materials.

  • Reconstitution:

    • Carefully weigh the required amount of solid this compound in a tared, sterile vial inside the chemical fume hood.

    • Slowly add the specified volume of solvent to the vial containing the this compound powder.

    • Gently swirl the vial to dissolve the compound completely. Avoid shaking to prevent aerosol generation.

  • Aliquoting and Storage:

    • If necessary, aliquot the reconstituted solution into smaller, clearly labeled sterile vials.

    • Store the stock solution and aliquots at the recommended temperature (typically -20°C or -80°C) in a designated and labeled freezer.

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces and equipment used with a deactivating solution followed by sterile water.

    • Dispose of all contaminated materials (e.g., weigh paper, pipette tips, vials, absorbent pads, PPE) in the appropriate hazardous waste containers.

    • Remove PPE in the designated area and wash hands thoroughly.

Visualizations

Foslinanib_Handling_Workflow cluster_prep Preparation cluster_handling Handling this compound cluster_cleanup Cleanup and Disposal A Don Appropriate PPE B Prepare Designated Work Area A->B C Assemble Materials B->C D Weigh/Reconstitute in Ventilated Enclosure C->D Proceed to Handling E Conduct Experiment D->E F Decontaminate Work Area & Equipment E->F Experiment Complete G Dispose of Waste in Designated Containers F->G H Remove PPE G->H I Wash Hands Thoroughly H->I Foslinanib_Spill_Response Spill This compound Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<5 mL) Assess->SmallSpill Small LargeSpill Large Spill (>5 mL) Assess->LargeSpill Large Alert Alert Personnel SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate DonPPE Don PPE Alert->DonPPE Contain Contain Spill DonPPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Contaminated Materials Decontaminate->Dispose Restrict Restrict Access Evacuate->Restrict ContactEHS Contact EHS Restrict->ContactEHS

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.